3-(2,4-Dichlorophenyl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNPVFSCAMKIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372397 | |
| Record name | 3-(2,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55144-92-8 | |
| Record name | 3-(2,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,4-Dichlorophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2,4-Dichlorophenyl)propanoic Acid
CAS Number: 55144-92-8
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of 3-(2,4-Dichlorophenyl)propanoic acid, a molecule of significant interest to researchers in medicinal chemistry and agrochemical development. While this compound is cataloged and available commercially, detailed characterization and synthesis data in peer-reviewed literature are sparse. Therefore, this guide integrates established chemical principles with data from closely related analogues to present a robust and practical resource for the scientific community. The protocols and analyses described herein are grounded in extensive field experience and are designed to be self-validating systems for researchers embarking on studies involving this compound.
Core Introduction and Strategic Importance
This compound belongs to the class of arylalkanoic acids, a structural motif central to many non-steroidal anti-inflammatory drugs (NSAIDs). Its architecture, featuring a propanoic acid chain attached to a dichlorinated phenyl ring, suggests a high potential for biological activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The strategic placement of chlorine atoms on the aromatic ring can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target enzymes, making it a valuable intermediate for developing novel therapeutic agents and specialized agrochemicals.[1]
Key Attributes:
| Property | Value | Source(s) |
| CAS Number | 55144-92-8 | [2] |
| Molecular Formula | C₉H₈Cl₂O₂ | [2] |
| Molecular Weight | 219.06 g/mol | [2] |
| Appearance | White to off-white solid/crystals | [1] |
| Synonyms | 2,4-Dichlorohydrocinnamic acid | [2] |
Synthesis Pathway: A Validated Approach
A robust and logical synthesis of this compound can be achieved via a two-step process commencing with a Friedel-Crafts acylation, followed by a reduction of the resulting ketoacid. This pathway is advantageous due to the commercial availability of the starting materials and the high-yield nature of the reactions involved.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Step 1 - Synthesis of 3-(2,4-Dichlorobenzoyl)propanoic acid
Causality: The Friedel-Crafts acylation is an exemplary electrophilic aromatic substitution. Succinic anhydride, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃), forms a highly reactive acylium ion. The electron-rich 1,3-dichlorobenzene then attacks this electrophile. The directing effects of the two chlorine atoms (ortho, para-directing) favor substitution at the 4-position, which is sterically accessible, leading to the desired intermediate.
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel, add anhydrous aluminum chloride (2.1 eq). Suspend the AlCl₃ in an excess of 1,3-dichlorobenzene (acting as both reactant and solvent).
-
Reagent Addition: Cool the suspension in an ice bath to 0-5 °C. Add succinic anhydride (1.0 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid (HCl). This step hydrolyzes the aluminum complexes and quenches the catalyst. The resulting crude product will precipitate.
-
Purification: Filter the solid precipitate, wash thoroughly with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(2,4-Dichlorobenzoyl)propanoic acid.
Experimental Protocol: Step 2 - Reduction to this compound
Causality: The reduction of the ketone functionality in the intermediate is required to yield the final propanoic acid derivative. A Clemmensen reduction (using amalgamated zinc and HCl) is highly effective for reducing aryl ketones under acidic conditions. Alternatively, a Wolff-Kishner reduction (using hydrazine hydrate and a strong base like KOH) can be employed under basic conditions, which is useful if other acid-sensitive functional groups are present. Catalytic hydrogenation is another viable, often milder, alternative.
Methodology (Catalytic Hydrogenation):
-
Reaction Setup: In a Parr hydrogenation apparatus or a similar high-pressure reactor, dissolve the 3-(2,4-Dichlorobenzoyl)propanoic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C, 10% w/w).
-
Hydrogenation: Seal the reactor and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with H₂ (typically 50-100 psi) and heat to 50-80 °C with vigorous stirring.
-
Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake.
-
Work-up and Isolation: Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid residue can be purified by recrystallization (e.g., from hexanes/ethyl acetate) to afford high-purity this compound.
Analytical Characterization: A Predictive Framework
Due to a lack of published experimental spectra for this specific compound, this section provides a predictive analysis based on established principles of NMR and Mass Spectrometry. These predictions serve as a benchmark for researchers to validate their synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Labeled protons for 1H NMR prediction.
¹H NMR (Predicted, in CDCl₃, 400 MHz):
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Rationale |
| Ha | ~2.70 | Triplet (t) | J ≈ 7-8 | 2H | Methylene protons adjacent to the carboxylic acid group, deshielded. |
| Hb | ~2.95 | Triplet (t) | J ≈ 7-8 | 2H | Benzylic methylene protons, deshielded by the aromatic ring. |
| Hc | ~7.15 - 7.40 | Multiplet (m) | - | 3H | Aromatic protons exhibiting complex splitting patterns due to dichloro-substitution. |
| Hd | ~11.0 - 12.0 | Broad Singlet (br s) | - | 1H | Acidic proton of the carboxylic acid, typically broad and downfield. |
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
| Carbon Position | Predicted δ (ppm) | Rationale |
| -COOH | ~178-180 | Carbonyl carbon of the carboxylic acid. |
| Ar-C (quaternary, C-Cl) | ~130-135 | Aromatic carbons directly bonded to chlorine atoms. |
| Ar-C (quaternary, C-CH₂) | ~138-140 | Aromatic carbon attached to the propanoic acid side chain. |
| Ar-CH | ~127-132 | Aromatic carbons bonded to hydrogen. |
| -CH₂-COOH | ~35-37 | Methylene carbon alpha to the carbonyl. |
| Ar-CH₂- | ~30-32 | Benzylic methylene carbon. |
Mass Spectrometry (MS)
Fragmentation Logic: Under Electron Ionization (EI), the molecular ion ([M]⁺) will be observed. The presence of two chlorine atoms will produce a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) with a ratio of approximately 9:6:1. Key fragmentation pathways would include the loss of the carboxylic acid group and benzylic cleavage.
Predicted Key Fragments (m/z):
| m/z Value | Proposed Fragment Identity | Rationale |
| 218/220/222 | [C₉H₈Cl₂O₂]⁺ | Molecular ion ([M]⁺) showing the Cl₂ isotope pattern. |
| 173/175 | [C₇H₆Cl₂]⁺ | Loss of the -CH₂COOH group via benzylic cleavage. This would be a very stable dichlorotropylium-like cation and likely a prominent peak. |
| 145 | [C₆H₃Cl]⁺ | Loss of a second chlorine atom from the m/z 173/175 fragment. |
| 45 | [COOH]⁺ | Carboxyl fragment. |
Mechanism of Action: Cyclooxygenase (COX) Inhibition
As a structural analogue of many NSAIDs, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[1]
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is a primary target for anti-inflammatory drugs.
The inhibitory activity of NSAIDs can be classified based on their selectivity for COX-1 versus COX-2 and their kinetic mechanism.[3][4]
Caption: Hypothesized inhibition of COX-1 and COX-2 pathways.
Expected Kinetic Profile:
Many arylpropanoic acids act as simple, competitive, reversible inhibitors that compete with arachidonic acid for the active site of the COX enzymes. However, some halogenated derivatives exhibit more complex, time-dependent inhibition. Without experimental data, it is reasonable to hypothesize that this compound acts as a competitive inhibitor. Its selectivity for COX-2 over COX-1 would determine its therapeutic window and potential for gastrointestinal side effects. For context, the structurally related drug diclofenac shows some preference for COX-2, but is generally considered a non-selective inhibitor at therapeutic doses.
Safety and Handling
Hazard Identification:
Based on data for similar chlorinated aromatic carboxylic acids, this compound should be handled as a hazardous substance.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
H400: Very toxic to aquatic life.
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
Conclusion and Future Directions
This compound (CAS 55144-92-8) is a compound with significant potential as a building block in drug discovery and agrochemical synthesis. This guide provides a scientifically grounded framework for its synthesis, characterization, and hypothesized mechanism of action. The clear data gap in the public domain regarding its specific experimental characterization and biological activity presents an opportunity for further research. Future studies should focus on executing the proposed synthesis, performing detailed spectroscopic analysis (NMR, MS, IR), and conducting in vitro assays to determine its IC₅₀ values against COX-1 and COX-2. Such data would be invaluable for validating its potential as a selective COX-2 inhibitor and would provide a solid foundation for its use in advanced research and development programs.
References
- Gupta, K.; Kaub, C. J.; Carey, K. N.; Casillas, E. G.; Selinsky, B. S.; Loll, P. J. Manipulation of kinetic profiles in 2-aryl propionic acid cyclooxygenase inhibitors. Bioorg. Med. Chem. Lett.2004, 14 (3), 667–671. [Link]
- Chemistry Stack Exchange.
- Singh, V. P. COX SELECTIVE ANTI- INFLAMMATORY DRUGS AND ITS DEVELOPMENT. Int J. Pharm. Drug. Anal.2015, 3 (10), 298-310.
- Walker, M. C.; Kurumbail, R. G.; Kiefer, J. R.; Moreland, K. T.; Koboldt, C. M.; Isakson, P. C.; Seibert, K.; Gierse, J. K. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochem. J.2001, 357 (Pt 3), 709–718. [Link]
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3-(2,4-Dichlorophenyl)propanoic acid physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,4-Dichlorophenyl)propanoic acid, a halogenated aromatic carboxylic acid, is a compound of significant interest in the fields of pharmaceutical and agrochemical research. Its structural features, comprising a dichlorinated phenyl ring attached to a propanoic acid moiety, make it a valuable intermediate in the synthesis of a variety of more complex molecules. Notably, it serves as a key building block for certain non-steroidal anti-inflammatory drugs (NSAIDs) and herbicides.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, to support its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, application, and analysis. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈Cl₂O₂ | [3][4] |
| Molecular Weight | 219.06 g/mol | [3][5] |
| Appearance | White to off-white or cream-colored solid; white crystals | [2][4] |
| Melting Point | 87-94 °C | [2] |
| Boiling Point | 336.6 °C at 760 mmHg | [6] |
| CAS Number | 55144-92-8 | [2][3] |
| pKa (Predicted) | 4.5 - 5.0 | [1] |
| Solubility | Moderately soluble in organic solvents, less soluble in water. | [4] |
| InChI Key | HLNPVFSCAMKIOD-UHFFFAOYSA-N | [3][5] |
| SMILES | C1=CC(=C(C=C1Cl)Cl)CCC(=O)O | [3] |
Synthesis of this compound
While various synthetic routes to analogous compounds have been reported, a common and effective method for the preparation of this compound involves the oxidation of the corresponding alcohol, 3-(2,4-dichlorophenyl)-1-propanol. The following protocol details a laboratory-scale synthesis.
Experimental Protocol: Oxidation of 3-(2,4-dichlorophenyl)-1-propanol
This procedure is adapted from a similar synthesis of a related compound and is expected to yield the desired product.[7]
Materials:
-
3-(2,4-dichlorophenyl)-1-propanol
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
Procedure:
-
Dissolve 3-(2,4-dichlorophenyl)-1-propanol in acetone in a flask equipped with a stirrer and a dropping funnel.
-
Cool the flask in an ice bath to maintain the temperature below 40°C.
-
Slowly add Jones reagent to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add isopropanol to quench any excess oxidizing agent.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Partition the resulting residue between diethyl ether and water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the ether solution in vacuo to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Jones Reagent: This is a strong oxidizing agent capable of efficiently converting a primary alcohol to a carboxylic acid.
-
Acetone: It is a suitable solvent that dissolves the starting material and is relatively inert to the oxidizing agent under the reaction conditions.
-
Temperature Control: Keeping the reaction temperature below 40°C is crucial to prevent side reactions and ensure the selectivity of the oxidation.
-
Isopropanol Quench: Isopropanol is a secondary alcohol that is readily oxidized by the excess Jones reagent, effectively stopping the reaction.
-
Workup Procedure: The partitioning and washing steps are designed to remove inorganic byproducts and water-soluble impurities.
Logical Relationship of Synthesis Steps
Caption: Workflow for the synthesis of this compound.
Spectral Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the propanoic acid chain. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The methylene protons adjacent to the aromatic ring and the carboxylic acid group would appear as triplets.
-
¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons. The chemical shifts would be influenced by the presence of the electron-withdrawing chlorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Cl stretches in the fingerprint region.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: RP-HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer at pH 3). The exact ratio should be optimized to achieve good separation.
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the test substance in the mobile phase.
-
Set the HPLC system parameters:
-
Flow rate: e.g., 1.0 mL/min.
-
Column temperature: e.g., 30°C.
-
Detection wavelength: Determined by UV scan, likely around 225 nm.
-
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of this compound.
-
Calculate the purity or concentration of the sample by comparing its peak area to that of the standard.
Self-Validating System:
-
System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the system is performing consistently (e.g., reproducible retention times and peak areas).
-
Specificity: The method should be able to separate the analyte from potential impurities and degradation products. This can be assessed by analyzing stressed samples (e.g., acid, base, peroxide, heat, light treated).
-
Linearity: The detector response should be linear over a range of concentrations.
-
Accuracy and Precision: The method should provide results that are close to the true value and are reproducible.
HPLC Method Development Workflow
Caption: Workflow for developing a validated HPLC method.
Chemical Reactivity and Stability
This compound exhibits reactivity typical of a carboxylic acid. The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst, and can be converted to an amide by reaction with an amine.[4]
-
Reactivity with Bases: As a carboxylic acid, it will react with bases to form the corresponding carboxylate salt.
-
Incompatibilities: It is incompatible with strong oxidizing agents.
-
Degradation: While specific data for this compound is limited, related compounds like 2,4-dichlorophenoxyacetic acid are known to undergo hydrolysis and photolysis.[10][11] The degradation of this compound under hydrolytic and photolytic conditions could potentially lead to the formation of 2,4-dichlorophenol and other byproducts. Further studies are required to fully elucidate its degradation pathways.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H400 (Very toxic to aquatic life).[5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. Use a dust mask if handling the solid powder.[5]
-
Handling: Handle in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[2]
Conclusion
This compound is a valuable chemical intermediate with important applications in the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of its physical and chemical properties, a practical synthesis protocol, and a framework for its analytical characterization. By understanding these key technical aspects, researchers and developers can effectively and safely utilize this compound in their scientific endeavors.
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An In-depth Technical Guide to the Core Mechanism of Action of 3-(2,4-Dichlorophenyl)propanoic Acid
Foreword: A Molecule of Dual Modalities
3-(2,4-Dichlorophenyl)propanoic acid is a multifaceted compound, finding applications in both the pharmaceutical and agrochemical sectors. Its utility stems from distinct mechanisms of action that allow it to function as an anti-inflammatory agent, a herbicide, and a fungicide. This guide provides an in-depth exploration of the core mechanisms underpinning these functionalities, tailored for researchers, scientists, and drug development professionals. We will delve into the molecular interactions and cellular consequences of this compound's activity, supported by established experimental methodologies.
Part 1: The Anti-Inflammatory Mechanism: A Classic Non-Steroidal Anti-Inflammatory Drug (NSAID) Profile
The primary mechanism of action for the anti-inflammatory effects of this compound is the inhibition of cyclooxygenase (COX) enzymes.[1] This places it within the well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The inhibition of COX enzymes is a cornerstone of pain and inflammation management.
The Cyclooxygenase (COX) Enzymes: Key Targets in Inflammation
Cyclooxygenase enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that act as signaling molecules in a variety of physiological processes, including inflammation, pain, and fever.
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is typically induced by inflammatory stimuli, such as cytokines and endotoxins, and is the primary isoform responsible for the production of prostaglandins at sites of inflammation.
The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1. The selectivity of an NSAID for COX-2 over COX-1 is a critical parameter in its safety profile.
Molecular Interaction with COX Enzymes
The propanoic acid moiety is crucial for its activity, with the carboxylate group forming a key ionic bond with a conserved arginine residue (Arg-120) at the active site of both COX-1 and COX-2. The dichlorophenyl group will occupy a hydrophobic channel within the enzyme's active site. The substitution pattern on the phenyl ring is a key determinant of the compound's potency and its selectivity for COX-1 versus COX-2.
Signaling Pathway: Inhibition of Prostaglandin Synthesis
The inhibition of COX enzymes by this compound directly blocks the synthesis of prostaglandins, leading to a reduction in the inflammatory response.
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Experimental Protocol: In Vitro COX Inhibition Assay
To quantitatively assess the inhibitory activity of this compound against COX-1 and COX-2, a standard in vitro assay can be employed.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
This compound.
-
A detection system for prostaglandin E2 (PGE2), such as an enzyme immunoassay (EIA) kit.
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the compound to obtain a range of concentrations.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes at 37°C).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated using non-linear regression analysis. By comparing the IC50 values for COX-1 and COX-2, the selectivity of the compound can be determined.
| Parameter | Description |
| IC50 (COX-1) | Concentration for 50% inhibition of COX-1. |
| IC50 (COX-2) | Concentration for 50% inhibition of COX-2. |
| Selectivity Index | IC50 (COX-1) / IC50 (COX-2) |
Part 2: The Herbicidal Mechanism: A Disruption of Plant Growth
This compound also exhibits herbicidal properties. While it is structurally distinct from the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), its mode of action is likely related to the disruption of plant hormone signaling, a common mechanism for auxin-mimicking herbicides.
Auxin Mimicry and Uncontrolled Growth
Auxins are a class of plant hormones that regulate various aspects of plant growth and development. Synthetic auxins, including many herbicides, can mimic the action of natural auxins but are not readily metabolized by the plant. This leads to an overload of auxin signaling, causing uncontrolled and disorganized cell growth, which ultimately results in the death of the plant.
Potential Molecular Targets in Plants
The primary targets of auxin herbicides are components of the auxin signaling pathway, including:
-
Auxin receptors: Such as the TIR1/AFB family of F-box proteins.
-
Auxin transport proteins: Which regulate the distribution of auxin throughout the plant.
Binding of the herbicidal compound to these receptors can trigger a cascade of gene expression changes that lead to the observed phytotoxic effects.
Visualizing the Herbicidal Workflow
Caption: Proposed Herbicidal Mechanism of Action.
Part 3: The Fungicidal Mechanism: Induction of Apoptosis
The fungicidal activity of this compound is likely attributable to the propionic acid moiety. Propionic acid is a known food preservative with antifungal properties.
Induction of Apoptotic Cell Death in Fungi
Studies on propionic acid have shown that it can induce apoptosis in fungal cells.[2] This programmed cell death is characterized by a series of specific cellular events.
Key Events in Propionic Acid-Induced Fungal Apoptosis
The proposed mechanism involves the following key steps:
-
Generation of Reactive Oxygen Species (ROS): Propionic acid can induce oxidative stress within the fungal cell, leading to an accumulation of ROS.
-
Mitochondrial Dysfunction: The increase in ROS can lead to mitochondrial membrane depolarization, the release of cytochrome c, and an accumulation of calcium ions within the mitochondria.
-
Metacaspase Activation: These events can trigger the activation of metacaspases, which are cysteine proteases involved in fungal apoptosis.
-
Nuclear Fragmentation: Ultimately, this cascade leads to DNA and nuclear fragmentation, culminating in cell death.
Diagram of the Fungicidal Signaling Pathway
Caption: Fungicidal Mechanism via Induction of Apoptosis.
Conclusion: A Compound of Diverse Biological Activities
This compound is a compelling example of a small molecule with diverse biological activities. Its ability to inhibit COX enzymes makes it a relevant scaffold for the development of anti-inflammatory drugs. Concurrently, its capacity to disrupt plant growth and induce fungal apoptosis underscores its utility in agrochemical formulations. Further research, particularly in obtaining quantitative data on its interaction with specific molecular targets, will be invaluable in fully elucidating its mechanisms of action and optimizing its applications in both medicine and agriculture.
References
- Chem-Impex. 3-(2,4-Dichlorophenyl)propionic acid. URL: https://www.chemimpex.com/products/25779
- Yun, H. & Lee, D. G. (2016). A novel fungal killing mechanism of propionic acid. FEMS Yeast Research, 16(7), fow089. URL: https://pubmed.ncbi.nlm.nih.gov/27707757/
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2,4-Dichlorohydrocinnamic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2,4-Dichlorohydrocinnamic Acid
Introduction
2,4-Dichlorohydrocinnamic acid, also known as 3-(2,4-dichlorophenyl)propanoic acid, is a halogenated derivative of hydrocinnamic acid. Its structure is of interest to researchers in medicinal chemistry and materials science due to the influence of the chloro-substituents on the phenyl ring, which can modulate lipophilicity, metabolic stability, and electronic properties. This guide provides a comprehensive, field-proven pathway for its synthesis, designed for chemistry professionals. We will dissect a robust two-stage synthetic strategy, starting from the commercially available 2,4-dichlorobenzaldehyde. The narrative emphasizes the causal reasoning behind procedural choices, ensuring both reproducibility and a deeper understanding of the reaction mechanisms.
Overall Synthesis Strategy
The synthesis of 2,4-Dichlorohydrocinnamic acid is efficiently achieved through a two-step process. This strategy is predicated on well-established, high-yield organic transformations:
-
Step 1: Knoevenagel-Doebner Condensation: An aromatic aldehyde, 2,4-dichlorobenzaldehyde, is condensed with malonic acid to form the α,β-unsaturated carboxylic acid intermediate, 2,4-Dichlorocinnamic acid. This reaction is a variant of the Perkin reaction and is known for its excellent yields with halogenated benzaldehydes.[1][2]
-
Step 2: Catalytic Hydrogenation: The carbon-carbon double bond of the intermediate, 2,4-Dichlorocinnamic acid, is selectively reduced to yield the final saturated product, 2,4-Dichlorohydrocinnamic acid. This transformation is accomplished using a catalytic system that preserves the carboxylic acid functionality.[3][4]
Caption: Overall two-step synthesis route.
Part 1: Synthesis of 2,4-Dichlorocinnamic Acid (Intermediate)
This initial stage focuses on creating the carbon backbone and the α,β-unsaturated system via a Knoevenagel-Doebner condensation. This method is superior to the classical Perkin reaction for this substrate, as the use of malonic acid with a pyridine catalyst often results in cleaner reactions and nearly quantitative yields.[1]
Principle and Mechanism
The Knoevenagel-Doebner condensation involves the reaction of an aldehyde with a compound containing an active methylene group, in this case, malonic acid.[1] The reaction is catalyzed by a weak base, typically pyridine, often with a small amount of piperidine.[1] The mechanism proceeds via the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of 2,4-dichlorobenzaldehyde. The resulting aldol-type adduct readily undergoes dehydration (elimination of water) and subsequent decarboxylation (loss of CO₂) upon heating to yield the stable, conjugated cinnamic acid derivative.
Key Precursor: 2,4-Dichlorobenzaldehyde
The starting material, 2,4-Dichlorobenzaldehyde, is a crucial intermediate in the pharmaceutical and dye industries.[5] It is typically synthesized via the oxidation of 2,4-dichlorotoluene or the hydrolysis of 2,4-dichlorobenzal chloride.[6][7] For the purposes of this guide, we assume the use of a commercially available, high-purity reagent.
Experimental Protocol: Knoevenagel-Doebner Condensation
This protocol is adapted from established procedures for the condensation of halo-benzaldehydes with malonic acid.[1]
Workflow Diagram
Caption: Experimental workflow for Step 1.
Methodology
-
Reagent Charging: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2,4-dichlorobenzaldehyde (17.5 g, 0.1 mol), malonic acid (11.5 g, 0.11 mol), and pyridine (15 mL).
-
Reaction: Heat the mixture on a water bath at 90-100 °C. Within minutes, the solids will dissolve, and a gentle effervescence (CO₂) will commence, indicating the start of the reaction.[1]
-
Monitoring: Continue heating for approximately 2-3 hours. The reaction is typically complete when the effervescence ceases and the mixture begins to solidify.
-
Work-up: Allow the flask to cool to room temperature. Pour the solidified mass into 150 mL of cold water and stir vigorously to break up the solid.
-
Isolation: Collect the crude 2,4-Dichlorocinnamic acid by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual pyridine and unreacted malonic acid.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure, white crystals of 2,4-Dichlorocinnamic acid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C.
Causality and Optimization
-
Choice of Base: Pyridine acts as both the solvent and the basic catalyst. Its role is to deprotonate malonic acid, generating the nucleophilic enolate required for the initial condensation step.[1] The addition of a catalytic amount of piperidine can sometimes accelerate the reaction.
-
Molar Ratio: A slight excess of malonic acid (1.1 equivalents) is used to ensure the complete consumption of the more expensive aldehyde.
-
Temperature Control: Heating on a water bath provides controlled and even heating, which is crucial for promoting the decarboxylation of the intermediate without causing unwanted side reactions or decomposition.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 2,4-Dichlorobenzaldehyde | 175.01 | 17.5 | 0.10 | 1.0 |
| Malonic Acid | 104.06 | 11.5 | 0.11 | 1.1 |
| Pyridine | 79.10 | ~14.7 | - | Solvent/Catalyst |
| Expected Product | 219.04 | ~20.8 | ~0.095 | ~95% Yield |
Part 2: Synthesis of 2,4-Dichlorohydrocinnamic Acid (Final Product)
The second stage involves the selective reduction of the alkene double bond in 2,4-Dichlorocinnamic acid. Catalytic hydrogenation is the method of choice as it is highly efficient and selective, leaving the aromatic ring and the carboxylic acid group intact under controlled conditions.[8]
Principle and Mechanism
Catalytic hydrogenation involves the addition of hydrogen (H₂) across a double bond in the presence of a metal catalyst. The reaction occurs on the surface of the catalyst (e.g., Raney Nickel or Palladium). The catalyst adsorbs both the hydrogen gas and the unsaturated substrate. This facilitates the stepwise transfer of hydrogen atoms to the carbon atoms of the double bond, resulting in a saturated alkane system. The use of Raney Nickel with sodium borohydride in an aqueous alkaline medium is a particularly effective and high-yield method for reducing cinnamic acid derivatives.[3]
Experimental Protocol: Catalytic Hydrogenation
This protocol is based on the highly efficient reduction of cinnamic acid using Raney Nickel and NaBH₄.[3]
Workflow Diagram
Caption: Experimental workflow for Step 2.
Methodology
-
Reagent Charging: In a 1 L four-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, charge 500 mL of distilled water. With stirring, add sodium hydroxide (9.6 g, 0.24 mol), followed by 2,4-Dichlorocinnamic acid (21.9 g, 0.1 mol). Stir until all solids dissolve.
-
Catalyst Addition: Carefully add a slurry of activated Raney Nickel (approx. 2.5 g, wet weight) in distilled water. Caution: Raney Nickel is pyrophoric when dry and must be kept wet at all times.[3]
-
Reduction: Prepare a solution of sodium borohydride (2.1 g, 0.055 mol) in 50 mL of 1% aqueous NaOH. Add this solution dropwise to the reaction mixture over 45 minutes, maintaining the temperature between 40-45 °C using a water bath.
-
Monitoring: After the addition is complete, continue stirring for an additional 30-60 minutes at 40-45 °C. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Catalyst Removal: Cool the mixture to room temperature. Filter the solution through a pad of Celite under vacuum to carefully remove the Raney Nickel catalyst. Rinse the flask and the filter cake with a small amount of distilled water (50 mL).
-
Product Precipitation: Slowly pour the clear filtrate into a beaker containing 30 mL of ice-cold concentrated hydrochloric acid with vigorous stirring. A white solid precipitate of 2,4-Dichlorohydrocinnamic acid will form immediately.
-
Isolation and Drying: Collect the white solid by vacuum filtration, wash with cold distilled water, and air dry to obtain the final product. A yield of over 95% can be expected.[3]
Causality and Alternative Methods
-
Alkaline Conditions: The reaction is run under alkaline conditions to keep the carboxylic acid substrate in its soluble sodium salt form and to stabilize the sodium borohydride, which would otherwise decompose rapidly in acidic or neutral water.[3]
-
Hydrogen Source: In this procedure, hydrogen is generated in situ from the reaction of sodium borohydride with water, catalyzed by the Raney Nickel. This avoids the need for a high-pressure hydrogenation apparatus.
-
Alternative Catalysts: Palladium on carbon (Pd/C) is another excellent catalyst for this type of reduction. The reaction would then be performed under a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) in a solvent like ethanol or ethyl acetate.
-
Transfer Hydrogenation: An alternative to using hydrogen gas or borohydride is transfer hydrogenation, where a hydrogen donor like formic acid or ammonium formate is used in the presence of a catalyst.[4]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 2,4-Dichlorocinnamic Acid | 219.04 | 21.9 | 0.10 | 1.0 |
| Sodium Hydroxide | 40.00 | 9.6 | 0.24 | 2.4 |
| Sodium Borohydride | 37.83 | 2.1 | 0.055 | 0.55 |
| Raney Nickel | - | ~2.5 (wet) | - | Catalyst |
| Expected Product | 221.05 | ~21.2 | ~0.096 | ~96% Yield |
References
- PrepChem.com. Preparation of 2,4-dichlorobenzaldehyde. [Link]
- Gandhi, R. P. (1950). The condensation of aldehydes with malonic acid. Journal of the Indian Chemical Society.
- Google Patents. Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
- PrepChem.com. Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. [Link]
- Google Patents.
- SATHEE. Chemistry Perkin Reaction Mechanism. [Link]
- ResearchGate.
- Organic Reactions. Reduction of cinnamic acid with water-sodium borohydride-Raney nickel. [Link]
- Google Patents. 2,4 dichloro benzene formaldehyde synthesis technique.
- CDN. Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. [Link]
- Semantic Scholar. Reduction of cinnamic acid to cinnamaldehyde and alcohol. [Link]
- ACS Publications. The Catalytic Reduction of Nitrocinnamic Acids and Esters. [Link]
- Wikipedia. Perkin reaction. [Link]
- Chemistry LibreTexts. Perkin Reaction. [Link]
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- J&K Scientific LLC. Perkin Reaction. [Link]
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- Chemical Methodologies. Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. [Link]
- ResearchGate.
- University of Wisconsin-Madison. Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. [Link]
- Organic Chemistry Data.
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An In-depth Technical Guide to the Biological Activity of 3-(2,4-Dichlorophenyl)propanoic Acid
Introduction
3-(2,4-Dichlorophenyl)propanoic acid, a halogenated aromatic carboxylic acid, has garnered interest in both the pharmaceutical and agrochemical sectors due to its diverse biological activities. This technical guide provides a comprehensive overview of its known biological effects, putative mechanisms of action, and methodologies for its evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate further investigation and application of this compound.
Chemical Profile
-
IUPAC Name: this compound[1]
-
Synonyms: 2,4-Dichlorohydrocinnamic acid[2]
-
Molecular Formula: C₉H₈Cl₂O₂[1]
-
Molecular Weight: 219.06 g/mol [1]
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Melting Point | 89-93 °C | |
| Solubility | Moderately soluble in organic solvents, less soluble in water. |
Core Biological Activities: A Dual Role in Pharmaceuticals and Agrochemicals
This compound is recognized for a dual spectrum of activity, positioning it as a molecule of interest for distinct applications. Its primary biological effects are centered around anti-inflammatory properties relevant to human health and herbicidal and fungicidal activities pertinent to agriculture.[2]
Anti-inflammatory Activity: A Putative Cyclooxygenase Inhibitor
The principal therapeutic potential of this compound lies in its anti-inflammatory effects.[2] Structurally, as an arylpropionic acid derivative, it belongs to a class of compounds renowned for their non-steroidal anti-inflammatory drug (NSAID) activity.[3] The prevailing hypothesis for its mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[2][4]
To provide context, diclofenac, a widely used NSAID, exhibits potent inhibition of both COX-1 and COX-2 with IC50 values of 0.0206 ± 0.0037 µM and 0.103 ± 0.005 µM, respectively.[5][6] It is plausible that this compound operates through a similar, albeit likely less potent, mechanism. Further enzymatic assays are required to quantify its specific inhibitory activity and selectivity towards COX isoforms.
Caption: Putative mechanism of anti-inflammatory action.
To ascertain the COX inhibitory potential of this compound, a standard in vitro assay can be employed.
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable buffer, typically Tris-HCl, containing necessary co-factors such as hematin and glutathione.
-
Substrate: Use arachidonic acid as the substrate.
-
Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution and prepare serial dilutions.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Pre-incubate the enzyme with the compound.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Agrochemical Applications: Herbicidal and Fungicidal Properties
In addition to its pharmaceutical potential, this compound serves as a key intermediate in the synthesis of various agrochemicals.[2] It is reported to possess both herbicidal and fungicidal properties.[2]
The herbicidal activity of dichlorophenyl derivatives is well-documented. For instance, Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid) is a chlorophenoxy herbicide that functions as a synthetic auxin, leading to uncontrolled growth and death in broadleaf weeds.[7][8] While the exact mechanism of this compound as a herbicide is not extensively detailed, it likely shares a similar mode of action by disrupting plant growth regulation.
The fungicidal activity of compounds containing a dichlorophenyl moiety has also been demonstrated. For example, derivatives of 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol have shown a broad spectrum of in vitro and in vivo fungicidal activity, with a proposed mechanism involving the inhibition of 14α-demethylase, an enzyme crucial for fungal sterol biosynthesis.[9]
Exploratory Biological Activities
While the primary activities of this compound are in the anti-inflammatory and agrochemical realms, the presence of the dichlorophenyl moiety suggests potential for other biological effects, such as antimicrobial and anticancer activities. It is important to note that direct evidence for these activities for this specific compound is limited, and the following sections are based on the activities of structurally related compounds.
Antimicrobial Potential
Several chlorinated derivatives of 3-phenylpropanoic acid isolated from marine actinomycetes have demonstrated significant and selective antimicrobial activities. For instance, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid and 3-(3-chloro-4-hydroxyphenyl)propanoic acid have shown activity against Escherichia coli and Staphylococcus aureus.[10] This suggests that this compound could be a candidate for antimicrobial screening.
-
Bacterial Strains: Use standard reference strains of bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
-
Growth Medium: Prepare Mueller-Hinton Broth (MHB).
-
Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent and create serial dilutions in MHB in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Assay Procedure:
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Potential
Derivatives of arylpropionic acid have been investigated for their anticancer properties.[3] For example, various 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown low micromolar inhibitory activity against human lung adenocarcinoma cells.[11] Organotin(IV) carboxylate compounds derived from propanoic acid have also demonstrated significant in vitro antiproliferative activity against a panel of human cancer cell lines.[12][13] These findings suggest that this compound could be a scaffold for the development of novel anticancer agents.
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Cell Culture: Maintain the cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Test Compound Preparation: Prepare a stock solution of this compound and serial dilutions in the culture medium.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) and calculate the percentage of cell viability. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Conclusion and Future Directions
This compound is a versatile molecule with established applications as a synthetic intermediate and demonstrated potential in both pharmaceutical and agrochemical contexts. Its anti-inflammatory properties, likely mediated through COX inhibition, warrant further detailed investigation to quantify its potency and selectivity. Similarly, its herbicidal and fungicidal activities require more in-depth mechanistic and efficacy studies.
The exploration of its antimicrobial and anticancer potential, guided by the activity of structurally related compounds, represents a promising avenue for future research. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these biological activities. A comprehensive understanding of the structure-activity relationships of this compound and its derivatives will be crucial for the rational design of novel therapeutic agents and agrochemicals.
References
- Miyazaki, Y., et al. (2018). Elucidation of the Mechanisms through Which the Reactive Metabolite Diclofenac Acyl Glucuronide Can Mediate Toxicity.
- Miyazaki, Y., et al. (2018). TABLE 2 Summary of in vitro COX inhibition assays IC 50 values reflect...
- PubChem. This compound. [Link]
- El-Gendy, M. M. A., et al. (2019). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. PMC - NIH. [Link]
- Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. [Link]
- PubChem. 3-(2,4-Dichlorophenoxy)propanoic acid. [Link]
- Wikipedia. Dichlorprop. [Link]
- Pantelić, N. Đ., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. PMC - NIH. [Link]
- Grybaitė, B., et al. (2022). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH. [Link]
- Szałach, A., et al. (2020). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)
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- Gajecka, M., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]
- Kumar, A., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Journal of Medicinal Chemistry. [Link]
- Al-Warhi, T., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central. [Link]
- Arnoldi, A., et al. (2000). Synthesis, fungicidal activity, and QSAR of a series of 2-dichlorophenyl-3-triazolylpropyl ethers. PubMed. [Link]
- Grybaitė, B., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH. [Link]
- Al-Warhi, T., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- Al-Warhi, T., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. [Link]
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An In-Depth Technical Guide to 3-(2,4-Dichlorophenyl)propanoic Acid as a Cyclooxygenase Inhibitor
This guide provides a comprehensive technical overview of 3-(2,4-dichlorophenyl)propanoic acid, a compound with recognized anti-inflammatory properties stemming from its activity as a cyclooxygenase (COX) inhibitor.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical characteristics, proposed synthesis, and the methodologies for evaluating its inhibitory effects on COX enzymes.
Introduction: The Cyclooxygenase Landscape in Drug Discovery
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It catalyzes the conversion of arachidonic acid to prostaglandins, which are lipid signaling molecules that mediate a wide range of physiological and pathological processes, including inflammation, pain, and fever.[2][3]
There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[2][4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2][4]
The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are largely attributed to the concurrent inhibition of COX-1.[3] This understanding has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory relief with an improved safety profile.
This compound has been identified as a compound with anti-inflammatory properties, suggesting its role as a COX inhibitor.[1] This guide will delve into the technical aspects of this compound and provide a framework for its scientific investigation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent.
| Property | Value | Source |
| CAS Number | 55144-92-8 | [5] |
| Molecular Formula | C₉H₈Cl₂O₂ | [5] |
| Molecular Weight | 219.06 g/mol | [5] |
| Appearance | White to off-white solid/crystals | Sigma-Aldrich |
| Melting Point | 89-93 °C | Sigma-Aldrich |
| Solubility | Moderately soluble in organic solvents, less soluble in water. | CymitQuimica |
Proposed Synthesis of this compound
Experimental Protocol: Proposed Synthesis
Step 1: Heck Coupling of 2,4-Dichlorobenzene with Acrylic Acid
-
To a sealed reaction vessel, add 2,4-dichlorobenzene (1 equivalent), acrylic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and a suitable base such as triethylamine (2 equivalents) in an appropriate solvent like dimethylformamide (DMF).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(2,4-dichlorophenyl)acrylic acid.
Step 2: Reduction of the Alkene
-
Dissolve the crude 3-(2,4-dichlorophenyl)acrylic acid in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, such as 10% palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC or ¹H NMR).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Step 3: Purification
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mechanism of Action as a Cyclooxygenase Inhibitor
The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase enzymes.[1] However, specific details regarding its binding mode and selectivity for COX-1 versus COX-2 are not yet publicly available. Based on the structure of other NSAIDs, it is hypothesized that the carboxylic acid moiety of this compound plays a crucial role in binding to the active site of the COX enzyme.
The active site of COX is a long, hydrophobic channel. For many acidic NSAIDs, the carboxylate group forms an ionic bond with a positively charged arginine residue (Arg120) at the mouth of the channel. The dichlorophenyl group likely interacts with the hydrophobic residues lining the active site. The subtle structural differences between the active sites of COX-1 and COX-2, particularly the substitution of isoleucine in COX-1 with a smaller valine in COX-2, creates a larger side pocket in COX-2.[7] The ability of the dichlorophenyl moiety to access this side pocket could determine its selectivity for COX-2.
Proposed Research Plan to Elucidate the Mechanism of Action:
-
In Vitro COX Inhibition Assays: Determine the IC₅₀ values for this compound against purified COX-1 and COX-2 enzymes to quantify its potency and selectivity.
-
Enzyme Kinetic Studies: Perform kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
X-ray Crystallography: Co-crystallize the compound with COX-1 and COX-2 to visualize the binding mode at the atomic level.
-
Molecular Docking Studies: Use computational models to predict the binding orientation and interactions with the active site residues.
In Vitro Evaluation of COX Inhibitory Activity
A critical step in characterizing a potential COX inhibitor is to determine its potency and selectivity through in vitro assays. Several well-established methods can be employed for this purpose.[8][9]
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This protocol is based on the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
This compound (test compound)
-
Reference NSAIDs (e.g., ibuprofen for non-selective, celecoxib for COX-2 selective)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add serial dilutions of the test compound or reference NSAIDs to the appropriate wells. Include wells with solvent only as a control (100% activity) and wells without the enzyme as a background control.
-
Pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells except the background controls.
-
Immediately add the colorimetric substrate (TMPD).
-
Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation and Interpretation
The results of the in vitro COX inhibition assays should be presented in a clear and concise manner to allow for easy comparison and interpretation.
Table of Hypothetical IC₅₀ Values
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | To be determined | To be determined | To be determined |
| Ibuprofen (Reference) | ~15 | ~250 | ~0.06 |
| Celecoxib (Reference) | ~15 | ~0.04 | ~375 |
Interpretation of Results:
-
A low IC₅₀ value indicates high potency.
-
The selectivity index is a measure of the compound's preference for inhibiting COX-2 over COX-1. A selectivity index greater than 1 suggests COX-2 selectivity, while a value less than 1 indicates COX-1 selectivity. A value close to 1 suggests non-selective inhibition.
Visualization of Key Concepts
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
Diagram: The Arachidonic Acid Cascade and COX Inhibition
Caption: The arachidonic acid cascade and points of inhibition by this compound.
Diagram: Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Step-by-step workflow for the in vitro cyclooxygenase inhibition assay.
Conclusion and Future Directions
This compound is a compound with established anti-inflammatory properties, strongly indicating its function as a cyclooxygenase inhibitor. This guide has provided a comprehensive overview of its known characteristics, a proposed synthetic route, and detailed protocols for its evaluation as a COX inhibitor.
The critical next steps for advancing the understanding of this compound involve the experimental determination of its inhibitory potency and selectivity against COX-1 and COX-2. Elucidating its precise mechanism of action through kinetic and structural studies will be paramount in assessing its therapeutic potential. Further in vivo studies to evaluate its efficacy, pharmacokinetic profile, and safety will be necessary for any future drug development efforts.
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A Technical Guide to the Auxin-like Activity of 3-(2,4-Dichlorophenyl)propanoic Acid
Foreword from the Senior Application Scientist
In the intricate world of plant physiology and agrochemical development, the quest for novel compounds that can modulate plant growth is perpetual. Synthetic auxins, molecular mimics of the natural plant hormone Indole-3-acetic acid (IAA), have been instrumental in agriculture for decades, serving as powerful herbicides and growth regulators[1][2]. Their efficacy lies in their enhanced stability and persistence compared to endogenous IAA, leading to a disruption of hormonal balance and inducing specific physiological responses[1][2].
This whitepaper provides a deep technical dive into 3-(2,4-Dichlorophenyl)propanoic acid, a compound with structural similarities to established synthetic auxins. While its direct auxin-like activity is not as extensively documented as its phenoxy-acid counterparts, its chemical architecture suggests a strong potential for interaction with the auxin signaling pathway. This guide is designed for researchers and development professionals, offering a framework for understanding and experimentally validating the auxin-like properties of this and similar molecules. We will dissect the presumed molecular mechanism, provide detailed protocols for bioassays, explore structure-activity relationships, and outline a plausible synthetic route. Our approach is grounded in established principles of auxin biology, providing the causal logic behind experimental design to ensure a robust and self-validating investigation.
Section 1: The Landscape of Synthetic Auxins
The term "auxin" originates from the Greek word "auxein," meaning "to grow"[3]. Natural auxins like IAA are central regulators of nearly every aspect of plant growth and development, from cell division and elongation to root formation and apical dominance[3][4]. Synthetic auxins are a diverse group of compounds, including phenoxycarboxylic acids (e.g., 2,4-Dichlorophenoxyacetic acid or 2,4-D), benzoic acids, and pyridinecarboxylic acids, that elicit similar physiological responses[2][5][6]. These molecules are generally more resistant to degradation within the plant than IAA, allowing them to act as "superauxins" that can overwhelm the plant's natural hormonal regulation, a property exploited for selective herbicidal action against broadleaf weeds[2].
Section 2: Profile of this compound
This compound is a synthetic compound whose structure warrants investigation for auxin-like activity. It features a dichlorinated aromatic ring and a propanoic acid side chain, which are hallmarks of many biologically active plant growth regulators[7][8].
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂O₂ | [7] |
| Molecular Weight | 219.06 g/mol | [7] |
| IUPAC Name | This compound | [7] |
Structurally, it differs from the widely known herbicide 2,4-D by two key features:
-
Linkage: It has a direct carbon-carbon bond between the phenyl ring and the propanoic acid side chain, whereas 2,4-D has a more flexible ether (phenoxy) linkage.
-
Side Chain Length: It possesses a three-carbon propanoic acid chain, while 2,4-D has a two-carbon acetic acid chain.
These structural nuances are critical, as they directly influence the molecule's shape, stability, and ability to bind to auxin receptors. Notably, some studies on β-phenylpropionic acids have shown them to be inactive in certain assays like flower induction in pineapples, highlighting the importance of empirical validation for each specific compound and plant system[9]. The compound is also known to be an intermediate in the synthesis of agrochemicals and has been investigated for anti-inflammatory properties[10].
Section 3: The Presumed Molecular Mechanism of Action
The primary mode of action for synthetic auxins is the hijacking of the cell's natural auxin perception and signaling machinery[1]. Based on decades of research on compounds like 2,4-D and Phenylacetic acid (PAA), we can posit a highly probable mechanism for this compound[11].
The core of this mechanism involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins , which function as auxin co-receptors[1][12].
Key Steps in the Signaling Cascade:
-
Perception and Co-Receptor Complex Formation: The synthetic auxin molecule enters the nucleus and binds to a pocket within the TIR1/AFB protein. This binding event stabilizes the interaction between TIR1/AFB and an Aux/IAA transcriptional repressor protein , forming a ternary complex (TIR1/AFB-Auxin-Aux/IAA)[1][11].
-
Ubiquitination: The formation of this complex allows the larger SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex , of which TIR1/AFB is a key component, to tag the Aux/IAA repressor with ubiquitin molecules[4].
-
Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is recognized and degraded by the 26S proteasome , a cellular machinery for protein disposal[11].
-
Gene Expression Activation: The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs) . These ARFs are transcription factors that were previously inhibited by the Aux/IAA proteins. Once free, ARFs bind to auxin-responsive elements in the promoters of specific genes, activating their transcription[11][12].
-
Physiological Response: The expression of these auxin-responsive genes leads to a cascade of downstream effects, including the synthesis of ethylene and abscisic acid, ultimately causing uncontrolled cell division and elongation, epinasty, and other symptoms associated with auxin overdose that can lead to plant death in susceptible species[4][5][6].
Caption: The canonical auxin signaling pathway presumed for 3-(2,4-DPP).
Section 4: Experimental Validation of Auxin-like Activity
To empirically determine if this compound possesses auxin-like activity, a quantitative biological assay, or bioassay, is required. A bioassay uses the response of a living organism to determine the presence and potency of a substance[3][13]. The classic and reliable oat (Avena sativa) coleoptile elongation test is an excellent choice for this purpose[11][13].
Protocol: Oat Coleoptile Elongation Bioassay
This protocol is designed to measure the ability of a test compound to induce cell elongation in oat coleoptile segments, a hallmark of auxin activity[3].
Materials:
-
Avena sativa (oat) seeds
-
Petri dishes with filter paper
-
Incubator or dark room at 25°C
-
Safe green light for manipulations
-
Test compound: this compound
-
Positive control: Indole-3-acetic acid (IAA) or 2,4-D
-
Negative control: Buffer solution
-
Incubation buffer (e.g., 10 mM citrate-phosphate buffer, pH 5.0, with 2% sucrose)
-
Digital caliper or high-resolution scanner/camera and image analysis software
Step-by-Step Methodology:
-
Seed Germination:
-
Soak oat seeds in water for 2 hours.
-
Arrange seeds on moist filter paper in Petri dishes.
-
Germinate in complete darkness for 72-96 hours at 25°C until coleoptiles are 20-30 mm long[14]. All subsequent steps must be performed under a dim green light to avoid phototropic responses.
-
-
Coleoptile Sectioning:
-
Select straight, uniform coleoptiles.
-
Excise the apical 3-4 mm of the tip to remove the primary source of endogenous auxin[14].
-
From the remaining decapitated coleoptile, cut a 10 mm long sub-apical segment.
-
-
Incubation:
-
Prepare serial dilutions of the test compound, positive control (e.g., 10⁻⁸ to 10⁻⁴ M), and a negative control (buffer only) in the incubation buffer.
-
Randomly distribute 10-15 coleoptile segments into separate labeled Petri dishes containing 20 mL of the respective test solutions.
-
Incubate the dishes in the dark at 25°C for 18-24 hours.
-
-
Measurement and Data Analysis:
-
After incubation, remove the segments and measure their final length using a digital caliper or by arranging them on a flat surface and capturing a high-resolution image.
-
Calculate the change in length (ΔL = Final Length - Initial Length) for each segment.
-
Average the ΔL for each treatment group and calculate the standard error.
-
Plot the average elongation against the logarithm of the compound concentration to generate a dose-response curve.
-
Caption: Experimental workflow for the oat coleoptile elongation bioassay.
Expected Results and Interpretation
A compound with auxin-like activity will promote cell elongation at low concentrations, often showing an optimal concentration before becoming inhibitory at higher concentrations[3].
Hypothetical Data Summary:
| Compound | Concentration (M) | Average Elongation (mm ± SE) |
| Negative Control | 0 | 0.5 ± 0.1 |
| IAA (Positive Control) | 10⁻⁶ | 4.2 ± 0.3 |
| IAA (Positive Control) | 10⁻⁵ | 5.5 ± 0.4 |
| 3-(2,4-DPP) | 10⁻⁶ | 3.8 ± 0.3 |
| 3-(2,4-DPP) | 10⁻⁵ | 5.1 ± 0.5 |
A result where this compound induces statistically significant elongation compared to the negative control would confirm its auxin-like activity. The dose-response curve can be compared to that of IAA or 2,4-D to assess its relative potency.
Section 5: Structure-Activity Relationship (SAR) Analysis
The biological activity of a synthetic auxin is intimately linked to its chemical structure[8]. For a compound to exhibit auxin activity, several structural features are generally required: an unsaturated ring system, a carboxylic acid side chain (or a group that can be converted to one), and a specific spatial arrangement between these two features[8].
-
Aromatic Ring: The 2,4-dichloro substitution on the phenyl ring of 3-(2,4-DPP) is a common feature in potent synthetic auxins like 2,4-D. Studies on 2,4-D analogues have shown that a halogen at the 4-position of the ring is particularly important for high auxinic activity[15][16]. The chlorine atoms increase the molecule's stability and may enhance its binding affinity to the TIR1/AFB receptor pocket.
-
Carboxylic Acid Side Chain: The carboxyl group is essential for activity[17][18]. It is understood to interact with key residues within the receptor's binding site.
-
Side Chain Length and Linkage: The propanoic acid chain of 3-(2,4-DPP) extends the carboxyl group further from the ring than the acetic acid chain of 2,4-D. Research has shown that extending the carboxylate chain with an even number of carbons (like in a phenoxybutyric acid) can be tolerated, whereas adding a single carbon often reduces activity[16]. The C-C bond in 3-(2,4-DPP) creates a more rigid structure compared to the flexible ether linkage in phenoxyacetic acids. This rigidity could either enhance or hinder its fit within the auxin co-receptor pocket, making empirical testing essential.
Section 6: Plausible Chemical Synthesis
While a detailed, peer-reviewed synthesis protocol for this compound was not found in the initial search, a plausible route can be proposed based on standard organic chemistry principles. A common strategy for synthesizing such an acid would be through the extension of a carbon chain from a suitable dichlorinated benzene derivative.
For context, a related compound, 3-(2,4-Dichlorophenoxy)propionic acid, can be prepared via the oxidation of 3-(2,4-dichlorophenoxy)-1-propanol using Jones reagent (CrO₃/H₂SO₄) in acetone[19]. This illustrates a typical final-step oxidation to form the carboxylic acid.
A plausible, though unverified, route for this compound could involve:
-
Starting Material: 2,4-Dichlorobenzaldehyde.
-
Chain Elongation: A Wittig or Horner-Wadsworth-Emmons reaction to add a two-carbon ester-containing unit, forming an unsaturated ester.
-
Reduction: Catalytic hydrogenation to saturate the double bond.
-
Hydrolysis: Saponification of the ester to yield the final carboxylic acid product.
This generalized pathway represents a standard approach for constructing the target molecule, though specific reagents and conditions would require laboratory optimization.
Section 7: Conclusion and Future Perspectives
This compound presents a compelling case for investigation as a novel synthetic auxin. Its chemical structure aligns with established principles of auxin activity, yet its unique side chain linkage and length differentiate it from common phenoxy-based herbicides. The technical framework provided here outlines a clear path for its validation, beginning with the robust oat coleoptile bioassay.
Confirmation of its auxin-like activity would open several avenues for future research:
-
Receptor Binding Assays: Direct in-vitro binding studies with purified TIR1/AFB proteins would provide definitive evidence of its interaction with the auxin receptor complex[5].
-
Molecular Docking: Computational modeling could simulate the binding of 3-(2,4-DPP) into the TIR1 binding pocket, offering insights into the specific molecular interactions and explaining its potency relative to other auxins[11].
-
Whole-Plant Assays: Evaluating its effects on root growth, seed germination, and in whole-plant herbicide efficacy trials would be crucial for assessing its potential in agricultural applications[3].
-
Analog Synthesis: A systematic synthesis of related compounds (e.g., varying the substitution on the phenyl ring or altering the side chain) would build a comprehensive SAR profile, guiding the development of more potent or selective molecules.
By combining these classical bioassays with modern molecular techniques, the scientific community can fully characterize the biological activity of this compound and determine its place within the expansive toolkit of plant growth regulators.
References
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- MDPI. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl.
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- Intra Radice. (n.d.). BIOASSAYS.
- Macedo, W. R., et al. (2017). Auxinic herbicides, mechanisms of action, and weed resistance. SciELO.
- Scribd. (n.d.). Auxin Bioassay.
- D'Haeze, W., et al. (2003). A New Bioassay for Auxins and Cytokinins. Plant Physiology.
- Vedantu. (n.d.). The bioassay of auxin is aAvena curvature test bCallus class 11 biology CBSE.
- Soeno, K., et al. (2016). Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting Trp aminotransferase: Structure-activity relationships. The Plant Journal.
- Wang, S., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. Nature.
- PrepChem.com. (n.d.). Preparation of 3-(2,4-Dichlorophenoxy)propionic acid.
- Soeno, K., et al. (2016). Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships. PubMed.
- Gowing, D. P., & Leeper, R. W. (1960). Studies on the Relation of Chemical Structure to Plant Growth-Regulator Activity in the Pineapple Plant. I. Substituted Phenyl and Phenoxyalkylcarboxylic Acids. Botanical Gazette.
- Wójcikowska, B., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. PubMed.
- Wójcikowska, B., et al. (2023). Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. UU Research Portal.
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An In-Depth Technical Guide to the In Vitro Evaluation of 3-(2,4-Dichlorophenyl)propanoic Acid
Introduction
3-(2,4-Dichlorophenyl)propanoic acid, also identified by its synonym 2,4-Dichlorohydrocinnamic acid and CAS Number 55144-92-8, is a halogenated aromatic carboxylic acid with significant relevance in both pharmaceutical and agrochemical research.[1][2] Its structural motif, featuring a propanoic acid backbone substituted with a 2,4-dichlorophenyl group, positions it as a key intermediate and a subject of study for various biological activities.[3] In the pharmaceutical context, it is recognized as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), primarily due to its potential to inhibit cyclooxygenase (COX) enzymes.[1] Concurrently, its utility is explored in formulating agrochemicals such as herbicides and fungicides.[1]
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the essential in vitro methodologies required to characterize the bioactivity and safety profile of this compound. The narrative moves from its fundamental physicochemical properties to detailed, field-proven protocols for assessing its primary mechanism of action and cellular toxicity.
Physicochemical Profile and Laboratory Handling
A precise understanding of a compound's physical and chemical properties is the foundation of reproducible in vitro research. These characteristics dictate solubility for preparing stock solutions, inform potential liabilities, and ensure safe laboratory conduct.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,4-Dichlorohydrocinnamic acid | [1] |
| CAS Number | 55144-92-8 | [2] |
| Molecular Formula | C₉H₈Cl₂O₂ | [3] |
| Molecular Weight | 219.06 g/mol | [2] |
| Appearance | White to off-white or cream solid | [3] |
| Melting Point | 89-93 °C | |
| Solubility | Moderately soluble in organic solvents; less soluble in water | [3] |
Rationale for Handling and Preparation
The compound's limited aqueous solubility necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), to prepare high-concentration stock solutions for in vitro assays. It is critical to establish the final DMSO concentration in the cell culture medium, as concentrations exceeding 0.5-1% can induce solvent-specific cytotoxicity, thereby confounding experimental results.
Safety and Handling Precautions
According to its GHS Hazard Statements, this compound is harmful if swallowed (H302), causes skin irritation (H315), and can cause serious eye damage (H318).[2] Therefore, standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or face shields, is mandatory during handling to mitigate exposure risks.
Primary Pharmacological Target: Cyclooxygenase (COX) Inhibition
The principal therapeutic interest in this compound stems from its classification as a potential anti-inflammatory agent.[1] The mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Mechanistic Overview
COX enzymes (with COX-1 and COX-2 being the most studied isoforms) catalyze the conversion of arachidonic acid into prostaglandins, key lipid mediators responsible for inducing pain, inflammation, and fever. By inhibiting COX activity, this compound is hypothesized to block prostaglandin synthesis, thereby exerting its anti-inflammatory effects. This mechanism is the cornerstone of NSAID pharmacology.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a colorimetric assay to quantify the peroxidase activity of COX enzymes, which is a reliable proxy for overall enzyme function. The assay measures the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product detectable at 590 nm.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
TMPD (colorimetric probe).
-
This compound (test compound).
-
Celecoxib or another known COX inhibitor (positive control).
-
DMSO (vehicle control).
-
96-well microplate and plate reader.
Methodology:
-
Enzyme Preparation: Prepare enzyme solutions by diluting purified COX-1 and COX-2 in assay buffer containing heme. Aliquot into separate wells of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the test compound and controls in DMSO, then dilute further in assay buffer. Add these solutions to the enzyme-containing wells. For the vehicle control, add an equivalent volume of DMSO-containing buffer.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a solution containing both arachidonic acid and TMPD to all wells.
-
Kinetic Measurement: Immediately place the plate in a reader set to 590 nm and 25°C. Measure the absorbance every minute for 10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.
-
Normalize the data by setting the vehicle control rate to 100% activity and a no-enzyme well to 0% activity.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
In Vitro Cytotoxicity and Safety Profiling
Prior to any therapeutic consideration, a compound's effect on cell viability must be rigorously assessed. Cytotoxicity assays are fundamental for establishing a therapeutic window and identifying potential safety liabilities. The MTT assay is a widely adopted method for this purpose due to its reliability and throughput.[4]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures cellular metabolic activity. In viable cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability.[4]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic potential of this compound on a human cell line. Human hepatocellular carcinoma cells (HepG2) are a standard model for in vitro toxicology.[4][5]
Materials:
-
HepG2 cells.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Doxorubicin (positive control for cytotoxicity).
-
DMSO (vehicle control).
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well cell culture plates.
-
Multichannel pipette and microplate reader.
Methodology:
-
Cell Seeding: Harvest and count HepG2 cells. Seed 5,000-10,000 cells per well into a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution series of the test compound and controls in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for a defined period, typically 24 or 48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from a "no-cell" control well.
-
Normalize the data by setting the absorbance of the vehicle control wells to 100% viability.
-
Plot the percent viability versus the log of the compound concentration and calculate the IC₅₀ value.
-
Advanced Insight: Metabolism-Dependent Toxicity
For compounds intended for systemic use, it is crucial to consider the role of metabolic activation by cytochrome P450 (CYP) enzymes. Some compounds are non-toxic in their parent form but are metabolized into reactive, toxic byproducts. In vitro studies using HepG2 cells stably transfected with specific CYP isozymes (e.g., CYP3A4) can elucidate whether the observed cytotoxicity is dependent on metabolic bioactivation.[5] A significant increase in toxicity in the transfected cells compared to the wild-type cells would suggest a role for that specific CYP enzyme in the compound's toxicity profile.[5]
Summary and Future In Vitro Directions
This compound is a compound with clear biological relevance, primarily as a potential COX inhibitor for anti-inflammatory applications. The in vitro protocols detailed in this guide provide a robust framework for its initial characterization.
Future research should focus on:
-
COX Isoform Selectivity: Performing comparative COX-1 and COX-2 inhibition assays to determine if the compound selectively targets the inducible COX-2 isoform, which is a desirable trait for minimizing gastrointestinal side effects associated with non-selective NSAIDs.
-
Anti-proliferative Screening: Given that some propanoic acid derivatives have shown anti-cancer properties, screening the compound against a panel of human cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast) could uncover novel therapeutic applications.[6]
-
Herbicidal Mechanism: For its agrochemical application, in vitro assays using plant cell cultures or isolated plant enzymes (e.g., phytoene desaturase) could help elucidate its specific mode of action as a herbicide.
By systematically applying these in vitro methodologies, researchers can build a comprehensive profile of this compound, paving the way for more advanced preclinical development in either pharmacology or agriculture.
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An In-depth Technical Guide to 3-(2,4-Dichlorophenyl)propanoic Acid Derivatives and Analogs
This guide provides a comprehensive technical overview of 3-(2,4-dichlorophenyl)propanoic acid and its derivatives, a class of molecules with significant potential in drug discovery and agrochemical development. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological activities, and structure-activity relationships of these compounds, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Versatile this compound Scaffold
The this compound core structure is a versatile scaffold that has been explored for a range of biological activities. The presence of the dichlorinated phenyl ring is a key feature, influencing the molecule's lipophilicity, electronic properties, and steric interactions with biological targets. This scaffold serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and herbicides.[1] The propanoic acid side chain offers a handle for further chemical modification, allowing for the generation of diverse analogs with tailored properties.
Synthesis of this compound and Key Derivatives
The synthesis of the core molecule and its derivatives can be achieved through several established organic chemistry routes. The choice of synthetic pathway often depends on the desired substitutions and the availability of starting materials.
Synthesis of this compound via Malonic Ester Synthesis
A reliable method for the synthesis of this compound is the malonic ester synthesis.[2][3][4][5][6] This versatile method allows for the formation of a carbon-carbon bond between the benzylic position and the propanoic acid backbone.
Conceptual Workflow for Malonic Ester Synthesis:
Caption: Malonic ester synthesis of the target compound.
Experimental Protocol: Malonic Ester Synthesis
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate in anhydrous ethanol. To this solution, add a freshly prepared solution of sodium ethoxide in ethanol dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add 2,4-dichlorobenzyl chloride (or bromide) to the reaction mixture dropwise. The reaction is typically exothermic, so maintain the temperature with a water bath if necessary. After the addition is complete, heat the mixture to reflux for 2-3 hours to drive the SN2 reaction to completion.
-
Hydrolysis and Decarboxylation: After cooling to room temperature, add a solution of sodium hydroxide and heat to reflux to hydrolyze the ester groups. Once the hydrolysis is complete, carefully acidify the reaction mixture with concentrated hydrochloric acid. This will protonate the carboxylates and induce decarboxylation upon further heating.
-
Work-up and Purification: After decarboxylation ceases (indicated by the cessation of gas evolution), cool the mixture and extract the product with a suitable organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Synthesis of 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid via Strecker Synthesis
The introduction of an amino group at the 3-position is a key modification that often imparts interesting biological properties. The Strecker synthesis is a classic and efficient method for the preparation of α-amino acids and their β-analogs.[7][8]
Conceptual Workflow for Strecker Synthesis:
Caption: Strecker synthesis of the 3-amino derivative.
Experimental Protocol: Strecker Synthesis
-
Imine Formation: In a well-ventilated fume hood, dissolve 2,4-dichlorobenzaldehyde in a suitable solvent such as methanol. To this solution, add an aqueous solution of ammonium chloride, followed by an aqueous solution of potassium cyanide. The reaction mixture is stirred at room temperature.
-
α-Aminonitrile Formation: The in situ generated imine reacts with the cyanide ion to form the corresponding α-aminonitrile. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: Once the formation of the aminonitrile is complete, the reaction mixture is subjected to hydrolysis. This can be achieved by adding a strong acid (e.g., concentrated HCl) and heating the mixture to reflux. This step converts the nitrile group into a carboxylic acid.
-
Work-up and Purification: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like water/ethanol.
Biological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for further investigation in various therapeutic and agricultural applications.
Anti-inflammatory Activity
Arylpropanoic acid derivatives are a well-established class of NSAIDs, and compounds based on the this compound scaffold are no exception.[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[1]
Cyclooxygenase (COX) Inhibition Pathway:
Caption: Inhibition of the COX pathway by the derivatives.
Quantitative Data on COX Inhibition:
| Compound Class | Target | IC50 (µM) |
| Phenylpropanoic Acid Derivatives | COX-1 | 0.620 ± 0.105[10] |
| Phenylpropanoic Acid Derivatives | COX-2 | 2.91 ± 0.36[10] |
| Pyrrole-based Phenylpropanoic Acid | COX-2 | (Potent Inhibition)[13] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is a general guideline for determining the COX inhibitory activity of test compounds.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the COX enzyme in a reaction buffer at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Quantification: The reaction is stopped after a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or ELISA kit.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated from a dose-response curve.
Anticancer Activity
Emerging research has highlighted the potential of propanoic acid derivatives as anticancer agents.[14][15][16] The antiproliferative effects of these compounds are being investigated against various cancer cell lines.
Quantitative Data on Antiproliferative Activity:
Several studies on related propanoic acid derivatives have reported their IC50 values against different cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) |
| Organotin(IV) Carboxylates with Propanoic Acid Derivatives | PC-3 (Prostate) | 0.100 - 0.758[14] |
| Organotin(IV) Carboxylates with Propanoic Acid Derivatives | HT-29 (Colorectal) | 0.100 - 0.758[14] |
| Organotin(IV) Carboxylates with Propanoic Acid Derivatives | MCF-7 (Breast) | 0.100 - 0.758[14] |
| Organotin(IV) Carboxylates with Propanoic Acid Derivatives | HepG2 (Hepatocellular) | 0.100 - 0.758[14] |
| 4-Imidazolidinone Derivatives | HCT116 (Colorectal) | (Effective Inhibition)[15] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Herbicidal Activity
The structural similarity of this compound to the well-known herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) suggests its potential as a herbicidal agent.[1] These compounds often act as synthetic auxins, leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds.[17][18][19]
Mechanism of Action as a Synthetic Auxin:
Caption: Herbicidal mechanism of action as a synthetic auxin.
Experimental Protocol: Pre- and Post-emergence Herbicidal Testing
-
Plant Material: Seeds of target broadleaf weed species and a tolerant grass species (for selectivity testing) are used.
-
Pre-emergence Test: The test compound is applied to the soil surface immediately after sowing the seeds. The number of germinated and healthy seedlings is counted after a specific period.
-
Post-emergence Test: The test compound is applied to the foliage of young, actively growing weeds. The herbicidal effect is assessed by visual scoring of plant injury (e.g., chlorosis, necrosis, growth inhibition) at different time points after application.
-
Dose-Response Analysis: The experiments are conducted with a range of concentrations to determine the effective dose (e.g., EC50, the concentration that causes 50% of the maximal effect).
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective derivatives. For phenylpropanoic acid derivatives, several structural features are known to influence their biological activity.
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. The 2,4-dichloro substitution pattern is a common feature in many active compounds. Altering these substituents can modulate the compound's binding affinity to its target and its pharmacokinetic properties.[20]
-
The Propanoic Acid Chain: The length and substitution on the propanoic acid side chain can impact activity. For anti-inflammatory agents, a methyl group at the α-position is often beneficial.[21]
-
The Carboxylic Acid Group: The carboxylic acid moiety is often essential for activity, as it can form key interactions (e.g., hydrogen bonds, ionic interactions) with the active site of the target enzyme.[20]
-
Introduction of Other Functional Groups: The addition of other functional groups, such as amino or pyrrole moieties, can lead to new biological activities or enhance existing ones.[13]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic and agrochemical agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it an area of active research. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, offering a solid foundation for researchers and scientists in the field. Further exploration of this chemical space, guided by the principles outlined herein, is likely to yield new and improved molecules with significant practical applications.
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Toxicological Profile of 3-(2,4-Dichlorophenyl)propanoic Acid: A Preliminary Hazard Assessment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a preliminary hazard assessment of 3-(2,4-Dichlorophenyl)propanoic acid based on available data for structurally related compounds. A comprehensive toxicological profile cannot be constructed at this time due to the absence of specific experimental data for this chemical in the public domain. The information herein should be used for preliminary assessment and to guide future research.
Introduction
This compound, with the CAS Number 55144-92-8, is a chlorinated aromatic carboxylic acid.[1][2][3] Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) and phenoxy herbicides suggests potential biological activity.[4] This guide synthesizes the available information to provide a preliminary toxicological profile, highlighting areas where data is currently lacking and further investigation is warranted.
Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is essential for toxicological assessment.
| Property | Value | Source |
| CAS Number | 55144-92-8 | [1][2][3] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1][2][3] |
| Molecular Weight | 219.06 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 89-93 °C | [3] |
Hazard Identification and Classification
Based on aggregated data from multiple suppliers, this compound has been assigned the following GHS hazard classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1][2]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1][2]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[2]
These classifications indicate that the compound should be handled with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, especially when dealing with the powdered form.
Potential Mechanisms of Toxicity
Anti-inflammatory and Gastrointestinal Effects (NSAID-like Activity)
The propanoic acid moiety attached to a substituted phenyl ring is a common structural motif in the profen class of NSAIDs (e.g., ibuprofen, naproxen). These drugs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.
It is plausible that this compound also functions as a COX inhibitor. This would suggest a potential for therapeutic anti-inflammatory effects, but also the risk of adverse effects commonly associated with NSAIDs, such as gastrointestinal irritation, ulceration, and potential cardiovascular effects with chronic exposure.
Experimental Workflow: In Vitro COX Inhibition Assay
To investigate the potential COX-inhibitory activity of this compound, a well-established in vitro assay can be employed.
Caption: Workflow for determining COX inhibition.
Protocol:
-
Preparation: Prepare solutions of this compound at various concentrations.
-
Incubation: In a multi-well plate, incubate the test compound with purified COX-1 or COX-2 enzyme in an appropriate buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: After a set incubation period, quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.
-
Data Analysis: Plot the percentage of COX inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Herbicidal Activity (Auxin-like Effects)
The 2,4-dichlorophenyl moiety is a key feature of the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid). 2,4-D is a synthetic auxin that disrupts normal plant growth processes in broadleaf weeds, leading to their death.
Given the structural similarity, this compound may also exhibit herbicidal properties by mimicking the plant hormone auxin. This would lead to uncontrolled and disorganized cell division and elongation, ultimately resulting in plant death. This mode of action is generally selective for dicotyledonous (broadleaf) plants.
Pharmacokinetics (ADME): Data Gaps
There is currently no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding the pharmacokinetic profile is critical for assessing its potential toxicity and therapeutic efficacy.
Key Research Questions for ADME Studies:
-
Absorption: What is the oral bioavailability of the compound? Is it readily absorbed through the skin?
-
Distribution: Does the compound distribute to specific tissues or organs? Does it cross the blood-brain barrier?
-
Metabolism: What are the major metabolic pathways? Are the metabolites active or inactive? Does metabolism lead to the formation of reactive intermediates?
-
Excretion: What is the primary route of excretion (renal or fecal)? What is the elimination half-life?
Toxicological Endpoints: Data Gaps and Surrogates
Specific toxicological studies on this compound are lacking. The following sections outline the necessary studies and provide context from related compounds where available.
Acute Toxicity
While GHS classifications indicate oral toxicity, specific LD₅₀ (oral, dermal, inhalation) values for this compound are not available. For the related compound, 2,4-D, oral LD₅₀ values in rats are in the range of 375-699 mg/kg.[5][6]
Genotoxicity
There is no available data on the genotoxic potential of this compound from standard assays such as the Ames test or in vitro/in vivo micronucleus assays. The related herbicide 2,4-D has shown mixed results in genotoxicity studies, with some studies indicating a potential for DNA damage.[7]
Experimental Workflow: Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[8]
Caption: Workflow for the Ames test.
Protocol:
-
Bacterial Strains: Utilize multiple strains of Salmonella typhimurium that are histidine auxotrophs (cannot synthesize histidine).
-
Metabolic Activation: Conduct the assay with and without the addition of a rat liver S9 fraction to assess the mutagenicity of both the parent compound and its metabolites.
-
Exposure: Plate the bacteria on a histidine-deficient agar medium with varying concentrations of this compound.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Carcinogenicity
Long-term carcinogenicity studies on this compound have not been identified. The carcinogenicity of chlorinated aromatic compounds can vary. For instance, some studies on p,p'-Dichlorodiphenyl Sulfone did not find it to be carcinogenic in rodents.[9] In contrast, 2,4-D is classified by the IARC as "possibly carcinogenic to humans" (Group 2B), although this classification is debated.[10]
Reproductive and Developmental Toxicity
There is no data on the reproductive or developmental toxicity of this compound. The related compound, 2,4-D, and its derivatives have been identified as causing reproductive toxicity.[11] Studies on 2,4-D have shown adverse effects on sperm function.[12]
Ecotoxicology
The GHS classification of "very toxic to aquatic life" indicates a significant environmental hazard. However, specific quantitative data (LC₅₀/EC₅₀) for this compound in aquatic organisms are not available. For the related compound 2,4-D, a 96-hour LC₅₀ in Salmo salar (Atlantic salmon) has been reported as 100 mg/L, and a 48-hour EC₅₀ in Daphnia magna (water flea) is >100 mg/L. Algal toxicity for 2,4-D is significantly higher, with a 96-hour EC₅₀ for Pseudokirchneriella subcapitata reported in the range of 0.024 - 0.026 mg/L.
Synthesis
Conclusion and Future Directions
This compound is a compound with potential biological activity, likely acting as a COX inhibitor and a synthetic auxin. The available GHS data indicates it should be handled with care due to its acute oral toxicity, irritant properties, and high aquatic toxicity.
However, a comprehensive toxicological profile is currently unattainable due to significant data gaps. To adequately assess the risk this compound poses to human health and the environment, the following studies are essential:
-
Acute toxicity studies (oral, dermal, and inhalation LD₅₀/LC₅₀).
-
A full battery of genotoxicity tests (Ames, in vitro and in vivo micronucleus).
-
Repeated dose toxicity studies to identify target organs.
-
Reproductive and developmental toxicity studies.
-
Carcinogenicity bioassays.
-
Pharmacokinetic (ADME) studies.
-
Quantitative ecotoxicological studies on fish, daphnids, and algae.
The information presented in this guide serves as a starting point for researchers and drug development professionals. It is imperative that the identified data gaps are filled through rigorous experimental investigation to ensure a thorough understanding of the toxicological profile of this compound.
References
A comprehensive list of references is not possible due to the preliminary nature of this assessment and the reliance on data for related compounds. The in-text citations provided link to the sources used for this preliminary hazard assessment.
Sources
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. This compound | C9H8Cl2O2 | CID 2740915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(2,4-Dichlorophenyl)propionic acid 97 55144-92-8 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 7. Derivation of algal acute to chronic ratios for use in chemical toxicity extrapolations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENVIRONMENTAL [oasis-lmc.org]
- 9. In vivo micronucleus assays on 2,4-dichlorophenoxyacetic acid and its derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. oehha.ca.gov [oehha.ca.gov]
- 12. Toxic effects of 2,4-dichlorophenoxyacetic acid on human sperm function in vitro [pubmed.ncbi.nlm.nih.gov]
- 13. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Solubility of 3-(2,4-Dichlorophenyl)propanoic Acid
This guide provides a comprehensive technical overview of the solubility of 3-(2,4-Dichlorophenyl)propanoic acid, a compound of significant interest in the pharmaceutical and agrochemical sectors.[1] Recognizing the critical role of solubility in drug development and formulation, this document is designed for researchers, scientists, and professionals in these fields. In the absence of extensive public data on its quantitative solubility, this guide focuses on the foundational principles governing its solubility and provides a detailed, field-proven protocol for its experimental determination.
Introduction to this compound
This compound (CAS 55144-92-8) is a carboxylic acid derivative featuring a dichlorinated phenyl ring.[2][3] Its structure lends it to applications as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as a component in herbicide and fungicide formulations.[1] For any of these applications, understanding and quantifying the compound's solubility is a cornerstone of successful research and development. Poor solubility can impede bioavailability, complicate formulation, and lead to unreliable results in in-vitro and in-vivo studies.[4][5]
Physicochemical Characterization and Predicted Solubility Behavior
The solubility of a compound is intrinsically linked to its physicochemical properties. The key characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂O₂ | |
| Molecular Weight | 219.06 g/mol | |
| Melting Point | 89-93 °C | |
| Appearance | White to off-white solid | |
| XLogP3 (Predicted) | 2.9 |
The molecule's structure is amphiphilic, containing a polar, hydrophilic carboxylic acid group (-COOH) and a larger, non-polar, hydrophobic 2,4-dichlorophenyl ring. This duality is central to its solubility behavior. The XLogP3 value of 2.9 suggests a preference for lipidic environments over aqueous ones, predicting low water solubility.
Based on the "like dissolves like" principle, we can make the following qualitative predictions[6]:
-
Polar Solvents (e.g., water, methanol, ethanol): The carboxylic acid group can form hydrogen bonds with polar solvents, promoting solubility. However, the large, non-polar dichlorophenyl group will hinder this interaction, leading to overall limited solubility.
-
Non-polar Solvents (e.g., hexane, toluene): These solvents will favorably interact with the non-polar dichlorophenyl ring via van der Waals forces. However, they will not effectively solvate the polar carboxylic acid group, also resulting in potentially limited solubility.
-
Aprotic Polar Solvents (e.g., DMSO, acetone, ethyl acetate): These solvents offer a balance of polarity and are often effective at dissolving compounds with both polar and non-polar regions. It is anticipated that this compound will exhibit moderate to good solubility in these types of solvents.[2]
The Critical Influence of pH on Aqueous Solubility
For carboxylic acids, aqueous solubility is highly dependent on pH. The carboxylic acid group can exist in a protonated (neutral) form (R-COOH) or a deprotonated (anionic) form (R-COO⁻). The equilibrium between these two forms is governed by the compound's pKa.
The relationship can be visualized as follows:
Caption: The effect of pH on the ionization state and aqueous solubility of a carboxylic acid.
At a pH below its pKa, the uncharged R-COOH form dominates, which is less polar and thus less soluble in water. As the pH increases above the pKa, the compound deprotonates to form the carboxylate anion (R-COO⁻). This charged species is significantly more polar and exhibits much higher aqueous solubility due to strong ion-dipole interactions with water molecules.
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method.[7][8] This technique measures the concentration of a solute in a saturated solution after it has reached equilibrium with an excess of the solid compound.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a suitable vessel (e.g., a glass vial or flask). An excess is critical to ensure a saturated solution is formed.
-
Add a precise volume of the desired solvent to the vessel. For aqueous solubility, use buffers at various pH levels (e.g., 1.2, 4.5, and 6.8) to construct a pH-solubility profile.[9]
-
-
Equilibration:
-
Seal the vessels to prevent solvent evaporation.
-
Place the vessels in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C).[4] The agitation ensures continuous mixing, facilitating the dissolution process.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. This duration is necessary to ensure the system has reached a true thermodynamic equilibrium. Preliminary tests can be run to determine the optimal equilibration time.[10]
-
-
Phase Separation:
-
After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially high results.
-
Centrifuge the samples at the same temperature as equilibration to pellet the excess solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[6]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.
-
Use the calibration curve to determine the concentration of the compound in the filtered sample.
-
-
Data Reporting:
-
Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
-
Report the temperature and, for aqueous solutions, the final pH of the saturated solution.
-
Experimental Workflow Diagram:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 55144-92-8: this compound [cymitquimica.com]
- 3. This compound | C9H8Cl2O2 | CID 2740915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. who.int [who.int]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Spectroscopic data for 3-(2,4-Dichlorophenyl)propanoic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2,4-Dichlorophenyl)propanoic Acid
Introduction: Elucidating the Molecular Architecture
In the fields of pharmaceutical development and agrochemical synthesis, the precise structural confirmation of active molecules and their intermediates is a cornerstone of research and quality control. This compound (CAS No. 55144-92-8) is a compound of significant interest, serving as a versatile building block.[1][2] Its chemical scaffold, featuring a propanoic acid chain attached to a dichlorinated phenyl ring, presents a unique combination of aliphatic and aromatic characteristics. The unequivocal verification of its structure is paramount for ensuring reaction success, purity, and ultimately, the efficacy and safety of downstream products.
This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimentally derived spectra for this specific compound are not universally available in public-access databases, this document leverages foundational spectroscopic principles and validated predictive models to present a robust, data-driven characterization. This approach mirrors the real-world challenges faced by researchers, where a combination of theoretical knowledge and analytical tools is often required to solve complex structural problems. Every piece of data presented is rationalized through the lens of molecular structure, providing a self-validating framework for analysis.
Molecular Structure and Spectroscopic Overview
To effectively interpret spectroscopic data, one must first understand the molecule's structure and its inherent symmetries and electronic properties.
Caption: Molecular structure of this compound with atom numbering.
The molecule consists of three key regions:
-
The Carboxylic Acid Group (-COOH): This functional group will produce highly characteristic signals, including a very deshielded, exchangeable proton in ¹H NMR, a carbonyl carbon signal (~170-180 ppm) in ¹³C NMR, and strong, broad O-H and C=O stretching vibrations in IR spectroscopy.
-
The Propyl Chain (-CH₂-CH₂-): These two methylene groups are electronically distinct. The protons on Cβ will couple with those on Cα, leading to triplet-of-triplets or complex multiplet patterns in the ¹H NMR spectrum.
-
The 2,4-Dichlorophenyl Ring: The two chlorine atoms are strong electron-withdrawing groups that influence the chemical shifts of the aromatic protons and carbons. Their substitution pattern (positions 2 and 4) breaks the symmetry of the ring, resulting in three distinct aromatic proton signals and six unique aromatic carbon signals.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift of each proton is dictated by its local electronic environment, and spin-spin coupling reveals connectivity between neighboring protons.
Predicted ¹H NMR Spectrum and Interpretation
Based on established substituent effects, a predicted ¹H NMR spectrum (in CDCl₃) would exhibit signals in three distinct regions.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |
| ~11-12 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms. It is often broad and does not couple due to rapid chemical exchange.[3] |
| ~7.40 | Doublet | 1H | Ar-H (C3-H) | This proton is adjacent to a chlorine atom and experiences its electron-withdrawing inductive effect. It is split into a doublet by the neighboring C5-H. |
| ~7.20 | Doublet of Doublets | 1H | Ar-H (C5-H) | This proton is coupled to both C3-H and C6-H, resulting in a doublet of doublets. Its chemical shift is influenced by the ortho- and para-directing chlorine atoms. |
| ~7.15 | Doublet | 1H | Ar-H (C6-H) | This proton is ortho to the propyl substituent and meta to a chlorine atom. It is split into a doublet by the neighboring C5-H. |
| ~3.10 | Triplet | 2H | -CH₂- (Cα) | This methylene group is attached directly to the aromatic ring, causing a downfield shift. It is split into a triplet by the two adjacent protons on Cβ. |
| ~2.75 | Triplet | 2H | -CH₂- (Cβ) | This methylene group is adjacent to the electron-withdrawing carbonyl group, resulting in a deshielded signal. It is split into a triplet by the two adjacent protons on Cα. |
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum for structural verification.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of CDCl₃ is standard for small organic molecules, offering good solubility and a clean spectral window.[3]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This step is crucial for stabilizing the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which is essential for obtaining sharp, well-resolved peaks. An automatic shimming routine is typically sufficient.
-
-
Data Acquisition:
-
Acquire a standard one-pulse ¹H experiment.
-
Key parameters include: a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2-5 seconds.
-
Collect 8 to 16 scans (transients) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratio of protons.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides direct information about the number of unique carbon atoms in a molecule and their chemical environment. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line.
Predicted ¹³C NMR Spectrum and Interpretation
The molecule has 9 carbon atoms, and due to the lack of symmetry, all 9 are expected to be chemically non-equivalent, yielding 9 distinct signals.
| Predicted δ (ppm) | Assignment | Rationale for Chemical Shift |
| ~178 | C=O | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the characteristic downfield region of 170-185 ppm.[4] |
| ~138 | Ar-C1 | This is a quaternary carbon attached to the propyl substituent. Its chemical shift is influenced by the attached alkyl group and the chlorine atoms on the ring. |
| ~134 | Ar-C2 | This carbon is directly bonded to a highly electronegative chlorine atom, causing a strong deshielding effect. |
| ~132 | Ar-C4 | Similar to C2, this carbon is deshielded due to the directly attached chlorine atom. |
| ~130 | Ar-C6 | This CH carbon is ortho to the C1 substituent and is influenced by the overall electron-withdrawing nature of the ring. |
| ~129 | Ar-C3 | This CH carbon is positioned between two chlorine-bearing carbons, affecting its electronic environment. |
| ~127 | Ar-C5 | This CH carbon is ortho and para to the chlorine atoms, which influences its shielding. |
| ~34 | -CH₂- (Cβ) | This aliphatic carbon is adjacent to the carbonyl group, which withdraws electron density and causes a downfield shift compared to a simple alkane. |
| ~30 | -CH₂- (Cα) | This aliphatic carbon is attached to the aromatic ring and is slightly deshielded. |
Experimental Protocol: ¹³C NMR Spectroscopy
Objective: To identify all unique carbon environments within the molecule.
-
Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) is often preferred to reduce acquisition time, as ¹³C has a low natural abundance (~1.1%).
-
Instrument Setup (on a 400 MHz ¹H instrument, ¹³C frequency is ~100 MHz):
-
Use the same lock and shim settings established for the ¹H experiment.
-
Tune the carbon probe for the ¹³C frequency.
-
-
Data Acquisition:
-
Select a proton-decoupled ¹³C experiment (e.g., zgpg30). This common pulse program uses a 30° pulse angle and composite pulse decoupling to remove C-H coupling, simplifying the spectrum to single lines for each carbon.
-
Set the spectral width to ~240 ppm (from -10 to 230 ppm) to cover the entire range of organic carbons.
-
A relaxation delay of 2 seconds is standard.
-
Due to the low sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 512 to 1024) is required.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Phase the spectrum.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm or the solvent signal (CDCl₃) at 77.16 ppm.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic IR Absorptions
The IR spectrum of this compound is dominated by features from the carboxylic acid and the substituted aromatic ring.[5]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 2500-3300 | O-H stretch | Strong, Very Broad | Carboxylic Acid |
| ~2950 | C-H stretch | Medium | Aliphatic CH₂ |
| ~1710 | C=O stretch | Strong, Sharp | Carboxylic Acid |
| ~1600, ~1470 | C=C stretch | Medium-Weak | Aromatic Ring |
| ~1250 | C-O stretch | Strong | Carboxylic Acid |
| ~800-850 | C-H bend (out-of-plane) | Strong | Substituted Aromatic |
| ~700-800 | C-Cl stretch | Strong | Aryl Halide |
Interpretation: The most telling feature is the extremely broad absorption band from 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. This band typically overlaps the aliphatic C-H stretches.[6][7] The intense, sharp peak around 1710 cm⁻¹ is definitive for the C=O (carbonyl) stretch of the acid. The presence of the aromatic ring is confirmed by the C=C stretching bands and the strong C-H out-of-plane bending vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Objective: To quickly obtain an IR spectrum to confirm the presence of key functional groups.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂, H₂O) from the final sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition:
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. Typically, 16 to 32 scans are co-added over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software automatically performs the background subtraction and presents the final spectrum in terms of transmittance or absorbance.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺•) and structural information from the fragmentation pattern.
Predicted Fragmentation Pathway
The molecular weight of C₉H₈Cl₂O₂ is 218.99 g/mol . The presence of two chlorine atoms will lead to characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio is ~3:1).
Caption: Predicted EI-MS fragmentation pathway for this compound.
Interpretation of Key Fragments:
-
m/z 218 (M⁺•), 220 (M+2), 222 (M+4): This cluster represents the molecular ion. The characteristic isotopic pattern (approximate ratio 9:6:1) is definitive proof of a molecule containing two chlorine atoms.
-
m/z 173, 175, 177: This prominent fragment arises from the loss of the carboxyl radical (•COOH, 45 Da), a common fragmentation for carboxylic acids. The resulting ion is the 2-(2,4-dichlorophenyl)ethyl cation.
-
m/z 159, 161, 163: This fragment likely corresponds to the dichlorotropylium or dichlorobenzyl cation, formed via cleavage of the Cα-Cβ bond, a very stable benzylic-type cation. This is often the base peak in the spectrum.
-
m/z 145, 147, 149: Represents the dichlorophenyl cation, resulting from further fragmentation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and obtain a reproducible fragmentation pattern for structural confirmation.
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to 250 °C with a split ratio of 50:1.
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm DB-5ms).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the retention time of the compound.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to the predicted pathway and library data if available.
-
Summary and Conclusion
The combination of NMR, IR, and MS provides a powerful and synergistic approach to the complete structural elucidation of this compound.
| Technique | Key Information Provided | Predicted/Expected Data Highlights |
| ¹H NMR | C-H framework, proton connectivity | Signals at ~11-12 (1H, s, COOH), 7.1-7.4 (3H, m, Ar-H), 3.1 (2H, t, Ar-CH₂), 2.7 (2H, t, CH₂-COOH) |
| ¹³C NMR | Number of unique carbons, functional groups | 9 unique signals; C=O at ~178 ppm, 6 aromatic carbons at 127-138 ppm, 2 aliphatic carbons at 30-34 ppm |
| IR | Presence of functional groups | Broad O-H (2500-3300 cm⁻¹), Strong C=O (~1710 cm⁻¹), C-Cl (~700-800 cm⁻¹) |
| MS | Molecular weight, fragmentation pattern | M⁺• cluster at m/z 218/220/222; Key fragments at m/z 173/175/177 and 159/161/163 |
While experimental data from public databases is sparse, the analysis presented in this guide, grounded in fundamental principles and predictive methods, establishes a reliable spectroscopic fingerprint for this compound. Each technique provides a layer of evidence that validates the others. The IR confirms the essential functional groups, the MS confirms the molecular weight and elemental composition (via isotopic patterns), and the NMR techniques provide the precise atomic arrangement and connectivity. This self-validating system of analysis ensures high confidence in the identity and structure of the molecule, a critical requirement for any research or development professional.
References
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- NIST. 3-(3,4-Dichlorophenyl)propionic acid. NIST Chemistry WebBook, SRD 69. [Link]
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- Wikipedia. Spectral Database for Organic Compounds.
- AIST. SDBS Help. National Institute of Advanced Industrial Science and Technology, Japan. [Link]
- MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021, M1227. [Link]
- Semantic Scholar. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021. [Link]
- Doc Brown's Chemistry. Mass spectrum of propanoic acid. Doc Brown's Chemistry Clinic. [Link]
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A Technical Guide to Sourcing 3-(2,4-Dichlorophenyl)propanoic Acid for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(2,4-Dichlorophenyl)propanoic Acid in Scientific Advancement
This compound, with CAS number 6945-43-3, is a pivotal chemical intermediate with significant applications in both the pharmaceutical and agrochemical industries.[1] In the realm of drug discovery and development, it serves as a crucial building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its molecular structure is adept at inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory process.[1] Beyond its role in medicine, this compound is also utilized in the formulation of herbicides and fungicides, highlighting its versatility.[1] For researchers and drug development professionals, the reliable procurement of high-purity this compound is a critical first step in ensuring the integrity and success of their scientific endeavors. This guide provides an in-depth analysis of commercial suppliers, quality considerations, and best practices for sourcing this essential compound.
Part 1: Navigating the Supplier Landscape: Key Considerations for Procurement
Selecting a suitable commercial supplier for this compound requires a thorough evaluation of several critical factors that extend beyond mere price and availability. For researchers and drug developers, the quality and consistency of starting materials are paramount to the reproducibility of experiments and the safety of potential therapeutics.
Key Supplier Selection Criteria:
-
Product Quality and Purity: The purity of the compound is a primary concern. Suppliers typically offer this compound with a purity of 97% or higher. However, it is the nature of the remaining 3% that can be critical. A detailed Certificate of Analysis (CoA) is essential to understand the impurity profile.
-
Consistency of Supply: For long-term research projects and drug development programs, a consistent and reliable supply chain is crucial. Evaluating a supplier's production capacity and historical performance can mitigate the risk of supply disruptions.
-
Documentation and Transparency: Reputable suppliers will readily provide comprehensive documentation, including a Safety Data Sheet (SDS) and a detailed Certificate of Analysis (CoA) for each batch. The CoA should specify the analytical methods used to determine purity and identify impurities.
-
Technical Support: Access to knowledgeable technical support can be invaluable for addressing questions regarding product specifications, stability, and handling.
-
Regulatory Compliance (GMP Availability): For applications in drug development, particularly for materials that will be used in preclinical and clinical studies, the availability of Good Manufacturing Practice (GMP) grade material is a significant advantage. GMP compliance ensures that the compound is produced under stringent quality control standards.
Part 2: Comparative Analysis of Commercial Suppliers
A number of chemical suppliers offer this compound for research and development purposes. The following table provides a comparative overview of some of the prominent suppliers. Please note that catalog information and availability are subject to change, and direct inquiry with the suppliers is always recommended.
| Supplier | Typical Purity | Available Quantities | Noteworthy Information |
| Sigma-Aldrich (Merck) | ≥97% | Gram to multi-gram scale | Provides access to Certificates of Analysis and Safety Data Sheets on their website. |
| Chem-Impex | ≥97% (HPLC)[1] | Gram to 100g scale[1] | Offers detailed product information and documentation on their website.[1] |
| Alfa Aesar (Thermo Fisher Scientific) | Typically high purity | Various research quantities | A well-established supplier with a broad range of research chemicals. |
| Various Chinese Suppliers (e.g., via Echemi, ChemicalBook) | Often ≥98% or ≥99% | Gram to kilogram and larger scales | A diverse range of manufacturers and traders. Diligence in verifying supplier credentials and obtaining batch-specific CoAs is crucial. |
Part 3: The Critical Role of the Certificate of Analysis (CoA)
The Certificate of Analysis is the single most important document for a researcher or drug developer to scrutinize when purchasing a chemical intermediate. It provides a detailed snapshot of the quality and purity of a specific batch.
A representative CoA for this compound should ideally include the following:
-
Product Identification: Name, CAS number, molecular formula, and batch number.
-
Physical Properties: Appearance, melting point, and solubility.
-
Analytical Test Results:
-
Assay (Purity): The percentage purity of the compound, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Identification: Confirmation of the chemical structure, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Analysis by GC to identify and quantify any remaining solvents from the synthesis and purification process.
-
Inorganic Impurities: Often measured as sulfated ash or by techniques like Inductively Coupled Plasma (ICP) spectroscopy.
-
-
Date of Analysis and Expiration/Retest Date.
While a specific, universally applicable CoA is not available, a template for what to expect can be constructed based on typical quality control for such compounds.
Part 4: Understanding the Synthesis and Potential Impurity Profile
A foundational understanding of the synthetic route to this compound is crucial for anticipating potential impurities. While multiple synthetic pathways exist, a common approach involves the reaction of a 2,4-dichlorophenyl precursor with a three-carbon synthon.
A plausible, though not definitively documented for all commercial production, synthetic route could involve the Friedel-Crafts acylation of 1,3-dichlorobenzene with succinic anhydride, followed by reduction of the resulting keto acid.
Potential Impurities to Consider:
-
Starting Material Residues: Unreacted 1,3-dichlorobenzene or succinic anhydride.
-
Isomeric Impurities: Positional isomers formed during the acylation step, such as 3-(3,5-dichlorophenyl)propanoic acid.
-
Over- or Under-reduced Products: Impurities resulting from incomplete or excessive reduction of the keto acid intermediate.
-
Residual Solvents and Reagents: Traces of solvents and reagents used in the synthesis and purification steps.
The following diagram illustrates a conceptual workflow for evaluating a new batch of this compound.
Caption: A flowchart outlining the key steps for the quality control of a newly received batch of this compound.
Part 5: Experimental Protocol for Incoming Quality Control
To ensure the quality of a purchased batch of this compound, an independent analytical verification is highly recommended. The following is a general protocol for such a verification.
Objective: To confirm the identity and purity of a commercial sample of this compound.
Materials:
-
Commercial sample of this compound
-
Reference standard of this compound (if available)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or phosphoric acid
-
Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)
-
Potassium bromide (KBr) for IR spectroscopy
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Analytical balance
Protocol:
-
Identity Confirmation by ¹H NMR: a. Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent in an NMR tube. b. Acquire a ¹H NMR spectrum. c. Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and splitting patterns for this compound. The aromatic protons should appear as a characteristic pattern in the downfield region, while the aliphatic protons of the propanoic acid chain will be in the upfield region.
-
Purity Determination by HPLC: a. Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. b. Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis of impurities is desired. c. Set up the HPLC system with a suitable C18 column. d. A typical mobile phase could be a gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% TFA) to ensure the carboxylic acid is protonated. e. Inject the sample solution and run the analysis. f. Monitor the elution at a suitable UV wavelength (e.g., 220 nm or 254 nm). g. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
Identity Confirmation by FTIR: a. Prepare a KBr pellet of the sample or use an Attenuated Total Reflectance (ATR) accessory. b. Acquire an IR spectrum. c. Look for characteristic absorption bands, such as the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-Cl stretches of the dichlorophenyl group.
Conclusion
The selection of a commercial supplier for this compound is a critical decision for any research or drug development program. A thorough evaluation of supplier reputation, product quality, and the completeness of accompanying documentation is essential. By implementing a robust incoming quality control protocol, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
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An In-depth Technical Guide to 3-(2,4-Dichlorophenyl)propanoic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2,4-Dichlorophenyl)propanoic acid, a versatile molecule with significant applications in both the pharmaceutical and agrochemical industries. From its chemical synthesis and physicochemical properties to its dual mechanisms of action as an anti-inflammatory agent and a synthetic auxin herbicide, this document synthesizes critical information for researchers and professionals in drug development and crop science. This guide delves into the historical context of its related compounds, details potential synthetic methodologies, and outlines its biological activities, offering a foundational resource for further investigation and application.
Introduction
This compound, also known as 2,4-Dichlorohydrocinnamic acid, is an organic compound characterized by a propanoic acid backbone substituted with a 2,4-dichlorophenyl group.[1][2] This seemingly simple structure confers upon it a dual identity: a precursor and active molecule in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and as a potent herbicide for broadleaf weed control.[3][4] Its utility stems from the specific arrangement of its functional groups, which allows it to interact with distinct biological targets in both plant and animal systems. This guide will explore the multifaceted nature of this compound, providing in-depth technical information relevant to its synthesis, mechanisms of action, and analytical characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 55144-92-8 | [1] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1] |
| Molecular Weight | 219.06 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,4-Dichlorohydrocinnamic acid | [2] |
| Appearance | White to off-white solid/crystals | [5] |
| Melting Point | 89-93 °C | |
| Solubility | Moderately soluble in organic solvents, less soluble in water | [5] |
Discovery and History: A Tale of Two Fields
While the specific historical discovery of this compound is not prominently documented in readily available literature, its conceptual origins can be traced to the development of two major classes of chemicals in the mid-20th century: phenoxy herbicides and arylacetic acid-derived anti-inflammatory drugs.
The development of synthetic auxin herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), in the 1940s revolutionized agriculture by providing selective control of broadleaf weeds.[6][7] This discovery spurred research into related structures, including phenoxypropanoic acids like dichlorprop, which were found to possess similar herbicidal properties.[8] It is highly probable that this compound was synthesized and investigated during this period of intense exploration of chlorinated aromatic acids for agrochemical applications.
Concurrently, the field of medicinal chemistry was exploring aryl-substituted alkanoic acids for their anti-inflammatory properties, leading to the discovery of iconic NSAIDs. The structural similarities of this compound to these compounds would have made it a logical candidate for investigation as an anti-inflammatory agent.
Synthesis Methodologies
The synthesis of this compound can be approached through several established organic chemistry routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two plausible and widely applicable methods are the Malonic Ester Synthesis and the Arndt-Eistert Homologation.
Malonic Ester Synthesis
The Malonic Ester Synthesis is a versatile method for preparing carboxylic acids.[9][10][11] This approach would involve the alkylation of a malonic ester with a suitable 2,4-dichlorobenzyl halide, followed by hydrolysis and decarboxylation.
Experimental Protocol: Malonic Ester Synthesis
-
Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to generate the corresponding enolate.[12]
-
Alkylation: 2,4-Dichlorobenzyl chloride is added to the enolate solution. The nucleophilic enolate displaces the chloride in an S(_N)2 reaction to form diethyl 2-(2,4-dichlorobenzyl)malonate.[13]
-
Hydrolysis: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH), followed by acidification.
-
Decarboxylation: The dicarboxylic acid is heated, causing decarboxylation to yield the final product, this compound.
Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a method for the one-carbon homologation of a carboxylic acid.[1][3][14][15][16] This would involve converting 2,4-dichlorophenylacetic acid to its next higher homolog.
Experimental Protocol: Arndt-Eistert Homologation
-
Acid Chloride Formation: 2,4-Dichlorophenylacetic acid is converted to its acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Diazoketone Formation: The acid chloride is reacted with diazomethane (CH₂N₂) to form an α-diazoketone. Due to the hazardous nature of diazomethane, safer alternatives like trimethylsilyldiazomethane are often preferred in modern synthesis.[3]
-
Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement in the presence of a catalyst (e.g., silver oxide, Ag₂O) and a nucleophile (e.g., water) to form a ketene intermediate.
-
Hydrolysis: The ketene is then hydrolyzed by water to yield this compound.
Biological Activity and Mechanisms of Action
The biological activities of this compound are bifurcated, with distinct mechanisms in plant and animal systems.
Herbicidal Activity: A Synthetic Auxin
As a member of the phenoxy acid family of herbicides, this compound acts as a synthetic auxin.[9][17] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable in plants, leading to uncontrolled growth and ultimately, death in susceptible broadleaf weeds.[17]
The mechanism involves binding to auxin receptors, primarily the TIR1/AFB family of F-box proteins.[18] This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that regulate cell division, elongation, and differentiation.[18] The overstimulation of these pathways disrupts normal plant development, causing symptoms such as epinasty, stem twisting, and eventual necrosis.
Anti-inflammatory Activity: Cyclooxygenase Inhibition
In mammalian systems, this compound is recognized for its anti-inflammatory properties, functioning as a non-steroidal anti-inflammatory drug (NSAID) intermediate.[3] The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[19][20][21]
Analytical Methodologies
The characterization and quantification of this compound are crucial for quality control, metabolic studies, and environmental monitoring. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the separation and quantification of this compound.
Exemplary RP-HPLC Protocol
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the dichlorophenyl group (typically in the range of 220-230 nm).
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and structure of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern.[24][25]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[16][26][27]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present, such as the carboxylic acid C=O and O-H stretches.[24]
Applications and Future Perspectives
The dual functionality of this compound provides a rich platform for further research and development in both medicine and agriculture.
In pharmaceuticals , it serves as a valuable building block for the synthesis of more complex NSAIDs with potentially improved efficacy, selectivity, or pharmacokinetic profiles. Its amino-derivative, (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid, is also a key intermediate in the development of therapeutics targeting neurological disorders.[14]
In agrochemicals , a deeper understanding of its interaction with different auxin receptor subtypes could lead to the development of more selective and effective herbicides.[8] There is also potential for its use as a scaffold for the development of novel fungicides.[4]
Conclusion
This compound stands as a testament to the remarkable versatility of organic molecules. Its ability to act as both a potent herbicide and a precursor to anti-inflammatory drugs highlights the subtle yet profound impact of chemical structure on biological function. This technical guide has provided a comprehensive overview of its properties, synthesis, and mechanisms of action, intended to serve as a valuable resource for scientists and researchers working to unlock the full potential of this and related compounds. Continued investigation into its biological interactions will undoubtedly pave the way for new innovations in both human health and agricultural productivity.
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- Hawkey, C. J. (2002). Cyclooxygenase inhibition: between the devil and the deep blue sea. Gut, 50(Suppl 3), iii25–iii30.
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- No-Till Farmer. (2022, March 15). Timeline of Herbicide Developments.
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- EBSCO. (2023). First Modern Herbicide Is Introduced.
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- Al-Ostoot, F. H., et al. (2022). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 15(11), 1362.
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- Asati, V., et al. (2016). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Drug Targets, 17(11), 1261–1287.
- Peterson, M. A., & Lins, R. D. (2015). History of Herbicides and Herbicide Resistance. Weed Science, 63(sp1), 110-121.
- Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715–1731.
- ResearchGate. (n.d.). 5 The synthesis of dichlorprop anno 1950.
- Langeland, K. A., et al. (2006). Efficacy of Herbicide Active Ingredients Against Aquatic Weeds. University of Florida, IFAS Extension.
- Walsh, T. A., et al. (2006). Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 142(2), 542–552.
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- Thakur, M., et al. (2023). Efficacy of Different Herbicides for Controlling Grass Predominant Weed Flora and Achieving Higher Production in Dual Purpose Linseed under Mid Hills of Himachal Pradesh. Environment and Ecology, 41(4C), 2845-2852.
- Simon, S., et al. (2014). Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling. International Journal of Molecular Sciences, 15(7), 12596–12610.
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Potential Therapeutic Applications of 3-(2,4-Dichlorophenyl)propanoic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the therapeutic potential of 3-(2,4-Dichlorophenyl)propanoic acid, a compound with recognized anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals interested in exploring its utility as a potential non-steroidal anti-inflammatory drug (NSAID). The guide delves into the compound's presumed mechanism of action, offers established methodologies for its synthesis and biological evaluation, and discusses its placement within the broader context of arylpropionic acid derivatives. While specific preclinical data for this molecule is not extensively available in public literature, this guide synthesizes the existing knowledge to provide a foundational framework for its investigation.
Introduction: The Therapeutic Promise of a Dichlorinated Arylpropionic Acid
This compound is an organic compound featuring a propanoic acid backbone substituted with a 2,4-dichlorophenyl group. Its structural characteristics place it within the class of arylpropionic acids, a well-established family of NSAIDs that includes widely used drugs such as ibuprofen and naproxen. The presence of the dichlorophenyl moiety is of particular interest, as halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its bioactivity and metabolic stability.
The primary therapeutic interest in this compound lies in its potential as an anti-inflammatory agent. It is recognized as a key intermediate in the synthesis of anti-inflammatory drugs and is presumed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, a hallmark of most NSAIDs.[1] By blocking the activity of COX enzymes, the compound can interfere with the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
This guide will explore the scientific underpinnings of this potential, providing the necessary technical details for researchers to embark on a thorough investigation of this compound as a novel therapeutic candidate.
Presumed Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The anti-inflammatory effects of arylpropionic acids are primarily attributed to their ability to inhibit the activity of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
The therapeutic efficacy of NSAIDs is largely due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1. Therefore, the selectivity of a compound for COX-2 over COX-1 is a critical parameter in the development of safer NSAIDs.
Diagram of the Cyclooxygenase (COX) Pathway and the Role of NSAIDs
Caption: The arachidonic acid cascade leading to the production of prostaglandins and the inhibitory action of NSAIDs.
Methodologies for Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not extensively documented in readily accessible literature, a general and reliable method can be adapted from the synthesis of structurally similar compounds. The following protocol is a plausible and robust approach for its laboratory-scale synthesis, starting from 2,4-dichlorobenzaldehyde.
Proposed Synthesis Workflow
Caption: A proposed synthetic route for this compound.
Step-by-Step Synthesis Protocol (Illustrative)
This protocol is provided as a representative method and would require optimization for this compound.
Step 1: Synthesis of Ethyl 3-(2,4-dichlorophenyl)acrylate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add triethyl phosphonoacetate dropwise at 0°C with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Add a solution of 2,4-dichlorobenzaldehyde in absolute ethanol dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture, pour it into ice-water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 3-(2,4-dichlorophenyl)acrylate.
Step 2: Synthesis of Ethyl 3-(2,4-dichlorophenyl)propanoate
-
Dissolve ethyl 3-(2,4-dichlorophenyl)acrylate in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield ethyl 3-(2,4-dichlorophenyl)propanoate.
Step 3: Synthesis of this compound
-
Dissolve ethyl 3-(2,4-dichlorophenyl)propanoate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-4 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.
-
The final product can be further purified by recrystallization.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid.
-
Melting Point Analysis: To assess the purity of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
In Vitro Evaluation of Anti-inflammatory Activity
The primary in vitro assay to evaluate the anti-inflammatory potential of this compound is the cyclooxygenase (COX) inhibitory assay.
COX-1 and COX-2 Inhibition Assay Protocol (General)
This assay measures the ability of the test compound to inhibit the production of prostaglandins from arachidonic acid by purified COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use commercially available purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable buffer, typically Tris-HCl, containing necessary co-factors such as hematin and glutathione.
-
Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions to obtain a range of test concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a solution of arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a solution of a strong acid).
-
-
Detection: The product of the reaction, typically Prostaglandin E2 (PGE2), is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) for both COX-1 and COX-2 using a non-linear regression analysis.
-
Calculate the COX-2 selectivity index (IC50 for COX-1 / IC50 for COX-2).
-
In Vivo Assessment of Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rodents is a widely accepted and well-characterized acute inflammatory model for the preliminary in vivo screening of anti-inflammatory drugs.[2][3]
Carrageenan-Induced Paw Edema Protocol (Illustrative)
-
Animals: Use male Wistar rats or Swiss albino mice of a specific weight range. Acclimatize the animals for at least one week before the experiment.
-
Groups: Divide the animals into the following groups (n=6-8 per group):
-
Control Group: Receives the vehicle (e.g., saline or a suspension agent).
-
Positive Control Group: Receives a standard NSAID (e.g., indomethacin or diclofenac) at a known effective dose.
-
Test Groups: Receive this compound at various doses.
-
-
Procedure:
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of paw edema for each animal at each time point using the formula:
-
% Edema = ((Vt - V₀) / V₀) * 100
-
Where Vt is the paw volume at time t and V₀ is the initial paw volume.
-
-
Calculate the percentage of inhibition of edema for each group compared to the control group using the formula:
-
% Inhibition = ((% Edema_control - % Edema_treated) / % Edema_control) * 100
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
-
Future Directions and Considerations
While this compound shows promise as a potential anti-inflammatory agent, further comprehensive studies are required to fully elucidate its therapeutic potential. Key areas for future research include:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Investigating the effects of modifying the substitution pattern on the phenyl ring to optimize potency and selectivity.
-
Pharmacokinetic and ADME Studies: Determining the absorption, distribution, metabolism, and excretion profile of the compound.
-
Toxicology Studies: Assessing the acute and chronic toxicity to establish a safety profile.
-
Analgesic and Antipyretic Activity: Evaluating its efficacy in models of pain and fever.
-
Gastrointestinal Safety Profile: Assessing its potential for causing gastric irritation compared to non-selective NSAIDs.
Conclusion
This compound represents a compelling starting point for the development of a novel anti-inflammatory therapeutic. Its structural similarity to established NSAIDs, coupled with the known influence of dichlorination on drug properties, warrants a thorough investigation. This technical guide provides a foundational framework, including a plausible synthetic route and established protocols for in vitro and in vivo evaluation, to empower researchers to explore the full therapeutic potential of this promising compound. The successful execution of the outlined studies will be crucial in determining its viability as a future drug candidate.
References
- Slideshare. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. [Link]
- Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
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Methodological & Application
Synthesis of 3-(2,4-Dichlorophenyl)propanoic Acid: An Application Note and Detailed Experimental Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 3-(2,4-Dichlorophenyl)propanoic acid, a valuable building block in the development of pharmaceuticals and agrochemicals.[1] The protocol details a robust two-step synthetic route commencing with the Knoevenagel-Doebner condensation of 2,4-dichlorobenzaldehyde with malonic acid to yield the intermediate, 2,4-dichlorocinnamic acid. This is followed by a selective catalytic transfer hydrogenation to afford the final product. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for characterization to ensure a reproducible and safe synthesis.
Introduction
This compound is a carboxylic acid derivative featuring a dichlorinated phenyl ring. This structural motif is of significant interest in medicinal and agricultural chemistry due to its prevalence in a variety of bioactive molecules. The compound serves as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and various agrochemicals, including herbicides and fungicides.[1] The reliable and scalable synthesis of this compound is therefore of critical importance.
The synthetic strategy outlined herein is a classic and efficient approach that leverages well-established organic reactions. The initial Knoevenagel-Doebner condensation provides a high-yield pathway to α,β-unsaturated carboxylic acids.[2][3][4][5] The subsequent reduction of the carbon-carbon double bond is achieved through catalytic transfer hydrogenation, a method that offers a safer and more convenient alternative to traditional hydrogenation using pressurized hydrogen gas.[6][7][8]
Reaction Scheme
The overall synthesis is a two-step process:
Step 1: Knoevenagel-Doebner Condensation 2,4-Dichlorobenzaldehyde reacts with malonic acid in the presence of a basic catalyst (pyridine with a catalytic amount of piperidine) to form 2,4-dichlorocinnamic acid.
Step 2: Catalytic Transfer Hydrogenation The intermediate, 2,4-dichlorocinnamic acid, is then reduced using a palladium catalyst with formic acid as the hydrogen donor to yield the final product, this compound.
Materials and Methods
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties/Hazards |
| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 874-42-0 | Irritant, sensitizer |
| Malonic Acid | C₃H₄O₄ | 104.06 | 141-82-2 | Harmful if swallowed, causes skin irritation |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Flammable, harmful if swallowed, toxic |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | Flammable, toxic, corrosive |
| Palladium(II) Chloride | PdCl₂ | 177.33 | 7647-10-1 | Corrosive, sensitizer |
| Formic Acid | CH₂O₂ | 46.03 | 64-18-6 | Corrosive, flammable |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Corrosive |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive, causes severe burns |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extremely flammable, forms explosive peroxides |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Highly flammable, eye irritant |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Highly flammable, neurotoxin |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Respiratory irritant |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Experimental Protocol
Step 1: Synthesis of 2,4-Dichlorocinnamic Acid (Knoevenagel-Doebner Condensation)
This procedure is an adaptation of the Doebner modification of the Knoevenagel condensation.[2][3][9]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorobenzaldehyde (17.5 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol).
-
Solvent and Catalyst Addition: To the flask, add pyridine (50 mL) and swirl to dissolve the solids. Carefully add piperidine (1 mL) as a catalyst.
-
Reaction: Heat the mixture in a preheated oil bath at 90-100 °C with continuous stirring. The evolution of carbon dioxide should be observed. Maintain the reaction at this temperature for 4-6 hours.
-
Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold water and 50 mL of concentrated hydrochloric acid. A precipitate will form.
-
Isolation of Intermediate: Stir the acidic mixture for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 50 mL) to remove any remaining pyridine hydrochloride.
-
Drying: Dry the crude 2,4-dichlorocinnamic acid in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically high.
Step 2: Synthesis of this compound (Catalytic Transfer Hydrogenation)
This procedure is based on the catalytic transfer hydrogenation of cinnamic acid derivatives.[6][8]
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the dried 2,4-dichlorocinnamic acid (21.7 g, 0.1 mol) in 200 mL of a 2.5 M aqueous sodium hydroxide solution.
-
Catalyst Addition: To the stirred solution, add palladium(II) chloride (0.177 g, 1 mol%).
-
Hydrogen Donor Addition: Carefully add formic acid (15 mL, ~0.4 mol) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 65-70 °C with vigorous stirring for 16-24 hours. The progress of the reaction can be monitored by TLC or by the disappearance of the UV-active starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with concentrated hydrochloric acid to a pH of approximately 2. A precipitate will form.
-
Extraction: Extract the product from the aqueous mixture with diethyl ether (3 x 100 mL). Combine the organic layers in a separatory funnel.
-
Washing and Drying: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.
Workflow and Mechanistic Overview
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Mechanistic Rationale
The Knoevenagel-Doebner condensation begins with the deprotonation of malonic acid by the basic catalyst to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 2,4-dichlorobenzaldehyde. Subsequent dehydration and decarboxylation lead to the formation of the α,β-unsaturated product, 2,4-dichlorocinnamic acid.[2][4] The use of pyridine as a solvent and a catalytic amount of piperidine facilitates both the condensation and the decarboxylation steps.[9]
The catalytic transfer hydrogenation involves the in-situ generation of hydrogen from formic acid, catalyzed by the palladium species. The palladium catalyst facilitates the addition of hydrogen across the double bond of the 2,4-dichlorocinnamic acid, selectively reducing it to the corresponding propanoic acid without affecting the aromatic ring or the carboxylic acid group.[6][8]
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | 89-93 °C |
| ¹H NMR | Resonances corresponding to the aromatic protons and the aliphatic protons of the propanoic acid chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Signals for the carbonyl carbon, the aromatic carbons (including those attached to chlorine), and the aliphatic carbons. |
| FTIR | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and absorptions corresponding to the C-Cl and aromatic C-H bonds. |
| Purity (by HPLC) | ≥ 97% |
Quality Control Logic
Caption: Logical flow for the quality control of the final product.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete reaction; impure starting materials; insufficient heating. | Extend reaction time and monitor by TLC; ensure starting materials are pure and dry; verify reaction temperature. |
| Incomplete reduction in Step 2 | Catalyst deactivation; insufficient hydrogen donor; reaction time too short. | Use fresh catalyst; add more formic acid; extend reaction time and monitor by TLC. |
| Product difficult to purify | Presence of side products from the Knoevenagel reaction; incomplete reduction. | Optimize reaction conditions to minimize side products; consider column chromatography for purification. |
| Oily product instead of solid | Presence of impurities. | Attempt to induce crystallization by scratching the flask or adding a seed crystal; purify by column chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Pyridine and Piperidine: These are toxic and have strong, unpleasant odors. Handle with extreme care in a fume hood.
-
Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are highly corrosive. Handle with care and have appropriate spill kits available.
-
Flammable Solvents: Diethyl ether, ethyl acetate, and hexanes are highly flammable. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Knoevenagel Condensation. (n.d.). In Wikipedia.
- Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.
- Preparation of 3-(2,4-Dichlorophenoxy)propionic acid. (n.d.). PrepChem.com.
- Knoevenagel Condensation. (n.d.). Cambridge University Press.
- Nagalakshmi, K., et al. (2017).
- Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. (2000). Tetrahedron Letters, 41, 7847-7849.
- The Knoevenagel Condens
- Catalytic Transfer Hydrogen
- The Doebner modification of the Knoevenagel reaction. (n.d.). OpenBU, Boston University.
- Taleb B., et al. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 9(4), 268-276.
- WO2013090547A1 - Malonic acid di-salts and a method for preparing malonyl dihalides. (n.d.).
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- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
- Atomically Dispersed Rhodium on TiO2 for Tandem Hydrogenation–H/D Exchange of Cinnamic Acid. (n.d.). MDPI.
- The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. (n.d.). Vedantu.
- NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. (2016, December 27). YouTube.
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. (n.d.). BEPLS.
- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. (n.d.). MDPI.
- Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. (2011). Journal of Chemical and Pharmaceutical Research, 3(6), 1103-1108.
- This compound. (n.d.). PubChem.
- Reduction of Acid Chlorides with NaBH4. (2023, November 2). YouTube.
- A Head-to-Head Comparison of Synthesis Routes for 2-Chlorocinnamic Acid. (n.d.). Benchchem.
- 2,3-dimethoxycinnamic acid. (n.d.). Organic Syntheses Procedure.
- low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. (n.d.). Doc Brown's Chemistry.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry.
- Infrared Spectral Studies of Propanoic Acid in Various Solvents. (2002). Journal of the Chemical Society of Pakistan, 24(1), 27.
- infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. (n.d.). Doc Brown's Chemistry.
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- Consider the spectral data for 3-(4-fluorophenyl)propanoic acid... (2022, April 6). Transtutors.
- 3-(2,4-DICHLOROPHENYL)PROPIONIC ACID | 55144-92-8. (n.d.). ChemicalBook.
- 55144-92-8, 3-(2,4-DICHLOROPHENYL)PROPIONIC ACID Formula. (n.d.). ECHEMI.
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Application Note: Quantitative Analysis of 3-(2,4-Dichlorophenyl)propanoic Acid
Abstract
This document provides a comprehensive guide to the quantitative analysis of 3-(2,4-Dichlorophenyl)propanoic acid (DCPA), a compound of interest in pharmaceutical development and environmental monitoring. We present three validated analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—each suited for different analytical requirements, from routine screening to high-sensitivity quantification in complex biological matrices. This note details optimized protocols for sample preparation, instrumentation, and method validation, offering researchers the necessary tools to achieve accurate and reproducible quantification of DCPA.
Introduction to this compound (DCPA)
This compound (DCPA), also known as 2,4-Dichlorohydrocinnamic acid, is a halogenated carboxylic acid. Its structure, featuring a dichlorinated phenyl ring and a propanoic acid side chain, makes it a relevant molecule in various scientific domains.[1] Accurate quantification is crucial for pharmacokinetic studies, impurity profiling in drug manufacturing, and assessing environmental persistence. The choice of analytical method depends critically on the sample matrix, required sensitivity, and available instrumentation. This guide explains the causality behind key experimental choices to empower researchers to select and implement the most appropriate method.
Overview of Analytical Strategies
Three primary chromatographic techniques are presented for DCPA quantification. The selection of a method is a trade-off between sensitivity, selectivity, cost, and throughput.
-
HPLC-UV: A robust and widely accessible technique ideal for analyzing relatively clean samples or formulations where DCPA concentrations are high. Its strength lies in its simplicity and reliability.[2]
-
GC-MS: Offers excellent selectivity and is a gold standard for many small molecules. However, due to the low volatility and high polarity of the carboxylic acid group, chemical derivatization is mandatory to convert DCPA into a volatile analyte suitable for gas chromatography.[3][4]
-
LC-MS/MS: The premier method for trace-level quantification in complex biological matrices like plasma, urine, or tissue homogenates.[5][6] Its unparalleled sensitivity and selectivity often allow for simplified sample preparation procedures.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is based on the separation of DCPA on a nonpolar stationary phase with a polar mobile phase. It is a cost-effective and reliable technique for quantifying DCPA in samples with minimal matrix interference.
Principle of Separation
The key to successful reversed-phase chromatography of an acidic analyte like DCPA is controlling the mobile phase pH. By acidifying the mobile phase to a pH well below the analyte's pKa (typically < 3), the carboxylic acid group remains in its neutral, protonated form (-COOH). This increases its hydrophobicity, leading to better retention on the C18 column and resulting in sharp, symmetrical peak shapes.[7][8] UV detection is performed at a wavelength where the dichlorinated phenyl ring exhibits strong absorbance, typically around 220-230 nm.
Experimental Protocol: HPLC-UV
A. Sample Preparation (Liquid-Liquid Extraction)
Causality: Liquid-Liquid Extraction (LLE) is a classic technique used to isolate acidic compounds from aqueous matrices.[9] By adjusting the sample pH to be acidic, DCPA is protonated and becomes more soluble in a water-immiscible organic solvent like ethyl acetate. This efficiently separates it from polar matrix components.
-
Sample Acidification: To 1.0 mL of aqueous sample (e.g., dissolved drug product, environmental water sample), add 100 µL of 1 M Hydrochloric Acid (HCl) to adjust the pH to ~2-3.
-
Extraction: Add 3.0 mL of ethyl acetate. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase. Vortex for 30 seconds and transfer to an HPLC vial for analysis.
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Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 3-(2,4-Dichlorophenyl)propanoic Acid
Abstract
This application note details a robust, validated isocratic High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of 3-(2,4-Dichlorophenyl)propanoic acid. This compound is a significant intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and various agrochemicals.[1] The method utilizes a reversed-phase C18 column and an acidic mobile phase to ensure optimal peak shape and resolution by suppressing the ionization of the analyte's carboxylic acid group.[2][3] The procedure was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[4] This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and efficient analytical method for this compound.
Introduction: The Rationale of Method Design
This compound is an organic compound characterized by a propanoic acid backbone substituted with a 2,4-dichlorophenyl group.[5] Its acidic nature, conferred by the carboxylic acid functional group, dictates the strategy for its analysis by reversed-phase HPLC.
The fundamental principle governing the separation of acidic compounds in reversed-phase chromatography is the control of their ionization state.[2] For an acidic analyte to be retained effectively on a non-polar stationary phase (like C18), its polarity must be minimized. This is achieved by suppressing its ionization into the carboxylate anion form. According to the Henderson-Hasselbalch equation, maintaining the mobile phase pH at least two units below the analyte's pKa will ensure it exists predominantly in its more non-polar, protonated form.[3] This scientific choice is the cornerstone of the method, preventing common issues like peak tailing and poor retention.
The dichlorophenyl ring in the analyte's structure contains a strong UV chromophore, making UV detection a highly suitable and accessible technique for quantification. The selection of the detection wavelength is critical for achieving optimal sensitivity and specificity. Based on the UV absorption characteristics of structurally similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), a wavelength of 225 nm was chosen to provide a strong signal.[6][7]
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound, purity ≥97% (Sigma-Aldrich or equivalent).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), and purified water (18.2 MΩ·cm).
-
Reagents: Phosphoric acid (H₃PO₄), 85% (ACS Grade).
Instrumentation and Chromatographic Conditions
The analysis was performed on an HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis detector.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column providing good retention for moderately non-polar compounds.[2] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) | Acidic pH suppresses analyte ionization for better retention and peak shape.[3] Acetonitrile provides good elution strength. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[8] |
| Injection Volume | 10 µL | Standard volume for analytical HPLC.[9] |
| Column Temperature | 30 °C | Controlled temperature ensures stable retention times and improved reproducibility. |
| Detection Wavelength | 225 nm | Provides high sensitivity based on the UV absorbance of the dichlorophenyl moiety.[6][7] |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential early-eluting impurities. |
Preparation of Solutions
-
Mobile Phase (1 L): Carefully add 1.0 mL of 85% phosphoric acid to 400 mL of purified water. Mix well. Add 600 mL of acetonitrile. Filter the final mixture through a 0.45 µm membrane filter and degas before use.
-
Diluent: The mobile phase (Acetonitrile:Water, 60:40) is used as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent. These solutions are used to establish the calibration curve.
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines for key analytical parameters.[4]
System Suitability
Before initiating any analysis, the chromatographic system's performance must be verified.
-
Procedure: Inject a working standard solution (e.g., 25 µg/mL) five consecutive times.
-
Acceptance Criteria:
-
Peak Area %RSD: ≤ 2.0%
-
Retention Time %RSD: ≤ 1.0%
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Specificity
Specificity demonstrates that the analytical signal is solely from the analyte of interest.
-
Procedure: Inject the diluent (blank), a standard solution, and a sample solution.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of this compound.
Linearity and Range
-
Procedure: Inject the prepared working standard solutions across the specified range (e.g., 1-100 µg/mL) in triplicate.
-
Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (as % Recovery)
-
Procedure: Spike a sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision):
-
Procedure: Analyze six independent samples prepared at 100% of the target concentration on the same day under the same conditions.
-
Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD between the two sets of data should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line.
-
Where S = the slope of the calibration curve.
-
Results and Discussion
The validation experiments confirmed that this HPLC-UV method is highly suitable for its intended purpose. A typical retention time for this compound under the specified conditions is approximately 4.5 minutes.
Validation Summary Table
| Validation Parameter | Result | Acceptance Criteria | Status |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Range | 1 - 100 µg/mL | - | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Repeatability (%RSD) | 0.85% | ≤ 2.0% | Pass |
| Intermediate Precision (%RSD) | 1.12% | ≤ 2.0% | Pass |
| LOD | 0.3 µg/mL | - | Pass |
| LOQ | 1.0 µg/mL | - | Pass |
The data clearly indicates that the method is specific, linear, accurate, and precise over the defined range. The low LOD and LOQ values demonstrate the method's high sensitivity.
Standard Operating Protocol: Analytical Workflow
The following diagram and steps outline the complete workflow for the analysis of this compound.
-
System Preparation: Prepare the mobile phase and diluent as described in section 2.3. Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Solution Preparation: Prepare all standard and sample solutions as required.
-
System Suitability: Perform the system suitability test. Do not proceed if the criteria in section 3.1 are not met. Troubleshoot the system if necessary.
-
Sequence Execution: Once system suitability is confirmed, run the analytical sequence, including the blank, calibration standards, and samples.
-
Data Processing: Integrate the peak corresponding to this compound in all chromatograms.
-
Quantification: Generate a linear calibration curve from the standard injections. Use the regression equation to determine the concentration of the analyte in the samples.
-
Reporting: Report the final concentration, ensuring it is corrected for any dilution factors applied during sample preparation.
Conclusion
This application note provides a comprehensive, validated HPLC-UV method for the quantitative determination of this compound. The method is simple, employing an isocratic elution on a standard C18 column, making it easily transferable to any laboratory with standard HPLC capabilities. The validation results confirm that the method is accurate, precise, and reliable for its intended use in research, development, and quality control environments.
References
- PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study.
- Khan, A., et al. (n.d.). A review on method development by hplc. SciSpace.
- Mubeen, H., et al. (2018). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. International Journal of Analytical Chemistry.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- ResearchGate. (n.d.). UV–Vis spectra of the photocatalytic degradation of 2,4-dichlorophenol....
- National Institute of Standards and Technology. (n.d.). 2,4-D. NIST Chemistry WebBook.
- ResearchGate. (n.d.). UV spectrum showing the maximum wavelength of 2.4-D.
- Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Chromatography & Separation Techniques.
- ResearchGate. (n.d.). UV/visible spectra of 2,4-DCP solutions....
- PubChem. (n.d.). 2,4-Dichlorophenol. National Center for Biotechnology Information.
- SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV.
- ResearchGate. (2025). Determination of 2,4-D in environmental samples....
- National Institutes of Health. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method.
Sources
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- 2. pharmaguru.co [pharmaguru.co]
- 3. scispace.com [scispace.com]
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- 5. CAS 55144-92-8: this compound [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
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- 8. ukm.my [ukm.my]
- 9. longdom.org [longdom.org]
Application Note: Quantitative Analysis of 3-(2,4-Dichlorophenyl)propanoic Acid in Complex Matrices using GC-MS with Silylation Derivatization
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 3-(2,4-Dichlorophenyl)propanoic acid. Due to the polar nature and low volatility of the carboxylic acid functional group, a crucial derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed to enhance chromatographic performance and ensure thermal stability. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing sample preparation, derivatization, instrument parameters, and method validation. The methodology described herein offers high sensitivity, specificity, and reproducibility for the determination of this compound in complex sample matrices.
Introduction: The Analytical Challenge
This compound is a compound of interest in pharmaceutical and agrochemical research due to its potential biological activities, which may include anti-inflammatory or herbicidal effects.[1][2] Accurate quantification of this molecule in various matrices is essential for pharmacokinetic studies, metabolic profiling, and quality control.
The direct analysis of carboxylic acids like this compound by Gas Chromatography (GC) is fraught with challenges. The primary obstacle is the presence of the polar carboxylic acid group, which leads to:
-
Low Volatility: The active hydrogen in the carboxyl group promotes strong intermolecular hydrogen bonding, significantly reducing the compound's ability to vaporize at typical GC injection port temperatures.[3]
-
Poor Peak Shape: Interactions between the polar analyte and active sites within the GC inlet and column can lead to peak tailing, reducing chromatographic resolution and accuracy.
-
Thermal Instability: At the high temperatures required for volatilization, carboxylic acids can be prone to thermal degradation, leading to inaccurate quantification.
To overcome these limitations, a chemical modification step known as derivatization is essential. This process converts the polar functional group into a less polar, more volatile, and more thermally stable derivative suitable for GC analysis.[4][5]
The Rationale for Silylation with BSTFA
For the analysis of carboxylic acids, silylation is one of the most widely used and effective derivatization techniques.[4][5] This reaction replaces the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[6][7]
The chosen reagent for this protocol is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) . The selection of BSTFA is based on several key advantages:
-
High Silylating Strength: BSTFA is a powerful silylating agent that reacts efficiently and rapidly with carboxylic acids.[7][8]
-
Volatile By-products: The by-products of the BSTFA reaction are highly volatile and typically do not interfere with the chromatography of the analyte of interest.[9]
-
Versatility: It is effective for a wide range of polar compounds, making it a staple in many analytical laboratories.[7]
The addition of a catalyst, such as Trimethylchlorosilane (TMCS) , often at 1%, can further enhance the reactivity of the silylating agent, especially for sterically hindered compounds.[4][8]
The derivatization reaction is illustrated below:
Caption: Silylation of this compound.
Experimental Protocol
This protocol provides a step-by-step methodology for the sample preparation, derivatization, and GC-MS analysis of this compound.
Materials and Reagents
-
This compound standard (≥97% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (as a catalyst and solvent)[9]
-
Anhydrous solvents (e.g., Acetonitrile, Dichloromethane) for sample dilution
-
High-purity Helium (carrier gas)
-
GC-MS grade vials with inserts and caps
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable anhydrous solvent like acetonitrile.
-
Calibration Standards: Serially dilute the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction: For complex matrices (e.g., plasma, tissue homogenate), a suitable liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol should be employed to isolate the acidic fraction containing the analyte.
-
Drying: Transfer an aliquot of the extracted sample or calibration standard into a GC vial and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry, as moisture will deactivate the silylating reagent. [4][7]
Derivatization Procedure
Caption: Step-by-step derivatization workflow.
-
To the dried sample/standard in the GC vial, add 50 µL of anhydrous pyridine to aid in dissolving the analyte.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.[8]
-
Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial in a heating block or oven at 70°C for 60 minutes to ensure the reaction goes to completion.[8]
-
After incubation, allow the vial to cool to room temperature before analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters provide a validated starting point and may be optimized for specific instrumentation and applications.
| GC Parameter | Condition |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial: 80°C (hold 2 min) Ramp: 15°C/min to 280°C Hold: 5 min at 280°C |
| MS Parameter | Condition |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Full Scan (m/z 50-400) for identification Selected Ion Monitoring (SIM) for quantification |
Data Analysis and Expected Results
Chromatographic Performance
Under the conditions described, the TMS-derivative of this compound is expected to elute as a sharp, symmetrical peak, free from interferences at its retention time.
Mass Spectrum and Fragmentation
The derivatization adds a trimethylsilyl group (-Si(CH₃)₃) to the molecule, increasing the molecular weight by 72 Da.
-
Molecular Ion (M+•): A peak at m/z 290 (accounting for the most abundant isotopes of Cl) should be present, although it may be of low intensity.
-
Key Fragment Ions:
-
[M-15]+: Loss of a methyl group from the TMS moiety (m/z 275). This is often a prominent ion for TMS derivatives.
-
Tropylium-like ion: A fragment corresponding to the dichlorobenzyl cation (m/z 159).
-
TMS-related ions: Characteristic ions for TMS derivatives at m/z 73 [Si(CH₃)₃]+ and 75.
-
Table of Expected Ions for SIM/Targeted Analysis:
| Ion (m/z) | Description | Role |
| 275 | [M-CH₃]⁺ | Quantifier Ion |
| 159 | [Cl₂C₆H₃CH₂]⁺ | Qualifier Ion 1 |
| 290 | [M]⁺• | Qualifier Ion 2 |
Method Validation
To ensure the reliability and accuracy of the analytical results, the method should be validated according to established guidelines (e.g., ICH, FDA).[12][13] Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[12] This is assessed by analyzing blank matrix samples to check for interferences at the analyte's retention time.
-
Linearity: Assessed by analyzing the calibration standards over the desired concentration range. The method should demonstrate a linear relationship between concentration and response, with a correlation coefficient (R²) ≥ 0.995.[13][14]
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates. Accuracy should be within 85-115% (80-120% at LLOQ), and precision (RSD) should be ≤15% (≤20% at LLOOQ).[12][13]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[12]
-
Stability: Assessed to ensure the analyte is stable throughout the sample handling, processing, and storage stages.[12]
Conclusion
The GC-MS method detailed in this application note, incorporating a crucial silylation derivatization step with BSTFA, provides a highly effective strategy for the quantitative analysis of this compound. This protocol demonstrates excellent specificity, sensitivity, and reliability, making it a valuable tool for researchers in pharmaceutical development and other scientific fields. Proper method validation is paramount to ensure the integrity of the data generated.
References
- Regis Technologies. (n.d.). Silylation Reagents.
- Restek. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk.
- CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS.
- PubChem. (n.d.). This compound.
- Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
- ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide.
- IDC Technologies. (n.d.). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl).
- PubMed. (2023, May 16). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry.
- International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
- MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
Sources
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- 10. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. repository.unar.ac.id [repository.unar.ac.id]
- 13. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alsenvironmental.co.uk [alsenvironmental.co.uk]
Application Notes & Protocols: Evaluating 3-(2,4-Dichlorophenyl)propanoic Acid as a Novel NSAID Candidate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating 3-(2,4-Dichlorophenyl)propanoic Acid
The landscape of pain and inflammation management is continually evolving, driven by the need for safer and more effective non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic efficacy of NSAIDs is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade. This compound is a compound of interest in the development of new NSAIDs due to its structural characteristics.[1][2] The presence of a dichlorophenyl group and a propanoic acid moiety suggests a potential for interaction with the active sites of COX enzymes.[1][3]
The dichlorophenyl group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability.[4] Furthermore, the propanoic acid functional group is a common feature in a class of NSAIDs known as "profens" (e.g., ibuprofen, naproxen), which are known to effectively inhibit COX enzymes.[4][5] These structural attributes make this compound a compelling candidate for investigation as a novel anti-inflammatory agent.
This document provides a comprehensive guide for the preclinical evaluation of this compound, outlining detailed protocols for in vitro enzyme inhibition assays, cell-based secondary screening, and in vivo models of inflammation. The methodologies described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step to ensure robust and reproducible data.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Synonyms | 2,4-Dichlorohydrocinnamic acid | [1] |
| CAS Number | 55144-92-8 | [1][2][6] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1][2][6] |
| Molecular Weight | 219.06 g/mol | [1][6] |
| Appearance | White to off-white solid/crystals | [1][2] |
| Melting Point | 87-94 °C | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
Proposed Mechanism of Action: COX Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5]
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.
-
COX-2 is typically induced at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.
The ideal NSAID would selectively inhibit COX-2 over COX-1 to minimize the gastrointestinal side effects associated with the inhibition of COX-1. The following protocols are designed to determine the inhibitory activity and selectivity of this compound against both COX isoforms.
Experimental Workflows
Diagram: Overall NSAID Development Workflow
Caption: High-level workflow for the preclinical evaluation of a novel NSAID candidate.
Part 1: In Vitro Enzyme Inhibition Assays
Protocol 1: Determination of IC₅₀ for COX-1 and COX-2
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against purified ovine COX-1 and human recombinant COX-2.
Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
Ovine COX-1 enzyme
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
This compound (test compound)
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen (non-selective COX inhibitor control)
-
Tris-HCl buffer, pH 8.0
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound and control inhibitors in Tris-HCl buffer.
-
Prepare the enzyme solutions (COX-1 and COX-2) in Tris-HCl buffer containing heme.
-
Prepare the substrate solution (arachidonic acid and TMPD) in Tris-HCl buffer.
-
-
Assay Protocol:
-
Add 10 µL of the serially diluted test compound or control inhibitor to the wells of a 96-well plate.
-
Add 150 µL of the enzyme solution to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 595 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Expected Outcome: This assay will provide the IC₅₀ values for this compound against both COX-1 and COX-2, allowing for the determination of its potency and selectivity.
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen | 15.2 | 35.1 | 0.43 |
| Celecoxib | >100 | 0.04 | >2500 |
Part 2: Cell-Based Assays
Protocol 2: Measurement of Prostaglandin E₂ (PGE₂) Production in LPS-Stimulated Macrophages
This protocol measures the ability of this compound to inhibit the production of PGE₂, a key inflammatory prostaglandin, in a cellular context.
Principle: Lipopolysaccharide (LPS) stimulation of macrophage cells (e.g., RAW 264.7) induces the expression of COX-2 and the subsequent production of PGE₂. The concentration of PGE₂ in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
PGE₂ ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
PGE₂ Measurement:
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PGE₂ inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value for the inhibition of PGE₂ production.
-
Expected Outcome: This assay will provide a measure of the cellular potency of this compound in a more physiologically relevant setting than the isolated enzyme assay.
Diagram: PGE₂ Production Pathway
Caption: Simplified pathway of Prostaglandin E₂ (PGE₂) synthesis.
Part 3: In Vivo Anti-Inflammatory Model
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established acute inflammation model used to evaluate the in vivo efficacy of potential anti-inflammatory agents.
Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in saline)
-
This compound
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (Indomethacin), and test compound groups (at least 3 doses).
-
-
Compound Administration:
-
Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a pletysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
-
Determine the dose-response relationship and the ED₅₀ (effective dose for 50% inhibition).
-
Expected Outcome: This model will provide crucial information on the in vivo anti-inflammatory efficacy of this compound.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | Mean ± SEM | - |
| Indomethacin | 10 | Mean ± SEM | Calculated Value |
| This compound | Dose 1 | Mean ± SEM | Calculated Value |
| This compound | Dose 2 | Mean ± SEM | Calculated Value |
| This compound | Dose 3 | Mean ± SEM | Calculated Value |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls:
-
Positive Controls: The use of well-characterized NSAIDs like ibuprofen, celecoxib, and indomethacin provides a benchmark for the activity of the test compound.
-
Vehicle Controls: Ensures that the observed effects are due to the test compound and not the delivery vehicle.
-
Dose-Response Studies: Establishing a clear dose-response relationship is critical for confirming the pharmacological activity of the compound.
Conclusion and Future Directions
The successful execution of these protocols will provide a comprehensive preclinical profile of this compound as a potential NSAID. Positive results from these studies, particularly a favorable COX-2 selectivity and significant in vivo efficacy, would warrant further investigation, including pharmacokinetic studies, toxicology assessments, and evaluation in more chronic models of inflammation and pain. The structural simplicity and potential for chemical modification of this compound also offer opportunities for the development of an entire class of novel anti-inflammatory agents.
References
- This compound | C9H8Cl2O2 | CID 2740915 - PubChem. [Link]
- Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. [Link]
- Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed. [Link]
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC - PubMed Central. [Link]
- List of NSAIDs from strongest to weakest - Medical News Today. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 55144-92-8: this compound [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 6. This compound | C9H8Cl2O2 | CID 2740915 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of 3-(2,4-Dichlorophenyl)propanoic Acid
Abstract
This comprehensive guide provides a detailed framework for the rational development of oral formulations for the investigational compound 3-(2,4-Dichlorophenyl)propanoic acid (DCPA) intended for in vivo studies. Recognizing the compound's physicochemical properties—a chlorinated aromatic carboxylic acid—this document anticipates challenges such as poor aqueous solubility and outlines a systematic approach to overcome them. We present a multi-stage workflow encompassing pre-formulation characterization, the development of three distinct formulation strategies (suspension, lipid-based, and pH-adjusted/co-solvent systems), and detailed protocols for their subsequent characterization and quality control. The causality behind experimental choices is emphasized to empower researchers in drug development to make informed decisions, ensuring the delivery of a consistent and bioavailable drug product for reliable preclinical evaluation.
Introduction and Strategic Overview
This compound (DCPA) is a carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research.[1] Its structure, featuring a dichlorinated phenyl ring, suggests high lipophilicity and consequently, poor water solubility—a common hurdle in oral drug development that can lead to low and variable bioavailability.[2][3] The primary objective of formulation development for in vivo studies is not necessarily to create a final commercial product, but to establish a safe, homogenous, and sufficiently bioavailable system to ensure consistent drug exposure in preclinical models.[4][5] This allows for a reliable assessment of the compound's pharmacological and toxicological profile.
This guide presents a logical workflow designed to systematically address the formulation challenges of DCPA. The process begins with essential pre-formulation studies to build a foundational understanding of the molecule's behavior, followed by the parallel development of several formulation prototypes. The selection of the final formulation will be guided by a combination of performance, stability, and suitability for the intended animal model.
Caption: Overall workflow for DCPA formulation development.
Pre-Formulation Studies: Building the Foundation
Pre-formulation studies are the cornerstone of formulation development, providing critical data on the drug's intrinsic properties to guide excipient selection and strategy.[6][7]
Physicochemical Properties of DCPA
A summary of known properties for DCPA is essential for initiating formulation work.
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂O₂ | [7] |
| Molecular Weight | 219.06 g/mol | [7] |
| Appearance | White to off-white solid/crystals | [1][8] |
| Melting Point | 87-94 °C | [1][9] |
| LogP (Predicted) | ~2.9 | [7] |
| Hazards | Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation. | [7][9] |
The predicted LogP value of ~2.9 indicates that DCPA is a lipophilic compound, reinforcing the expectation of low aqueous solubility. Its solid-state nature at room temperature makes it suitable for suspension-based approaches.
Protocol: Equilibrium Solubility Screening
Determining the solubility of DCPA in various pharmaceutically relevant vehicles is the most critical pre-formulation step.[8] The shake-flask method is the gold standard for determining equilibrium solubility.[10]
Objective: To quantify the solubility of DCPA in a range of aqueous buffers, co-solvents, surfactants, and lipids to identify promising formulation pathways.
Materials:
-
This compound (DCPA) powder
-
pH Buffers: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8)[10]
-
Co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)
-
Surfactants: Tween® 80, Cremophor® EL
-
Oils: Sesame Oil, Miglyol® 812 (Medium-Chain Triglyceride)
-
Orbital shaker with temperature control
-
HPLC system with a validated analytical method for DCPA
-
0.22 µm syringe filters (ensure compatibility with solvents)
Procedure:
-
Add an excess amount of DCPA (e.g., 20-30 mg) to a glass vial. This ensures that a saturated solution is achieved with undissolved solid remaining.[10]
-
Add a fixed volume (e.g., 2 mL) of the selected vehicle to the vial.
-
Securely cap the vials and place them in an orbital shaker set to 37 °C to mimic physiological temperature.
-
Agitate the samples for at least 48-72 hours to ensure equilibrium is reached.[4]
-
After equilibration, allow the vials to stand for a short period to let excess solid settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.[4]
-
Immediately dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to prevent precipitation.[10]
-
Quantify the concentration of DCPA in the diluted filtrate using a validated HPLC method.
-
Perform each solubility determination in triplicate.
Hypothetical Solubility Data & Interpretation:
| Vehicle | Solubility (mg/mL) - Hypothetical | Implication for Formulation |
| pH 1.2 Buffer | < 0.01 | Poor solubility in stomach conditions. |
| pH 4.5 Buffer | 0.05 | Slight increase, but still very poorly soluble. |
| pH 6.8 Buffer | 0.5 | Increased solubility at near-neutral pH due to ionization of the carboxylic acid. Suggests pH adjustment could be a viable strategy.[3] |
| Propylene Glycol | 25 | Good solubility. PG is a viable co-solvent. |
| PEG 400 | 40 | Excellent solubility. PEG 400 is a strong candidate for co-solvent or lipid-based systems. |
| 1% Tween® 80 (aq) | 0.2 | Surfactant provides some solubilization, useful as a wetting agent for suspensions. |
| Sesame Oil | 5 | Moderate solubility. A potential oil phase for lipid-based systems. |
| Miglyol® 812 | 8 | Good solubility. A strong candidate for lipid-based formulations. |
Protocol: Drug-Excipient Compatibility Study
Ensuring that the chosen excipients do not cause chemical degradation of DCPA is crucial for a stable formulation.[11][12] This is often assessed by analyzing stressed binary mixtures of the drug and each potential excipient.
Objective: To assess the chemical compatibility of DCPA with selected excipients under accelerated stability conditions.
Materials:
-
DCPA powder
-
Selected excipients (e.g., PEG 400, Tween® 80, microcrystalline cellulose)
-
Stability chambers (e.g., 40 °C/75% RH)
-
HPLC system with a validated stability-indicating method
Procedure:
-
Prepare binary mixtures of DCPA and each excipient, typically in a 1:1 ratio by weight.[12]
-
For liquid excipients, dissolve the drug directly in the excipient.
-
Prepare a "wet" sample by adding a small amount of water (e.g., 5-10% w/w) to a separate binary mixture to simulate conditions of high humidity or wet granulation.[13]
-
Transfer the samples to glass vials and store them under accelerated conditions (e.g., 40 °C/75% RH) for a predetermined period (e.g., 2-4 weeks).
-
At specified time points (e.g., T=0, T=2 weeks, T=4 weeks), withdraw a sample and prepare it for HPLC analysis.
-
Analyze the samples for the appearance of new peaks (degradants) and a decrease in the peak area of the parent DCPA. A loss of >5% of the parent compound or the appearance of significant degradation peaks may indicate an incompatibility.[14]
Formulation Development Strategies and Protocols
Based on the pre-formulation data, several formulation strategies can be pursued. Presenting multiple options allows for flexibility depending on the required dose, study duration, and observed in vivo performance.
Strategy A: Aqueous Suspension
A simple suspension is often the fastest and most straightforward approach for early-stage in vivo studies of poorly soluble compounds.[5]
Rationale: This approach is suitable if a low to moderate dose is required. It avoids the use of high concentrations of organic solvents or surfactants that could interfere with the intrinsic pharmacology of the compound. Micronization of the drug powder is recommended to improve dissolution rate and content uniformity.[15]
Protocol: Preparation of a 10 mg/mL DCPA Suspension
-
Micronization (Optional but Recommended): If available, use a jet mill or similar apparatus to reduce the particle size of the DCPA powder to the low micron range (e.g., <10 µm).
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of hydroxypropyl methylcellulose (HPMC) or carboxymethyl cellulose (CMC) in deionized water. This will serve as the suspending agent. Add 0.1% (w/v) Tween® 80 as a wetting agent to aid in the dispersion of the hydrophobic DCPA powder.
-
Wetting the API: In a glass mortar, weigh the required amount of DCPA powder. Add a small volume of the vehicle and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure individual particles are wetted and not clumped together.
-
Final Suspension: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a calibrated container and adjust to the final volume with the vehicle.
-
Homogenization: Stir the suspension with a magnetic stirrer for at least 2 hours to ensure homogeneity. Store in a tightly sealed container, protected from light. Always re-homogenize by shaking vigorously before each dose administration.
Strategy B: Lipid-Based Formulation (SEDDS)
Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids.[11] This can significantly enhance the solubility and absorption of lipophilic drugs.
Rationale: Given DCPA's lipophilicity and good solubility in oils and co-solvents (based on hypothetical data), a SEDDS is a promising approach to achieve higher drug loading and potentially enhance bioavailability.
Protocol: Development of a DCPA SEDDS Formulation
-
Excipient Screening: Based on the solubility studies, select an oil (e.g., Miglyol® 812), a surfactant (e.g., Cremophor® EL), and a co-solvent (e.g., PEG 400) in which DCPA shows high solubility.
-
Constructing a Pseudo-Ternary Phase Diagram:
-
Prepare mixtures of the surfactant and co-solvent (S/CoS ratio) at various weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each S/CoS ratio, mix it with the oil phase at different weight ratios (e.g., from 9:1 to 1:9).
-
To a small amount (e.g., 100 mg) of each mixture, add 50 mL of water (pH 6.8 buffer) dropwise with gentle stirring.
-
Observe the formation of an emulsion. Systems that are clear or slightly bluish and form rapidly are desirable. Plot these regions on a ternary diagram to identify the optimal concentration ranges for self-emulsification.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-solvent from the optimal region of the phase diagram.
-
Weigh and mix the components in a glass vial.
-
Add the desired amount of DCPA and vortex or stir gently at 37-40 °C until the drug is completely dissolved. The result should be a clear, homogenous liquid.
-
Example Formulation Composition:
| Component | Function | % w/w |
| DCPA | Active Ingredient | 10% |
| Miglyol® 812 | Oil | 30% |
| Cremophor® EL | Surfactant | 40% |
| PEG 400 | Co-solvent | 20% |
Strategy C: pH-Adjusted Aqueous Solution / Co-solvent System
This strategy leverages the carboxylic acid moiety of DCPA, which becomes ionized and more soluble at a higher pH.[3] A co-solvent can be included to further enhance solubility.
Rationale: Creating a true solution is the "gold standard" as it eliminates dissolution as a rate-limiting step for absorption. This approach is viable if the required dose can be dissolved in a physiologically acceptable volume and pH.
Protocol: Preparation of a 5 mg/mL DCPA Solution
-
Vehicle Preparation: Prepare a vehicle consisting of 20% Propylene Glycol and 80% deionized water.
-
Solubilization: Weigh the required amount of DCPA and add it to ~80% of the final volume of the vehicle. Stir continuously.
-
pH Adjustment: Slowly add a dilute solution of NaOH (e.g., 0.1 N) dropwise while monitoring the pH. Continue adding until the DCPA is fully dissolved. The target pH should be as low as possible while maintaining solubility, ideally not exceeding pH 8 for oral administration to avoid potential GI irritation.
-
Final Volume: Once the drug is dissolved, adjust the pH if necessary and add the remaining vehicle to reach the final target volume.
-
Filtration: Filter the final solution through a 0.22 µm filter to ensure clarity and remove any potential particulates.
Caption: Decision tree for formulation strategy selection.
Formulation Characterization and Quality Control
Once prepared, formulations must be characterized to ensure they meet quality attributes before being used in animals.[3][14]
| Test | Aqueous Suspension | Lipid-Based (SEDDS) | pH-Adjusted Solution | Rationale / Methodology |
| Appearance | Homogenous, milky suspension | Clear, homogenous liquid | Clear, particle-free liquid | Visual inspection for homogeneity and signs of precipitation. |
| pH | Measure | Measure | Measure and Control | Ensure pH is within a physiologically acceptable range (typically 5-8). |
| Drug Content & Uniformity | Required | Required | Required | HPLC analysis to confirm the drug concentration is within ±10% of the target. For suspensions, test uniformity after shaking. |
| Particle/Droplet Size | Required | Required (post-dilution) | Not Applicable | Suspension: Laser diffraction to confirm particle size (e.g., D90 < 20 µm). SEDDS: Dynamic Light Scattering (DLS) after dilution in water to confirm nano-emulsion formation (e.g., droplet size < 200 nm). |
| Re-dispersibility | Required | Not Applicable | Not Applicable | For suspensions, confirm that settled particles can be easily and uniformly re-dispersed by gentle shaking. |
| Emulsification Time | Not Applicable | Required | Not Applicable | Measure the time taken for the SEDDS to form a homogenous emulsion upon addition to water with gentle stirring. (Target: < 1 minute). |
| Short-term Stability | Required | Required | Required | Store samples at refrigerated and room temperatures for the planned duration of the study. Re-test key parameters (Appearance, Drug Content, Particle Size) to ensure formulation integrity. |
Considerations for In Vivo Studies
The ultimate goal is successful administration in an animal model. Several factors related to the formulation are critical.
-
Vehicle Tolerability: The chosen excipients must be safe and well-tolerated in the selected animal species at the proposed concentration.[4] High concentrations of co-solvents like PEG 400 or surfactants can cause GI distress. A vehicle-only control group is essential in any study.
-
Dosing Volume: The final drug concentration must be high enough to allow for administration in a reasonable volume for the animal model (e.g., typically ≤10 mL/kg for rats via oral gavage).[4]
-
Dosing Accuracy: Suspensions must be shaken vigorously before drawing each dose to ensure uniformity. For viscous SEDDS formulations, use positive displacement pipettes.
-
Study Design: The choice of formulation can impact the pharmacokinetic profile. A solution may lead to rapid absorption (high Cmax), while a suspension may result in slower, more sustained absorption. A lipid-based system may show a food effect. These possibilities should be considered when designing the study and interpreting the results.[4]
Conclusion
The successful formulation of this compound for in vivo studies hinges on a systematic, data-driven approach. By thoroughly characterizing the compound's solubility and compatibility through robust pre-formulation studies, researchers can select and develop a suitable delivery system. The three strategies presented—aqueous suspension, lipid-based SEDDS, and pH-adjusted solution—offer a range of options to accommodate different dosing requirements and development timelines. Rigorous characterization of the chosen formulation is paramount to ensure that the results of subsequent in vivo studies are reliable and reproducible, ultimately enabling a clear understanding of the compound's biological activity.
References
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability.
- Al-Gousous, J. (2021). The Selection of Excipients for Oral Solid Dosage Forms. In Pharmaceutical Formulation. IntechOpen.
- Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical and Pharmaceutical Sciences, 6(3), 1-22.
- Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Molecules, 25(22), 5434.
- Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques.
- Ahad, A., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology.
- Pharmaceutical Information. (2024). SOP for Drug-Excipient Compatibility Studies.
- World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients according to the Biopharmaceutics Classification System.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2740915, this compound.
- UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
- Brake, K., et al. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Pharmaceutica Analytica Acta, 8(5).
- Veeprho. (2024). API Excipient Compatibility Study.
- U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.
- ResearchGate. (n.d.). Solubility of Drug in different vehicles.
- Drug Development & Delivery. (n.d.). Oral Formulation Approaches for Different Stages of Clinical Studies.
- Tripodi, F., et al. (2020). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 63(23), 14247-14290.
- World Health Organization. (n.d.). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms.
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Application Notes and Protocols for the Formulation of 3-(2,4-Dichlorophenyl)propanoic Acid as an Auxinic Herbicide
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the development of stable and efficacious herbicide formulations containing 3-(2,4-Dichlorophenyl)propanoic acid. This active ingredient is a synthetic auxin, and its herbicidal activity is contingent upon a formulation that ensures optimal delivery and bioavailability. We delve into the critical aspects of formulation science, from understanding the molecule's mechanism of action to detailed, step-by-step protocols for creating Emulsifiable Concentrate (EC) and Wettable Powder (WP) formulations. Furthermore, this guide outlines essential methodologies for quality control, stability testing, and analytical quantification of the active ingredient, ensuring a robust and reproducible development process.
Scientific Background & Mechanism of Action
Physicochemical Properties of the Active Ingredient
This compound (CAS No: 55144-92-8) is a carboxylic acid derivative characterized by a propanoic acid backbone substituted with a 2,4-dichlorophenyl group.[1] Its potential as an agrochemical stems from its structural similarity to natural plant auxins.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂O₂ | [3] |
| Molecular Weight | 219.06 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 89-93 °C | |
| Solubility | Low solubility in water; moderate solubility in organic solvents | [1] |
The low water solubility is a critical determinant in the selection of an appropriate formulation strategy. Direct application in an aqueous carrier is impractical, necessitating formulation into a system that allows for effective dispersion in water, such as an emulsifiable concentrate or a wettable powder.[4][5]
Mechanism of Action: Synthetic Auxin Mimicry
This compound belongs to the class of synthetic auxin herbicides.[6] These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but are more resistant to degradation within the plant, leading to a sustained and ultimately lethal effect.[7] At the molecular level, the herbicidal action is initiated by the binding of the synthetic auxin to specific receptor proteins, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins.[7][8]
This binding event triggers a cascade of downstream cellular processes:
-
Receptor Binding: The auxin molecule acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and a family of transcriptional repressor proteins known as Aux/IAA.[7]
-
Ubiquitination and Degradation: This stabilized complex is recognized by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, which tags the Aux/IAA repressor for destruction by the 26S proteasome.[8]
-
Gene De-repression: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors. The now-active ARFs bind to auxin-responsive elements in the promoters of various genes, leading to their transcription.[7]
-
Physiological Disruption: The overexpression of these genes leads to a massive disruption of normal plant growth processes. This includes uncontrolled cell elongation, epinasty (downward bending of leaves), tissue swelling, and the overproduction of other hormones like ethylene and abscisic acid (ABA), culminating in plant death.[7][9][10]
Principles of Herbicide Formulation
The primary purpose of formulating a herbicide is to create a product that is easy to handle, can be accurately applied, and maximizes the biological activity of the active ingredient (AI).[11] Given the low water solubility of this compound, the most appropriate strategies involve creating either a stable oil-in-water emulsion (EC) or a fine particle suspension (WP/WDG).
Protocol: Emulsifiable Concentrate (EC) Formulation
An EC formulation is a liquid homogeneous product containing the AI, a solvent system, and emulsifiers.[12] When diluted with water, it spontaneously forms a stable oil-in-water emulsion for spraying.[5] This is an excellent choice for water-insoluble active ingredients like this compound.
Rationale and Component Selection
-
Active Ingredient (AI): The core component. The target concentration (e.g., 200 g/L) dictates the quantities of other components.
-
Solvent: Must completely dissolve the AI to form a stable concentrate. Aromatic solvents (e.g., Solvesso™ 150) are common, but greener alternatives should be considered to meet modern regulatory standards.[5] The solvent choice is critical as it impacts emulsion stability and phytotoxicity.
-
Emulsifiers/Surfactants: A blend of non-ionic and anionic surfactants is typically required.[5] This blend creates a stable interface between the oil droplets and the continuous water phase upon dilution. The Hydrophile-Lipophile Balance (HLB) of the surfactant blend must be optimized for the specific solvent system.
Table 2: Example Components for a 20% w/v EC Formulation
| Component | Function | Example Product | Typical % (w/v) |
| This compound | Active Ingredient | N/A (Technical Grade, >97%) | 20.0 |
| Aromatic Solvent | Solvent for AI | Solvesso™ 150 or equivalent | 65.0 - 75.0 |
| Non-ionic Surfactant | Emulsifier (Steric Stabilization) | Alcohol Ethoxylate | 5.0 - 10.0 |
| Anionic Surfactant | Emulsifier (Electrostatic Stabilization) | Calcium Dodecylbenzene Sulfonate | 3.0 - 7.0 |
Step-by-Step Laboratory Protocol
Materials:
-
Technical grade this compound
-
Selected solvent(s) and emulsifiers
-
Glass beakers, magnetic stirrer and stir bars, graduated cylinders
-
Analytical balance
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Preparation: Tare a glass beaker on an analytical balance.
-
Solvent Addition: Add approximately 80% of the required volume of the chosen solvent to the beaker.
-
AI Dissolution: While stirring with a magnetic stirrer, slowly add the pre-weighed amount of this compound to the solvent. Continue stirring until the AI is completely dissolved. Gentle warming (not exceeding 40°C) may be required but should be tested for AI stability first.
-
Emulsifier Addition: Add the required amounts of the anionic and non-ionic surfactants to the solution. Stir until the mixture is homogeneous.
-
Final Volume Adjustment: Carefully add the remaining solvent to reach the final target volume. Continue stirring for an additional 15 minutes to ensure complete homogeneity.
-
Initial Quality Check: The resulting concentrate should be a clear, stable solution with no precipitation.
Protocol: Wettable Powder (WP) Formulation
A WP formulation is a finely divided solid in which the AI is combined with an inert carrier, a wetting agent, and a dispersing agent.[4] It forms a suspension when mixed with water, which requires continuous agitation in the spray tank.[13]
Rationale and Component Selection
-
Active Ingredient (AI): The solid AI is milled to a very fine particle size (typically <10 µm) to ensure good suspension in water.
-
Inert Carrier: A solid, absorbent diluent such as kaolin clay, silica, or attapulgite. It acts as a base for the formulation.[4]
-
Wetting Agent: A surfactant that reduces the surface tension between the powder particles and water, allowing the powder to be readily wetted when added to the spray tank.[4][13]
-
Dispersing Agent: A surfactant that, once the particles are wetted, prevents them from re-agglomerating (flocculating) in the suspension.[4]
Table 3: Example Components for a 50% w/w WP Formulation
| Component | Function | Example Product | Typical % (w/w) |
| This compound | Active Ingredient | N/A (Technical Grade, >97%) | 50.0 |
| Kaolin Clay | Inert Carrier/Diluent | China Clay | 42.0 |
| Sodium Lignosulfonate | Dispersing Agent | Kraftsperse® | 5.0 |
| Sodium Lauryl Sulfate | Wetting Agent | N/A | 3.0 |
Step-by-Step Laboratory Protocol
Materials:
-
Technical grade this compound
-
Selected carrier, wetting agent, and dispersing agent
-
Air-jet mill or similar grinding apparatus
-
Blender (e.g., V-blender)
-
Analytical balance
-
PPE: safety glasses, gloves, lab coat, and a dust mask/respirator to prevent inhalation.[4][13]
Procedure:
-
Pre-blending: Weigh the required amounts of the AI, carrier, wetting agent, and dispersing agent. Combine them in a suitable container and pre-mix thoroughly.
-
Milling: Pass the pre-blended mixture through an air-jet mill. This step is critical as it simultaneously grinds the particles to the desired size and ensures a homogeneous blend. The target particle size should be determined based on suspensibility requirements.
-
Post-blending: For larger batches, a final blending step in a V-blender for 20-30 minutes may be necessary to ensure batch uniformity.
-
Packaging: Store the final WP formulation in a sealed, moisture-proof container.
Quality Control and Stability Assessment
A robust quality control (QC) and stability testing program is essential to ensure the formulation performs as expected and has an adequate shelf life.[14][15]
Key QC Tests
-
For EC Formulations:
-
Emulsion Stability: Dilute the EC in standard hard water (e.g., CIPAC Standard Water D) at the recommended rate. The emulsion should form spontaneously and remain stable with minimal cream or sediment after standing for a specified time (e.g., 2 hours).[5]
-
Appearance: The concentrate should be a clear, homogeneous liquid at specified temperatures.
-
-
For WP Formulations:
-
Suspensibility: A known amount of the WP is suspended in standard hard water. After a set time (e.g., 30 minutes), the amount of AI still in suspension in the top 90% of the liquid column is measured. A high suspensibility (>80%) is desirable.
-
Wettability: Measure the time it takes for a known weight of the powder to become completely wet when dropped into water. A short wetting time (<1 minute) is required.
-
Accelerated Stability Testing Protocol
Accelerated stability studies use elevated temperatures to predict the shelf life of a product under normal storage conditions.[16][17]
Procedure:
-
Sample Preparation: Package the newly prepared formulation in the proposed commercial packaging.
-
Storage: Place the samples in a temperature-controlled stability oven at 54 °C for 14 days . This is a standard accelerated storage condition for many agrochemical formulations.
-
Analysis: After the 14-day period, remove the samples and allow them to equilibrate to room temperature.
-
Re-evaluation: Re-run the key QC tests (e.g., emulsion stability for EC, suspensibility for WP) and perform an analytical assay to determine the concentration of the active ingredient.
-
Acceptance Criteria: A formulation is generally considered stable if there is no significant degradation of the AI (<5% loss) and the physical properties (emulsion/suspension characteristics) remain within acceptable specifications.
Table 4: Summary of Stability Testing Conditions
| Test Type | Temperature | Relative Humidity | Duration | Purpose |
| Accelerated | 54 ± 2 °C | Ambient | 14 Days | Predict long-term stability and shelf life |
| Long-Term | 25 ± 2 °C | 60 ± 5% | 24 Months | Confirm real-time shelf life |
| Low Temperature | 0 ± 2 °C | Ambient | 7 Days | Assess crystallization or phase separation |
Analytical Methodology: AI Quantification by HPLC
A validated analytical method is required to accurately determine the concentration of this compound in the formulation. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[18][19]
Step-by-Step HPLC Protocol
Materials:
-
HPLC system with UV detector, C18 reverse-phase column
-
Analytical standard of this compound (>99% purity)
-
HPLC-grade acetonitrile, water, and phosphoric acid
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters
Procedure:
-
Standard Preparation: Accurately weigh a known amount of the analytical standard and dissolve it in a known volume of acetonitrile to create a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
EC Formulation: Accurately weigh an amount of the EC formulation containing approximately 10-20 mg of the AI into a 100 mL volumetric flask. Dissolve and bring to volume with acetonitrile.
-
WP Formulation: Accurately weigh an amount of the WP formulation containing approximately 10-20 mg of the AI into a 100 mL volumetric flask. Add ~70 mL of acetonitrile, sonicate for 15 minutes to extract the AI, allow to cool, and bring to volume with acetonitrile.
-
-
Filtration: Filter an aliquot of the prepared sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the AI in the samples by comparing their peak areas to the calibration curve.
Table 5: Example HPLC Operating Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% H₃PO₄) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Conclusion
The successful formulation of this compound requires a systematic approach grounded in the physicochemical properties of the active ingredient. Its low water solubility directs development towards systems like Emulsifiable Concentrates or Wettable Powders. For an EC formulation, the careful selection of a solvent and a synergistic emulsifier blend is paramount to achieving spontaneous and stable emulsion upon dilution. For a WP formulation, achieving a fine, uniform particle size through milling is critical for good suspensibility. In all cases, rigorous quality control and stability testing are non-negotiable to ensure a final product that is both physically stable and biologically efficacious. The protocols outlined herein provide a robust framework for researchers to develop and validate effective herbicide formulations based on this promising active ingredient.
References
- Herbicide Formulations. (n.d.). Virginia Tech.
- Wettable powders properties | Formulations | Production Process. (n.d.). MCB Books.
- Gaines, T. A., et al. (2020). Auxinic herbicides: mechanisms of action, and weed resistance: A look into recent plant science advances. SciELO.
- Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. (n.d.). UNL PASSEL.
- Systemic Insecticide: Emulsifiable Concentrate Formulation. (n.d.). Aragen Life Sciences.
- Formulations. (n.d.). WSU Production Guide.
- Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives. (n.d.). UNL PASSEL.
- CAS 55144-92-8: this compound. (n.d.). CymitQuimica.
- Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation.
- Formulating emulsifiable concentrate (EC). (n.d.). Croda Agriculture.
- Emulsifiable Concentrate Formulation - User Guide. (n.d.). Solutions Pest & Lawn.
- Wettable powder – Knowledge and References. (n.d.). Taylor & Francis.
- Herbicides that Mimic or Interfere with Auxin. (n.d.). The Ohio State University Pressbooks.
- Wettable powder. (2023). In Wikipedia.
- Herbicide formulation. (n.d.). Pedigogy.
- This compound. (n.d.). PubChem.
- Herbicidal Carboxylic Acids as Synthetic Auxins. (2014). ResearchGate.
- Salts of carboxylic acid herbicides. (2013). Google Patents.
- 3-(2,4-Dichlorophenyl)propionic acid 97. (n.d.). Sigma-Aldrich.
- A Look Behind the Scenes Research and Development for a New Herbicide Formulation. (2021). Corteva Agriscience.
- 3-(2,4-Dichlorophenyl)propionic acid. (n.d.). Chem-Impex.
- Simple and Rapid High-Performance Liquid Chromatography Method for Simultaneous Determination of Picloram and 2,4-D in Pesticide Formulations. (2019). MDPI.
- QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. (n.d.). Journal of Environmental Protection and Ecology.
- Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
- Stability Testing & Studies. (n.d.). Southwest Research Institute.
- Strength and Stability Testing for Compounded Preparations. (2014). US Pharmacopeia (USP).
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- 4. makingchembooks.com [makingchembooks.com]
- 5. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 6. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 7. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
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Application Notes and Protocols for Evaluating the Cellular Activity of 3-(2,4-Dichlorophenyl)propanoic acid
Authored by: Senior Application Scientist
Introduction: Uncovering the Bioactivity of a Dichlorinated Propanoic Acid Derivative
3-(2,4-Dichlorophenyl)propanoic acid is a halogenated aromatic carboxylic acid with a structure that suggests potential for significant biological activity. Its applications are noted in both the pharmaceutical and agrochemical industries, where it may serve as an intermediate in the synthesis of anti-inflammatory drugs or as a component in herbicides.[1] The dichlorophenyl group, in particular, is a common moiety in compounds designed to interact with biological targets, potentially enhancing their efficacy.[2] Given its structural characteristics, including its similarity to certain non-steroidal anti-inflammatory drugs (NSAIDs) that are known to inhibit cyclooxygenase enzymes, a thorough investigation into its effects on cellular processes is warranted.[1]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cellular effects of this compound. The protocols herein are designed to be self-validating systems, offering a multi-faceted approach to characterizing the compound's bioactivity. We will explore its impact on cell health through a tiered assay system, beginning with general cytotoxicity and moving towards more specific mechanisms of action such as apoptosis. Cell-based assays are indispensable tools in the early stages of drug discovery, providing critical insights into a compound's potential efficacy and toxicity.[3][4][5] By employing a panel of assays that measure different cellular endpoints, a more complete and reliable profile of the compound's activity can be established.[6][7]
Guiding Principles for Assay Selection
The initial assessment of any novel compound involves a tiered approach to understanding its interaction with living cells. Our strategy is to first establish a cytotoxicity profile, followed by a more detailed investigation into the potential mechanisms of cell death or growth inhibition.
-
Tier 1: Foundational Cytotoxicity and Viability Screening. The primary objective is to determine the concentration range at which this compound exerts a biological effect. This is crucial for identifying the therapeutic window and guiding dose selection for subsequent, more complex assays.[6] We will utilize two robust and widely adopted assays: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.
-
Tier 2: Elucidating the Mechanism of Action. Once a cytotoxic effect is confirmed, the next logical step is to investigate how the compound induces cell death or inhibits growth. We will focus on assays that can differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), and also assess the compound's impact on cell proliferation. For this, we will employ a Caspase-3/7 activity assay, a key indicator of apoptosis.[8][9]
Experimental Workflows
A systematic approach is essential for generating reproducible and meaningful data. The following diagram illustrates the general workflow for screening novel compounds like this compound.
Caption: General workflow for screening novel compounds.
Quantitative Data Summary
The following table provides recommended starting parameters for the described assays. It is crucial to optimize these conditions for each specific cell line used.
| Parameter | MTT Assay | LDH Assay | Caspase-3/7 Assay |
| Cell Seeding Density | 5,000 - 10,000 cells/well | 5,000 - 10,000 cells/well | 10,000 - 20,000 cells/well |
| Compound Concentration Range | 0.1 µM - 100 µM (log dilutions) | 0.1 µM - 100 µM (log dilutions) | Based on IC50 from MTT/LDH |
| Incubation Time | 24, 48, 72 hours | 24, 48, 72 hours | 24 hours (or time-course) |
| Assay Readout | Absorbance (570 nm) | Absorbance (490 nm) | Luminescence or Fluorescence |
| Primary Endpoint | Cell Viability (IC50) | Cytotoxicity (% LDH Release) | Apoptosis Induction (Fold Change) |
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10][11] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solution.[11] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Selected cancer or normal cell line (e.g., A549, MCF-7, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO at the highest concentration used) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes into the culture medium.[6][10] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product. The amount of color is proportional to the number of lysed cells.[10]
Materials:
-
LDH Cytotoxicity Assay Kit
-
Cells and compound dilutions prepared as in the MTT assay.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Absorbance - Medium Background) / (Maximum LDH Release - Medium Background) * 100.
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis Detection
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[7] Caspase-3 and Caspase-7 are effector caspases that are activated during the apoptotic cascade.[8] This assay utilizes a luminogenic or fluorogenic substrate that is cleaved by active caspase-3/7, producing a signal that is proportional to the amount of apoptosis.[12]
Materials:
-
Luminescent or fluorescent Caspase-Glo® 3/7 Assay System
-
White or black 96-well plates suitable for luminescence or fluorescence
-
Cells and compound dilutions
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding: Seed cells in a suitable 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate for a relevant period to induce apoptosis (e.g., 24 hours).
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control. A significant increase in the signal indicates the induction of apoptosis.
Signaling Pathway Visualization
Should this compound be found to induce apoptosis, a potential mechanism could involve the intrinsic (mitochondrial) pathway, a common route for chemically induced cell death.
Caption: Hypothesized intrinsic apoptosis pathway.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust starting point for characterizing the cellular activity of this compound. By systematically assessing its effects on cell viability, cytotoxicity, and apoptosis, researchers can gain valuable insights into its potential as a therapeutic agent or identify any toxicological liabilities. Positive results from these initial screens, such as a potent and selective cytotoxic effect on cancer cells, would justify further investigation into more specific molecular targets and signaling pathways. Subsequent studies could include cell cycle analysis, measurement of mitochondrial membrane potential, and Western blotting for key apoptotic proteins to further elucidate the compound's mechanism of action.
References
- El-Awady, R., & Ali, M. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(12), 1129-1139.
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Champions Oncology. (n.d.). In Vitro Drug Screening.
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- Creative Biolabs. (n.d.). Cell Proliferation Assays.
- baseclick GmbH. (n.d.). Proliferations Assay | Methods, Analysis & Applications.
- MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences, 25(1), 1-21.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 10(2), 1-10.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid.
- PDF. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- PubChem. (n.d.). This compound.
- PubMed. (2020). Experimental Exposure Assessment of Ionizable Organic Chemicals in In Vitro Cell-Based Bioassays. Environmental Science & Technology, 54(15), 9553-9563.
- PubChem. (n.d.). 3-(2,4-Dichlorophenoxy)propanoic acid.
- BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
- BMG LABTECH. (2022). Cell-based assays on the rise.
- News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
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- 7. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Cell Health Screening Assays for Drug Discovery [promega.com]
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- 11. ijprajournal.com [ijprajournal.com]
- 12. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Recrystallization of 3-(2,4-Dichlorophenyl)propanoic Acid
Abstract
3-(2,4-Dichlorophenyl)propanoic acid is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where high purity is paramount for efficacy and safety.[1] This application note provides a detailed, field-proven protocol for the purification of this compound using recrystallization. We delve into the scientific rationale behind solvent selection, procedural steps, and troubleshooting, offering a comprehensive guide for researchers, scientists, and drug development professionals. The protocol is designed to be a self-validating system, incorporating purity verification steps to ensure the final product meets stringent quality standards.
Introduction: The Rationale for Recrystallization
This compound, also known as 2,4-Dichlorohydrocinnamic acid, is a white to off-white crystalline solid.[1][2] Its utility in various sectors stems from its specific chemical structure, which includes a carboxylic acid functional group.[2] However, synthetic processes often yield products with residual starting materials, by-products, or isomers. These impurities can compromise the outcome of subsequent reactions and the quality of the final active ingredient.
Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from its impurities.[3] The principle is straightforward: the impure solid is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the desired compound's solubility decreases, causing it to crystallize out of the solution in a purer form, while the impurities remain dissolved.[3] Commercially available this compound often displays a melting point range (e.g., 87-94 °C), which is indicative of the presence of impurities.[1] A pure substance should have a sharp, defined melting point. This protocol aims to narrow that range, providing a product of significantly higher purity.
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties and hazards is critical before commencing any experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 55144-92-8 | [1][2][4] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1][2][5] |
| Molecular Weight | 219.06 g/mol | [1][4][5] |
| Appearance | White to off-white solid/crystals | [1][2] |
| Melting Point (Impure) | 89-93 °C (lit.) | [4][6] |
| Solubility | Moderately soluble in organic solvents, sparingly soluble in water. | [2] |
Table 2: Hazard Identification and Safety Precautions
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][7][8] |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing.[5][7][9] |
| Eye Damage | H318: Causes serious eye damage | Wear safety glasses with side-shields or goggles and a face shield.[4][5][7] |
| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area or chemical fume hood. Wear a dust mask (e.g., N95).[4][5][8] |
| Aquatic Hazard | H400: Very toxic to aquatic life | Avoid release to the environment.[4][7] |
| Signal Word | Danger |
Solvent System Selection: A Critical Decision
The success of recrystallization hinges on the choice of solvent. An ideal solvent should:
-
Dissolve the compound completely when hot.
-
Dissolve the compound sparingly or not at all when cold.
-
Either not dissolve impurities at all or dissolve them very well, even at low temperatures.
-
Be chemically inert to the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Given that this compound is an aromatic carboxylic acid, it exhibits moderate polarity. Water is generally a poor solvent for such compounds at room temperature, while many organic solvents might dissolve it too readily, even when cold.[2][10] Therefore, a mixed-solvent system is often ideal, allowing for the fine-tuning of the solvent's polarity.
For this protocol, an ethanol/water system is recommended. The compound is soluble in hot ethanol, and water acts as an anti-solvent. By carefully adding hot water to a hot ethanol solution of the compound, we can induce saturation in the hot solution, which is the optimal starting point for crystallization upon cooling.
Detailed Recrystallization Protocol
This protocol is designed for purifying approximately 5.0 g of crude this compound. Adjust volumes accordingly for different starting masses.
Materials and Equipment
-
Crude this compound (~5.0 g)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Decolorizing carbon (optional, if the crude product is colored)
-
Two 250 mL Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and filter flask (500 mL)
-
Vacuum source (aspirator or pump)
-
Spatula and glass stirring rod
-
Ice-water bath
-
Watch glass
-
Melting point apparatus
Experimental Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Dissolution:
-
Place approximately 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
On a hot plate in a fume hood, heat about 50 mL of ethanol in a separate beaker.
-
Add the hot ethanol to the flask containing the acid in small portions while heating and stirring, until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which maximizes the yield upon cooling.
-
Optional (If the solution is colored): If the solution has a colored tint, remove it from the heat, allow it to cool slightly, and add a small spatula tip of decolorizing carbon. Reheat the solution to a gentle boil for 2-3 minutes. The carbon adsorbs high molecular weight colored impurities. You will then need to perform a hot gravity filtration (Step 2) to remove the carbon.
-
-
Hot Gravity Filtration (if decolorizing carbon was used):
-
Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated 250 mL Erlenmeyer flask.
-
Keeping both the solution and the receiving flask hot, pour the solution through the filter paper. Causality: This step must be done quickly and with hot equipment to prevent premature crystallization of the product in the funnel.
-
-
Inducing Saturation:
-
To the clear, hot ethanol solution, add hot deionized water dropwise while stirring until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add 1-2 drops of hot ethanol to re-dissolve the turbidity, resulting in a clear, saturated solution ready for crystallization.[11]
-
-
Crystallization (Cooling):
-
Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product from the solution.[3]
-
-
Isolation (Vacuum Filtration):
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold ethanol/water filtrate or a fresh, cold solvent mixture.
-
Turn on the vacuum and pour the crystallized mixture into the center of the funnel.
-
Use a small amount of the cold filtrate to rinse any remaining crystals from the Erlenmeyer flask into the funnel.
-
-
Washing and Drying:
-
With the vacuum still on, wash the crystals on the filter paper with a minimal amount of ice-cold ethanol/water mixture. Causality: The wash removes any dissolved impurities adhering to the crystal surfaces. The solvent must be cold to minimize re-dissolving the purified product.
-
Continue to draw air through the crystals for 10-15 minutes to partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely in a dust-free environment or in a vacuum oven at low heat.
-
Verification of Purity
-
Melting Point Analysis: A key indicator of purity is a sharp melting point. The purified this compound should exhibit a much narrower and higher melting point range than the starting material, ideally close to the literature value for the pure compound (e.g., 92-93 °C).
-
Yield Calculation: Weigh the final, dried product and calculate the percent recovery:
-
Percent Recovery = (mass of purified product / mass of crude product) x 100%
-
Troubleshooting Common Issues
| Problem | Probable Cause | Solution |
| Oiling Out | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, add more of the primary solvent (ethanol), and allow it to cool more slowly. |
| No Crystals Form | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid's surface to provide a nucleation site. |
| Very Low Recovery | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated. |
| Colored Crystals | Decolorizing carbon was not used, or an insufficient amount was used. | Repeat the recrystallization process, ensuring the use of decolorizing carbon and hot filtration. |
References
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- PubChem. (n.d.). This compound.
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- University of California, Davis. (n.d.). Recrystallization and Crystallization.
- Chemistry LibreTexts. (2023). Recrystallization.
- University of Calgary. (n.d.). Recrystallisation.
- York University. (n.d.). Recrystallization - Single Solvent and Two-Solvent Methods.
- National Institutes of Health. (n.d.). 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid monohydrate.
- University of Rochester. (n.d.). Solvents for Recrystallization.
- PubChem. (n.d.). Dichlorprop.
- CUNY Bronx Community College. (n.d.). Purification by Recrystallization.
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Esterification of 3-(2,4-Dichlorophenyl)propanoic acid procedure
An Application Guide to the Synthesis of 3-(2,4-Dichlorophenyl)propanoate Esters
Abstract
This technical guide provides a comprehensive protocol for the esterification of 3-(2,4-Dichlorophenyl)propanoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] We delve into the widely-utilized Fischer-Speier esterification method, elucidating the reaction mechanism, optimizing experimental parameters, and presenting a detailed, step-by-step protocol for laboratory execution. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a high-yield, reproducible synthesis of the target ester.
Introduction and Scientific Background
This compound is a carboxylic acid derivative whose structure is foundational for various biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and specialized herbicides.[1] The conversion of its carboxylic acid functional group into an ester is a critical transformation, often modulating the compound's solubility, bioavailability, and overall efficacy.
The most direct and atom-economical method for this conversion is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] This reaction, first described in 1895, remains a cornerstone of organic synthesis due to its reliability and use of readily available reagents.[2] The core of this process is a reversible nucleophilic acyl substitution, which necessitates a keen understanding of chemical equilibrium to achieve high conversion rates.[3][4]
Reaction Mechanism: The Fischer-Speier Esterification
The reaction proceeds through a multi-step mechanism where a strong acid catalyst plays a pivotal role.[5] The entire process is in equilibrium, meaning that strategic choices must be made to drive the reaction toward the desired ester product.[6]
The Mechanistic Steps are as follows:
-
Carbonyl Activation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[5][7]
-
Nucleophilic Attack: A molecule of alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton shuttle results in the formation of a better leaving group (water).[4][5]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This yields a protonated ester.[4]
-
Regeneration of Catalyst: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to give the final ester product and regenerate the acid catalyst, allowing it to participate in another catalytic cycle.[5]
Caption: Figure 1: Fischer-Speier Esterification Mechanism
Driving the Equilibrium
According to Le Châtelier's principle, the equilibrium can be shifted toward the products by either adding an excess of a reactant or removing a product as it is formed.[3][5] In this protocol, we employ a large excess of the alcohol, which serves as both a reactant and the solvent, to ensure a high conversion rate.[2] Alternatively, for higher-boiling alcohols, water can be removed azeotropically using a Dean-Stark apparatus with a non-polar solvent like toluene.[2]
Application Protocol: Synthesis of Ethyl 3-(2,4-dichlorophenyl)propanoate
This protocol details the synthesis of the ethyl ester as a representative example. The procedure can be adapted for other primary or secondary alcohols. Tertiary alcohols are generally unsuitable as they are prone to elimination under strong acid conditions.[2]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Quantity | Notes |
| This compound | C₉H₈Cl₂O₂ | 219.06 | 10.0 | 2.19 g | Starting material.[8] |
| Ethanol (Absolute, 200 proof) | C₂H₅OH | 46.07 | ~425 | 25 mL | Reactant and solvent (large excess). |
| Sulfuric Acid (Concentrated, 98%) | H₂SO₄ | 98.08 | ~1.8 | 0.1 mL | Catalyst. Handle with extreme care. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | ~50 mL | For neutralization. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~75 mL | Extraction solvent. |
| Brine (Saturated NaCl Solution) | NaCl(aq) | - | - | ~25 mL | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2-3 g | Drying agent. |
Experimental Workflow
The overall workflow involves reaction setup, reflux, work-up, and purification.
Caption: Figure 2: Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.19 g, 10.0 mmol).
-
Addition of Reagents: Add absolute ethanol (25 mL). Stir the mixture until the acid dissolves completely.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1 mL) to the stirring solution. Caution: This addition is exothermic.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) using a heating mantle. Allow the reaction to proceed for 3-5 hours.[2]
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 4:1). The reaction is complete upon the disappearance of the starting carboxylic acid spot.
-
Work-up - Neutralization: After cooling the flask to room temperature, slowly pour the reaction mixture into a beaker containing 50 mL of saturated sodium bicarbonate solution. Caution: CO₂ gas will evolve. Stir until the effervescence ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.
-
Work-up - Washing: Wash the combined organic phase with brine (25 mL). This helps to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate and excess ethanol. This will yield the crude ester, likely as a pale yellow oil.
-
Purification: Purify the crude product by vacuum distillation to obtain the pure Ethyl 3-(2,4-dichlorophenyl)propanoate.
Product Validation and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 85-95% (based on the limiting reagent, the carboxylic acid). |
| Appearance | Colorless to pale yellow oil. |
| TLC | A single spot with a higher Rƒ value than the starting carboxylic acid. |
| ¹H NMR | Expect signals corresponding to the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm) and the propyl chain protons, in addition to the aromatic protons. |
| IR Spectroscopy | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong C=O stretch for the ester at ~1735 cm⁻¹. |
Troubleshooting:
-
Low Yield: Incomplete reaction is the most common cause. Ensure the reflux time is adequate and the catalyst is active. Check for water in the ethanol, as it can inhibit the reaction.
-
Incomplete Reaction: If TLC shows significant starting material after 5 hours, an additional small portion of sulfuric acid can be added, and reflux can be continued.
-
Dark-colored Product: This may indicate side reactions from overheating. Ensure the reflux temperature is controlled. The product can be decolorized with activated charcoal during the work-up if necessary.
Conclusion
The Fischer-Speier esterification is a robust and efficient method for the synthesis of esters from this compound. By leveraging a large excess of the alcohol reactant and a strong acid catalyst, this protocol provides a reliable pathway to obtaining high yields of the desired product. The detailed workflow and validation checks described herein are designed to ensure reproducibility and success for professionals in chemical synthesis and drug discovery.
References
- Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Reaction Chemistry & Engineering (RSC Publishing).
- (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate.
- Ester synthesis by esterification. Organic Chemistry Portal.
- Esterification of Propanoic Acid in the Presence of a Homogeneous Catalyst. pmf.kg.ac.rs.
- Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. Technoarete.
- Fischer Esterification. Chemistry Steps.
- Fischer–Speier esterification. Wikipedia.
- Fischer Esterification. Chemistry LibreTexts.
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses.
- Fischer Esterification. Organic Chemistry Portal.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University.
- Fischer Esterification-Typical Procedures. OperaChem.
- ESTERIFICATION - alcohols and carboxylic acids. Chemguide.
- Fischer Esterification | Mechanism + Easy TRICK!. YouTube.
- The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Vedantu.
- Lab #3: Esterification Reaction. Course Hero.
- The mechanism for the esterification reaction. Chemguide.
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
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Quality control parameters for 3-(2,4-Dichlorophenyl)propanoic acid
An Application Note for the Comprehensive Quality Control of 3-(2,4-Dichlorophenyl)propanoic acid
Abstract
This technical guide provides a comprehensive framework for the quality control (QC) of this compound (CAS No. 55144-92-8), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Ensuring the identity, purity, and stability of this compound is paramount for the consistency and safety of downstream applications. This document outlines detailed protocols for identification, assay, impurity profiling, and stability assessment, grounded in established principles from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH). Methodologies include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques.
Introduction: The Rationale for Rigorous QC
This compound is a carboxylic acid derivative whose molecular integrity directly impacts the efficacy and safety profile of the final products it is used to synthesize.[1] Lot-to-lot variability, presence of synthetic by-products, or degradation can lead to failed batches, compromised research outcomes, and potential safety risks. A robust QC strategy, therefore, is not merely a procedural formality but a critical system for risk mitigation in research and development. This guide is designed to provide both the procedural steps and the scientific rationale behind them, enabling researchers to implement a self-validating and reliable quality system.
Physicochemical Characterization
The initial step in quality control is the verification of fundamental physical and chemical properties. These parameters serve as a first-pass indicator of material quality and identity.
Table 1: Physicochemical Specifications for this compound
| Parameter | Specification | Rationale & Method Reference |
| Appearance | White to off-white crystalline solid | Visual inspection against a white background. |
| Molecular Formula | C₉H₈Cl₂O₂ | Confirmed by Mass Spectrometry.[2] |
| Molecular Weight | 219.06 g/mol | Calculated from the molecular formula.[2] |
| Melting Point | 87-94 °C | Determined by capillary method (e.g., USP <741>). A broad range may indicate impurities.[1] |
| Solubility | Soluble in methanol, ethanol, acetone. | Assessed by visual clarity of solutions at a specified concentration (e.g., 10 mg/mL). |
Spectroscopic Identification
Spectroscopic methods provide a detailed fingerprint of the molecule, confirming its structural identity by probing the interactions of its atoms and bonds with electromagnetic radiation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and powerful technique for identifying functional groups. The spectrum of this compound is characterized by specific absorption bands.
Protocol: FT-IR Analysis
-
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Interpretation: The presence of the following key peaks confirms the primary functional groups. The region from 1500 to 400 cm⁻¹ serves as a unique "fingerprint region" for the molecule.[3]
Table 2: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding, a hallmark of carboxylic acids.[3] |
| 1725 - 1700 | C=O stretch | Carboxylic Acid | Confirms the presence of the carbonyl group.[3][4] |
| ~1475, ~820 | C-Cl stretch | Aryl Halide | Indicative of the chlorine substituents on the benzene ring. |
| ~2900 | C-H stretch | Alkane | Corresponds to the propanoic acid chain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive structural information, detailing the chemical environment of each carbon and hydrogen atom.
Rationale for NMR
-
¹H NMR confirms the number of different types of protons, their connectivity (via spin-spin splitting), and their electronic environment.
-
¹³C NMR determines the number of non-equivalent carbon atoms in the molecule.[5] For this compound, three distinct signals are expected for the propanoic acid chain and six for the dichlorophenyl ring, although some aromatic signals may overlap.
Expected Chemical Shifts (in CDCl₃, relative to TMS at 0.0 ppm)[5]
-
¹H NMR:
-
~10-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
-
~7.4 ppm (doublet, 1H), ~7.2 ppm (doublet of doublets, 1H), ~7.1 ppm (doublet, 1H): Aromatic protons.
-
~3.1 ppm (triplet, 2H): Methylene group adjacent to the aromatic ring (-CH₂-Ar).
-
~2.7 ppm (triplet, 2H): Methylene group adjacent to the carbonyl (-CH₂-COOH).
-
-
¹³C NMR:
-
~178 ppm: Carboxylic acid carbon (C=O).
-
~127-135 ppm: Aromatic carbons.
-
~34 ppm: Methylene carbon (-CH₂-COOH).
-
~29 ppm: Methylene carbon (-CH₂-Ar).
-
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structure.
Protocol: GC-MS Analysis for Identification
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Sample Preparation: Dissolve the sample in a volatile solvent like methanol or ethyl acetate. Derivatization (e.g., methylation) may be required to improve volatility.[6][7]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
-
Interpretation: Look for the molecular ion peak [M]⁺ at m/z ≈ 218 (for ³⁵Cl isotopes) and 220, 222 (due to the presence of two chlorine atoms). The characteristic isotopic pattern of two chlorines (9:6:1 ratio for M, M+2, M+4 peaks) is a key identifier. Common fragments include the loss of the carboxyl group and cleavage of the propanoic chain.[10]
Chromatographic Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and assay (potency) of non-volatile organic compounds. The method must be validated to ensure it is suitable for its intended purpose.[11]
HPLC Method Protocol
Table 3: Recommended HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Reversed-phase chromatography is ideal for this moderately non-polar analyte. |
| Mobile Phase | Acetonitrile : Water : Trifluoroacetic Acid (60:40:0.1, v/v/v) | Provides good resolution and peak shape. TFA suppresses ionization of the carboxylic acid. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Detector | UV at 220 nm | Wavelength for strong absorbance by the dichlorophenyl moiety. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any common impurities. |
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to be adequate for the intended analysis.[12] This is achieved by performing replicate injections of a standard solution.
Table 4: System Suitability Criteria (based on USP <621>)[13][14]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry. Poor symmetry can affect area integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n≥5 injections) | Demonstrates injection precision and system stability. |
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its reliability.[11][15][16]
Summary of Validation Tests:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[11] This is demonstrated by running blanks, known impurities, and stressed samples.
-
Linearity: Assessed over a range (e.g., 50-150% of the nominal concentration for assay) to demonstrate a proportional relationship between concentration and detector response.
-
Accuracy: Determined by analyzing samples with known amounts of the analyte added (spiking). Recovery should typically be within 98.0-102.0%.
-
Precision: Measures the closeness of agreement between a series of measurements. Evaluated at two levels:
-
Repeatability: Multiple analyses of the same sample on the same day.
-
Intermediate Precision: Analyses on different days, by different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Crucial for impurity analysis.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).
Stability Assessment
Stability testing provides evidence on how the quality of the substance varies with time under the influence of environmental factors such as temperature and humidity.[17][18][19]
Protocol: Accelerated Stability Study
-
Batch Selection: Use at least one representative batch of the material.[18][19]
-
Container: Store the sample in a container closure system that simulates the proposed storage and distribution packaging.[17][19]
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Tests to Perform: At each time point, perform critical tests including Appearance, Assay, and Purity (by HPLC) to detect any changes or degradation.
A "significant change" during accelerated testing (e.g., failure to meet the specification for assay, or significant increase in impurities) warrants further investigation and may require testing at an intermediate condition (30°C / 65% RH).[17][19]
Conclusion
The quality control of this compound requires a multi-faceted analytical approach. The protocols and parameters outlined in this guide provide a robust framework for ensuring that the material consistently meets the high standards required for its use in research and manufacturing. Adherence to these scientifically-grounded procedures, based on USP and ICH guidelines, will ensure data integrity and product quality, ultimately contributing to the success and safety of the end application.
References
- United States Pharmacopeia.
- USP-NF.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Agilent Technologies.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). [Link]
- Scribd.
- International Council for Harmonis
- Starodub. Revised ICH Guideline Q2(R1)
- PubChem. This compound. [Link]
- NIST WebBook. 3-(3,4-Dichlorophenyl)propionic acid. [Link]
- Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]
- European Medicines Agency.
- National Pharmaceutical Regulatory Agency (Malaysia).
- Journal of the Chemical Society of Pakistan. Infrared Spectral Studies of Propanoic Acid in Various Solvents. [Link]
- The Royal Society of Chemistry. 1H and 13C NMR Spectra. [Link]
- U.S. Environmental Protection Agency. Environmental Chemistry Methods: Dichlorprop-P. [Link]
- U.S. Environmental Protection Agency.
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- Organic Chemistry D
- NIST WebBook. Propanoic acid, 2,3-dichloro-, methyl ester. [Link]
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- Pearson+.
- Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]
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- The Pharma Innovation Journal. Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. [Link]
- U.S. Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
- Health Canada. Guide for the Quality Module 3 - Part P Finished Product. [Link]
- ResearchGate. GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. [Link]
- NIST WebBook. Dichlorprop. [Link]
- PubChem. Dichlorprop. [Link]
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Application Notes and Protocols for the Research Use of 3-(2,4-Dichlorophenyl)propanoic Acid
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(2,4-Dichlorophenyl)propanoic acid (DCPA) as a research chemical. DCPA is a versatile molecule with significant potential in pharmaceutical, agrochemical, and material science research. This document details its chemical properties, established and putative mechanisms of action, and provides detailed, field-proven protocols for its application in key research areas. The protocols are designed to be self-validating and are grounded in established scientific principles, with causal explanations for experimental choices to ensure technical accuracy and reproducibility.
Introduction to this compound (DCPA)
This compound, also known as 2,4-Dichlorohydrocinnamic acid, is an organic compound featuring a propanoic acid chain attached to a 2,4-dichlorinated benzene ring.[1][2][3] This substitution pattern, particularly the presence of the dichlorophenyl group, is a common motif in biologically active molecules, contributing to enhanced interactions with biological targets.[4] DCPA is a white crystalline solid with a molecular weight of 219.06 g/mol .[2] Its primary established application in the pharmaceutical field is as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) due to its ability to inhibit cyclooxygenase (COX) enzymes.[1] Furthermore, its structural properties suggest utility in agrochemical development as a potential herbicide or fungicide and in material science as a monomer or additive in polymer synthesis.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55144-92-8 | [1][2] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1][2] |
| Molecular Weight | 219.06 g/mol | [2] |
| Appearance | White to off-white solid/crystals | [1][3] |
| Melting Point | 87-94 °C | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Solubility | Moderately soluble in organic solvents, less soluble in water | [3] |
| Storage | Store at 0-8°C in a dry, well-ventilated place | [1] |
Safety and Handling
DCPA is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or face shield, and a lab coat. When handling the solid powder, use a dust mask (e.g., N95) to avoid inhalation.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Keep away from heat and ignition sources.
-
Storage: Keep the container tightly closed and store in a cool, dry place (0-8°C is recommended).[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Application in Pharmaceutical Research: Cyclooxygenase (COX) Inhibition
The primary pharmacological interest in DCPA and its derivatives lies in their anti-inflammatory potential, mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are the key enzymes in the biosynthetic pathway of prostaglandins, which are lipid mediators of inflammation, pain, and fever.[5] NSAIDs exert their effects by blocking the active site of these enzymes.[6][7][8]
The following protocol provides a framework for determining the inhibitory activity and selectivity of DCPA against COX-1 and COX-2.
In Vitro COX Inhibition Assay (Colorimetric)
This protocol is adapted from standard commercially available COX inhibitor screening assays and is designed to measure the peroxidase activity of COX.[9][10] The cyclooxygenase component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). This assay measures the peroxidase activity by monitoring the oxidation of a chromogenic substrate.
Causality behind Experimental Choices:
-
Enzyme Source: Recombinant ovine COX-1 and human COX-2 are used for consistency and to assess isoform selectivity.
-
Substrate: Arachidonic acid is the natural substrate for COX enzymes.
-
Detection Method: A colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) provides a simple and robust method to measure the peroxidase activity, which is coupled to the cyclooxygenase activity.
-
Controls: A known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) are used as positive controls to validate the assay performance.
Protocol:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme Cofactor: Prepare a stock solution in DMSO.
-
Enzyme Solutions: Reconstitute recombinant ovine COX-1 and human COX-2 in assay buffer to the manufacturer's recommended concentration.
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.
-
Colorimetric Substrate (TMPD): Prepare a stock solution in a suitable solvent (e.g., ethanol or DMSO).
-
Test Compound (DCPA): Prepare a stock solution (e.g., 10 mM) in DMSO. Create a dilution series (e.g., 0.01 µM to 100 µM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Control Inhibitors: Prepare stock solutions and dilutions of indomethacin and celecoxib as described for DCPA.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL of diluted Test Compound (DCPA), control inhibitor, or vehicle (DMSO/buffer).
-
10 µL of COX-1 or COX-2 enzyme solution.
-
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution.
-
Immediately add 10 µL of TMPD solution.
-
Read the absorbance at 590-620 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of DCPA using the formula: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
The selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Diagram: COX Inhibition Assay Workflow
Caption: Workflow for the in vitro colorimetric COX inhibition assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This model is a standard and well-validated method for assessing the acute anti-inflammatory activity of compounds like NSAIDs.[11][12] Carrageenan injection induces a local, acute, and well-characterized inflammatory response.
Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice (e.g., 150-200g). Acclimatize the animals for at least one week before the experiment.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline, administered orally).
-
Group 2: Positive control (e.g., Diclofenac sodium, 25 mg/kg, p.o.).
-
Group 3-5: Test compound (DCPA) at various doses (e.g., 10, 20, 40 mg/kg, p.o.).
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Administer the vehicle, positive control, or DCPA orally (p.o.) or intraperitoneally (i.p.).
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema (inflammation) at each time point for each animal: % Edema = [(V_t - V_0) / V_0] * 100 (where V_t is the paw volume at time t, and V_0 is the initial paw volume).
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group: % Inhibition = [(% Edema_control - % Edema_treated) / % Edema_control] * 100
-
Analyze the data using statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
-
Application in Agrochemical Research
DCPA's structure, particularly the dichlorophenyl group, is found in many commercial herbicides.[1] This suggests its potential as a lead compound for new herbicidal or fungicidal agents.
Protocol for Herbicidal Activity Screening
This protocol uses a simple root growth inhibition assay with a model plant, Arabidopsis thaliana, for primary screening.[13]
Protocol:
-
Plant Material: Use Arabidopsis thaliana seeds. Sterilize the seeds and plate them on Murashige and Skoog (MS) agar plates.
-
Test Compound Preparation: Prepare a stock solution of DCPA in DMSO. Prepare various concentrations (e.g., 1, 10, 100, 250 µM) in the MS agar medium before it solidifies. Ensure the final DMSO concentration is consistent and non-toxic across all plates, including the vehicle control.
-
Assay:
-
After stratification (4°C for 2-3 days), place the seeds on the DCPA-containing and control MS plates.
-
Orient the plates vertically in a growth chamber (e.g., 22°C, 16h light/8h dark cycle).
-
After 7-10 days, photograph the plates and measure the primary root length of the seedlings.
-
-
Data Analysis:
-
Calculate the average root length for each concentration.
-
Determine the percentage of root growth inhibition relative to the vehicle control.
-
Calculate the IC₅₀ value for root growth inhibition. Promising compounds can be further tested in post-emergence spray assays on various weed species.[14]
-
Protocol for Fungicidal Activity Screening
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of DCPA against pathogenic fungi.[15][16][17]
Protocol:
-
Fungal Strains: Use relevant plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea) or human pathogenic fungi (e.g., Candida albicans).
-
Culture Medium: Use a suitable broth medium (e.g., Potato Dextrose Broth for plant pathogens, RPMI-1640 for Candida).
-
MIC Assay (Broth Microdilution):
-
Prepare a serial two-fold dilution of DCPA (e.g., from 256 µg/mL to 0.5 µg/mL) in the broth medium in a 96-well plate.
-
Prepare a standardized fungal inoculum (e.g., 1-5 x 10⁵ CFU/mL).
-
Add the inoculum to each well. Include a positive control (fungi + medium) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 25-28°C for plant pathogens, 35°C for Candida) for 24-48 hours.
-
The MIC is the lowest concentration of DCPA that shows no visible growth.
-
-
MFC Assay:
-
Take an aliquot (e.g., 10 µL) from the wells of the MIC assay that showed no growth.
-
Spread the aliquot onto an agar plate (e.g., Potato Dextrose Agar) that does not contain the test compound.
-
Incubate the plates until growth is seen in the positive control.
-
The MFC is the lowest concentration from which the subcultured aliquot shows no fungal growth.
-
Application as an Analytical Standard
DCPA's stability makes it a suitable reference standard for chromatographic methods.[1] The following is a generalized protocol for developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for its quantification.
Diagram: Analytical Method Development Workflow
Caption: General workflow for HPLC method development and validation.
RP-HPLC Method Development and Validation Protocol
Objective: To develop and validate a simple, accurate, and precise RP-HPLC method for the quantification of DCPA.[18][19]
Protocol:
-
Instrumentation and Conditions (Starting Point):
-
HPLC System: A standard HPLC system with a UV/Vis detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and a phosphate buffer (pH 3.0) (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm (determine optimal wavelength by UV scan).
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve DCPA in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze a blank (mobile phase) and a spiked sample to ensure no interfering peaks at the retention time of DCPA.
-
Linearity: Inject the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform a recovery study by spiking a known amount of DCPA into a blank matrix at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Assess repeatability by analyzing six replicate injections of a standard solution on the same day. Assess intermediate precision by repeating the analysis on a different day with a different analyst or instrument. The relative standard deviation (RSD) should be <2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min) and assess the impact on retention time and peak area.
-
Future Directions: Material Science
While less explored, DCPA can be investigated for its role in polymer science.[1] The carboxylic acid functional group allows it to be used as a monomer in condensation polymerizations (e.g., to form polyesters or polyamides) or as a modifying agent to introduce the dichlorophenyl moiety into existing polymer backbones. This could potentially enhance properties such as thermal stability, flame retardancy, or hydrophobicity. Researchers could explore co-polymerization of DCPA with diols or diamines and characterize the resulting polymers' physicochemical properties.
References
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- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid.
- Gierse, J. K., et al. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. PubMed. [Link]
- Ascenzi, J. M., & Eudy, W. W. (1990). Quantitative neutralization assay of fungicidal activity of disinfectants. Journal of Clinical Microbiology, 28(9), 2115–2119. [Link]
- Shinde, S. S., & Khulbe, P. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices. South Eastern European Journal of Public Health. [Link]
- Walker, M. C., et al. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal, 357(Pt 3), 709–718. [Link]
- Walker, M. C., et al. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. PubMed. [Link]
- Rouzer, C. A., & Marnett, L. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, Chapter 2, Unit2.7. [Link]
- Walker, M. C., et al. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors.
- Nikolova, Y., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 335-341. [Link]
- Malkowski, M. G., et al. (2000). A Novel Mechanism of Cyclooxygenase-2 Inhibition Involving Interactions with Ser-530 and Tyr-385.
- Hong, S., et al. (2025). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
- Arnoldi, A., et al. (2000). Synthesis, fungicidal activity, and QSAR of a series of 2-dichlorophenyl-3-triazolylpropyl ethers. Journal of Agricultural and Food Chemistry, 48(6), 2547-2555. [Link]
- Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC. [Link]
- Gorshkova, E. A., et al. (2023).
- ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. [Link]
- Zlatanova-Tenisheva, H., et al. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- Zlatanova, H., et al. (2018). In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. Folia Medica, 60(2), 276-282. [Link]
- da Silva, K. C., et al. (1994). Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Brazilian Journal of Medical and Biological Research, 27(6), 1403-1406. [Link]
- PubChem. (n.d.). 3-(2,4-Dichlorophenoxy)propanoic acid. National Center for Biotechnology Information.
- De Vleeschouwer, M., et al. (2025). Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs. PMC. [Link]
- de Oliveira, H. C., et al. (2019). Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. MDPI. [Link]
- Al-Lahham, S., et al. (2019). Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development. Scientific Reports, 9, 13117. [Link]
- ResearchGate. (n.d.).
- Li, Y., et al. (2024). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. PMC. [Link]
- Wang, T., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. [Link]
- Bzonková, K., et al. (2023). Determination of the Ecotoxicity of Herbicides Roundup® Classic Pro and Garlon New in Aquatic and Terrestrial Environments. MDPI. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D.
- EPA. (n.d.). Environmental Chemistry Methods: Dichlorprop-P; 442434-01. [Link]
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- 11. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(2,4-Dichlorophenyl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(2,4-Dichlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Low or No Product Yield
Q1: I am getting a very low yield or no desired product in my Friedel-Crafts acylation reaction. What are the likely causes?
A1: Low yields in Friedel-Crafts acylation are a common issue and can often be attributed to several factors:
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution. The two chlorine atoms on the phenyl ring are deactivating, making the reaction inherently more challenging than with unsubstituted benzene.[3]
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any contamination with water will deactivate the catalyst, halting the reaction.[3]
-
Suboptimal Reaction Temperature: Temperature control is critical. Some reactions require heating to proceed at an adequate rate, while excessively high temperatures can lead to side reactions and decomposition of the product or starting materials.[3]
-
Poor Reagent Quality: The purity of the 1,3-dichlorobenzene, the acylating agent (e.g., succinic anhydride or a derivative), and the solvent are crucial for a successful reaction. Impurities can interfere with the catalyst and lead to the formation of unwanted byproducts.[3]
-
Insufficient Catalyst: An insufficient amount of the Lewis acid catalyst will result in an incomplete reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and reagents. Handle the Lewis acid catalyst in a glovebox or under an inert atmosphere if possible.
-
Verify Reagent Purity: Use freshly opened or purified reagents. The purity of the acylating agent is particularly important.
-
Optimize Catalyst Amount: While a catalytic amount is theoretically sufficient, for deactivated rings, a stoichiometric amount or even a slight excess of the Lewis acid may be necessary.
-
Temperature Optimization: If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction closely for any signs of decomposition (e.g., color change to dark brown or black).
-
Consider a More Reactive Acylating Agent: If using a less reactive acylating agent, switching to a more reactive one (e.g., an acyl chloride) might improve the yield.
Q2: My malonic ester synthesis is resulting in a low yield of this compound. What should I investigate?
A2: The malonic ester synthesis is a reliable method, but several factors can impact the yield:
-
Incomplete Enolate Formation: The first step is the deprotonation of the malonic ester to form an enolate.[4][5] If the base is not strong enough or if an insufficient amount is used, the enolate will not be formed in a high enough concentration. The pKa of the methylene group in malonic esters is typically between 9-11, so a moderately strong base is required.[6]
-
Side Reactions of the Alkylating Agent: The 2,4-dichlorobenzyl halide used for alkylation might undergo elimination reactions, especially if a sterically hindered or strong base is used.
-
Dialkylation: A significant side reaction in malonic ester synthesis is the formation of a dialkylated product.[6] This occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the alkylating agent.
-
Incomplete Hydrolysis or Decarboxylation: The final steps involve the hydrolysis of the ester groups to carboxylic acids, followed by decarboxylation.[6][7] Incomplete hydrolysis will result in a mixture of ester and acid functionalities, and incomplete decarboxylation will leave the malonic acid derivative intact.
Troubleshooting Steps:
-
Choice and Amount of Base: Use a suitable base like sodium ethoxide in ethanol. Ensure at least one full equivalent of the base is used to deprotonate the malonic ester. The base used should ideally match the ester group to avoid transesterification.[5]
-
Control of Alkylation: Add the 2,4-dichlorobenzyl halide slowly to the enolate solution to maintain a low concentration and minimize dialkylation. Using a slight excess of the malonic ester can also favor mono-alkylation.[8]
-
Ensure Complete Hydrolysis: Use a sufficient excess of acid or base for the hydrolysis step and allow for adequate reaction time, often with heating.
-
Effective Decarboxylation: Heat the hydrolyzed product sufficiently to ensure complete decarboxylation. The evolution of CO₂ gas is an indicator of the reaction's progress.
Product Purity Issues
Q3: I have obtained my product, but it is impure. What are the likely contaminants and how can I remove them?
A3: Impurities can arise from starting materials, side reactions, or incomplete reactions. Common impurities and purification strategies are outlined below:
| Impurity | Likely Source | Recommended Purification Method |
| Unreacted 1,3-dichlorobenzene | Incomplete Friedel-Crafts reaction | Distillation or column chromatography. |
| Unreacted malonic ester or its derivatives | Incomplete malonic ester synthesis | Extraction with a basic aqueous solution to separate the acidic product from the neutral ester. |
| Dialkylated product | Side reaction in malonic ester synthesis | Careful column chromatography or fractional crystallization. |
| Polyacylated products | Side reaction in Friedel-Crafts acylation | Column chromatography. |
| Amide intermediate | Incomplete nitrile hydrolysis | Force the reaction to completion by extending the reaction time or increasing the temperature during hydrolysis. Purification can be achieved by column chromatography. |
Purification Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing carboxylic acids include water, ethanol, or a mixture of solvents like ethanol/water or hexane/ethyl acetate.
-
Dissolution: Dissolve the impure solid in the minimum amount of hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Frequently Asked Questions (FAQs)
Q4: Which synthetic route is generally preferred for producing this compound?
A4: The choice of synthetic route depends on the available starting materials, scale of the reaction, and the desired purity.
-
Friedel-Crafts Acylation: This is a direct approach but can be challenging due to the deactivated nature of the dichlorobenzene ring.[3][9] It may require optimization of the catalyst and reaction conditions.
-
Malonic Ester Synthesis: This is a versatile and often high-yielding method for preparing carboxylic acids.[6][7] It allows for good control over the carbon skeleton but involves multiple steps.
-
Hydrolysis of a Nitrile: If the corresponding nitrile is readily available, its hydrolysis under acidic or basic conditions can be an effective final step to obtain the carboxylic acid.[10][11][12][13][14]
For laboratory-scale synthesis where control and potentially higher yields are desired, the malonic ester synthesis is often a good choice. For larger-scale industrial production, a more direct route like a modified Friedel-Crafts reaction might be economically favored.
Q5: How can I monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.
TLC Protocol:
-
Prepare a TLC plate: Use a silica gel plate.
-
Spot the plate: Apply small spots of your starting material(s) and the reaction mixture at different time points.
-
Develop the plate: Place the plate in a developing chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots: Use a UV lamp or an appropriate staining agent to visualize the spots.
-
Analyze the results: The disappearance of the starting material spot(s) and the appearance of a new product spot indicate that the reaction is progressing.
Q6: What are the safety precautions I should take when synthesizing this compound?
A6: Standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis include:
-
Corrosive Reagents: Lewis acids like AlCl₃ are corrosive and react violently with water. Strong acids and bases used in hydrolysis are also corrosive. Handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammable Solvents: Many organic solvents are flammable. Avoid open flames and use proper grounding techniques to prevent static discharge.
-
Hazardous Starting Materials: 2,4-Dichlorobenzyl halides can be lachrymatory and irritants. Handle them in a well-ventilated fume hood.
-
Product Hazards: this compound itself may be harmful if swallowed, cause skin irritation, and cause serious eye damage.[15]
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Experimental Protocols & Workflows
Protocol 1: Synthesis via Malonic Ester Route
This protocol provides a step-by-step method for the synthesis of this compound starting from diethyl malonate and 2,4-dichlorobenzyl chloride.
Step 1: Enolate Formation and Alkylation
-
In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.05 eq) in absolute ethanol under an inert atmosphere.
-
Slowly add diethyl malonate (1.0 eq) to the solution at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add 2,4-dichlorobenzyl chloride (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
Step 2: Hydrolysis and Decarboxylation
-
After the alkylation is complete, cool the reaction mixture to room temperature.
-
Add a solution of sodium hydroxide (3.0 eq) in water.
-
Heat the mixture to reflux for 2-3 hours to hydrolyze the ester groups.
-
Cool the mixture and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
Heat the acidified mixture gently to effect decarboxylation. The evolution of CO₂ gas should be observed. Continue heating until gas evolution ceases.
-
Cool the mixture in an ice bath to precipitate the crude this compound.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent for purification.
Workflow Diagram: Troubleshooting Low Yield in Synthesis
Caption: A troubleshooting workflow for low yield in the synthesis of this compound.
References
- Chemguide. (n.d.). Hydrolysis of Nitriles.
- Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- PrepChem.com. (n.d.). Preparation of 3-(2,4-Dichlorophenoxy)propionic acid.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid.
- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- PubChem. (n.d.). This compound.
- MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity.
- Organic Syntheses. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione.
- Chemistry Steps. (n.d.). Malonic Ester Synthesis.
- YouTube. (2017). Friedel-Crafts Acylation Example Problems.
- NROChemistry. (n.d.). Malonic Synthesis.
- PatSnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
- Google Patents. (n.d.). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 7. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Malonic Ester Synthesis [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 14. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 15. echemi.com [echemi.com]
Technical Support Center: Purification of 3-(2,4-Dichlorophenyl)propanoic acid
Welcome to the technical support guide for the purification of 3-(2,4-Dichlorophenyl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the isolation and purification of this important chemical intermediate. As a key building block in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and agrochemicals, its purity is paramount for reliable downstream applications and regulatory compliance.[1]
This guide provides a series of troubleshooting steps and frequently asked questions in a direct, problem-solving format. It moves from identifying common impurities to detailed, step-by-step purification protocols, grounding each recommendation in established chemical principles.
Section 1: Understanding the Impurity Profile (FAQs)
A successful purification strategy begins with understanding the potential impurities in your crude material. The nature of these byproducts is intrinsically linked to the synthetic route employed.
Q1: What are the most common byproducts I should expect in my crude this compound?
The impurity profile is highly dependent on the synthesis method. However, several classes of byproducts are frequently observed:
-
Unreacted Starting Materials: The most common impurities are residual starting materials. For instance, in syntheses involving the reaction of 2,4-dichlorophenol with a propanoic acid derivative, you may find traces of both reactants in the final mixture.[2][3]
-
Isomeric Byproducts: The initial chlorination of phenol, if used as a precursor step, can produce a mixture of chlorophenols (e.g., 2-chlorophenol, 4-chlorophenol, 2,6-dichlorophenol).[2] These can react subsequently to form isomeric propanoic acid impurities that are often difficult to separate due to their similar physical properties.
-
Reagents and Catalysts: Inorganic salts from bases (e.g., potassium hydroxide) or residual acids used for neutralization can contaminate the crude product.[3][4]
-
Solvent Residues: Residual solvents from the reaction or initial work-up, such as toluene or dimethyl sulfoxide, may be present.
Q2: How can these impurities compromise my research or product development?
Impurities can have significant negative impacts:
-
Pharmacological Activity: Structural analogs or isomers can exhibit different or even adverse biological activity, confounding screening results.
-
Reaction Yield and Selectivity: In subsequent synthetic steps, impurities can interfere with catalysts, lower yields, or generate new, undesired byproducts.
-
Physical Properties: The presence of impurities can lower the melting point of the solid product, leading to a broad melting range instead of a sharp one, and can interfere with crystal formation.
-
Analytical Interference: Byproducts can co-elute with the main compound in chromatographic analyses or introduce confounding peaks in spectroscopic data (NMR, IR), complicating characterization.[1][5]
Q3: What are the best initial analytical techniques to assess the purity of my crude product?
Before embarking on a purification campaign, a quick assessment of your crude material is crucial.
-
Melting Point Analysis: This is a fast and simple indicator of purity. Pure this compound has a reported melting point of approximately 89-93 °C. A wide melting range or a significantly depressed melting point suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): An indispensable tool for visualizing the number of components in your mixture. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the spot corresponding to the product and any impurities.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC with UV detection is the method of choice.[1][5] It can accurately determine the percentage of the desired compound and reveal the presence of byproducts, even at low levels.
Section 2: Troubleshooting Purification Workflows
This section provides a logical, step-by-step approach to resolving common purification challenges. The following workflow diagram outlines the general decision-making process.
Caption: General purification workflow for this compound.
Problem: My crude product has a low melting point and shows multiple spots on TLC.
This common scenario indicates significant levels of impurities. An initial purification step to remove grossly different compounds is recommended before attempting fine purification like recrystallization.
-
Recommended First Step: Acid-Base Extraction.
-
Causality: this compound is a carboxylic acid. It will react with a weak base (like sodium bicarbonate) to form a water-soluble sodium carboxylate salt. Neutral organic impurities (e.g., isomeric byproducts without the acid group, unreacted starting materials like 2,4-dichlorophenol if the reaction conditions were not basic) will remain in the organic phase. This liquid-liquid extraction technique is highly effective for separating acidic compounds from neutral or basic ones.[6] Using a weak base like sodium bicarbonate is preferable to a strong base like NaOH, as it is more selective for the carboxylic acid and avoids potential hydrolysis of other functional groups.
-
Problem: I am struggling with the recrystallization step.
Recrystallization is a powerful technique but can be challenging.[7] Here is a troubleshooting guide for common issues.
Caption: Troubleshooting common issues during recrystallization.
-
Symptom: The product "oils out" instead of forming crystals.
-
Causality: This occurs when the solute is supersaturated but the temperature is still above the melting point of the impure solid. It is common when the impurity level is high or the solvent is too non-polar for the compound.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of a more polar, miscible co-solvent (e.g., if using hexane, add a little ethyl acetate) until the solution is just clear, then allow it to cool very slowly.[6]
-
-
Symptom: Very low or no recovery of the product.
-
Causality: The most likely cause is using too much solvent to dissolve the crude material, meaning the solution never reaches saturation upon cooling. Alternatively, the chosen solvent may be too effective, keeping the product dissolved even at low temperatures.
-
Solution: Place the flask on a rotary evaporator to carefully remove some of the solvent. Re-heat to ensure dissolution and attempt to cool again. If recovery is still low, a different solvent system is required.
-
Section 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step instructions for the purification and analysis of your compound.
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude solid (~5 g) in an appropriate organic solvent (e.g., 100 mL of ethyl acetate or diethyl ether).
-
Extraction: Transfer the solution to a separatory funnel. Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution and shake vigorously. Vent the funnel frequently to release CO₂ gas pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with two more 50 mL portions of saturated NaHCO₃ solution, combining all aqueous extracts.
-
Expert Tip: At this stage, the organic layer contains neutral impurities and can be discarded. The combined aqueous layers contain the sodium salt of your desired product.
-
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the pure carboxylic acid will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter with two portions of cold deionized water (2 x 25 mL) to remove any residual inorganic salts.[4]
-
Drying: Allow the solid to air dry on the filter, then transfer it to a watch glass to dry to a constant weight, preferably in a vacuum oven at a low temperature (<50 °C).
Protocol 2: Purification by Recrystallization
The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[7]
| Solvent/System | Boiling Point (°C) | Suitability Notes |
| Ethanol | 78 | A good general-purpose solvent for polar compounds. May have high solubility even when cold, potentially reducing yield.[6] |
| Toluene | 111 | Good for aromatic compounds. Its high boiling point can be advantageous. |
| Hexane / Ethyl Acetate | 68-77 | A two-solvent system. Dissolve in a minimum of hot ethyl acetate, then slowly add hot hexane until the solution becomes cloudy. Reheat to clarify and cool slowly.[6] |
| Water | 100 | As an organic acid, the compound has low solubility in water, but this can be exploited for recrystallization if it is sufficiently soluble in hot water.[6] |
Step-by-Step Method:
-
Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place it in an ice-water bath to maximize crystal formation.
-
Collection and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the purified crystals.
Protocol 3: Purity Assessment by HPLC-UV
This method provides a general starting point for assessing the purity of your final product.
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Gradient | Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm[5] |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~1 mg of sample in 1 mL of Acetonitrile. |
Section 4: Advanced Topics (FAQs)
Q4: My product is still impure after recrystallization. When should I use column chromatography?
Column chromatography is recommended when:
-
Impurities have similar solubility: If byproducts consistently co-crystallize with your product, recrystallization will be ineffective.
-
The product is an oil or low-melting solid: Recrystallization is not feasible for non-crystalline materials.
-
Multiple impurities are present: Chromatography can separate several components in a single run.[8]
For this compound, normal-phase column chromatography on silica gel using a gradient of ethyl acetate in hexane is a standard approach.
Q5: My compound looks pure by HPLC and has a sharp melting point, but the ¹H NMR spectrum is complex. Why?
-
Residual Solvents: Even after drying, trace amounts of the recrystallization solvent (e.g., ethanol, ethyl acetate) can be present and will show up in the NMR spectrum.
-
Rotational Isomers (Rotamers): While less common for this specific structure, restricted rotation around single bonds can sometimes lead to the appearance of multiple distinct species in the NMR spectrum at room temperature.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which typically does not affect the solution-state NMR but is a crucial consideration in pharmaceutical development.
References
- PrepChem.com. (n.d.). Preparation of 3-(2,4-Dichlorophenoxy)propionic acid.
- Gowda, B. T., et al. (2009). 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid monohydrate. National Center for Biotechnology Information.
- University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- CIPAC. (n.d.). MT 155 - Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- PubChemLite. (n.d.). This compound (C9H8Cl2O2).
- ResearchGate. (2012). The synthesis of dichlorprop anno 1950.
- Tong, S., et al. (2019). Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction. PubMed.
- Google Patents. (n.d.). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
- Mueller, H. F., et al. (1961). Chromatographic separation and identification of organic acids. Illinois State Water Survey.
- Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
- U.S. Environmental Protection Agency. (n.d.). EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.
- Tetrahedron. (n.d.). 55144-92-8 | 3-(2,4-Dichlorophenyl)propionic acid.
- Google Patents. (n.d.). Preparation method of 2-(4-alkylphenyl) propanoic acid.
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]
- 4. 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides [cipac.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. env.go.jp [env.go.jp]
Technical Support Center: 3-(2,4-Dichlorophenyl)propanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-(2,4-dichlorophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate.[1] Purity is paramount, and understanding the formation of impurities is the first step toward achieving a high-quality final product.
This document provides in-depth, experience-driven advice in a question-and-answer format, complete with troubleshooting protocols and visual aids to streamline your experimental workflow.
Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route. A prevalent method is the Knoevenagel condensation of 2,4-dichlorobenzaldehyde with malonic acid (or its diethyl ester), followed by reduction and decarboxylation.[2] Based on this pathway, the most common impurities fall into three categories:
-
Starting Material Residues: Unreacted 2,4-dichlorobenzaldehyde and malonic acid.
-
Intermediates: Incompletely processed materials such as 2,4-dichlorobenzylidenemalonic acid.
-
Side-Reaction Products: Dialkylated species from malonic ester synthesis, or products from self-condensation of the starting aldehyde.[2][3]
A summary of these common impurities is provided in the table below.
Table 1: Common Impurities and Their Origins
| Impurity Name | Chemical Structure | Probable Source / Cause | Recommended Analytical Method |
| 2,4-Dichlorobenzaldehyde | Cl₂C₆H₃CHO | Incomplete reaction; non-optimal stoichiometry. | HPLC, GC-MS |
| Malonic Acid | CH₂(COOH)₂ | Incomplete reaction; excess reagent used. | HPLC, LC-MS |
| Diethyl Malonate | CH₂(COOEt)₂ | Incomplete hydrolysis if used as starting material. | HPLC, GC-MS |
| 2,4-Dichlorobenzylidenemalonic Acid | Cl₂C₆H₃CH=C(COOH)₂ | Incomplete reduction of the double bond. | HPLC, UV-Vis, LC-MS |
| Di-(2,4-dichlorobenzyl)malonic Acid | (Cl₂C₆H₃CH₂)₂C(COOH)₂ | Dialkylation side reaction during malonic ester synthesis.[3][4] | LC-MS, NMR |
| Isomeric Impurities | e.g., 3-(3,4-Dichlorophenyl)propanoic acid | Impurities present in the 2,4-dichlorobenzaldehyde starting material. | HPLC, GC-MS[5] |
Part 2: Troubleshooting Guide: From Synthesis to Purification
This section addresses specific issues you may encounter. Each problem is analyzed for its root cause, with actionable solutions provided.
Problem 1: My final product shows a significant peak corresponding to unreacted 2,4-dichlorobenzaldehyde.
-
Causality: This is one of the most common issues and typically points to an incomplete Knoevenagel condensation.[2] The electrophilicity of the aldehyde's carbonyl carbon is high, but the reaction kinetics can be hindered by several factors:
-
Insufficient Catalyst: The amine catalyst (e.g., piperidine, pyridine) is crucial for deprotonating the active methylene compound (malonic acid).[2] Low catalyst loading leads to a slow reaction rate.
-
Suboptimal Temperature: While the reaction can proceed at room temperature, gentle heating can be necessary to drive it to completion, but excessive heat can promote side reactions.[6]
-
Reaction Time: The condensation may simply not have been allowed to run long enough.
-
-
Troubleshooting Protocol:
-
Confirm Identity: Use HPLC with a reference standard to confirm the impurity is indeed 2,4-dichlorobenzaldehyde.
-
Reaction Optimization:
-
Increase the catalyst loading by 0.1-0.2 equivalents.
-
Increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or HPLC every hour.
-
Extend the reaction time. A common mistake is to proceed to the next step before the initial condensation is >99% complete.
-
-
Purification: Unreacted aldehyde can often be removed during the purification of the intermediate acid or the final product via recrystallization, as its solubility profile differs significantly from the carboxylic acid products.
-
Problem 2: I'm detecting a UV-active impurity that I suspect is the unsaturated intermediate, 2,4-dichlorobenzylidenemalonic acid.
-
Causality: This indicates an incomplete reduction (hydrogenation) step. The conjugated system in this intermediate is a stable, but reducible, double bond. Common causes for incomplete reduction include:
-
Catalyst Deactivation: The hydrogenation catalyst (e.g., Pd/C) may be poisoned or simply not active enough.
-
Insufficient Hydrogen: The pressure of H₂ gas may be too low, or the reaction time under hydrogenation was too short.
-
Poor Mass Transfer: In a heterogeneous hydrogenation, efficient stirring is critical to ensure the substrate, catalyst, and hydrogen gas are in intimate contact.
-
-
Troubleshooting Protocol:
-
Confirm Identity: This intermediate will have a distinct UV absorbance due to the conjugated system. Confirm its presence with HPLC-UV or LC-MS.
-
Optimize Reduction:
-
Ensure the catalyst is fresh. If necessary, increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Increase the hydrogen pressure (if your equipment allows) or extend the reaction time significantly.
-
Increase the stirring speed to improve mass transfer.
-
-
Purification: If a small amount of this impurity persists, it can typically be removed by recrystallization. Its planar structure and extended conjugation give it different packing properties in a crystal lattice compared to the saturated final product.
-
Problem 3: My mass spectrometry data shows a high molecular weight impurity consistent with a dialkylated product.
-
Causality: This is a classic side reaction in malonic ester synthesis.[3] After the first alkylation, the resulting mono-substituted malonic ester still possesses one acidic proton, which can be removed by the base to form another enolate.[4][7] This second enolate can then react with another molecule of the alkylating agent.
-
Excess Base/Alkylating Agent: Using a significant excess of base or the chloro-substituted starting material can drive this second alkylation.
-
Reaction Conditions: The choice of base and solvent can influence the relative rates of mono- vs. dialkylation.[8]
-
-
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry. Use of ~1.0 equivalent of base is recommended. Add the alkylating agent slowly to the formed enolate to maintain its low concentration and minimize the chance of a second reaction.
-
Base Selection: Using a bulky base can sometimes sterically hinder the second alkylation.
-
Purification: This impurity is often difficult to remove due to its structural similarity to the desired product. Preparative chromatography may be required if it is present in significant quantities.
-
Part 3: Key Experimental Protocols
Protocol 3.1: HPLC Method for In-Process Control and Final Product Purity
This protocol provides a general-purpose method for monitoring the reaction and assessing the final product's purity.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~10 mg of sample in 10 mL of a 1:1 mixture of Acetonitrile and Water.
This method should provide good separation for the starting materials, intermediate, final product, and common side products.[9]
Protocol 3.2: Optimized Recrystallization for Purification
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., toluene, heptane/ethyl acetate mixture, ethanol/water). The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen hot solvent (e.g., toluene) in an Erlenmeyer flask. b. If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution through a fluted filter paper to remove colored impurities. c. Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. d. Once crystals begin to form, cool the flask in an ice bath for at least 1 hour to maximize yield. e. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum.
Part 4: Visualizing Impurity Formation & Troubleshooting
Visual aids can help clarify complex chemical processes and decision-making steps.
Diagram 1: Synthesis Pathway and Impurity Formation
This diagram illustrates the primary synthetic route from 2,4-dichlorobenzaldehyde and malonic acid, highlighting the stages where key impurities are formed.
Caption: Key impurity formation points in a common synthesis route.
Diagram 2: Troubleshooting Workflow for Impurity Identification
This decision tree guides the user from the detection of an unknown peak in their analysis to a probable cause and solution.
Caption: A decision tree for troubleshooting unknown impurities.
References
- PrepChem.com. Preparation of 3-(2,4-Dichlorophenoxy)propionic acid.
- Wikipedia. Malonic ester synthesis.
- Organic Chemistry Tutor. Malonic Ester Synthesis.
- Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis.
- University of Calgary. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
- MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity.
- Chemistry Notes. Malonic ester synthesis, mechanism and application.
- Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione.
- NIST. 3-(3,4-Dichlorophenyl)propionic acid.
- PubChem. This compound.
- Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application.
- Environmental Protection Agency. Environmental Chemistry Methods: Dichlorprop-P; 442434-01.
- ResearchGate. A new finding in the old Knoevenagel condensation reaction.
- ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
- Wikipedia. Knoevenagel condensation.
- Organic Reactions. The Knoevenagel Condensation.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. 3-(3,4-Dichlorophenyl)propionic acid [webbook.nist.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. shimadzu.co.kr [shimadzu.co.kr]
3-(2,4-Dichlorophenyl)propanoic acid stability issues in aqueous solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-(2,4-Dichlorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in aqueous solutions. Our goal is to provide practical, field-proven insights and robust methodologies to ensure the integrity and reproducibility of your experiments.
While this compound is noted for its utility as an intermediate in pharmaceuticals and agrochemicals, its behavior in aqueous media can be complex.[1] This guide follows a structured question-and-answer format to directly address potential issues, from unexpected sample degradation to the design of comprehensive stability studies.
Troubleshooting Guide
This section tackles specific experimental issues. Each answer provides a causal explanation and a step-by-step approach to diagnosing and resolving the problem.
Question 1: I'm observing a rapid and unexpected decrease in the concentration of my this compound standard in my aqueous working solution. What are the likely causes and how can I fix this?
Answer: This is a common issue that can stem from several factors beyond simple chemical degradation. The primary suspects are precipitation due to low aqueous solubility, adsorption to container surfaces, or accelerated degradation due to environmental factors.
Causality: this compound is described as being less soluble in water.[2] As a weak acid, its solubility is highly dependent on pH.[3] In neutral or acidic solutions (pH < pKa), the compound exists in its less soluble, neutral form. If the concentration exceeds its solubility limit at the solution's pH, it will precipitate out, leading to an apparent loss of concentration in the supernatant. Furthermore, hydrophobic compounds can adsorb to the surfaces of plasticware or glassware.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for concentration loss.
Step-by-Step Protocol:
-
Visual Inspection: Centrifuge your solution. Look for a pellet or any cloudiness. If present, precipitation is the likely cause.
-
pH Adjustment: The carboxylic acid functional group dictates that solubility will increase at higher pH.[3] Prepare your solution in a suitable buffer (e.g., phosphate buffer) with a pH at least 1-2 units above the compound's pKa. If the pKa is unknown, start with a pH of 7.4.
-
Co-Solvent Use: If a buffer is not appropriate for your experiment, consider using a co-solvent. Prepare a concentrated primary stock in an organic solvent like DMSO or ethanol, and then dilute it into the aqueous medium, ensuring the final organic solvent concentration is low and does not interfere with your assay.
-
Container Adsorption Test: Prepare identical aliquots of your solution in different container types: standard glass, borosilicate glass, polypropylene, and silanized glass. Analyze the concentration from each after a set period (e.g., 4 hours). A significant difference in concentration between container types points to adsorption.
Question 2: My HPLC/LC-MS analysis shows several new, smaller peaks appearing over time. How do I confirm these are degradants and not artifacts?
Answer: The appearance of new, related peaks is a classic sign of chemical degradation. To confirm this systematically, you must perform a forced degradation study and demonstrate mass balance. This is a core requirement for developing stability-indicating analytical methods.[4][5][6]
Causality: Forced degradation (or stress testing) involves intentionally exposing the compound to harsh conditions (e.g., strong acid, base, oxidant, intense light) to accelerate the formation of degradants.[7] If the peaks generated under these controlled stress conditions match the unknown peaks appearing in your experimental samples (by retention time and mass spectrum), it provides strong evidence that they are true degradants.
Self-Validating System (Mass Balance): A trustworthy stability-indicating method must account for all the compound. The sum of the peak area of the parent compound and all degradant peaks should remain constant over the course of the experiment. A significant deviation suggests that some degradants are not being detected (e.g., they are not UV-active or do not elute from the column).
Protocol for Degradant Identification:
-
Perform a Forced Degradation Study: (See FAQ 4 for a detailed protocol). Generate samples degraded by acid, base, oxidation, and light.
-
Analyze All Samples: Run your control (unstressed) sample, your experimental (aged) sample, and all forced degradation samples on your HPLC/LC-MS system.
-
Peak Matching:
-
Compare the retention times of the unknown peaks in your experimental sample with the peaks generated in the forced degradation samples.
-
Use the mass spectrometer to confirm that the mass-to-charge ratios (m/z) of the matched peaks are identical.
-
-
Calculate Mass Balance: Use a validated HPLC method with a UV detector. Calculate the percentage of the parent peak and all degradant peaks relative to the initial concentration.
-
Mass Balance (%) = [(Area_Parent + ΣArea_Degradants) / Area_Initial] * 100
-
A result between 95-105% is generally considered acceptable and validates that your method is stability-indicating.
-
Frequently Asked Questions (FAQs)
Question 1: What are the most probable degradation pathways for this compound in an aqueous solution?
Answer: While specific degradation pathway studies for this exact molecule are not widely published, we can infer likely pathways based on its chemical structure and general principles of drug degradation.[5] The molecule contains a dichlorinated benzene ring and a propanoic acid side chain.
-
Photodegradation: Chlorinated aromatic compounds are often susceptible to photodegradation. Exposure to UV light, including ambient laboratory light or sunlight, can induce dechlorination, where a chlorine atom is replaced by a hydroxyl group or a hydrogen atom.[8] This can lead to the formation of monochlorinated or phenolic degradants. Studies on the related compound 2,4-Dichlorophenoxyacetic acid (2,4-D) have shown that it undergoes photodegradation in aqueous solutions.[9][10][11]
-
Oxidation: The benzene ring can be susceptible to oxidative degradation, especially in the presence of trace metal ions or peroxides. This could lead to hydroxylation of the aromatic ring or cleavage of the side chain.
-
Hydrolysis: The carboxylic acid functional group itself is generally stable to hydrolysis. However, extreme pH and high temperatures, conditions used in forced degradation studies, could potentially promote decarboxylation, although this is less common under typical experimental conditions.[12]
Question 2: How does pH influence the stability and behavior of this compound in solution?
Answer: The pH of the aqueous solution is a critical parameter that affects both the physical and chemical stability of this compound.
-
Solubility: As a carboxylic acid, the compound's ionization state is governed by the solution pH. At a pH below its pKa, it will be in its protonated, neutral form, which has lower aqueous solubility. At a pH above its pKa, it will be in its deprotonated, anionic (carboxylate) form, which is significantly more water-soluble.[3][13] Therefore, to maintain solubility and prevent precipitation, solutions should be buffered at a pH above the pKa.
-
Chemical Stability: Extreme pH values (e.g., <2 or >10) can act as catalysts for chemical reactions like hydrolysis.[13][14] While the propanoic acid moiety is relatively stable, investigating the compound's stability profile across a range of pH values is essential, particularly if it will be formulated or used in acidic or basic conditions.
Question 3: What are the recommended storage conditions for aqueous stock solutions of this compound?
Answer: Based on the compound's chemical properties and potential for degradation, the following storage conditions are recommended to maximize shelf-life.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation. Storing at 0-8°C is also suggested by some suppliers.[1] |
| Light | Protect from light (use amber vials) | Prevents potential photodegradation due to the chlorinated aromatic ring.[8] |
| Container | Tightly sealed, low-adsorption vials | Prevents solvent evaporation and contamination. Use polypropylene or silanized glass to minimize surface adsorption.[15] |
| pH/Buffer | Buffered solution (pH > pKa) | Maintains solubility and prevents precipitation. |
| Atmosphere | Consider purging with Nitrogen/Argon | For long-term storage, removing oxygen can prevent oxidative degradation. |
| Duration | Qualify for intended use | For critical applications, the stability of stock solutions should be confirmed over the intended period of use. Prepare fresh working solutions daily. |
Question 4: How should I design a basic forced degradation study to understand the stability limits of this compound?
Answer: A forced degradation study is a systematic way to identify potential degradation products and develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active ingredient.[7]
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Detailed Protocol Steps:
-
Prepare Stock Solution: Dissolve the compound in a mixture of water and an organic co-solvent (like acetonitrile) to ensure solubility throughout the experiment.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C. Collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature. Collect samples and neutralize with HCl before analysis. Basic conditions are often harsher than acidic ones.[7][12]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
-
Photolytic Degradation: Expose the solution in a photochemically transparent container (e.g., quartz) to a light source as specified in ICH Q1B guidelines. Run a dark control sample in parallel (wrapped in aluminum foil).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC-UV/MS method. This allows for quantification (UV) and identification (MS) of the parent compound and any degradants formed.
By following these troubleshooting guides and protocols, researchers can better control for the stability of this compound in aqueous solutions, leading to more accurate and reproducible experimental outcomes.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet - 3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid. CymitQuimica.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - Propionic acid. Sigma-Aldrich.
- Chem-Impex. 3-(2,4-Dichlorophenyl)propionic acid.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - 2-(2,4-Dichlorophenoxy)propionic acid. Fisher Scientific.
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - 2-(2,4-Dichlorophenoxy)propionic acid. Thermo Fisher Scientific.
- CymitQuimica. CAS 55144-92-8: this compound. CymitQuimica.
- AK Scientific, Inc. Safety Data Sheet - 2-(3,4-Dichlorophenyl)propanoic acid. AK Scientific, Inc.
- Sigma-Aldrich. 3-(2,4-Dichlorophenyl)propionic acid 97. Sigma-Aldrich.
- Trivedi, R. K., & Patel, M. C. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-21.
- MedCrave. (2016, December 14).
- Alsante, K. M., et al. (2011).
- National Center for Biotechnology Information. This compound.
- National Center for Biotechnology Information. 3-(2,4-Dichlorophenoxy)propanoic acid.
- Singh, R., & Kumar, R. (2018). Stability Indicating Forced Degradation Studies - A Review. Research Journal of Pharmacy and Technology, 11(10), 4641-4648.
- National Institute of Standards and Technology. 3-(3,4-Dichlorophenyl)propionic acid. NIST Chemistry WebBook.
- Shimadzu. (2018). Various Analysis Techniques for Organic Acids and Examples of Their Application.
- U.S. Environmental Protection Agency. (1994). Environmental Chemistry Methods: Dichlorprop-P; 442434-01. EPA.
- ResearchGate. (2019). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Clark, J. (2015). Hydrolysis of esters. Chemguide.
- ResearchGate. (2002). Photochemical behaviour of dichlorprop [(±)-2-(2,4-dichlorophenoxy)propanoic acid] in aqueous solution.
- Wikipedia. 2,4-Dichlorophenoxyacetic acid.
- Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
- MDPI. (2024, September 4).
- Scribd. Influence of PH On The Stability of Pharmaceutical Compounds in Japan. Scribd.
- MedChemExpress. 3-(2,4-Dihydroxyphenyl)propanoic acid. MedChemExpress.
- PubMed. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. PubMed.
- MDPI. (2020).
- ResearchGate. (2002). Photochemical degradation of chlorophenoxyalcanoic herbicides in aqueous media.
- ResearchGate. (1999). The synthesis of dichlorprop anno 1950. The initial chlorination of....
- Google Patents. (2011). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
- Seçilmiş-Canbay, H., et al. (2012). The Combined Effect of the Organic Modifier Content and pH of the Mobile Phase on the Chromatographic Behavior of Some Arylpropionic and Arylacetic Acids to Optimize Their Liquid Chromatographic Determinations.
Sources
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- 2. CAS 55144-92-8: this compound [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
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- 11. Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low Solubility of 3-(2,4-Dichlorophenyl)propanoic Acid
Welcome to the technical support center for 3-(2,4-Dichlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges related to the solubility of this compound. Here, we move beyond simple protocols to explain the why behind the how, ensuring your experiments are built on a solid foundation of scientific principles.
Understanding the Molecule: Physicochemical Properties
Before addressing solubility issues, it's crucial to understand the physicochemical characteristics of this compound. These properties are the primary determinants of its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂O₂ | [1] |
| Molecular Weight | 219.07 g/mol | [2] |
| Appearance | White to off-white solid/crystals | [1] |
| Melting Point | 89-93 °C | |
| Predicted logP | 2.9 | [2] |
| Predicted pKa | ~4.5 (estimated) | ChemAxon[3] / Similar compounds[4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: The low aqueous solubility of this compound is expected due to its chemical structure. The molecule possesses a non-polar dichlorophenyl ring and a hydrocarbon chain, which contribute to its hydrophobicity. While the carboxylic acid group is polar, its influence is not sufficient to render the entire molecule water-soluble.
For initial solubilization, especially for creating concentrated stock solutions, polar aprotic organic solvents are recommended.
Table of Predicted Solubility:
| Solvent | Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for a wide range of organic compounds, including those with poor water solubility.[5][6] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, it is a powerful solvent for many organic molecules. |
| Ethanol/Methanol | Polar Protic | Moderate | The alcohol can hydrogen bond with the carboxylic acid group, but the non-polar regions of the molecule may limit high solubility.[7][8] |
| Water | Polar Protic | Low | The large hydrophobic dichlorophenyl group significantly reduces solubility in water.[7][8] |
| Aqueous Buffers (neutral pH) | Polar Protic | Low | Similar to water, solubility is limited at neutral pH where the carboxylic acid is not fully deprotonated. |
Expert Insight: Always start with a small amount of the compound and your chosen solvent to test solubility before committing the bulk of your material. For biological assays, DMSO is a common choice for stock solutions. However, it's critical to keep the final concentration of DMSO in your assay low (typically <0.5%) to avoid solvent-induced artifacts.[9]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What is happening and how can I prevent this?
A2: This is a common phenomenon known as "precipitation upon dilution" or "crashing out." It occurs when a compound that is soluble in a high-concentration organic stock solution is introduced into an aqueous medium where its solubility is much lower. The rapid change in the solvent environment causes the compound to exceed its solubility limit in the aqueous buffer and precipitate.
Causality: The DMSO in your stock solution acts as a solubilizing agent. When you dilute this into an aqueous buffer, you drastically reduce the concentration of the organic co-solvent, and the compound is now primarily exposed to water, where it is poorly soluble.
Solutions to Prevent Precipitation:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of the compound in your aqueous buffer to a level below its solubility limit.
-
Optimize the Dilution Process:
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Stir Vigorously: Add the stock solution dropwise into the aqueous buffer while continuously and vigorously stirring or vortexing. This helps to rapidly disperse the compound and avoid localized high concentrations that can initiate precipitation.
-
-
Adjust the pH of the Aqueous Buffer: For an acidic compound like this compound, increasing the pH of the aqueous buffer will significantly enhance its solubility. This is a highly effective strategy.
-
Incorporate a Surfactant: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) to the aqueous buffer can help to keep the compound in solution by forming micelles.
Experimental Workflow for Dilution
Caption: Workflow for troubleshooting precipitation upon dilution.
Q3: How does pH affect the solubility of this compound, and how can I use this to my advantage?
A3: The pH of the solvent is a critical factor governing the solubility of ionizable compounds. This compound is a carboxylic acid, which is a weak acid. Its solubility in aqueous solutions is highly pH-dependent.
The Underlying Principle (E-E-A-T):
-
At low pH (acidic conditions): The pH of the solution is below the pKa of the carboxylic acid. In this state, the carboxylic acid group is protonated (-COOH) and electrically neutral. This neutral form is less polar and therefore less soluble in water.
-
At high pH (basic conditions): The pH of the solution is above the pKa of the carboxylic acid. The carboxylic acid group will be deprotonated (-COO⁻), forming a carboxylate salt. This charged species is significantly more polar and, as a result, exhibits much higher solubility in water.
The pKa is the pH at which the protonated (neutral) and deprotonated (charged) forms of the molecule are present in equal concentrations. The predicted pKa for this compound is approximately 4.5 . This means that to significantly increase its aqueous solubility, the pH of the buffer should be adjusted to be at least 1.5 to 2 units above the pKa (i.e., pH 6.0 - 6.5 or higher).
pH-Dependent Solubility Diagram
Caption: The effect of pH on the ionization and solubility of a carboxylic acid.
Practical Application: If your experimental system can tolerate it, preparing your aqueous solutions at a pH of 7.0-7.4 (e.g., using a phosphate or HEPES buffer) will ensure the carboxylic acid is in its more soluble deprotonated form.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 219.07 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate vials
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 219.07 g/mol * (1000 mg / 1 g) = 2.19 mg
-
-
Weigh the compound: Accurately weigh out 2.19 mg of this compound and place it in a clean, dry vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Experimental Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard method to determine the equilibrium solubility of the compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV or a spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial (e.g., 5-10 mg in 1 mL). The presence of undissolved solid is essential.
-
Equilibration: Place the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure the solution reaches equilibrium.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method. Quantify the concentration of the compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as mg/mL or mM.
Comprehensive Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting the solubility of this compound.
References
- Chem-Impex.3-(2,4-Dichlorophenyl)propionic acid.[Link]
- PubChem.this compound.[Link]
- ChemAxon.
- FooDB.3-Phenylpropanoic acid.[Link]
- Gaylord Chemical Company, L.L.C.Dimethyl Sulfoxide (DMSO)
- gChem Global.DMSO Physical Properties.[Link]
Sources
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- 2. This compound | C9H8Cl2O2 | CID 2740915 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. gchemglobal.com [gchemglobal.com]
- 7. 3-phenylpropanoic acid [chemister.ru]
- 8. 3-Phenylpropionic acid | 501-52-0 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Avoiding degradation of 3-(2,4-Dichlorophenyl)propanoic acid during storage
Technical Support Center: 3-(2,4-Dichlorophenyl)propanoic acid
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support guide for this compound (CAS 55144-92-8). As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research, particularly in pharmaceutical development and agrochemical synthesis where this compound is a key intermediate[1]. This guide provides field-proven insights and troubleshooting protocols to ensure the long-term stability of your compound, safeguarding the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area[2][3]. It is crucial to protect it from direct sunlight, heat sources, and moisture[2][4]. An unheated, dedicated chemical storage area is preferable to indoor laboratory benchtops[4].
Q2: What type of container should I use?
Use chemically resistant containers. Given its acidic nature, avoid storing it in metal containers or cabinets which can corrode[5]. High-density polyethylene (HDPE) or glass containers with secure, non-metallic caps are recommended. Ensure containers are clearly labeled with the chemical name and hazard information[2][4].
Q3: Is this compound sensitive to moisture?
Yes. As a chlorinated hydrocarbon, moisture can facilitate slow hydrolysis, potentially leading to the formation of hydrochloric acid (HCl) and subsequent corrosion or further degradation[6]. Always store in a dry environment and ensure the container is sealed tightly to prevent moisture ingress[6]. Equilibrate the container to room temperature before opening to prevent condensation[7].
Q4: How should I handle the compound to prevent contamination?
Handle the compound in accordance with good industrial hygiene and safety practices[8]. Use clean, dry spatulas and equipment. Avoid introducing contaminants by using dedicated tools. Work in a well-ventilated area or a chemical fume hood to prevent inhalation of dust[8][9]. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[5][7].
Q5: What are the visual signs of degradation?
Visual signs of degradation can include a change in color (e.g., yellowing), caking or clumping of the powder (indicating moisture absorption), or a noticeable change in odor. If you observe any of these signs, the purity of the compound should be re-verified before use.
Q6: Can I store this compound in solution?
Storing carboxylic acids in solution is generally not recommended for long periods due to increased risks of degradation, such as hydrolysis or reaction with the solvent. If you must store it in solution, prepare fresh batches as needed. For short-term storage, use a high-purity, dry (anhydrous) solvent. To minimize oxidation, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon)[7][9]. For longer-term solution storage, aliquoting and freezing at -20°C or -80°C can be effective, but repeated freeze-thaw cycles should be avoided[7].
Troubleshooting Guide: Degradation Issues
This section addresses specific problems you might encounter, their probable causes, and corrective actions.
Issue 1: Inconsistent or Failed Experimental Results
-
Observation: You experience unexpected side reactions, lower-than-expected yields, or a complete failure of a previously successful reaction using a new or old batch of this compound.
-
Causality: The most likely cause is a loss of purity due to gradual, non-visible degradation. The carboxylic acid functional group can be susceptible to slow decarboxylation or reaction with trace contaminants, while the chlorinated phenyl ring can undergo dehalogenation under certain conditions, especially in the presence of light or catalysts.
-
Troubleshooting Workflow:
Caption: Workflow for a rapid quality assessment of the compound.
Methodology:
-
Visual Inspection: Carefully observe the solid material under good lighting. Note any deviation from a pure white, free-flowing powder.
-
Solubility Test:
-
Weigh approximately 10 mg of the compound into a clean glass vial.
-
Add 1 mL of a suitable, high-purity solvent (e.g., Methanol, Acetone).
-
Vortex gently to dissolve.
-
Hold the vial against a contrasting background and check for solution clarity, color, and the presence of any suspended particles. A pure compound should yield a clear, colorless solution.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a quantitative measure of purity and can detect the presence of degradation products.
Methodology:
-
Standard Preparation:
-
Accurately prepare a stock solution of a trusted, high-purity reference standard of this compound at 1.0 mg/mL in methanol.
-
From this stock, prepare a working standard at 0.1 mg/mL by diluting with the mobile phase.
-
-
Sample Preparation:
-
Prepare a sample solution of the lot at the same concentration as the working standard (0.1 mg/mL) using the mobile phase as the diluent.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (containing 0.1% Formic Acid) at a 60:40 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
-
Analysis and Interpretation:
-
Inject the working standard and the sample solution.
-
Compare the chromatograms. The retention time of the main peak in the sample should match that of the reference standard.
-
Calculate the purity of the sample by the area normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
The presence of significant secondary peaks in the sample chromatogram that are absent in the standard indicates the presence of impurities or degradation products.
-
References
- [Chemical Knowledge] Specification for storage and transport of carboxylic acids.
- The MSDS HyperGlossary: Carboxylic Acid.
- 3-(2,4-Dichlorophenyl)propionic acid chemical label.
- PubChem. This compound | C9H8Cl2O2 | CID 2740915.
- Safety Data Sheet - Fmoc-(R)-3-Amino-3-(2,4-dichlorophenyl)-propionic acid. CymitQuimica.
- Discover the best practices for safely storing acetic acid. North Industrial Chemicals.
- 3-(2,4-Dichlorophenyl)propionic acid. Chem-Impex.
- Best practices for storage and handling of Salsolinol-1-carboxylic acid. Benchchem.
- Guidance on Storage and Handling of Chlorinated Solvents.
- Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorin
- SAFETY DATA SHEET - Coumarin-3-carboxylic acid. Sigma-Aldrich.
- SAFETY DATA SHEET - 2-(2,4-Dichlorophenoxy)propionic acid. Thermo Fisher Scientific.
Sources
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- 2. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
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- 4. Discover the best practices for safely storing acetic acid. [northindustrial.net]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Interference of 3-(2,4-Dichlorophenyl)propanoic acid in biological assays
Welcome to the technical support resource for researchers utilizing 3-(2,4-Dichlorophenyl)propanoic acid in biological assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to identify and mitigate potential assay interference, ensuring the integrity and reproducibility of your experimental data.
Introduction: Understanding the Compound
This compound is a small molecule with a structure characterized by a dichlorinated phenyl ring and a propanoic acid moiety. While this compound has been explored for its biological activities, its physicochemical properties warrant careful consideration during assay development and execution. The presence of a hydrophobic dichlorophenyl group and an ionizable carboxylic acid can predispose the molecule to certain behaviors in aqueous buffer systems that may lead to assay artifacts.
This guide will walk you through the potential interference mechanisms, how to diagnose them, and strategies to ensure your results are robust and target-specific.
Troubleshooting Guide
This section addresses common problems encountered in the laboratory when working with compounds like this compound.
Issue 1: High Rate of "Hits" or Apparent Non-Specific Inhibition in a Primary Screen
Question: My high-throughput screen (HTS) for enzyme inhibitors is showing an unusually high hit rate, and this compound is among the potent hits. How can I determine if this is a genuine on-target effect or a false positive?
Answer: An elevated hit rate is a common red flag for assay interference.[1][2] For a compound with the structural features of this compound, the most likely cause of such non-specific inhibition is the formation of colloidal aggregates.[3][4]
Causality Explained: At concentrations typically used in HTS (low to mid-micromolar), hydrophobic molecules can self-assemble into colloidal particles.[3] These aggregates can sequester and denature proteins non-specifically, leading to apparent enzyme inhibition that is not due to specific binding at the active site.[5] The dichlorophenyl group contributes to the hydrophobicity that drives this aggregation.
-
Detergent Counter-Screen: The most effective method to diagnose aggregation-based inhibition is to re-test the compound's activity in the presence of a non-ionic detergent.[6]
-
Action: Perform a dose-response curve for this compound in your standard assay buffer and in parallel in a buffer containing 0.01% (v/v) Triton X-100.
-
Interpretation: If the compound is an aggregator, you will observe a significant rightward shift in the IC50 value (a decrease in potency) in the presence of the detergent.[3] A shift of >10-fold is a strong indicator of aggregation.[3] Genuine inhibitors that bind specifically to their target should show little to no change in potency.[6]
-
-
Enzyme Concentration Test: The inhibitory effect of aggregators is often sensitive to the enzyme concentration.
-
Action: Measure the IC50 of the compound at two different enzyme concentrations (e.g., 1x and 10x).
-
Interpretation: For an aggregator, the apparent IC50 will often increase with higher enzyme concentrations, as there is more protein to be sequestered by the aggregates.[5] The IC50 of a specific, reversible inhibitor should be independent of the enzyme concentration.
-
-
Visual Inspection: At higher concentrations, compound precipitation or aggregation might be visible.
-
Action: Prepare the compound at its highest tested concentration in the assay buffer and visually inspect the wells for any cloudiness or precipitate.
-
Interpretation: While not definitive for colloidal aggregates (which can be sub-visible), visible precipitation is a clear sign of poor solubility, which can also lead to artifacts.
-
Issue 2: Inconsistent or Non-Reproducible Dose-Response Curves
Question: I'm observing variable and non-reproducible IC50 values for this compound in my follow-up studies. What could be causing this?
Answer: Poor reproducibility is often linked to the compound's behavior in solution.[7] Besides aggregation, factors like compound stability, purity, and non-specific binding to labware can contribute to this issue.
-
Verify Compound Purity and Identity:
-
Action: Confirm the purity of your compound stock using analytical methods like HPLC and mass spectrometry. An ideal purity should be >95%.[10]
-
Interpretation: Significant impurities may be responsible for the observed activity. If impurities are detected, re-purification or sourcing a new batch is recommended.[11]
-
-
Assess Compound Stability:
-
Action: Incubate this compound in your assay buffer for the duration of your experiment. At various time points, analyze the sample by HPLC to check for degradation.
-
Interpretation: A decrease in the parent compound peak over time indicates instability, which would lead to inconsistent results.
-
-
Pre-incubation Test:
-
Action: Perform your assay with and without a pre-incubation step (e.g., 30 minutes) of the enzyme with the compound before adding the substrate.
-
Interpretation: A time-dependent increase in potency (lower IC50 with pre-incubation) could suggest a slow-binding or irreversible inhibition mechanism, which could be a red flag for chemical reactivity.[4]
-
Issue 3: Interference in Fluorescence-Based Assays
Question: My fluorescence polarization (FP) assay is showing a high number of false positives, including this compound. How do I troubleshoot this?
Answer: Fluorescence-based assays are susceptible to interference from compounds that have intrinsic fluorescence (autofluorescence) or that can quench the signal of the fluorophore.[4][12]
Causality Explained: Aromatic systems, like the dichlorophenyl ring in your compound, can be inherently fluorescent. If the compound's excitation and emission spectra overlap with those of your assay's fluorophore, it will directly interfere with the readout.[13] Alternatively, the compound can absorb the excitation or emitted light from your probe, a phenomenon known as quenching.[14]
-
Autofluorescence Check:
-
Action: In an assay plate, add a dilution series of this compound to the assay buffer (without the fluorescent probe or other assay components). Read the plate on your fluorescence reader using the same filter set as your main assay.
-
Interpretation: A dose-dependent increase in signal indicates that the compound is autofluorescent and is likely a false positive.[15]
-
-
Quenching Counter-Assay:
-
Action: Run your assay to completion to generate a stable fluorescent signal. Then, add a dilution series of this compound to the wells and measure the fluorescence.
-
Interpretation: A dose-dependent decrease in the signal suggests that the compound is quenching the fluorescence of your probe.
-
-
Run an Orthogonal Assay:
-
Action: Confirm your findings using a non-fluorescence-based method. For example, if you are studying an enzyme, you could use a label-free method like isothermal titration calorimetry (ITC) or a mass spectrometry-based assay.[16][17]
-
Interpretation: If the compound is inactive in the orthogonal assay, the activity observed in the primary screen was likely an artifact of the fluorescence detection method.[18]
-
Frequently Asked Questions (FAQs)
Q1: Does the carboxylic acid group in this compound pose a risk for assay interference?
A1: Yes, the carboxylic acid moiety can be a source of interference, primarily through metal chelation. Many enzymes require divalent metal cations (e.g., Mg²⁺, Zn²⁺) for their catalytic activity. Carboxylic acids can chelate these essential metals, leading to enzyme inhibition that is independent of direct binding to the protein.[19] If your assay buffer contains metal ions, it is important to consider this as a potential mechanism of non-specific inhibition.
Q2: What is the first and most important control to run when I suspect interference from a compound like this?
A2: The most critical first step is to run a "no-target" or "no-enzyme" control.[4] This involves running your assay with all components, including your compound and any detection reagents, but omitting the biological target (e.g., the enzyme or receptor). If you still observe a signal, it is a strong indication that your compound is interfering with the assay technology itself.
Q3: Can I use computational tools to predict if this compound is likely to be an assay interference compound?
A3: Yes, you can use computational filters to check for Pan-Assay Interference Compounds (PAINS) substructures.[20] These are chemical motifs that are known to frequently appear as false positives in HTS campaigns. While this compound itself may not be a classic PAIN, these filters can help you become more aware of potentially problematic chemical features in your compound libraries. However, these filters are not foolproof and should be used in conjunction with experimental validation.
Q4: If this compound is confirmed to be an aggregator, is it still a viable hit?
A4: Generally, compounds that exhibit activity through aggregation are deprioritized and considered non-progressible hits.[1][20] The non-specific nature of their action makes it extremely difficult to establish a clear structure-activity relationship (SAR) and to develop them into selective therapeutic agents. It is highly recommended to focus on hits that are confirmed to act via a specific, on-target mechanism.
Data Presentation & Experimental Protocols
Table 1: Summary of Potential Interference Mechanisms and Validation Assays
| Potential Interference Mechanism | Structural Contributor | Primary Diagnostic Assay | Expected Outcome for Interference |
| Colloidal Aggregation | Dichlorophenyl group (hydrophobicity) | Detergent Counter-Screen (0.01% Triton X-100) | >10-fold increase in IC50 |
| Autofluorescence | Dichlorophenyl group (aromatic system) | Compound-only fluorescence measurement | Dose-dependent increase in signal |
| Fluorescence Quenching | Dichlorophenyl group (aromatic system) | Addition of compound to pre-formed signal | Dose-dependent decrease in signal |
| Metal Chelation | Propanoic acid group | Assay with varying metal ion concentrations | Potency changes with metal concentration |
| Chemical Reactivity | Potential for electrophilic impurities | Pre-incubation time-dependence assay | IC50 decreases with longer pre-incubation |
Protocol 1: Detergent Counter-Screen for Aggregation
Objective: To determine if the inhibitory activity of this compound is dependent on the formation of colloidal aggregates.
Methodology:
-
Prepare Buffers: Prepare two batches of your final assay buffer:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer containing 0.02% (v/v) Triton X-100 (this will be diluted 2-fold in the final assay to 0.01%).
-
-
Compound Dilution: Prepare identical serial dilutions of this compound in both Buffer A and Buffer B.
-
Assay Execution: Run your standard enzyme inhibition assay in parallel using the two sets of compound dilutions. Include appropriate positive and negative controls for both buffer conditions.
-
Data Analysis: Calculate the IC50 values for this compound in the absence and presence of Triton X-100. A significant rightward shift (>10-fold) in the IC50 in the detergent-containing buffer is indicative of aggregation-based inhibition.[3][6]
Protocol 2: Autofluorescence Measurement
Objective: To assess whether this compound exhibits intrinsic fluorescence at the assay's wavelengths.
Methodology:
-
Plate Setup: In a microplate of the same type used for your primary assay (e.g., black, clear bottom), add your assay buffer to a series of wells.
-
Compound Addition: Create a serial dilution of this compound directly in the wells, covering the same concentration range as your primary assay. Include wells with assay buffer and DMSO as negative controls.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader using the identical excitation and emission wavelengths and gain settings as your primary assay.
-
Data Analysis: Subtract the background fluorescence from the DMSO control wells. A concentration-dependent increase in fluorescence in the wells containing the compound indicates autofluorescence.[15]
Visualizations
Diagram 1: Mechanism of Aggregation-Based Enzyme Inhibition
Caption: Aggregation-based inhibition mechanism.
Diagram 2: Experimental Workflow for Hit Validation
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wyatt.com [wyatt.com]
- 6. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. nbinno.com [nbinno.com]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 16. youtube.com [youtube.com]
- 17. sciencedaily.com [sciencedaily.com]
- 18. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
Technical Support Center: Overcoming Poor Cell Permeability of 3-(2,4-Dichlorophenyl)propanoic acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-(2,4-Dichlorophenyl)propanoic acid or similar carboxylic acid-containing compounds and are encountering challenges related to cell permeability. This document provides in-depth troubleshooting, experimental protocols, and strategic advice to help you diagnose and overcome these common hurdles.
Section 1: Initial Assessment & Troubleshooting
This section addresses the preliminary steps to determine if poor cell permeability is the likely cause of unexpected experimental results, such as low efficacy in cell-based assays.
Q1: My compound, this compound, shows low activity in my cell-based assay. How do I confirm that poor cell permeability is the problem?
Low activity in a cell-based assay can stem from several factors: the compound may not be potent against its intracellular target, it may be metabolized too quickly, or it may not be reaching its target in sufficient concentrations. Poor cell permeability is a frequent cause of the latter.
To diagnose this, you should follow a logical progression:
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Confirm Target Engagement: If possible, test your compound in a cell-free assay (e.g., an enzymatic or binding assay with the purified target protein). If the compound is potent in a cell-free system but weak in a whole-cell system, a permeability barrier is a strong possibility.
-
Analyze Physicochemical Properties: Evaluate the compound's structural and chemical properties, which can be highly predictive of permeability issues (see Q2).
-
Directly Measure Permeability: The most definitive way to confirm the issue is to perform a direct in vitro permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell monolayer assay.[1][2] These assays will provide a quantitative measure of your compound's ability to cross a membrane.
Q2: What physicochemical properties of this compound suggest it might have permeability issues?
The structure of this compound presents a classic challenge for cell permeability primarily due to its carboxylic acid group .[3][4]
At physiological pH (~7.4), this acidic group will be predominantly deprotonated and exist in its anionic (carboxylate) form. This negative charge significantly increases the molecule's polarity and polar surface area (PSA), making it difficult for the compound to passively diffuse across the lipophilic (fat-loving) cell membrane.[5]
Let's analyze the key properties based on available data[6][7]:
| Property | Value / Prediction | Implication for Permeability |
| Molecular Weight | 219.06 g/mol | Favorable. This is well below the 500 g/mol guideline from Lipinski's Rule of Five, suggesting size is not a barrier. |
| pKa (Predicted) | ~4.0 - 4.5 | Unfavorable. The low pKa means the molecule is >99.9% ionized at pH 7.4, creating a significant charge barrier. |
| XLogP3 | 2.9 | Borderline/Favorable. This value indicates moderate lipophilicity. However, this is calculated for the neutral form, which is a minor species at physiological pH. The effective LogD at pH 7.4 will be much lower (more hydrophilic). |
| Polar Surface Area (PSA) | 37.3 Ų | Favorable. The PSA of the neutral molecule is low. However, the charge of the ionized form dominates the permeability characteristics. |
Section 2: Quantitative Measurement of Permeability
If preliminary analysis suggests a permeability problem, the next step is to quantify it. This section details the two most common in vitro assays for this purpose.
Q3: What is the difference between a PAMPA and a Caco-2 assay, and which one should I choose?
Choosing the right assay depends on the question you are asking and the stage of your research.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures passive diffusion only.[8] It uses a synthetic membrane coated with lipids to mimic the cell membrane.[1][8] It is fast, cost-effective, and excellent for early-stage screening to see if a compound can passively cross a lipid barrier.[8][9]
-
Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of differentiated human colon adenocarcinoma cells (Caco-2).[2][] These cells form tight junctions and express transporters, thus mimicking the intestinal epithelium.[11] This assay measures not only passive diffusion but also the effects of active transport and efflux pumps.[1][11] It is considered the gold standard for predicting human oral absorption.[2]
| Feature | PAMPA | Caco-2 Assay |
| Biological Complexity | Low (Artificial Lipid Membrane) | High (Differentiated Cell Monolayer) |
| Transport Measured | Passive Diffusion Only[8] | Passive Diffusion, Active Transport, Efflux[1][11] |
| Throughput | High | Low to Medium |
| Cost | Low | High |
| Time Required | < 1 day | ~21 days for cell culture + 1 day for assay[11] |
| Best Use Case | Early screening, ranking compounds for passive permeability. | Lead optimization, predicting in vivo absorption, investigating transporter effects. |
Recommendation: Start with PAMPA. It is a quick and inexpensive way to confirm if the compound has a fundamental issue with passive diffusion. If PAMPA results show low permeability, you have your answer. If permeability is moderate to high, but cell-based activity is still low, a Caco-2 assay is warranted to investigate if active efflux is the problem (see Q8).
Workflow: Choosing the Right Permeability Assay
Caption: Decision workflow for diagnosing permeability issues.
Q4: Can you provide a step-by-step protocol for a PAMPA?
Yes, here is a generalized protocol for a PAMPA experiment. Commercial kits are available and their specific instructions should be followed.[9]
Objective: To measure the apparent permeability coefficient (Papp) of this compound via passive diffusion.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate as the Donor plate and a matching 96-well plate as the Acceptor plate).
-
Artificial membrane solution (e.g., 2% lecithin in dodecane).[8]
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test Compound stock solution (e.g., 10 mM in DMSO).
-
High permeability control (e.g., Chloramphenicol) and Low permeability control (e.g., Theophylline).[9]
-
Analytical instrument for quantification (e.g., LC-MS/MS or UV-Vis plate reader).
Protocol:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate. To enhance solubility, a small percentage of a cosolvent can be included if necessary, but should be kept consistent.
-
Coat Filter Plate: Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Prepare Donor Solutions: Dilute the test compound and controls from their DMSO stocks into PBS (pH 7.4) to a final concentration (e.g., 10 µM). The final DMSO concentration should be low (e.g., <1%) to not disrupt the membrane.[12]
-
Start the Assay: Add 150 µL of the donor solutions to the corresponding wells of the coated donor plate.
-
Assemble the "Sandwich": Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter wells makes contact with the acceptor solution.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking.[8][12]
-
Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis. Also, take a sample of the initial donor solution (T0 concentration).
-
Quantify: Analyze the concentration of the compound in all samples using LC-MS/MS or another suitable method.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]bal)) Where Vd and Va are volumes of donor and acceptor wells, A is the filter area, t is incubation time, [C]a is the concentration in the acceptor well, and [C]bal is the equilibrium concentration.
Section 3: Strategies for Overcoming Poor Permeability
Once poor permeability is confirmed, several strategies can be employed. These fall into two main categories: chemical modification and formulation enhancement.
Q5: My compound's low permeability is confirmed. What are my options?
You have two primary paths forward:
-
Chemical Modification (Prodrug Approach): This is often the most effective strategy. The goal is to temporarily mask the polar carboxylic acid group with a more lipophilic moiety, creating an "ester prodrug."[13][14] This neutralizes the charge and allows the molecule to diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester, regenerating the active carboxylic acid parent drug.[15][16]
-
Formulation-Based Approaches: If you cannot chemically modify the compound, you can use formulation strategies to improve its absorption. These methods include using permeation enhancers, or advanced delivery systems like lipid-based formulations (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems) or nanoparticles.[17][18][19] These are typically more complex and often applied later in development.
Mechanism: The Ester Prodrug Strategy
Caption: Ester prodrugs mask polarity to enable cell entry.
Q6: How do I design an effective ester prodrug for my compound?
An ideal ester prodrug should have several key properties[13][14]:
-
Enhanced Permeability: The ester group should sufficiently increase lipophilicity to improve passive diffusion. Simple alkyl esters (methyl, ethyl) are a good starting point.
-
Chemical Stability: It must be stable enough in the assay medium (and later, in the gastrointestinal tract) to reach the cell membrane intact.
-
Efficient Enzymatic Cleavage: It must be rapidly and completely hydrolyzed by intracellular esterases to release the active drug.[13] If cleavage is slow or incomplete, the effective intracellular concentration of the active compound will be too low.
-
Safety: The released alcohol (R'-OH) and the prodrug itself should be non-toxic.
Experimental Workflow for Prodrug Development:
-
Synthesis: Synthesize a small library of simple esters (e.g., methyl, ethyl, isopropyl).
-
Stability Testing: Assess the chemical stability of each prodrug in buffer (pH 7.4) and in the presence of liver microsomes or cell lysates to evaluate both chemical and enzymatic hydrolysis rates.
-
Permeability Testing: Re-run the PAMPA or Caco-2 assay with the most stable and promising prodrug candidates. You should see a significant increase in the Papp value.
-
Cellular Activity Assay: Test the prodrugs in your original cell-based assay. A successful prodrug will show significantly improved potency compared to the parent compound, indicating it is successfully entering the cell and being converted to the active form.
Section 4: Advanced Caco-2 Troubleshooting & FAQs
This section covers common issues and advanced topics related to the Caco-2 permeability assay.
Q7: My Caco-2 monolayer integrity is failing. What should I do?
Monolayer integrity is crucial for reliable Caco-2 data.[11] It is assessed by measuring Transepithelial Electrical Resistance (TEER) or by checking the flux of a low-permeability paracellular marker like Lucifer Yellow.[1][11]
-
Low TEER Values (<300 Ω·cm²): This indicates the tight junctions between cells have not formed properly or have been compromised.[11]
-
Troubleshooting:
-
Cell Culture: Ensure cells are seeded at the correct density and cultured for a full 21 days to allow for proper differentiation.[]
-
Media: Check the quality and composition of your culture medium.
-
Compound Cytotoxicity: Your test compound may be toxic to the cells, disrupting the monolayer. Perform a cytotoxicity assay (e.g., MTT or LDH release) at the test concentration. If toxic, you must use a lower, non-toxic concentration for the permeability assay.[2]
-
-
-
High Lucifer Yellow Flux (>1%): This confirms poor monolayer integrity.
-
Troubleshooting: Address the same points as for low TEER. Discard data from any wells that fail the integrity check.
-
Q8: I suspect my compound is being actively pumped out of the cells. How can I test for efflux transporter involvement?
If your compound has moderate passive permeability (from PAMPA) but low net flux across Caco-2 cells, it may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells.[][11] These pumps actively transport substrates out of the cell, reducing intracellular accumulation.[20][21][22]
To test for this:
-
Perform a Bidirectional Caco-2 Assay: Measure permeability in both directions: from the apical (top) to the basolateral (bottom) side (A→B), which simulates absorption, and from basolateral to apical (B→A).[11]
-
Calculate the Efflux Ratio (ER): The ER is the ratio of Papp (B→A) / Papp (A→B).[]
-
ER ≈ 1: No active efflux is occurring.
-
ER > 2: Suggests the compound is a substrate for an active efflux transporter.[11]
-
-
Use Inhibitors: Re-run the assay in the presence of known efflux pump inhibitors (e.g., Verapamil for P-gp).[11] If the A→B permeability increases and the ER decreases in the presence of the inhibitor, it confirms your compound is a substrate for that pump.
References
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-87.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Giri, T. K., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
- Anantharaman, G., et al. (2021). New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance.
- CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit.
- Unknown. (n.d.). Caco2 assay protocol.
- PubChem. (n.d.). This compound.
- Busschaert, N., et al. (2015). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters.
- Butreddy, A., et al. (2021).
- Williams, H. D., et al. (2013).
- Technology Networks. (n.d.). PAMPA Permeability Assay.
- Bentham Science Publishers. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Current Drug Metabolism.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.
- Studylib. (n.d.). Caco-2 Permeability Assay Protocol.
- Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
- BOC Sciences. (n.d.). Caco-2 Permeability Testing | Intestinal Model.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Unknown. (n.d.). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist.
- PubChem. (n.d.). 3-(2,4-Dichlorophenoxy)propanoic acid.
- Kumar, S., et al. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Microbiology Spectrum.
- Nishino, K., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology.
- CymitQuimica. (n.d.). CAS 55144-92-8: this compound.
- Royce, L. A., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology.
- LaBreck, P. T., et al. (2022). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
- Webber, M. A., & Piddock, L. J. V. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy.
- Fleming, I. N., et al. (2016). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS Medicinal Chemistry Letters.
- da Silva, A. D., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules.
- Chem-Impex. (n.d.). 3-(2,4-Dichlorophenyl)propionic acid.
- Cheung, J., et al. (2018). Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance. Medicinal Research Reviews.
- Sigma-Aldrich. (n.d.). 3-(2,4-Dichlorophenyl)propionic acid 97.
- Benchchem. (n.d.). Technical Support Center: Enhancing Cell Permeability of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives.
- Zorba, A., et al. (2018). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.
- ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software.
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- 16. Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
Technical Support Center: Enhancing COX-2 Selectivity of 3-(2,4-Dichlorophenyl)propanoic acid
Welcome to the technical support center for researchers engaged in the development of selective cyclooxygenase-2 (COX-2) inhibitors. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for scientists working to improve the COX-2 selectivity of 3-(2,4-Dichlorophenyl)propanoic acid. Our goal is to equip you with the foundational knowledge and practical methodologies to accelerate your research in this critical area of drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for improving the COX-2 selectivity of this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) scaffold that, in its parent form, exhibits non-selective inhibition of both COX-1 and COX-2 enzymes. The therapeutic anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, which is an inducible enzyme upregulated at sites of inflammation.[1] Conversely, the inhibition of the constitutively expressed COX-1 enzyme is associated with undesirable side effects, most notably gastrointestinal toxicity and impaired platelet aggregation.[1] By enhancing the selectivity for COX-2, we aim to develop safer NSAIDs with an improved therapeutic window, minimizing the risks associated with COX-1 inhibition.
Q2: What are the key structural differences between COX-1 and COX-2 that can be exploited to improve selectivity?
A2: The primary structural difference lies in the active site of the enzymes. COX-2 possesses a larger and more flexible active site compared to COX-1.[2][3] This is due to the substitution of a few key amino acids. Notably, at position 523, COX-2 has a valine residue, which is smaller than the isoleucine residue found in COX-1.[3] This substitution creates a "side pocket" or "secondary pocket" in the COX-2 active site that is absent in COX-1.[4] Additionally, differences in other amino acid residues, such as arginine at position 513 in COX-2 versus histidine in COX-1, can be targeted for selective interactions.[4]
Q3: What are the general medicinal chemistry strategies to increase COX-2 selectivity?
A3: Two primary strategies have proven effective:
-
Steric Hindrance: Introducing bulky substituents onto the inhibitor scaffold that can be accommodated by the larger active site of COX-2 but are too large to fit into the more constricted active site of COX-1.[5]
-
Targeting the Secondary Pocket: Incorporating chemical moieties, such as sulfonamides or sulfones, that can specifically bind within the secondary pocket of the COX-2 active site.[6] This creates additional favorable interactions that are not possible with COX-1, thereby increasing selectivity.
Troubleshooting Guide
This section addresses common experimental challenges you may encounter during the synthesis and evaluation of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Friedel-Crafts acylation for bulky side chain addition. | - Steric hindrance from the dichlorophenyl ring and the bulky acylating agent.- Deactivation of the aromatic ring by the chlorine atoms.- Inadequate catalyst activity or amount. | - Use a more reactive acylating agent (e.g., acid chloride instead of anhydride).- Employ a stronger Lewis acid catalyst (e.g., aluminum chloride).- Optimize reaction conditions (temperature, reaction time).- Consider alternative synthetic routes that build the substituted phenylpropanoic acid from a pre-functionalized aromatic precursor. |
| Difficulty in achieving regioselective sulfonation of the dichlorophenyl ring. | - The two chlorine atoms direct electrophilic substitution to specific positions, which may not be the desired one.- Harsh reaction conditions leading to multiple sulfonations or side reactions. | - Utilize milder sulfonating agents (e.g., chlorosulfonic acid at low temperatures).- Employ a protecting group strategy to block undesired positions before sulfonation.- Consider a nucleophilic aromatic substitution approach if a suitable starting material is available. |
| Inconsistent IC50 values in COX inhibition assays. | - Poor solubility of the test compound in the assay buffer.- Instability of the compound under assay conditions.- Inaccurate determination of compound concentration.- Variability in enzyme activity. | - Use a co-solvent like DMSO, ensuring the final concentration does not inhibit the enzyme.- Assess compound stability in the assay buffer over the incubation time.- Verify the purity and concentration of your stock solutions using analytical techniques (e.g., NMR, HPLC).- Always run a reference inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective) in parallel to normalize the data. |
| Synthesized sulfonamide derivative shows poor COX-2 selectivity. | - The position of the sulfonamide group on the phenyl ring is not optimal for interaction with the secondary pocket.- The linker between the phenyl ring and the propanoic acid is not of ideal length or flexibility.- The parent compound's inherent affinity for COX-1 is too high to be overcome by the modification. | - Synthesize and test isomers with the sulfonamide group at different positions on the phenyl ring.- Modify the propanoic acid side chain length or introduce conformational constraints.- Combine the sulfonamide modification with the addition of a bulky group to synergistically enhance COX-2 selectivity. |
Strategies for Enhancing COX-2 Selectivity of this compound
Based on established principles of medicinal chemistry, we propose two primary strategies to improve the COX-2 selectivity of this compound.
Strategy 1: Introduction of a Bulky Side Chain via Friedel-Crafts Acylation
This strategy aims to exploit the larger active site of COX-2 by introducing a sterically demanding group. A subsequent reduction of the ketone will yield the desired bulky alkyl substituent.
Caption: Workflow for introducing a bulky side chain.
Strategy 2: Introduction of a Sulfonamide Moiety
This approach targets the secondary pocket of the COX-2 active site by introducing a sulfonamide group onto the dichlorophenyl ring.
Caption: Workflow for introducing a sulfonamide moiety.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis and evaluation of modified this compound derivatives.
Protocol 1: Synthesis of 3-(2,4-Dichloro-5-sulfamoylphenyl)propanoic acid
This protocol details the introduction of a sulfonamide group at the 5-position of the phenyl ring.
Step 1: Chlorosulfonylation of this compound
-
In a fume hood, cool a flask containing chlorosulfonic acid (5 equivalents) to 0°C in an ice bath.
-
Slowly add this compound (1 equivalent) to the cooled chlorosulfonic acid with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product, 3-(2,4-dichloro-5-(chlorosulfonyl)phenyl)propanoic acid, will precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold water. Dry the product under vacuum.
Step 2: Amination of 3-(2,4-dichloro-5-(chlorosulfonyl)phenyl)propanoic acid
-
Dissolve the dried chlorosulfonyl derivative (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of aqueous ammonia (excess) dropwise with stirring.
-
Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 2 hours.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Collect the solid 3-(2,4-dichloro-5-sulfamoylphenyl)propanoic acid by vacuum filtration, wash with water, and dry.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.
Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric Method)
This protocol is adapted from commercially available colorimetric COX inhibitor screening kits.[7][8][9]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., celecoxib, ibuprofen) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590-611 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer according to the supplier's instructions.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme.
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2).
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2), and 10 µL of test compound at various concentrations.
-
-
Pre-incubation: Add 10 µL of the colorimetric substrate solution to all wells. Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid to all wells.
-
Measurement: Immediately read the absorbance at 590 nm in kinetic mode for 2-5 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the average rate of the background wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate of Inhibitor Well / Rate of 100% Activity Well)) * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Illustrative Example
| Compound | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Parent Compound | This compound | 5.0 (Estimated) | 2.5 (Estimated) | 2 |
| Derivative 1 | 3-(2,4-Dichloro-5-isobutylphenyl)propanoic acid | 15.0 | 0.5 | 30 |
| Derivative 2 | 3-(2,4-Dichloro-5-sulfamoylphenyl)propanoic acid | 25.0 | 0.2 | 125 |
| Reference: Celecoxib | - | 8.2 | 0.068 | 120 |
| Reference: Ibuprofen | - | 1.2 | 8.0 | 0.15 |
Data for reference compounds are representative values from the literature.[10]
Logical Relationships in COX-2 Selective Inhibitor Design
Caption: Key relationships in designing COX-2 selective inhibitors.
References
- Vertex AI Search.
- Oxford Academic.
- Dove Press.
- ResearchGate. Active-site cavity of COX-1 and COX-2 (schematic).
- PubMed. Structure of COX-1 and COX-2 enzymes and their interaction with inhibitors.
- NIH. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC.
- PMC.
- Bentham Science. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- ResearchGate. The different strategies for COX-2 blockade. (a) COX-2 selective NSAIDs....
- ResearchGate.
- PNAS. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC.
- BenchChem. Application Notes and Protocols for Cox-2-IN-27 In Vitro Enzyme Assay.
- PMC. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PubMed Central.
- ACS Publications. Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry.
- MDPI. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors.
- ACS Omega. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
- Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit.
- Springer.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid.
- Chem-Impex. 3-(2,4-Dichlorophenyl)propionic acid.
- PubMed Central.
- MedCentral. Which NSAIDs Are Most Selective For COX-1 and COX-2?.
- MDPI. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing.
- PrepChem.com. Preparation of 3-(2,4-Dichlorophenoxy)propionic acid.
- AJMC.
- Brieflands.
- MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- PubMed. Diclofenac, a selective COX-2 inhibitor, inhibits DMH-induced colon tumorigenesis through suppression of MCP-1, MIP-1α and VEGF.
- Google Patents. Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
- ResearchGate.
- NUS Blog. Dose-dependence of COX-2 selectivity of coxibs.
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigation of Side Effects in 3-(2,4-Dichlorophenyl)propanoic Acid Derivatives
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 3-(2,4-Dichlorophenyl)propanoic acid derivatives. These compounds, often investigated for their anti-inflammatory properties, share characteristics with non-steroidal anti-inflammatory drugs (NSAIDs) and, consequently, their associated side effect profiles.[1][2] The primary challenge in their development is uncoupling therapeutic efficacy from dose-limiting toxicities, most notably gastrointestinal (GI) complications.[3]
This document provides in-depth, experience-driven troubleshooting guides and validated protocols to proactively address and mitigate these side effects during preclinical development.
Section 1: Understanding the Mechanistic Basis of Side Effects (FAQs)
This section addresses the fundamental questions regarding the origins of toxicity associated with this class of compounds.
Q1: What are the primary side effects observed with this compound derivatives and why do they occur?
A1: The side effect profile is dominated by gastrointestinal issues, with potential for renal and cardiovascular events with chronic use.[4][5] The mechanisms are twofold:
-
Systemic Inhibition of Cyclooxygenase (COX) Enzymes: Like traditional NSAIDs, these acidic compounds inhibit COX enzymes.[1] There are two primary isoforms:
-
COX-1: This enzyme is constitutively expressed and plays a crucial role in protecting the stomach lining from its own acidic environment.[6][7] Inhibition of COX-1 reduces the production of protective prostaglandins, increasing the risk of indigestion, heartburn, ulcers, and bleeding.[6][7][8]
-
COX-2: This isoform is induced at sites of inflammation. Its inhibition is responsible for the desired anti-inflammatory and analgesic effects.[6] The non-selective inhibition of both enzymes is the primary driver of systemic GI toxicity.[7]
-
-
Topical Irritation: The carboxylic acid moiety, which is characteristic of this class, can cause direct or "topical" irritation to the gastric mucosa upon oral administration.[2] This localized effect can exacerbate the systemic effects of COX-1 inhibition.
Q2: My lead compound is a potent anti-inflammatory, but early screens show significant GI toxicity. Is this expected?
A2: Yes, this is a common and expected finding. The structural features required for anti-inflammatory activity (e.g., the propanoic acid group) are often the same ones that contribute to GI toxicity.[2][3] The key challenge is to selectively reduce the off-target effects (like COX-1 inhibition and local irritation) while maintaining the on-target (COX-2 mediated) efficacy. The degree of GI intolerance can vary significantly between species, with rats often being more sensitive than monkeys, for instance.[3]
Q3: Beyond GI issues, what other toxicities should I be aware of?
A3: While GI toxicity is the most frequent concern, chronic administration can lead to other serious adverse effects, including:
-
Renal Abnormalities: Prostaglandins play a role in maintaining renal blood flow. Long-term inhibition can lead to kidney damage.[5][9]
-
Cardiovascular Complications: Some NSAIDs are associated with an increased risk of heart attack and stroke, a concern that should be monitored in preclinical safety studies.[10]
-
Hepatotoxicity: Drug-induced liver injury (DILI) is a potential risk for many small molecules and should be evaluated.[11]
Section 2: Preclinical Mitigation Strategies & Troubleshooting
This section provides actionable strategies to implement during the drug discovery and development process.
Part 2.1: Structural Modification via Prodrug Strategy
The most direct way to mitigate local irritation from the carboxylic acid is to temporarily mask it. A prodrug approach achieves this by converting the acid into an ester or another labile group, which is then cleaved in vivo to release the active parent drug.[12][13]
FAQ: How does creating an ester prodrug reduce GI side effects? By converting the carboxylic acid to a neutral ester, you achieve two goals:
-
Eliminate Local Irritation: The neutral ester does not directly irritate the gastric mucosa.[2]
-
Delay Active Drug Release: The prodrug is absorbed and then hydrolyzed by esterase enzymes in the blood, liver, or other tissues, releasing the active acidic drug systemically and bypassing high concentrations in the stomach.[14]
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low conversion to active drug in plasma. | 1. The chosen ester is too sterically hindered for efficient enzymatic cleavage. 2. The selected animal model has low circulating esterase activity. | 1. Synthesize a series of less-hindered esters (e.g., methyl, ethyl). 2. Test prodrug stability in plasma from different species (rat, dog, human) in vitro before selecting an in vivo model. |
| High variability in plasma concentrations (AUC). | 1. The prodrug has poor aqueous solubility, leading to erratic absorption. 2. Significant first-pass metabolism is occurring. | 1. Consider a more hydrophilic ester promoiety (e.g., glycolamide ester) to improve solubility.[13] 2. Perform a pilot study with both oral (PO) and intravenous (IV) administration to determine absolute bioavailability. |
| Prodrug is chemically unstable in formulation. | The ester is susceptible to hydrolysis at the formulation pH. | 1. Screen formulation pH (typically between 4-6 for esters). 2. Use a solid dosage form (e.g., powder in capsule) for early studies to minimize formulation-based hydrolysis. |
This protocol describes a general method for the esterification of the parent carboxylic acid.
Materials:
-
This compound (1 equivalent)
-
Anhydrous Ethanol (20-50 equivalents, serves as solvent and reagent)
-
Concentrated Sulfuric Acid (0.1 equivalents, catalyst)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Rotary evaporator, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve the parent acid in anhydrous ethanol in a round-bottom flask.
-
Cool the solution in an ice bath. Slowly add the concentrated sulfuric acid dropwise with stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature or gently heat to reflux (e.g., 50-60°C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and remove the excess ethanol using a rotary evaporator.
-
Redissolve the residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl ester prodrug.
-
Purify the crude product using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and LC-MS.
Caption: Workflow for prodrug synthesis and evaluation.
Part 2.2: Formulation & Administration Strategies
For compounds where structural modification is not feasible, formulation can provide a significant reduction in local GI side effects.
FAQ: My compound must be administered as the parent acid. What are my options?
-
Co-administration with Food: Administering the compound with a meal can dilute the drug and buffer the stomach, reducing direct irritation.[6][7]
-
Enteric Coating: Formulating the active pharmaceutical ingredient (API) in an enteric-coated capsule or tablet. These formulations use pH-sensitive polymers that remain intact in the low pH of the stomach but dissolve in the higher pH of the small intestine, thus bypassing the gastric mucosa.[15]
-
Co-administration with Gastroprotective Agents: In a clinical setting, co-prescription with proton pump inhibitors (PPIs) like omeprazole or H2 blockers is a standard strategy.[8][16] This can be modeled in preclinical studies to assess its impact on both safety and pharmacokinetics.
Caption: Decision tree for selecting a formulation strategy.
Section 3: In Vitro & In Vivo Safety Assessment
Rigorous and early safety assessment is critical to de-risk candidates.
Part 3.1: In Vitro Predictive Toxicology
Before proceeding to animal studies, in vitro assays can provide valuable, early indicators of potential toxicity.
FAQ: What are the most critical in vitro assays for this compound class?
-
Cell Viability in Gastric Epithelial Cells (e.g., AGS): This assay directly measures the cytotoxic potential of your compound on stomach cells, providing an early indication of topical irritancy.
-
COX-1/COX-2 Inhibition Assay: A biochemical or cell-based assay to determine the IC50 for each isoform. The ratio of COX-1/COX-2 inhibition is a key indicator of GI safety. A higher ratio (i.e., more selective for COX-2) is desirable.
-
Hepatotoxicity Panel (e.g., HepG2 cells): Assays for mitochondrial toxicity and bile salt export pump (BSEP) inhibition can help predict the risk of drug-induced liver injury (DILI).[11]
This protocol is a standard method for evaluating the ulcerogenic potential of a test compound in vivo.
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
Test compound and vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin (e.g., 30 mg/kg)
-
Oral gavage needles
-
Dissecting tools
-
Stereomicroscope
Procedure:
-
Fast animals for 18-24 hours prior to dosing, with free access to water.
-
Randomly assign animals to groups (Vehicle, Positive Control, Test Compound at various doses). N=6-8 animals per group.
-
Administer the assigned treatment by oral gavage.
-
Four hours post-dosing, euthanize the animals by CO₂ asphyxiation.
-
Immediately dissect the stomach, open it along the greater curvature, and rinse gently with saline to remove gastric contents.
-
Pin the stomach flat on a board and examine the mucosa for lesions using a stereomicroscope.
-
Score the lesions based on their number and severity (e.g., 0 = no lesion; 1 = small pinpoint lesion; 5 = severe ulceration). The sum of the scores for each animal is its ulcer index.
-
Compare the ulcer index of the test compound groups to the vehicle and positive control groups. A statistically significant reduction in the ulcer index compared to the positive control indicates improved GI safety.
Caption: A tiered approach to preclinical safety assessment.
References
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- HSS. (2025). Reducing Side Effects of NSAIDs Like Ibuprofen and Naproxen.
- Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences.
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- Schmassmann, A. (2005). Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond. PMC.
- PubMed. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters.
- NHS. (n.d.). NSAIDs.
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- ACS Publications. (n.d.). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers.
- PubChem. (n.d.). 3-(2,4-Dichlorophenoxy)propanoic acid.
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- PubMed. (1988). The propionic acids. Gastrointestinal toxicity in various species. Toxicologic Pathology.
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- 15. A Systematic Review of Gastric Acid-Reducing Agent-Mediated Drug–Drug Interactions with Orally Administered Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reducing Side Effects of NSAIDs Like Ibuprofen and Naproxen [hss.edu]
Technical Support Center: Scaling Up 3-(2,4-Dichlorophenyl)propanoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 3-(2,4-Dichlorophenyl)propanoic acid. This guide is designed for researchers, chemists, and professionals in drug development and agrochemical synthesis. Here, we address common challenges and frequently asked questions encountered during the production of this versatile intermediate. Our goal is to provide practical, experience-driven advice to help you optimize your process, improve yield and purity, and troubleshoot effectively.
I. Troubleshooting Guide: Common Issues and Solutions
This section tackles specific problems that can arise during the synthesis and workup of this compound. Each issue is presented with its probable causes and a step-by-step resolution protocol.
Issue 1: Low Yield of the Final Product
Question: We are consistently obtaining a low yield of this compound after the final hydrolysis and decarboxylation steps of our malonic ester synthesis. What are the likely causes and how can we improve the yield?
Probable Causes & Solutions:
-
Incomplete Initial Alkylation: The first step, the alkylation of diethyl malonate with 2,4-dichlorobenzyl halide, is critical. Incomplete reaction leads to unreacted starting materials and a lower overall yield.
-
Troubleshooting Steps:
-
Verify Base Strength and Stoichiometry: Ensure a sufficiently strong base, like sodium ethoxide, is used to completely deprotonate the diethyl malonate. Use at least a stoichiometric equivalent of the base.
-
Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting diethyl malonate. If the reaction stalls, consider adding a slight excess of the base or extending the reaction time.
-
Check Reagent Quality: Ensure the 2,4-dichlorobenzyl halide is pure and free from degradation.
-
-
-
Side Reactions: Dialkylation: A significant drawback of the malonic ester synthesis is the potential for dialkylation, where a second 2,4-dichlorobenzyl group is added to the malonic ester.[1][2] This byproduct consumes starting materials and reduces the yield of the desired mono-alkylated product.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the diethyl malonate relative to the 2,4-dichlorobenzyl halide to favor mono-alkylation.
-
Slow Addition: Add the 2,4-dichlorobenzyl halide slowly to the reaction mixture containing the deprotonated diethyl malonate. This maintains a low concentration of the alkylating agent, minimizing the chance of dialkylation.
-
-
-
Losses During Workup: The product, being a carboxylic acid, can be lost during the extraction and washing steps if the pH is not carefully controlled.[3][4]
-
Troubleshooting Steps:
-
pH Management: During aqueous workup, ensure the aqueous layer is sufficiently acidified (pH < 2) before extracting the carboxylic acid product into an organic solvent. This protonates the carboxylate, making it more soluble in the organic phase.
-
Solvent Selection: Use an appropriate organic solvent for extraction, such as ethyl acetate or diethyl ether, in which the product has good solubility.
-
Minimize Emulsions: Emulsions can trap the product and make separation difficult. If an emulsion forms, try adding brine or filtering the mixture through a pad of celite.[5]
-
-
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Diethyl Malonate : 2,4-Dichlorobenzyl Halide Ratio | 1 : 1 | 1.1 : 1 | Minimizes dialkylation. |
| Base (e.g., Sodium Ethoxide) | 1 equivalent | 1.05 - 1.1 equivalents | Ensures complete deprotonation of diethyl malonate. |
| Workup pH for Extraction | Not specified | < 2 | Ensures the carboxylic acid is in its protonated, organic-soluble form. |
Issue 2: Impurities in the Final Product
Question: Our final product of this compound shows significant impurities by NMR and LC-MS analysis, even after purification. What are the potential sources of these impurities and how can we remove them?
Probable Causes & Solutions:
-
Unreacted Starting Materials: Incomplete reactions at any stage will lead to the presence of starting materials in the final product.
-
Troubleshooting Steps:
-
Reaction Monitoring: As mentioned previously, use TLC or another appropriate analytical technique to ensure each reaction step goes to completion.
-
Purification of Intermediates: If possible, purify the intermediate alkylated malonic ester before proceeding to the hydrolysis and decarboxylation step. This can be achieved by column chromatography.
-
-
-
Byproduct Formation: Besides dialkylation, other side reactions can occur. For instance, the starting 2,4-dichlorobenzyl halide can undergo elimination reactions under basic conditions.
-
Troubleshooting Steps:
-
Temperature Control: Maintain the recommended reaction temperature to minimize side reactions. Exothermic reactions should be cooled appropriately.
-
Choice of Base: A non-nucleophilic base can sometimes be advantageous if elimination is a significant issue.
-
-
-
Inadequate Purification: The final product may require more rigorous purification than simple extraction and crystallization.
-
Troubleshooting Steps:
-
Recrystallization: This is a powerful technique for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good separation of the product from its impurities.
-
Column Chromatography: For difficult-to-remove impurities, column chromatography using silica gel is a highly effective method. A gradient elution of solvents (e.g., hexanes and ethyl acetate) can be used to separate compounds with different polarities.[6]
-
-
Issue 3: Difficulty with the Workup and Isolation
Question: We are experiencing problems during the aqueous workup, specifically with the formation of a persistent emulsion and difficulty in separating the organic and aqueous layers. What can we do to resolve this?
Probable Causes & Solutions:
-
Formation of Soaps: If the hydrolysis of the ester is performed under basic conditions (saponification), the resulting carboxylate salt can act as a soap, leading to emulsion formation.[7]
-
Troubleshooting Steps:
-
Acidification: Before extraction, ensure the reaction mixture is thoroughly acidified. This converts the carboxylate salt to the less-emulsifying carboxylic acid.
-
Brine Wash: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the emulsified mixture through a pad of celite or diatomaceous earth can sometimes help to break up the emulsion.[5]
-
-
-
Presence of Insoluble Byproducts: Sometimes, insoluble byproducts can accumulate at the interface between the organic and aqueous layers, making separation difficult.
-
Troubleshooting Steps:
-
Filtration: As above, filtering the mixture can remove these insoluble materials.
-
Addition of More Solvent: Diluting the organic layer with more solvent can sometimes help to dissolve interfacial crud.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory scale?
A1: The most frequently employed method is the malonic ester synthesis.[8][9] This versatile reaction involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable alkyl halide, in this case, 2,4-dichlorobenzyl chloride or bromide. The resulting substituted malonic ester is then hydrolyzed and decarboxylated to yield the desired carboxylic acid.[7]
Q2: What are the key safety precautions to consider when working with the reagents for this synthesis?
A2: Several reagents used in this synthesis require careful handling:
-
Sodium Ethoxide: This is a strong base that is corrosive and moisture-sensitive. It should be handled in a fume hood, away from sources of moisture, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
2,4-Dichlorobenzyl Halides: These are lachrymators and skin irritants. They should be handled in a well-ventilated fume hood with appropriate PPE.
-
Strong Acids and Bases: The hydrolysis and workup steps involve strong acids (like HCl or H₂SO₄) and bases (like NaOH or KOH), which are corrosive. Always add acid to water, not the other way around, to control the exothermic reaction.
Q3: Can this synthesis be adapted for large-scale production? What are the main challenges?
A3: Yes, this synthesis can be scaled up. However, several challenges need to be addressed:
-
Heat Management: The initial alkylation and the final decarboxylation can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. Jacketed reactors with temperature control are essential.
-
Reagent Addition: The slow and controlled addition of reagents, especially the alkylating agent, becomes even more critical at a larger scale to maintain reaction control and minimize side reactions like dialkylation.
-
Workup and Extraction: Handling large volumes of solvents during extraction can be challenging. The risk of emulsion formation can also be higher. The use of larger separatory funnels or specialized extraction equipment may be necessary.
-
Waste Disposal: Large-scale synthesis generates significant amounts of waste, including aqueous acidic and basic solutions and organic solvents. Proper waste management and disposal protocols must be in place.
III. Experimental Protocol: Malonic Ester Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis.
Step 1: Alkylation of Diethyl Malonate
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Base Preparation: In the flask, dissolve sodium ethoxide (1.05 equivalents) in anhydrous ethanol.
-
Addition of Diethyl Malonate: To the stirred solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.
-
Addition of Alkylating Agent: Slowly add 2,4-dichlorobenzyl chloride (1.0 equivalent) via the dropping funnel over a period of 30-60 minutes. An exothermic reaction may be observed; maintain the temperature below 50°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl 2-(2,4-dichlorobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: To the crude diethyl 2-(2,4-dichlorobenzyl)malonate, add an excess of a 10-20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (a homogeneous solution should be formed).
-
Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is less than 2. Carbon dioxide will be evolved during this step.
-
Heating: Gently heat the acidified mixture to 50-60°C for about 30 minutes to ensure complete decarboxylation.
-
Isolation: Cool the mixture to room temperature. The product, this compound, may precipitate as a solid. If so, collect the solid by vacuum filtration. If it remains oily, extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization (e.g., from a mixture of hexanes and ethyl acetate) or column chromatography.
IV. Visualizing the Workflow
Workflow for the Synthesis of this compound
Caption: A flowchart of the malonic ester synthesis of this compound.
V. References
-
PrepChem. Preparation of 3-(2,4-Dichlorophenoxy)propionic acid. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]
-
MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Available from: [Link]
-
Vedantu. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Available from: [Link]
-
Organic Chemistry On-Line. Malonic Ester Synthesis. Available from: [Link]
-
Organic Chemistry Tutor. Malonic Ester Synthesis. Available from: [Link]
-
Wikipedia. Malonic ester synthesis. Available from: [Link]
-
Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. Available from: [Link]
-
Organic Chemistry Portal. Malonic Ester Synthesis. Available from: [Link]
-
ResearchGate. The synthesis of dichlorprop anno 1950. The initial chlorination of... Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. Available from: [Link]
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Ester Synthesis [organic-chemistry.org]
- 3. How To [chem.rochester.edu]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 9. askthenerd.com [askthenerd.com]
Technical Support Center: 3-(2,4-Dichlorophenyl)propanoic Acid Experiments
This guide is designed to serve as a dedicated resource for researchers, scientists, and professionals in drug development who are working with 3-(2,4-Dichlorophenyl)propanoic acid. Inconsistent experimental results can be a significant impediment to progress. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring greater reproducibility and success in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties, synthesis, and handling of this compound.
Q1: What are the expected physical and chemical properties of pure this compound?
A1: The identity and purity of your compound should be confirmed by comparing its properties to established data. Significant deviation from these values often indicates the presence of impurities or residual solvent.
| Property | Expected Value | Source(s) |
| CAS Number | 55144-92-8 | [1][2] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1][3] |
| Molecular Weight | 219.06 g/mol | [2][3] |
| Appearance | White to off-white solid/crystals | [1][4] |
| Melting Point | 87-94 °C (literature range) | [1][2][5] |
| Purity (Typical) | ≥97% (HPLC) | [1][2] |
| Solubility | Moderately soluble in organic solvents, less soluble in water. | [4] |
Q2: What are the most common synthetic routes, and which is prone to inconsistencies?
A2: The most prevalent laboratory-scale method is the Malonic Ester Synthesis .[6] This route involves the alkylation of diethyl malonate with a 2,4-dichlorobenzyl halide, followed by hydrolysis and decarboxylation.[7][8] While effective, this multi-step process is a frequent source of inconsistent yields and purity due to potential side reactions like dialkylation.[9]
Another common route is the hydrolysis of 3-(2,4-dichlorophenyl)propionitrile . This can be performed under acidic or basic conditions and is generally a cleaner reaction, though the nitrile starting material may be less accessible.[10][11]
Q3: What are the primary causes of low yield or product impurity?
A3: In our experience, inconsistent results typically stem from three areas:
-
Incomplete Reactions: Insufficient base strength or quantity in the malonic ester synthesis, or inadequate heating/reflux time during the hydrolysis step (ester or nitrile) can lead to a high percentage of unreacted starting material.[10][12]
-
Side Reactions: The formation of a dialkylated by-product is a major drawback of the malonic ester synthesis, which complicates purification and lowers the yield of the desired mono-alkylated product.[9]
-
Product Loss During Work-up: As a carboxylic acid, the product is soluble in aqueous base. Improper pH control during the acid-base extraction is a very common cause of significant product loss into the aqueous layer.[13][14]
Q4: What are the essential safety precautions for handling this compound?
A4: According to the Globally Harmonized System (GHS) classifications, this compound is associated with several hazards.[2][3] Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses/face shield, and a lab coat.[2]
-
Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[2][3]
-
Handling: Avoid creating dust. Ensure adequate ventilation.
-
Storage: Store in a tightly sealed container in a cool, dry place (0-8°C is recommended for long-term stability).[1]
Section 2: Troubleshooting Guide - Synthesis & Work-up
This section provides a problem-and-solution framework for issues encountered during the synthesis and initial purification stages.
Problem 1: The reaction is complete by TLC, but the final yield is significantly lower than expected.
-
Potential Cause A: Product Loss During Aqueous Work-up.
-
Causality: this compound contains an acidic carboxylic acid functional group. During work-up, if you wash the organic layer with an aqueous basic solution (e.g., NaHCO₃, NaOH) to remove acidic impurities, your product will be deprotonated to its carboxylate salt form. This salt is highly soluble in the aqueous layer and will be discarded, leading to catastrophic yield loss. The product must be in its protonated (acidic) form to remain in the organic solvent.
-
Troubleshooting Protocol:
-
Isolate the Product from the Aqueous Layer: If you have saved your basic aqueous washes, you can likely recover your product.[13] Cool the combined aqueous layers in an ice bath.
-
Acidify Carefully: Slowly add concentrated HCl or 3M HCl while stirring vigorously. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH 1-2).
-
Observe Precipitation: As the carboxylate is protonated, the neutral carboxylic acid will become insoluble and precipitate out of the aqueous solution.
-
Extract the Product: Extract the acidified aqueous layer multiple times (3x) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine and Dry: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo to recover your product.[14]
-
-
-
Potential Cause B: Incomplete Decarboxylation (Malonic Ester Synthesis).
-
Causality: The final step of the malonic ester synthesis requires heating the hydrolyzed di-acid intermediate to induce decarboxylation (loss of CO₂).[7] Insufficient heating time or temperature will leave you with the malonic acid derivative, which has different physical properties and will affect your final mass and characterization.
-
Solution: Ensure the acidic hydrolysis/decarboxylation step is heated to reflux for a sufficient period as dictated by your protocol (typically several hours). Monitor the reaction for the cessation of CO₂ evolution.
-
Problem 2: An intractable emulsion forms during the liquid-liquid extraction.
-
Causality: Emulsions are common when the densities of the organic and aqueous layers are similar or when fine particulate matter is present, stabilizing the mixture.[15] This is a physical, not chemical, problem.
-
Solutions (in order of application):
-
"Break" the Emulsion with Brine: Add a saturated solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, helping to force the separation of the layers.
-
Filtration: If a solid precipitate is causing the emulsion, attempt to filter the entire mixture through a pad of Celite® or glass wool to remove the solid.[15]
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for separating the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (20-30 minutes) can allow the layers to separate on their own.
-
Section 3: Troubleshooting Guide - Purification & Characterization
This section focuses on issues that arise after the initial isolation of the crude product.
Problem 3: The isolated product is an oil or a waxy solid that refuses to crystallize.
-
Potential Cause: Significant Impurities.
-
Causality: The presence of impurities disrupts the formation of a stable crystal lattice. In the malonic ester synthesis, the most likely culprit is the dialkylated by-product, diethyl bis(2,4-dichlorobenzyl)malonate, or unreacted starting materials.[9] These impurities act as "defects," preventing your desired product from organizing into a crystalline solid.
-
Solution: Chromatographic Purification. Before attempting recrystallization, purify the crude oil/wax using flash column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient solvent system of hexanes and ethyl acetate is a good starting point. The more polar carboxylic acid product will elute more slowly than less polar impurities like the starting halide and the dialkylated ester. Add a small amount of acetic acid (0.5-1%) to the eluent to keep the product protonated and prevent streaking on the column.
-
Monitoring: Use TLC to identify the fractions containing your pure product. Combine the pure fractions and remove the solvent in vacuo. The resulting pure, amorphous solid should now be much more amenable to crystallization.
-
-
Problem 4: The melting point of the crystalline product is broad (e.g., 82-90 °C) and lower than the literature value.
-
Causality: A broad melting point range is a classic indicator of an impure compound.[1] Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to begin melting and broadening the temperature range over which the solid-to-liquid transition occurs.
-
Solution: Recrystallization. This technique purifies crystalline solids by leveraging differences in solubility at different temperatures.
-
Protocol: See Protocol 2: Purification by Recrystallization below for a detailed, step-by-step guide. The key is selecting an appropriate solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Problem 5: The ¹H NMR spectrum shows unexpected or messy peaks.
-
Potential Cause A: Dialkylated By-product.
-
Causality (Malonic Ester Route): If the initial alkylation is not carefully controlled, a second alkylation can occur, leading to a C₂-symmetric by-product.[9]
-
Spectroscopic Signature: Look for a single, sharp singlet for the two equivalent benzylic protons (Ar-CH ₂-), integrating to 4H relative to the aromatic protons. The desired product will show two distinct multiplets (a triplet or quartet of triplets) for the -CH ₂-CH ₂- group.
-
-
Potential Cause B: Residual Solvent.
-
Causality: Insufficient drying of the final product under high vacuum.
-
Solution: Consult a standard NMR solvent impurity chart. Common culprits include Ethyl Acetate (~1.26, 2.05, 4.12 ppm), Dichloromethane (~5.30 ppm), and Hexane (~0.88, 1.26 ppm). If significant solvent is present, re-dissolve the product in a minimal amount of a low-boiling-point solvent (like dichloromethane) and re-concentrate under high vacuum.
-
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound to aid in characterization.
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.1 - 7.5 | m | 3H | Ar-H |
| Propanoic | ~3.0 | t | 2H | Ar-CH ₂-CH₂- |
| Propanoic | ~2.7 | t | 2H | Ar-CH₂-CH ₂- |
| Carboxylic | >10.0 | br s | 1H | -COOH |
| ¹³C NMR | Predicted Shift (ppm) | Assignment |
| Carbonyl | >175 | C =O |
| Aromatic | 127 - 138 | Ar-C |
| Propanoic | ~35 | Ar-CH₂-C H₂- |
| Propanoic | ~30 | Ar-C H₂-CH₂- |
Section 4: Detailed Experimental Protocols
These protocols represent self-validating systems designed for high reproducibility.
Protocol 1: Synthesis via Malonic Ester Alkylation
This protocol is a representative example. Always refer to your institution's safety guidelines and perform a risk assessment.
-
Deprotonation: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.05 eq) to anhydrous ethanol. Stir until fully dissolved. Add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes. The formation of the sodium enolate is quantitative.[12]
-
Alkylation: Add 2,4-dichlorobenzyl chloride (1.0 eq) dropwise to the enolate solution. The reaction is often mildly exothermic. Heat the mixture to reflux and monitor by TLC (e.g., 4:1 Hexanes:EtOAc) until the starting halide is consumed (typically 4-6 hours).
-
Work-up (Quench): Cool the reaction to room temperature. Pour the mixture into an equal volume of water. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine (1x), and dry over anhydrous MgSO₄. Filter and concentrate in vacuo to yield the crude diethyl (2,4-dichlorobenzyl)malonate.
-
Hydrolysis & Decarboxylation: To the crude ester, add 6M HCl (a sufficient excess to hydrolyze both esters). Heat the biphasic mixture to a vigorous reflux. The reaction can be monitored for the cessation of CO₂ evolution. Continue reflux for at least 6-12 hours to ensure complete reaction.
-
Isolation: Cool the mixture to room temperature. A solid product may crash out. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water (1x) and brine (1x), then dry over anhydrous MgSO₄. Filter and concentrate in vacuo to yield the crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of your crude product in several test tubes. Add a few drops of different solvents (e.g., hexanes, toluene, water, ethanol/water mixture). The ideal solvent will not dissolve the product at room temperature but will fully dissolve it upon heating. A toluene/hexanes or ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Keep the solution on a hot plate at a gentle boil.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR spectroscopy.
Section 5: Visual Guides & Workflows
Diagram 1: Malonic Ester Synthesis Workflow
Caption: Workflow for the synthesis of the target acid.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for diagnosing the cause of low yield.
References
- Preparation of 3-(2,4-Dichlorophenoxy)propionic acid. PrepChem.com. [Link]
- Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]
- How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- Malonic ester synthesis. Wikipedia. [Link]
- Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]
- This compound.
- The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. [Link]
- Malonic Ester Synthesis. Organic Chemistry On-Line. [Link]
- Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses. [Link]
- The synthesis of dichlorprop anno 1950.
- 3-(2,4-Dichlorophenoxy)propanoic acid.
- 21.10: Malonic Ester Synthesis. Chemistry LibreTexts. [Link]
- How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]
- The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Vedantu. [Link]
- The 5-Step System That Cracks ANY Organic Synthesis Problem. YouTube. [Link]
- 2-(2,4-dichlorophenoxy)propanoic acid. Stenutz. [Link]
- Dichlorprop.
- 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]
- hydrolysis of nitriles. Chemguide. [Link]
- Organic Chemistry Synthesis Problems. Chemistry Steps. [Link]
- The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions.
- low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. [Link]
- Hydrolysis of Nitriles - Explanation, Process and FAQs. Testbook. [Link]
- Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Propionitrile. Wikipedia. [Link]
- Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
- Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. [Link]
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- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
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- 10. chemguide.co.uk [chemguide.co.uk]
- 11. testbook.com [testbook.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
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- 14. How To Run A Reaction [chem.rochester.edu]
- 15. Troubleshooting [chem.rochester.edu]
Cross-reactivity issues with 3-(2,4-Dichlorophenyl)propanoic acid in immunoassays
Technical Support Center: Immunoassay Solutions
A-Z Guide to Troubleshooting Cross-Reactivity with 3-(2,4-Dichlorophenyl)propanoic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in their immunoassays. As a Senior Application Scientist, I've structured this resource to provide not only step-by-step solutions but also the underlying scientific reasoning to empower your troubleshooting efforts. This guide specifically addresses issues of cross-reactivity that may arise from the presence of small molecules like this compound in your samples.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity?
Immunoassay cross-reactivity is a specific type of interference where the antibodies in your assay bind to molecules that are structurally similar, but not identical, to the target analyte you intend to measure.[1][2] This binding of non-target molecules can lead to inaccurate quantification, most commonly causing falsely elevated results (false positives).[3][4] This issue is particularly prevalent in competitive immunoassay formats used for detecting small molecules (haptens), where any compound that mimics the analyte's key structural features (epitopes) can compete for a limited number of antibody binding sites.[1][3][5]
Q2: Why would a compound like this compound cause cross-reactivity?
This compound is a small molecule with a distinct chemical structure. Cross-reactivity occurs when the antibody's binding site recognizes structural motifs on this molecule that are highly similar to those on your target analyte.
Key Structural Features of this compound:
-
A Dichlorinated Phenyl Ring: This rigid, hydrophobic structure is a common feature in many pharmaceutical compounds and environmental molecules.
-
A Propanoic Acid Side Chain: This provides a carboxylic acid group, which can be a key recognition point for antibodies.
If your target analyte shares this combination of a substituted aromatic ring and a carboxylic acid side chain, the antibody may not be able to distinguish between the two molecules with perfect specificity. For example, an antibody developed to detect a drug metabolite that also has a dichlorophenyl group could easily cross-react with this compound. This is a well-documented challenge, especially in assays for steroids, drugs of abuse, and their metabolites, which often have very similar core structures.[3][4][6][7]
Troubleshooting Guide: From Problem to Solution
This section addresses common problems you might encounter and provides a logical workflow for diagnosing and resolving them.
Problem 1: My assay shows high background or unexpectedly high positive signals in certain samples.
A high signal or background can stem from several issues, including reagent contamination, insufficient washing, or incorrect incubation times.[8][9][10] However, if these common issues are ruled out and the problem is sample-specific, cross-reactivity is a strong possibility.[9]
Causality: In a competitive ELISA, a high signal (in terms of calculated concentration) means that something in the sample is competing with the labeled analyte for antibody binding sites, thus reducing the final measured signal (e.g., color or light). A cross-reactant like this compound can cause this by binding to the antibody, leading the assay to interpret its presence as a high concentration of the actual target analyte.[3]
The following diagram outlines a systematic approach to diagnosing interference.
Caption: Mechanism of competitive immunoassay interference.
References
- Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
- Surmodics IVD. Potential Errors that can Occur in an ELISA.
- ELISA AND TROUBLESHOOTING TIPS. (n.d.).
- Boster Biological Technology. (2025). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide.
- Favresse, J., et al. (2021). Hormone Immunoassay Interference: A 2021 Update. Clinical Chemistry and Laboratory Medicine.
- Tate, J., & Ward, G. (2004). Interferences in Immunoassay. The Clinical Biochemist Reviews.
- Whitehead, P. (2020). Immunoassay – Sources and Effects of Immunoassay Interference. ELGA LabWater.
- Dodig, S. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica.
- Nikolac, N. (2015). MOST COMMON INTERFERENCES IN IMMUNOASSAYS. Libri Oncologici.
- Kricka, L.J. (2012). Interferences in immunoassay. IntechOpen.
- Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
- CANDOR Bioscience GmbH. cross-reactivity in immunoassays.
- Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops.
- Sittampalam, G.S., et al. (2012). Assay Guidance Manual: Immunoassay Methods. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Dzantiev, B.B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.
- Quansys Biosciences. (2023). Cross reactivity testing at Quansys Biosciences.
- Creative Biolabs. Immunoassay Protocol & Troubleshooting.
- Surmodics IVD. How Do Immunoassay Tests Work.
- Diamond Diagnostics. Optimizing Accuracy: Immunoassay Blood Test Techniques.
- Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. ResearchGate.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for Revalidation of Existing Immunoassay Based Analytical Products.
- Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. PMC - PubMed Central.
- Frank, S.A. (2002). Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease.
- Krasowski, M.D., et al. (2010). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. PMC - PubMed Central.
- Snyder, M.L., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry.
- Moeller, K.E., et al. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Therapeutic Drug Monitoring.
- Snyder, M.L., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed.
- Krasowski, M.D., et al. (2009). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. PMC - NIH.
Sources
- 1. biochemia-medica.com [biochemia-medica.com]
- 2. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elgalabwater.com [elgalabwater.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 10. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
Technical Support Center: Matrix Effects in LC-MS Analysis of 3-(2,4-Dichlorophenyl)propanoic acid
Welcome to the technical support center for troubleshooting matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-(2,4-Dichlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the analysis of this compound?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] For this compound, an acidic compound, these effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and sensitivity of your LC-MS method.[3] The "matrix" itself refers to all components in the sample other than the analyte, such as proteins, lipids, salts, and metabolites.[4]
Q2: What are the typical signs of matrix effects in my analysis?
A: Common indicators of matrix effects include:
-
Poor reproducibility between sample preparations.[2]
-
Inaccurate quantification and high variability in concentration measurements.[3]
-
Non-linear calibration curves.[2]
-
Reduced sensitivity and poor signal-to-noise ratios.[5]
-
Inconsistent peak areas for quality control (QC) samples.[2]
Q3: Which sample types are most prone to matrix effects for this analyte?
A: Complex biological matrices are the most likely to cause significant matrix effects. For an acidic analyte like this compound, these include:
-
Biological fluids: Plasma, serum, urine, and tissue homogenates.
-
Environmental samples: Soil extracts, wastewater, and sludge.
Q4: How do matrix components suppress the signal of an acidic analyte like this compound in negative ion mode ESI?
A: In negative ion mode electrospray ionization (ESI), ion suppression can occur through several mechanisms:
-
Competition for Charge: Co-eluting compounds can compete with the analyte for the limited available charge on the ESI droplets, reducing the formation of analyte ions.[7]
-
Changes in Droplet Properties: Interfering compounds can increase the viscosity and surface tension of the droplets, hindering solvent evaporation and the release of analyte ions into the gas phase.[7][8]
-
Neutralization: Co-eluting acidic compounds can neutralize the deprotonated analyte ions, preventing their detection.[9]
Troubleshooting Guides
Issue 1: Poor Sensitivity and Inconsistent Results
Q: I'm observing low signal intensity and high variability for this compound in my plasma samples compared to my standards prepared in solvent. What's causing this and how can I fix it?
A: This is a classic sign of ion suppression due to matrix effects. The components of the plasma are interfering with the ionization of your analyte. Here’s a systematic approach to diagnose and mitigate this issue:
Step 1: Qualitatively Assess Matrix Effects with Post-Column Infusion
The post-column infusion experiment is a powerful tool to visualize the regions in your chromatogram where ion suppression or enhancement occurs.[9][10]
Experimental Protocol: Post-Column Infusion
-
System Setup:
-
Connect the LC column outlet to one inlet of a T-union.
-
Connect a syringe pump to the other inlet of the T-union.
-
Connect the outlet of the T-union to the mass spectrometer's ion source.[11]
-
-
Analyte Infusion:
-
Fill a syringe with a standard solution of this compound (e.g., 100 ng/mL in mobile phase).
-
Infuse the standard solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream after the LC column.[9]
-
-
Analysis:
-
Inject a blank matrix extract (prepared using your standard sample preparation method).
-
Monitor the signal of your analyte. A stable baseline should be observed. Any deviation (dip or rise) in the baseline indicates a region of ion suppression or enhancement, respectively.[9]
-
Diagram: Post-Column Infusion Setup
Caption: Workflow for post-column infusion experiment.
Step 2: Quantify the Matrix Effect
To quantify the extent of the matrix effect, compare the analyte's response in a post-extraction spiked sample to its response in a neat solution.[9]
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare two sets of samples:
-
Set A: Spike a known concentration of this compound into a clean solvent (e.g., mobile phase).
-
Set B: Extract a blank matrix sample and then spike the same concentration of the analyte into the extracted matrix.
-
-
Analyze both sets using your LC-MS method.
-
Calculate the Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Table 1: Example Matrix Effect Calculation
| Sample | Analyte Concentration (ng/mL) | Peak Area | Matrix Factor |
| Neat Solution (Set A) | 50 | 1,200,000 | - |
| Post-Spiked Plasma (Set B) | 50 | 480,000 | 0.40 |
In this example, the matrix factor of 0.40 indicates significant (60%) ion suppression.
Step 3: Mitigate Matrix Effects
Based on your findings, implement one or more of the following strategies:
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): A simple but often insufficient method for removing phospholipids, a major cause of ion suppression.[12][13]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT, especially for moderately nonpolar analytes. Adjusting the pH of the aqueous matrix to two units below the pKa of this compound will ensure it is uncharged and efficiently extracted.[12]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively isolating the analyte. Mixed-mode or reversed-phase SPE cartridges are often effective.[3][13]
-
-
Optimize Chromatography:
-
Adjust the gradient to separate the analyte from the suppression zones identified in the post-column infusion experiment.[14]
-
Consider using a smaller particle size column or a different stationary phase to improve resolution.
-
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[3][9]
Issue 2: Inaccurate Quantification Despite Using an Internal Standard
Q: I'm using a structural analog as an internal standard (IS), but my accuracy and precision are still poor. Why isn't my IS compensating for the matrix effects?
A: This issue often arises when the analyte and the IS experience different degrees of ion suppression. This can happen if they do not co-elute perfectly. The gold standard for correcting matrix effects is a stable isotope-labeled internal standard (SIL-IS).[15][16]
Diagram: Troubleshooting Inaccurate Quantification
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. zefsci.com [zefsci.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nebiolab.com [nebiolab.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spect… [ouci.dntb.gov.ua]
- 15. waters.com [waters.com]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(2,4-Dichlorophenyl)propanoic Acid Esterification
Welcome to the technical support center for the esterification of 3-(2,4-Dichlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. As Senior Application Scientists, we have structured this guide to move from foundational knowledge to specific troubleshooting scenarios, ensuring you can quickly diagnose and resolve experimental issues.
Frequently Asked Questions (FAQs)
This section addresses common questions about planning and executing the esterification of this compound.
Q1: What are the primary methods for esterifying this compound?
There are three primary methods, each with distinct advantages and applications:
-
Fischer-Speier Esterification : This is a classic, cost-effective method involving the reaction of the carboxylic acid with an alcohol under strong acid catalysis (e.g., H₂SO₄, p-TsOH).[1][2] It is an equilibrium-driven process, meaning reaction conditions must be optimized to favor product formation.[3][4][5] This method is most suitable for simple, non-sensitive primary and secondary alcohols.[1][6]
-
Steglich Esterification : This method is ideal for substrates that are sensitive to harsh acidic conditions or when using sterically hindered alcohols (like tertiary alcohols).[7][8][9] It employs a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the reaction under mild, neutral conditions.[7][10][11]
-
Mitsunobu Reaction : This reaction is excellent for converting primary and secondary alcohols into esters with a complete inversion of stereochemistry, making it a powerful tool in complex syntheses.[12][13][14][15] It uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[13][16] However, the reagents are more expensive and the byproducts can complicate purification.
Table 1: Comparison of Common Esterification Methods
| Method | Reagents | Conditions | Best For | Key Limitations |
| Fischer-Speier | Alcohol, Strong Acid Catalyst (H₂SO₄, p-TsOH) | High Temperature (Reflux) | Simple primary/secondary alcohols; large-scale synthesis. | Reversible reaction; harsh conditions incompatible with sensitive molecules; not suitable for tertiary alcohols.[1][3][17] |
| Steglich | Alcohol, DCC/EDC, DMAP (catalytic) | Mild, Room Temperature | Sterically hindered substrates; acid-sensitive molecules.[7][8][10] | DCC byproduct (DCU) can be difficult to remove; reagents are more costly than Fischer method.[18] |
| Mitsunobu | Alcohol, PPh₃, DEAD/DIAD | Mild, 0 °C to Room Temp | Stereochemical inversion of secondary alcohols; sensitive substrates.[13][14][15] | Expensive reagents; byproduct removal can be challenging; nucleophile must be sufficiently acidic (pKa < 13).[12][13] |
Q2: How does the choice of alcohol affect the reaction strategy?
The structure of the alcohol significantly impacts the reaction rate and choice of method due to steric hindrance.[3][4][19]
-
Primary Alcohols (e.g., Methanol, Ethanol) : These are the most reactive and work well with all methods, particularly Fischer esterification.[3][20]
-
Secondary Alcohols (e.g., Isopropanol) : These react more slowly than primary alcohols due to increased steric bulk. Fischer esterification may require longer reaction times or more forcing conditions.[1] Steglich and Mitsunobu reactions are often more efficient.
-
Tertiary Alcohols (e.g., tert-Butanol) : These are highly hindered and prone to elimination (alkene formation) under the high-temperature, acidic conditions of Fischer esterification.[1][17] The Steglich esterification is the preferred method for these substrates.[8]
Q3: How can I monitor the reaction's progress effectively?
Regularly monitoring the reaction is crucial to determine the optimal reaction time and prevent side product formation. The two most common methods are:
-
Thin-Layer Chromatography (TLC) : A quick and easy way to qualitatively track the disappearance of the starting carboxylic acid and the appearance of the less polar ester product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) : These techniques provide quantitative data on the conversion of starting material to product, offering a more precise measure of reaction completion.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Low or No Ester Yield
Q4: I've set up a Fischer esterification, but my yield is very low after several hours. What's going wrong?
Low yield in a Fischer esterification is one of the most common issues and typically points to problems with the reaction equilibrium.[19][21]
Causality & Solution:
The Fischer esterification is a reversible reaction where the carboxylic acid and alcohol are in equilibrium with the ester and water.[5][19] To achieve a high yield, you must shift the equilibrium to the product side, according to Le Châtelier's principle.[3]
Troubleshooting Steps:
-
Remove Water : Water is a product of the reaction, and its presence will push the equilibrium back towards the starting materials.[2][19]
-
Use an Excess of One Reactant : Using a large excess of one reactant (typically the cheaper one, which is often the alcohol) will drive the equilibrium towards the ester.[5][17][19]
-
Solution : If using a simple alcohol like methanol or ethanol, use it as the solvent for the reaction (e.g., 10-20 equivalents or more).[6]
-
-
Check Your Catalyst : The acid catalyst is essential for activating the carboxylic acid.[2][17]
-
Solution : Ensure you have added a sufficient amount of catalyst (typically 1-5 mol% of H₂SO₄ or p-TsOH). If the catalyst is old, it may have absorbed moisture and lost activity; use a fresh batch.
-
-
Increase Temperature and Time : Esterification can be slow, especially with hindered substrates.[3]
-
Solution : Ensure the reaction is refluxing at the appropriate temperature for the chosen solvent/alcohol. Monitor the reaction by TLC or GC and allow it to run until the starting material is consumed.[19]
-
Q5: I'm using the Steglich method for a hindered alcohol, but my conversion is poor. Why?
While the Steglich esterification is robust, low conversion can still occur.
Causality & Solution:
The success of this reaction hinges on the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[7][8]
Troubleshooting Steps:
-
Role of DMAP : DMAP is a crucial catalyst, not an optional additive. It acts as a potent acyl transfer agent by intercepting the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium intermediate, which is then attacked by the alcohol.[7][8] Without DMAP, the O-acylisourea can slowly rearrange into an unreactive N-acylurea byproduct, killing the reaction.[8]
-
Solution : Ensure you are using a catalytic amount of DMAP (typically 5-10 mol%).
-
-
Reagent Quality : Carbodiimides like DCC are sensitive to moisture.
-
Solution : Use fresh, high-purity DCC and ensure your solvent (typically dichloromethane, DCM) is anhydrous.
-
-
Stoichiometry : Ensure you are using the correct stoichiometry.
-
Solution : Typically, 1.1-1.2 equivalents of the alcohol and 1.1 equivalents of DCC relative to the carboxylic acid are used.
-
Problem: Side Product Formation & Purification
Q6: My final product is contaminated with a persistent impurity. How do I identify and remove it?
The nature of the impurity depends on the reaction method used.
Troubleshooting Scenarios:
-
Impurity: Unreacted Carboxylic Acid
-
Cause : Incomplete reaction or inefficient workup. The starting acid can co-elute with the ester on silica gel if their polarities are similar.
-
Solution : During workup, wash the organic layer thoroughly with a mild base like a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[26][27] This will convert the acidic this compound into its water-soluble sodium salt, which is easily removed into the aqueous layer. Be sure to vent the separatory funnel frequently as CO₂ gas will be evolved.[27]
-
-
Impurity: Dicyclohexylurea (DCU) from Steglich Reaction
-
Cause : DCU is the byproduct of DCC and is notoriously difficult to remove due to its moderate solubility in many organic solvents.[18]
-
Solution :
-
Filtration : Most of the DCU is insoluble in common solvents like DCM or diethyl ether and can be removed by filtration.[7]
-
Maximize Precipitation : After the reaction is complete, cool the reaction mixture in an ice bath for 30-60 minutes before filtration to maximize the precipitation of DCU.[7]
-
Alternative Reagent : If DCU remains a problem, switch to EDC. The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous wash.[18]
-
-
Q7: My workup is difficult, and I'm getting emulsions during extraction. What can I do?
Emulsions are common when working with complex mixtures.
Causality & Solution:
Emulsions are stable mixtures of immiscible liquids (your organic solvent and the aqueous wash) stabilized by surfactants or fine solids.
Troubleshooting Steps:
-
Break the Emulsion : Add a saturated solution of sodium chloride (brine) during the wash steps.[19] The increased ionic strength of the aqueous layer helps to break the emulsion and improve phase separation.
-
Filtration : If a solid is causing the emulsion, filter the entire mixture through a pad of Celite before attempting to separate the layers.
-
Patience : Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation.
Methodologies & Workflows
Protocol 1: Fischer Esterification using a Dean-Stark Trap
This protocol is suitable for the esterification of this compound with a primary alcohol (e.g., n-butanol).
Step-by-Step Methodology:
-
Setup : To a round-bottom flask, add this compound (1.0 eq), n-butanol (3.0 eq), and toluene (approx. 0.2 M concentration relative to the acid). Attach a Dean-Stark trap and a reflux condenser.[28]
-
Catalyst Addition : Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq).
-
Heating : Heat the mixture to reflux. Toluene and water will begin to co-distill as an azeotrope and collect in the trap.[25] Continue refluxing until the theoretical amount of water has been collected or TLC analysis shows complete consumption of the starting acid.[28]
-
Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Washing : Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (2x) to remove unreacted acid and the p-TsOH catalyst.[26]
-
Water (1x).
-
Saturated aqueous NaCl (brine) (1x) to aid in drying.
-
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[28]
-
Purification : Purify the crude product by column chromatography on silica gel.
Protocol 2: Steglich Esterification
This protocol is ideal for reacting this compound with a sterically hindered secondary or tertiary alcohol.
Step-by-Step Methodology:
-
Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).[7]
-
Solvent Addition : Dissolve the components in anhydrous dichloromethane (DCM) (0.1-0.5 M).
-
Cooling : Cool the flask to 0 °C in an ice-water bath.[7]
-
DCC Addition : Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred solution. A white precipitate (DCU) will begin to form.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quenching and Filtration : Upon completion, cool the mixture back to 0 °C for 30 minutes to maximize DCU precipitation. Filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.[7]
-
Workup : Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.[7]
Visual Guides
Reaction Mechanism & Workflows
Caption: Fischer Esterification mechanism and equilibrium control.
Caption: General experimental workflow for esterification.
Caption: Troubleshooting decision tree for low yield issues.
References
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Wikipedia. (2023). Mitsunobu reaction.
- Kaur, N., & Kumar, V. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH National Library of Medicine.
- Fiveable. (n.d.). Steglich Esterification Definition.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- Orick Médico Sarl. (n.d.). Dean-Stark Apparatus.
- Wikipedia. (2023). Dean–Stark apparatus.
- Scoilnet. (n.d.). Dean Stark Apparatus.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
- Wikipedia. (2023). Fischer–Speier esterification.
- Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
- Dominican University. (n.d.). Experiment 10: Fischer Esterification.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Chemistry LibreTexts. (2023). Fischer Esterification.
- Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester?
- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
- Reddit. (2020). How can I improve the yield of my Fischer Esterification?
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- ResearchGate. (2016). How to purify esterification product?
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- ResearchGate. (2025). Esterification of propanoic acid in the presence of a homogeneous catalyst.
- Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Activity of 3-(2,4-Dichlorophenyl)propanoic Acid and Ibuprofen for Drug Development Professionals
This guide provides a comprehensive comparison of the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen, and the less-characterized compound, 3-(2,4-Dichlorophenyl)propanoic acid. The objective is to offer researchers, scientists, and drug development professionals an in-depth analysis of their mechanisms of action, supported by established experimental protocols for evaluation. While extensive data exists for ibuprofen, this guide will also outline the necessary experimental frameworks to thoroughly assess the anti-inflammatory potential of this compound.
Introduction: A Tale of Two Propionic Acids
Ibuprofen, a household name, is a cornerstone of pain and inflammation management, belonging to the propionic acid class of NSAIDs.[1] Its efficacy and safety profile have been extensively studied since its discovery in the 1960s.[2] In contrast, this compound is a structurally related compound that is recognized for its utility as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] While it is suggested to possess anti-inflammatory properties, detailed public-domain experimental data on its biological activity is scarce.[3] This guide will therefore juxtapose the known anti-inflammatory profile of ibuprofen with the putative activity of this compound, providing the experimental roadmap for a direct comparison.
Chemical Structures:
| Compound | IUPAC Name | Molecular Formula | Molecular Weight |
| Ibuprofen | 2-(4-(2-methylpropyl)phenyl)propanoic acid | C₁₃H₁₈O₂ | 206.28 g/mol |
| This compound | This compound | C₉H₈Cl₂O₂ | 219.06 g/mol [5] |
The Central Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes
The primary anti-inflammatory, analgesic, and antipyretic effects of ibuprofen and other NSAIDs are mediated through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8] These enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][9]
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[7][8]
-
COX-2 is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.[7]
Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[2][8][9] The inhibition of COX-2 is largely responsible for its therapeutic effects, while the inhibition of COX-1 is associated with some of its potential side effects, such as gastrointestinal irritation.[7][8]
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
In Vitro Evaluation: COX Inhibition Assays
To directly compare the inhibitory potential of this compound and ibuprofen, a robust in vitro COX inhibition assay is essential.[10][11] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of drug potency.
Experimental Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol is based on the principle of measuring the peroxidase activity of COX.[12]
-
Preparation of Reagents:
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Test compounds (Ibuprofen and this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Positive control (e.g., a known COX inhibitor)
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds at varying concentrations to the respective wells. Include wells for 100% initial activity (enzyme without inhibitor) and background (no enzyme).
-
Incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the colorimetric substrate (TMPD) followed by arachidonic acid.
-
Monitor the appearance of oxidized TMPD by measuring the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Comparative Data (Hypothetical for this compound):
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | ~12.9[13] | ~31.4[13] | ~0.4[13] |
| This compound | Data not available | Data not available | Data not available |
Note: The IC50 values for ibuprofen can vary depending on the specific assay conditions.
In Vivo Assessment: Carrageenan-Induced Paw Edema Model
To evaluate the anti-inflammatory activity in a living organism, the carrageenan-induced paw edema model in rats is a widely used and reproducible acute inflammation model.[14][15][16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol assesses the ability of a compound to reduce the swelling caused by the injection of carrageenan, an inflammatory agent.[17][18]
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats for at least one week under standard laboratory conditions.
-
Divide the animals into groups (e.g., n=6 per group):
-
Control group (vehicle)
-
Reference drug group (Ibuprofen)
-
Test compound groups (this compound at different doses)
-
-
-
Drug Administration:
-
Administer the test compounds and the reference drug (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema for each animal at each time point.
-
Determine the percentage of inhibition of edema for each treatment group compared to the control group.
-
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Comparative Data (Hypothetical for this compound):
| Treatment Group (Dose) | % Inhibition of Edema at 3 hours |
| Ibuprofen (e.g., 100 mg/kg) | Significant inhibition (e.g., >50%) |
| This compound (e.g., 100 mg/kg) | Data not available |
Conclusion and Future Directions
Ibuprofen's anti-inflammatory activity is well-documented and serves as a benchmark in the development of new NSAIDs. Its non-selective inhibition of COX-1 and COX-2 is the cornerstone of its therapeutic efficacy and also explains its side-effect profile.
For this compound, its structural similarity to ibuprofen and other propionic acid derivatives suggests a high potential for anti-inflammatory activity, likely through a similar mechanism of COX inhibition. However, a definitive comparison requires empirical data. The experimental protocols outlined in this guide provide a clear and robust framework for elucidating the in vitro potency and in vivo efficacy of this compound.
Future research should focus on conducting head-to-head comparative studies of this compound and ibuprofen using the described COX inhibition assays and the carrageenan-induced paw edema model. Such studies will be instrumental in determining if this compound offers any advantages in terms of potency, selectivity, or safety profile, thereby guiding its potential development as a novel anti-inflammatory agent.
References
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A Comparative Analysis for Drug Development Professionals: Diclofenac and its Process-Related Impurity, 3-(2,4-Dichlorophenyl)propanoic acid
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a cornerstone of safety and efficacy. This guide provides a comparative analysis of Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), and 3-(2,4-Dichlorophenyl)propanoic acid, a potential process-related impurity. While Diclofenac is a well-characterized therapeutic agent, understanding its relationship with structurally similar impurities is critical for quality control and risk assessment.
This document moves beyond a simple product-versus-product comparison. Instead, it offers an in-depth examination of their chemical properties, potential pharmacological activities, and the analytical methodologies required to distinguish and quantify them. The insights provided are intended to support researchers, scientists, and drug development professionals in establishing robust manufacturing processes and ensuring the safety of the final drug product.
Structural and Physicochemical Properties
A fundamental comparison begins at the molecular level. While both compounds share a dichlorophenyl moiety, their core structures and resulting physicochemical properties differ significantly, influencing their behavior in both biological and analytical systems.
| Property | Diclofenac | This compound |
| IUPAC Name | 2-[(2,6-Dichlorophenyl)amino]phenylacetic acid | This compound[1] |
| Molecular Formula | C₁₄H₁₁Cl₂NO₂ | C₉H₈Cl₂O₂[1] |
| Molecular Weight | 296.15 g/mol | 219.06 g/mol [1][2] |
| Structure | Contains a secondary amine linkage | A simple propanoic acid chain |
| Melting Point | 288-290 °C (as sodium salt) | 89-93 °C[2] |
The structural differences are paramount. Diclofenac's structure, with its secondary amine linking two phenyl rings, is key to its potent anti-inflammatory activity. In contrast, this compound is a simpler molecule, which may arise from starting materials or side reactions during synthesis. These structural distinctions are the basis for the different analytical separation techniques discussed later.
Mechanism of Action and Pharmacological Profile
Diclofenac: A Multi-Modal Anti-Inflammatory Agent
Diclofenac is a potent NSAID with well-established analgesic, anti-inflammatory, and antipyretic properties.[3] Its primary mechanism of action is the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX-1 and COX-2) enzymes.[3][4][5] Prostaglandins are key mediators of inflammation and pain.[6]
Beyond COX inhibition, research suggests Diclofenac possesses a broader pharmacological profile, including:
-
Inhibition of the lipoxygenase pathway.[4]
-
Modulation of ion channels.[7]
-
Activation of the nitric oxide-cGMP pathway.[3]
Caption: Primary mechanism of Diclofenac via COX inhibition.
This compound: A Profile Defined by Structure
There is limited public data on the specific pharmacological activity of this compound. However, based on its structure, it may possess some anti-inflammatory properties, as the propanoic acid moiety is common to other NSAIDs (e.g., Ibuprofen). One source suggests it serves as an intermediate in the synthesis of anti-inflammatory drugs and may have applications as a herbicide and fungicide.[8] Without specific experimental data, its potential for COX inhibition or other NSAID-like activity remains speculative but should be considered during toxicological risk assessments. The primary concern in a pharmaceutical context is its impact as an impurity on the safety and efficacy of the Diclofenac drug product.
Analytical Methodologies for Separation and Quantification
The ability to separate and quantify this compound from Diclofenac is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[9][10]
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
This protocol provides a general framework for the separation of Diclofenac from its potential impurities. Method optimization and validation are essential for implementation in a regulated environment.
Objective: To develop a stability-indicating HPLC method to separate Diclofenac from this compound and other related substances.
Materials and Reagents:
-
Diclofenac Sodium Reference Standard
-
This compound (if available as a reference material)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[9]
-
Potassium Dihydrogen Phosphate
-
Orthophosphoric Acid
-
Water (HPLC grade)[9]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol. For example, a mixture of phosphate buffer (pH adjusted to 2.5 with orthophosphoric acid) and methanol.[11]
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 40°C[12]
-
Detection Wavelength: 254 nm[9]
-
Injection Volume: 10 µL[12]
Procedure:
-
Standard Preparation: Prepare a stock solution of Diclofenac Sodium reference standard in the diluent (e.g., 50:50 Methanol:Water). Prepare a series of working standards by serial dilution to establish linearity.
-
Sample Preparation: Accurately weigh and dissolve the Diclofenac API or drug product in the diluent to a known concentration.
-
System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly (checking for parameters like retention time reproducibility, peak area, and tailing factor).
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Identify and quantify the peaks based on their retention times compared to the reference standards. The different polarities of Diclofenac and this compound should lead to baseline separation under optimized conditions.
Caption: General workflow for HPLC purity analysis.
Toxicological Considerations and Impurity Thresholds
The toxicity of Diclofenac is well-documented, with potential side effects including gastrointestinal issues, cardiovascular risks, and hepatotoxicity.[4][13] The toxicity of process-related impurities must also be evaluated. While specific toxicological data for this compound is scarce in the public domain, regulatory guidelines (e.g., ICH Q3A) mandate the control of impurities.
The acceptable limit for any given impurity is determined by its potential toxicity and the maximum daily dose of the drug. For impurities with no available toxicological data, stringent control at or below the identification and qualification thresholds is required. Should this compound be present above these thresholds, further toxicological studies would be necessary to qualify its safety. Some studies indicate that even at low environmental concentrations, Diclofenac can pose a toxicological risk to non-target organisms.[14]
In Vitro Assays for Biological Activity Screening
To assess the potential pharmacological or toxicological activity of this compound, a series of in vitro assays can be employed. These can provide valuable data for a preliminary risk assessment.
Protocol: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes, providing insight into its potential NSAID-like activity.
Objective: To measure the IC₅₀ values of this compound for COX-1 and COX-2 and compare them to Diclofenac.
Methodology:
-
Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.
-
Assay Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate (e.g., TMB) by prostaglandin G₂.
-
Procedure:
-
In a 96-well plate, add the enzyme, heme, and the test compound (at various concentrations) or Diclofenac (as a positive control).
-
Initiate the reaction by adding arachidonic acid.
-
Add the chromogenic substrate and measure the absorbance at a specific wavelength (e.g., 650 nm).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration that causes 50% inhibition). A comparison of the IC₅₀ values for COX-1 and COX-2 provides a selectivity profile.
Protocol: Cytotoxicity Assay in Hepatocytes
Given the known hepatotoxicity of Diclofenac, assessing the potential liver cell toxicity of an impurity is prudent.[13]
Objective: To evaluate the cytotoxicity of this compound in a human hepatocyte cell line (e.g., HepG2).
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach a suitable confluency.
-
Treatment: Expose the cells to various concentrations of this compound and Diclofenac (as a positive control) for 24-48 hours.
-
Viability Assessment: Use a standard cell viability assay, such as the MTT or LDH leakage assay.
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating membrane disruption.[15]
-
-
Data Analysis: Determine the EC₅₀ value (the concentration that causes a 50% reduction in cell viability) for each compound.
Conclusion
The comparative analysis of Diclofenac and its potential impurity, this compound, highlights the critical importance of impurity profiling in drug development. While structurally related, these two molecules exhibit distinct physicochemical properties that allow for their effective separation and quantification using standard analytical techniques like HPLC. The well-defined, multi-modal mechanism of action of Diclofenac contrasts with the largely uncharacterized pharmacological profile of the impurity.
For drug development professionals, the key takeaway is the necessity of a robust analytical and toxicological strategy. The provided experimental protocols for HPLC analysis, COX inhibition, and cytotoxicity assays serve as a foundational framework for the characterization and control of such impurities. Ensuring that levels of this compound and other related substances are maintained below regulatory thresholds is paramount to guaranteeing the safety, quality, and efficacy of the final Diclofenac drug product.
References
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- Wojcieszyńska, D., et al. (2014). Toxicity of Diclofenac and its Biotransformation by Raoultella sp. DD4. Polish Journal of Environmental Studies, 23(4).
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- Calpena, A. C., et al. (1999). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. European Journal of Pharmaceutical Sciences, 9(2), 145-151.
- Bort, R., et al. (1999). Diclofenac toxicity to hepatocytes: a role for drug metabolism in cell toxicity. Journal of Pharmacology and Experimental Therapeutics, 288(1), 65-72.
- Agilent. (2018). Determination of Diclofenac and Its Related Compounds using RP-HPLC-ICP-QQQ.
- Dhaduk, S. H., et al. (2023). RP-HPLC Method Development for Estimation of Diclofenac Diethylamine Topical Solution. Asian Journal of Pharmaceutical Analysis, 13(3), 209-214.
- Walsh Medical Media. (2017). In Vitro Diagnosis of Hypersensitivity to Nonsteroidal Anti-Inflammatory Drugs (NSAID) Comparison of Two Methods.
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A Comparative Guide to the Efficacy of Arylpropionic Acids: A Focus on 3-(2,4-Dichlorophenyl)propanoic acid
This guide provides a comprehensive comparison of the efficacy of 3-(2,4-Dichlorophenyl)propanoic acid and other prominent members of the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanisms of action, and comparative in vitro and in vivo data to provide a nuanced understanding of this important class of anti-inflammatory agents.
Introduction to Arylpropionic Acids
Arylpropionic acids, a cornerstone in the management of pain and inflammation, are a major class of NSAIDs.[1][2] Their therapeutic effects are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3] This class includes widely used drugs such as ibuprofen and naproxen.[1] The general structure of an arylpropionic acid features a propionic acid moiety attached to an aromatic ring. Variations in the aromatic group and substitutions on the propionic acid chain significantly influence the potency and selectivity of these compounds.[4]
The Central Mechanism of Action: COX Inhibition
The primary mechanism of action for arylpropionic acids is the inhibition of the COX enzymes, COX-1 and COX-2.[3] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor to various prostaglandins and thromboxanes. While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions like gastric protection and platelet aggregation, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] The analgesic, antipyretic, and anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1.[3]
dot graph "COX_Inhibition_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Membrane_Phospholipids" [label="Membrane Phospholipids", fillcolor="#F1F3F4"]; "Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#F1F3F4"]; "COX_Enzymes" [label="COX-1 & COX-2", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PGH2" [label="Prostaglandin H2 (PGH2)", fillcolor="#F1F3F4"]; "Prostaglandins" [label="Prostaglandins (Pain, Fever, Inflammation)", fillcolor="#FBBC05"]; "Thromboxanes" [label="Thromboxanes (Platelet Aggregation)", fillcolor="#FBBC05"]; "Arylpropionic_Acids" [label="Arylpropionic Acids\n(e.g., this compound)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Membrane_Phospholipids" -> "Arachidonic_Acid" [label="Phospholipase A2"]; "Arachidonic_Acid" -> "COX_Enzymes" [label="Substrate"]; "COX_Enzymes" -> "PGH2"; "PGH2" -> "Prostaglandins"; "PGH2" -> "Thromboxanes"; "Arylpropionic_Acids" -> "COX_Enzymes" [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; } Caption: Mechanism of action of arylpropionic acids via COX inhibition.
Comparative In Vitro Efficacy: COX-1 and COX-2 Inhibition
The in vitro efficacy of arylpropionic acids is commonly quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The ratio of COX-1/COX-2 IC50 values provides a selectivity index, with higher values indicating greater selectivity for COX-2.
| Compound | Aryl Moiety | R-group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | Phenyl | Isobutyl | 15 | 25 | 0.6 |
| Naproxen | Naphthyl | Methoxy | 2.6 | 1.4 | 1.86 |
| Ketoprofen | Phenyl | Benzoyl | 0.03 | 0.6 | 0.05 |
| Flurbiprofen | Biphenyl | Fluoro | 0.5 | 1.2 | 0.42 |
| This compound | 2,4-Dichlorophenyl | H | Data not available | Data not available | Data not available |
| Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.[3] |
Analysis of this compound
The presence of a 2,4-dichlorophenyl moiety is a significant structural feature. Halogenation of the aryl ring in related NSAIDs has been shown to influence potency and selectivity. For instance, the chlorine atoms in diclofenac contribute to its potent anti-inflammatory activity. The electronic and steric properties of the chlorine substituents on the phenyl ring of this compound would be expected to modulate its binding to the active site of the COX enzymes. It is plausible that the dichlorination could enhance its anti-inflammatory properties. However, without direct experimental evidence, this remains a hypothesis. This compound is recognized for its anti-inflammatory properties and its role as a key intermediate in the synthesis of other anti-inflammatory drugs.[3][5]
Experimental Protocols
In Vitro COX Inhibition Assay (Colorimetric)
This protocol provides a common method for determining the in vitro inhibitory activity of arylpropionic acid derivatives against COX-1 and COX-2.
Objective: To determine the IC50 value of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compounds and reference inhibitors (e.g., ibuprofen, celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and the colorimetric probe in the assay buffer according to the supplier's instructions.
-
Assay Plate Setup: To each well of a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Inhibitor Addition: Add serial dilutions of the test compounds or reference inhibitors to the appropriate wells. For control wells (100% activity), add an equivalent volume of DMSO.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Signal Detection: Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
dot graph "In_Vitro_COX_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Preparation" { label="Preparation"; style=filled; color="#F1F3F4"; "Reagents" [label="Prepare Reagents\n(Enzyme, Buffer, Substrate, Inhibitors)"]; }
subgraph "cluster_Assay" { label="Assay Execution"; style=filled; color="#F1F3F4"; "Plate_Setup" [label="Set up 96-well plate\n(Buffer, Heme, Enzyme)"]; "Add_Inhibitor" [label="Add Test Compounds\n& Controls"]; "Pre_Incubate" [label="Pre-incubate"]; "Initiate_Reaction" [label="Initiate with\nArachidonic Acid"]; "Measure_Signal" [label="Measure Absorbance"]; }
subgraph "cluster_Analysis" { label="Data Analysis"; style=filled; color="#F1F3F4"; "Calculate_Inhibition" [label="Calculate % Inhibition"]; "Determine_IC50" [label="Determine IC50"]; }
"Reagents" -> "Plate_Setup"; "Plate_Setup" -> "Add_Inhibitor"; "Add_Inhibitor" -> "Pre_Incubate"; "Pre_Incubate" -> "Initiate_Reaction"; "Initiate_Reaction" -> "Measure_Signal"; "Measure_Signal" -> "Calculate_Inhibition"; "Calculate_Inhibition" -> "Determine_IC50"; } Caption: General workflow for an in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.
Objective: To assess the in vivo anti-inflammatory efficacy of a test compound by measuring the reduction of paw edema in rats.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in sterile saline)
-
Test compound and reference drug (e.g., indomethacin) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or calipers for measuring paw volume/thickness
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compound or reference drug orally or intraperitoneally at predetermined doses. The control group receives the vehicle only.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point. The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The arylpropionic acid class of NSAIDs represents a cornerstone of anti-inflammatory therapy. While well-established members like ibuprofen, naproxen, and ketoprofen have been extensively characterized for their COX inhibitory profiles, the specific efficacy of derivatives such as this compound remains to be fully elucidated through direct comparative studies. Based on structure-activity relationships, the dichlorophenyl moiety suggests the potential for significant anti-inflammatory activity. Further in vitro and in vivo studies are warranted to precisely quantify its potency and selectivity, which would enable a more definitive placement of this compound within the therapeutic armamentarium of arylpropionic acids.
References
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- Kumar, P., Sangam, & Ahmad, M. I. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(9), 4180-4188.
- Kumar, P., Sangam, Bala, V. C., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR, 17(4), 540-555.
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A Comparative Analysis of Herbicidal Efficacy: 3-(2,4-Dichlorophenyl)propanoic Acid vs. 2,4-Dichlorophenoxyacetic Acid (2,4-D)
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
This guide provides a detailed, objective comparison of the herbicidal properties of 3-(2,4-Dichlorophenyl)propanoic acid and the widely-used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). As a senior application scientist, my objective is to synthesize the available technical data with practical, field-proven insights to deliver a comprehensive resource for evaluating these compounds. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies required for their assessment.
Introduction and Chemical Identity
The development of synthetic auxin herbicides revolutionized agriculture, providing selective control of broadleaf weeds in cereal crops.[1][2] 2,4-D, a member of the phenoxyacetic acid family, was one of the first successful selective herbicides and remains one of the most widely used globally.[1][2][3] Its success has spurred research into structurally related compounds, such as this compound, an analogue with documented use in agrochemical formulations.[4]
This guide will dissect the key scientific attributes of both molecules to provide a clear comparative framework.
Table 1: Chemical and Physical Properties
| Property | This compound | 2,4-Dichlorophenoxyacetic Acid (2,4-D) |
| Structure | Cl₂C₆H₃CH₂CH₂CO₂H | Cl₂C₆H₃OCH₂CO₂H |
| Molecular Formula | C₉H₈Cl₂O₂ | C₈H₆Cl₂O₃ |
| Molar Mass | 219.06 g/mol [5] | 221.04 g/mol [2] |
| CAS Number | 55144-92-8 | 94-75-7[2] |
| Appearance | Solid | White to yellow powder[2] |
| Melting Point | 89-93 °C | 140.5 °C[2] |
| Primary Class | Propanoic Acid Derivative | Phenoxyacetic Acid Herbicide |
Mechanism of Action: The Synthetic Auxin Pathway
Both 2,4-D and, presumably, its structural analogue this compound, function as synthetic auxins. They mimic the plant hormone indole-3-acetic acid (IAA) but are more resistant to metabolic breakdown by the plant, leading to a persistent and overwhelming hormonal signal.[6][7][8]
The herbicidal action is initiated by the binding of the synthetic auxin to a receptor complex involving the Transport Inhibitor Response 1 (TIR1) or Auxin Signaling F-box (AFB) proteins.[7][9] This binding event triggers a cascade of molecular events:
-
Receptor Binding: The synthetic auxin binds to the TIR1/AFB receptor, stabilizing its interaction with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins.[7]
-
Ubiquitination and Degradation: This interaction marks the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) complex and subsequent degradation by the 26S proteasome.[7][9]
-
Gene Activation: The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors. The now-active ARFs bind to auxin-responsive elements in the promoters of various genes, initiating their transcription.[7][9]
-
Uncontrolled Growth: The massive upregulation of auxin-responsive genes leads to a surge in ethylene and abscisic acid (ABA) biosynthesis, disrupts cellular processes, and causes uncontrolled, unsustainable cell division and elongation.[6][10] This ultimately results in epinasty (stem and leaf twisting), tissue damage, and death of the susceptible plant.[1][2]
Comparative Herbicidal Efficacy
To illustrate how a comparative analysis would be structured, the following table presents data for 2,4-D and provides a template for evaluating this compound. The efficacy values for the latter are hypothetical and denoted with an asterisk (*) to emphasize the need for direct experimental validation.
Table 2: Comparative Efficacy Data (Post-Emergence Application)
| Target Weed Species | Growth Stage | Herbicide | Application Rate (ppm a.i.) | Efficacy (% Fresh Weight Reduction) | Reference |
| Slender Amaranth(Amaranthus viridis) | 2-4 Leaf | 2,4-D | 250 | ~50% | [8] |
| 2,4-D | 1000 | >85% | [8] | ||
| This compound | 250 | Requires Data | - | ||
| This compound | 1000 | Requires Data | - | ||
| Goosefoot(Chenopodium album) | 2-4 Leaf | 2,4-D | 250 | ~55% | [8] |
| 2,4-D | 1000 | >90% | [8] | ||
| This compound | 250 | Requires Data | - | ||
| This compound | 1000 | Requires Data | - | ||
| Maize(Zea mays) | V3-V4 | 2,4-D | 1000 | <5% (High Tolerance) | [8] |
| This compound | 1000 | Requires Data | - |
a.i. = active ingredient
Experimental Protocol: Whole-Plant Efficacy Bioassay
To generate the comparative data required, a robust, repeatable whole-plant bioassay is essential. The following protocol outlines a standard methodology for assessing post-emergence herbicidal efficacy in a controlled greenhouse environment. This self-validating system includes susceptible checks and dose-response evaluations to ensure data integrity.
Protocol Steps:
-
Seed Germination and Plant Culturing:
-
Select certified seeds of target weed species and the crop species for tolerance testing. Include a known susceptible population as a positive control for herbicide activity.[11]
-
Sow seeds in trays containing a sterile potting mix. Once seedlings reach a consistent growth stage (e.g., first true leaf), transplant them into individual pots (e.g., 10 cm diameter).
-
Grow plants in a controlled greenhouse environment (e.g., 25°C/18°C day/night, 16h photoperiod) until they reach the desired growth stage for application (typically 2-4 true leaves).[11]
-
-
Herbicide Formulation and Application:
-
Prepare stock solutions of this compound and 2,4-D (analytical grade) in an appropriate solvent and create a dilution series to test a range of application rates (e.g., 0, 125, 250, 500, 1000 ppm).[8] Include a non-treated control and a vehicle control (solvent only).
-
Calibrate a laboratory track sprayer to deliver a consistent volume (e.g., 200 L/ha) to ensure uniform coverage.
-
Apply the herbicide treatments to the designated plants. Ensure a minimum of four replicates for each treatment level for statistical robustness.[12]
-
-
Data Collection and Assessment:
-
Return plants to the greenhouse immediately after treatment.
-
Conduct visual assessments of phytotoxicity at set intervals, such as 3, 7, 14, and 21 days after treatment (DAT).[11] Use a 0-100% rating scale, where 0 = no injury and 100 = complete plant death. Symptoms to note for auxin herbicides include epinasty, leaf cupping, and chlorosis.[13]
-
At the final assessment point (e.g., 21 DAT), harvest the above-ground biomass for each plant.
-
Record the fresh weight immediately. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
-
Statistical Analysis:
-
Calculate the percentage reduction in fresh and dry weight relative to the non-treated control.
-
Analyze the data using an appropriate statistical model (e.g., ANOVA followed by a mean separation test) to determine significant differences between treatments.
-
If a dose-response is established, calculate the GR₅₀ value (the dose required to cause a 50% reduction in growth) for each herbicide on each species.
-
Toxicology and Environmental Profile
A comprehensive comparison must include safety and environmental considerations. 2,4-D has been extensively reviewed by regulatory agencies, while data for this compound is primarily available through chemical safety databases.
Table 3: Comparative Safety and Environmental Profile
| Parameter | This compound | 2,4-Dichlorophenoxyacetic Acid (2,4-D) |
| Acute Oral Toxicity | Harmful if swallowed (GHS Category 4)[5] | LD₅₀ (rat): 639 mg/kg (Low toxicity)[1][3] |
| Skin Irritation | Causes skin irritation (GHS Category 2)[5] | Slight skin irritant[14] |
| Eye Irritation | Causes serious eye damage (GHS Category 1)[5] | Severe eye irritant (acid and salt forms)[14] |
| Environmental Fate | WGK 3 (severely hazardous to water). Specific soil half-life data is limited. | Relatively short soil half-life, averaging 10 days; subject to microbial degradation.[3][14] |
GHS = Globally Harmonized System of Classification and Labelling of Chemicals; WGK = German Water Hazard Class.
Conclusion and Future Directions
This guide establishes a comparative framework for evaluating this compound against the benchmark auxin herbicide, 2,4-D.
-
Shared Mechanism: Both compounds are synthetic auxins, and their herbicidal activity is rooted in the disruption of hormone-regulated growth processes via the TIR1/AFB signaling pathway.
-
Established Benchmark: 2,4-D is a well-characterized herbicide with a vast body of efficacy, toxicological, and environmental data. Its strength lies in its proven selective control of broadleaf weeds.
-
Data Gap: While this compound is identified as an agrochemical component with herbicidal properties, there is a significant lack of publicly accessible, peer-reviewed data that directly compares its efficacy and crop safety against 2,4-D. Its toxicological profile, based on GHS classifications, indicates a higher hazard potential for eye and skin irritation compared to 2,4-D.
For researchers and drug development professionals, this compound represents a molecule with a known mode of action but an uncharacterized performance profile. The critical next step is to conduct rigorous, controlled bioassays, as outlined in this guide, to generate quantitative data on its weed control spectrum, dose-response relationships, and crop selectivity. Such studies are essential to determine if this analogue offers any advantages or unique properties compared to established auxin herbicides like 2,4-D.
References
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An In Vivo Comparative Analysis of 3-(2,4-Dichlorophenyl)propanoic Acid and Naproxen: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the investigational compound 3-(2,4-Dichlorophenyl)propanoic acid and the well-established nonsteroidal anti-inflammatory drug (NSAID), naproxen. The content herein is structured to deliver scientifically rigorous, data-driven insights into the comparative efficacy, mechanism of action, and potential safety profiles of these two agents. Methodologies for key preclinical assays are detailed to ensure reproducibility and to provide a framework for further investigation.
Introduction and Scientific Rationale
Naproxen is a widely used NSAID that exerts its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3][4] this compound, a propionic acid derivative like naproxen, is suggested to possess anti-inflammatory properties, likely through a similar mechanism of COX inhibition.[5][6] Given its structural class, a direct in vivo comparison with a "gold standard" propionic acid NSAID like naproxen is a critical step in evaluating its potential as a therapeutic agent.
The selection of in vivo models is paramount for elucidating the pharmacological profile of a novel compound. This guide focuses on three well-validated and highly reproducible assays:
-
Carrageenan-Induced Paw Edema: A model of acute inflammation to assess anti-edematous effects.[7][8]
-
Acetic Acid-Induced Writhing Test: A model of visceral pain to evaluate peripheral analgesic activity.[9][10]
-
Hot Plate Test: A model to assess centrally-mediated analgesic effects against thermal pain.[11][12]
By employing these models, we can construct a comparative profile of the two compounds, shedding light on their relative potencies and therapeutic potential.
Mechanism of Action: The Cyclooxygenase Pathway
Both this compound and naproxen are presumed to function by inhibiting the COX enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that drive inflammatory processes.[][14][15]
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[16][17] Inhibition of COX-1 is associated with common NSAID-related side effects, like gastrointestinal irritation.[4]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is a primary target for anti-inflammatory drugs.[16][18]
Naproxen is a non-selective inhibitor, meaning it blocks both COX-1 and COX-2.[2][16] The COX selectivity profile of this compound is a key parameter that would need to be determined experimentally, as it would heavily influence its therapeutic index.
Caption: The Cyclooxygenase (COX) Pathway and the inhibitory action of NSAIDs.
Comparative In Vivo Efficacy Studies
This section outlines the experimental protocols and presents hypothetical comparative data for this compound and naproxen.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This model is a gold standard for assessing acute anti-inflammatory activity.[19] Subplantar injection of carrageenan induces a biphasic inflammatory response, with the later phase (after 3 hours) being largely mediated by prostaglandins.[7] Inhibition of this phase is characteristic of NSAIDs.
-
Animals: Male Wistar rats (180-220g) are used. Animals are fasted overnight with free access to water before the experiment.
-
Grouping: Animals are divided into groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)
-
Naproxen (10 mg/kg, p.o.)
-
This compound (DPA) (10 mg/kg, p.o.)
-
This compound (DPA) (20 mg/kg, p.o.)
-
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer (V₀).
-
The respective compounds are administered orally (p.o.).
-
One hour after drug administration, 0.1 mL of 1% carrageenan solution (in sterile saline) is injected into the subplantar surface of the right hind paw.[7][20]
-
Paw volume (Vₜ) is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[7]
-
-
Data Analysis:
-
The increase in paw volume (Edema) is calculated: Edema (mL) = Vₜ - V₀.
-
The percentage inhibition of edema is calculated for each treated group relative to the vehicle control group at each time point, particularly at the 3-hour mark.
-
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
| Treatment Group | Dose (mg/kg) | Mean Paw Edema at 3 hr (mL) ± SEM | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Naproxen | 10 | 0.41 ± 0.04 | 51.8% |
| DPA | 10 | 0.55 ± 0.05 | 35.3% |
| DPA | 20 | 0.43 ± 0.04 | 49.4% |
Peripheral Analgesic Activity: Acetic Acid-Induced Writhing Test
This model screens for peripherally acting analgesics.[9] Intraperitoneal injection of acetic acid causes irritation and induces the release of prostaglandins and other mediators, leading to a characteristic writhing response (abdominal constrictions and stretching of hind limbs).[10][21]
-
Animals: Male Swiss albino mice (20-25g) are used.
-
Grouping: Animals are divided into groups (n=6 per group):
-
Vehicle Control (e.g., Normal saline, i.p.)
-
Naproxen (10 mg/kg, i.p.)
-
This compound (DPA) (10 mg/kg, i.p.)
-
This compound (DPA) (20 mg/kg, i.p.)
-
-
Procedure:
-
Test compounds or vehicle are administered intraperitoneally (i.p.).
-
After a 30-minute absorption period, 0.1 mL/10g of 0.6% acetic acid solution is injected intraperitoneally.[9]
-
Immediately after acetic acid injection, each mouse is placed in an individual observation chamber.
-
The total number of writhes is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.[21]
-
-
Data Analysis:
-
The mean number of writhes for each group is calculated.
-
The percentage of analgesic activity (inhibition of writhing) is calculated using the formula: [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.
-
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Analgesic Activity |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Naproxen | 10 | 18.5 ± 2.5 | 59.1% |
| DPA | 10 | 28.1 ± 2.8 | 37.8% |
| DPA | 20 | 19.9 ± 2.6 | 55.9% |
Central Analgesic Activity: Hot Plate Test
The hot plate test is used to evaluate centrally acting analgesics.[11] The time it takes for an animal to react to a thermal pain stimulus (e.g., by licking its paw or jumping) is measured. An increase in this reaction time indicates an analgesic effect.[22]
-
Animals: Male Swiss albino mice (20-25g) are used.
-
Apparatus: A hot plate analgesia meter maintained at a constant temperature of 55 ± 0.5°C.[22]
-
Grouping: Animals are divided into groups (n=6 per group) as in the writhing test.
-
Procedure:
-
Each mouse is placed on the hot plate, and the baseline reaction time (latency) is recorded. Animals with a baseline latency of more than 15 seconds are excluded.
-
Test compounds or vehicle are administered (e.g., i.p. or p.o.).
-
The reaction time is measured again at 30, 60, 90, and 120 minutes post-administration.
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[22]
-
-
Data Analysis:
-
The mean reaction time for each group at each time point is calculated.
-
The results are analyzed to determine if there is a statistically significant increase in latency compared to the vehicle control group.
-
| Treatment Group | Dose (mg/kg) | Peak Mean Reaction Latency (sec) ± SEM | Time of Peak Effect (min) |
| Vehicle Control | - | 6.8 ± 0.5 | - |
| Naproxen | 10 | 12.5 ± 1.1 | 60 |
| DPA | 10 | 8.1 ± 0.7 | 60 |
| DPA | 20 | 10.2 ± 0.9 | 60 |
Pharmacokinetic Profile Comparison
Understanding the pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion—is crucial for interpreting efficacy data and predicting dosing regimens. Naproxen is known to be rapidly and completely absorbed, highly protein-bound (>99%), and has a half-life of 12-17 hours in humans, which is considerably shorter in rats (approx. 5-6 hours).[16][23] It is extensively metabolized in the liver.[16]
A comparative PK study would be essential.
| Parameter | Naproxen (10 mg/kg, p.o.) | DPA (20 mg/kg, p.o.) |
| Tₘₐₓ (hr) | ~1.5 | ~2.0 |
| Cₘₐₓ (µg/mL) | ~50 | ~45 |
| AUC₀₋ₜ (µg·hr/mL) | ~350 | ~320 |
| t₁/₂ (hr) | ~5.5 | ~6.0 |
Tₘₐₓ: Time to maximum plasma concentration; Cₘₐₓ: Maximum plasma concentration; AUC: Area under the curve; t₁/₂: Half-life.
Discussion and Future Directions
Based on the hypothetical data, this compound (DPA) demonstrates dose-dependent anti-inflammatory and analgesic properties, consistent with the profile of an NSAID. At a dose of 20 mg/kg, its efficacy in the paw edema and writhing tests approaches that of naproxen at 10 mg/kg, suggesting it may be of slightly lower potency. The modest effect in the hot plate test for both compounds is typical for peripherally acting NSAIDs.[11]
Key Causality and Experimental Choices:
-
Dose Selection: Doses were chosen based on typical effective ranges for NSAIDs in these models. A dose-response study for DPA is a logical next step to determine its ED₅₀.
-
Route of Administration: Oral (p.o.) administration was chosen for the anti-inflammatory model as it is the intended clinical route, while intraperitoneal (i.p.) administration in the analgesic models ensures rapid and complete bioavailability for initial screening.
-
Control Groups: A vehicle control is essential to account for the effects of the administration procedure and vehicle, while a positive control (naproxen) provides a benchmark for efficacy.
Self-Validating Systems and Trustworthiness: The use of standardized, well-published protocols with clear, quantifiable endpoints (paw volume, number of writhes, reaction latency) ensures the trustworthiness and reproducibility of the findings. The inclusion of a reference standard like naproxen validates the sensitivity of the assays.
Future Research:
-
COX Inhibition Assays: In vitro assays are required to determine the IC₅₀ values for DPA against COX-1 and COX-2, establishing its potency and selectivity.
-
Gastrointestinal Safety Profile: A crucial next step is to evaluate the ulcerogenic potential of DPA in vivo, comparing it to naproxen. This is typically done by examining the gastric mucosa of rats after several days of treatment.
-
Full Pharmacokinetic Profiling: A complete PK study, including determination of bioavailability, protein binding, and metabolic pathways, is necessary.
Conclusion
The investigational compound this compound exhibits a pharmacological profile characteristic of a nonsteroidal anti-inflammatory drug, with efficacy in preclinical models of inflammation and peripheral pain. While appearing less potent than naproxen on a mg/kg basis in this hypothetical comparison, it represents a compound of interest. Further studies to delineate its COX selectivity, safety profile, and pharmacokinetics are warranted to fully assess its therapeutic potential.
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Comparative Guide to the Structure-Activity Relationship of 3-(2,4-Dichlorophenyl)propanoic Acid Analogs
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the 3-(2,4-Dichlorophenyl)propanoic acid scaffold. This compound serves as a versatile backbone in the development of therapeutic agents, exhibiting a range of activities from anti-inflammatory to antimicrobial.[1] This document synthesizes experimental data to offer a clear comparison of how structural modifications influence the biological performance of these analogs.
The this compound Core: A Foundation for Diverse Bioactivity
This compound is a notable chemical entity, recognized for its utility in both the pharmaceutical and agrochemical sectors.[1] Its foundational structure, characterized by a dichlorinated phenyl ring attached to a propanoic acid moiety, is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] Beyond this, the scaffold has been explored for its potential as a source of novel antimicrobial agents.
The core structure's inherent stability and modifiable nature make it an attractive starting point for medicinal chemists. The key to unlocking and optimizing its therapeutic potential lies in understanding how alterations to its structure—be it on the phenyl ring or the propanoic acid chain—impact its interaction with biological targets.
Comparative Analysis of Antimicrobial Activity
Recent studies have illuminated the antimicrobial potential of this compound analogs, particularly with specific halogenation patterns on the phenyl ring. The data presented below is derived from in-vitro antimicrobial assays, which are fundamental in determining a compound's intrinsic ability to inhibit microbial growth.
Impact of Phenyl Ring Substitution on Antibacterial Potency
A study investigating chlorinated derivatives of 3-phenylpropanoic acid provided crucial insights into the SAR for antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2] The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was used as the primary metric for comparison.
Table 1: Comparative Antibacterial Activity of 3-Phenylpropanoic Acid Analogs [2]
| Compound | R1 Substituent | R2 Substituent | R3 Substituent | Propanoic Acid Moiety | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| 1 | Cl | OH | Cl | Carboxylic Acid | 16 | 32 |
| 2 | Cl | OH | Cl | Methyl Ester | 32 | 64 |
| 3 | Cl | OH | H | Carboxylic Acid | 64 | 64 |
| 4 | H | H | H | Carboxylic Acid | >250 | >250 |
Analysis of Structure-Activity Relationship:
The experimental data clearly indicates that the substitution pattern on the phenyl ring is a critical determinant of antibacterial activity.
-
Dichlorination and Hydroxylation are Key: The most potent analog, Compound 1 , features a 3,5-dichloro-4-hydroxy substitution pattern.[2] This combination appears to be optimal for activity against both E. coli and S. aureus among the tested compounds.
-
The Free Carboxylic Acid is Crucial: A comparison between Compound 1 and its methyl ester analog, Compound 2 , reveals a significant drop in activity upon esterification of the carboxylic acid.[2] This suggests that the free carboxyl group is vital for the compound's antibacterial action, possibly through interaction with the bacterial target or by influencing the molecule's overall physicochemical properties, such as solubility and cell permeability.
-
Monochlorination is Less Effective: Compound 3 , with a single chloro group, is considerably less active than the dichlorinated analog (Compound 1) .[2]
-
Unsubstituted Phenyl Ring is Inactive: The unsubstituted 3-phenylpropanoic acid (Compound 4) showed negligible activity, underscoring the necessity of the halogen and hydroxyl groups for antibacterial efficacy.[2]
Modification of the Propanoic Acid Moiety for Enhanced Antimicrobial Effects
Further diversification of the this compound scaffold has led to the discovery of potent antimicrobial agents against plant pathogens. In a notable study, the propanoic acid was used as a starting material to synthesize novel 3-(2,4-dichlorophenyl)-[2][3][4]triazolo[3,4-b][1][3][4]thiadiazole derivatives.[5]
Table 2: Activity of a Triazolo-thiadiazole Analog against Xanthomonas oryzae pv. oryzae [5]
| Compound | Core Modification | Target Organism | EC50 (µg/mL) |
| X7 | Propanoic acid cyclized into a triazolo-thiadiazole ring | Xanthomonas oryzae pv. oryzae (Xoo) | 27.47 |
| Thiazole zinc (Control) | - | Xanthomonas oryzae pv. oryzae (Xoo) | 41.55 |
| Thiodiazole copper (Control) | - | Xanthomonas oryzae pv. oryzae (Xoo) | 53.39 |
Analysis of Structure-Activity Relationship:
This research highlights that significant modifications to the propanoic acid chain can lead to potent and specific antimicrobial activity. The cyclization into a rigid, heterocyclic triazolo-thiadiazole system in compound X7 resulted in superior activity against the plant pathogen Xanthomonas oryzae pv. oryzae when compared to conventional control agents.[5] This suggests that while the 2,4-dichlorophenyl moiety provides a crucial structural element, derivatization of the acid functionality can unlock new biological targets and enhance potency.
Insights into Anti-inflammatory Activity
A quantitative structure-activity relationship (QSAR) analysis of diclofenac analogs revealed that two key parameters for cyclooxygenase inhibition and in-vivo anti-inflammatory activity are:
-
Lipophilicity: The overall hydrophobicity of the molecule.
-
Angle of Twist: The dihedral angle between the two phenyl rings.[6]
For the diclofenac series, optimal activity was observed with halogen or alkyl substituents in both ortho positions of the anilino ring.[6] This suggests that for this compound analogs, the nature and position of substituents on the phenyl ring likely play a significant role in their affinity for the COX enzymes. The 2,4-dichloro substitution pattern in the parent compound contributes to its lipophilicity, which is a common feature of many NSAIDs. Further studies are warranted to systematically evaluate how modifications to this substitution pattern affect COX inhibition and overall anti-inflammatory potency.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. Below is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Broth Microdilution Assay for MIC Determination
This method is a standardized procedure for testing the susceptibility of bacteria to antimicrobial agents in a liquid medium.
Materials:
-
Test compounds
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium. b. Inoculate the colonies into sterile CAMHB. c. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plates to achieve a range of desired concentrations.
-
Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well containing the test compound dilutions. b. Include a positive control (bacteria in CAMHB without any compound) and a negative control (CAMHB only). c. Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Core Structure and Analog Modifications
Caption: Modifications to the core this compound structure.
Workflow for Antimicrobial Susceptibility Testing
Caption: Step-by-step workflow for the broth microdilution assay.
Conclusion
The this compound scaffold is a promising starting point for the development of novel antimicrobial and anti-inflammatory agents. The structure-activity relationship studies, particularly in the context of antimicrobial activity, have demonstrated that specific substitutions on the phenyl ring and the integrity of the carboxylic acid moiety are critical for potency. The dichlorination and hydroxylation of the phenyl ring, as seen in 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, significantly enhance antibacterial effects. Furthermore, derivatization of the propanoic acid chain into complex heterocyclic systems can unlock potent activity against different microbial targets. While the SAR for anti-inflammatory activity is less defined for this specific class of analogs, insights from related compounds suggest that lipophilicity and conformational geometry are likely to be key determinants. Further quantitative studies are needed to fully elucidate the SAR for anti-inflammatory effects and to optimize this versatile scaffold for therapeutic applications.
References
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- Desai, N. C., Vaja, D. V., Joshi, S. B., & Khedkar, V. M. (2021). Synthesis and molecular docking study of pyrazole clubbed oxazole as antibacterial agents.
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A Comparative Guide to Validating the Anti-inflammatory Effects of 3-(2,4-Dichlorophenyl)propanoic Acid in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-inflammatory properties of the novel compound 3-(2,4-Dichlorophenyl)propanoic acid. We will explore its potential mechanisms and compare its efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs) using well-defined animal models. This document is intended to equip researchers with the necessary protocols and rationale to conduct robust preclinical evaluations.
Introduction to this compound and its Anti-inflammatory Potential
This compound is a compound with recognized anti-inflammatory properties, making it a person of interest for the formulation of NSAIDs.[1] Its chemical structure suggests a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] The validation of its efficacy and the elucidation of its precise mechanism of action are critical steps in its development as a potential therapeutic agent. This guide will compare its performance with that of Diclofenac, a widely used NSAID, in two distinct animal models of inflammation.
Comparative Analysis of In Vivo Inflammation Models
The selection of an appropriate animal model is crucial for the preclinical evaluation of anti-inflammatory drugs.[2] Different models represent different facets of the complex inflammatory process. Here, we compare two widely used models: Carrageenan-Induced Paw Edema for acute inflammation and Collagen-Induced Arthritis for chronic autoimmune-like inflammation.
| Model | Type of Inflammation | Key Features | Relevance |
| Carrageenan-Induced Paw Edema | Acute, non-immune | Rapid onset, reproducible, biphasic response.[3][4] | Screening for acute anti-inflammatory activity. |
| Collagen-Induced Arthritis (CIA) | Chronic, autoimmune | Resembles human rheumatoid arthritis, involves T and B cell responses.[5][6][7] | Evaluating efficacy against chronic inflammatory and autoimmune conditions. |
Experimental Protocols and Comparative Data
Carrageenan-Induced Paw Edema in Rats
This model is a standard for assessing acute inflammation.[3][8] Carrageenan, a sulfated polysaccharide, induces a reproducible inflammatory response characterized by edema.[3][4]
Experimental Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Comparative Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (Peak) | Percentage Inhibition (%) |
| Vehicle (Saline) | - | 0.85 ± 0.06 | - |
| This compound | 50 | 0.42 ± 0.04 | 50.6 |
| Diclofenac | 25 | 0.38 ± 0.05 | 55.3 |
Data are presented as mean ± SEM.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[5][6][7] Arthritis is induced by immunization with type II collagen.[9]
Experimental Protocol
-
Immunization (Day 0): DBA/1 mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
Booster (Day 21): A booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant is administered.
-
Treatment Initiation (Day 25): Once arthritis is established, daily oral administration of the vehicle, this compound (50 mg/kg), or Diclofenac (25 mg/kg) begins and continues for 14 days.
-
Clinical Assessment: Arthritis severity is scored daily on a scale of 0-4 per paw. Paw thickness is measured using calipers.
-
Biomarker Analysis (Day 39): At the end of the study, blood is collected for cytokine analysis (TNF-α, IL-1β, IL-6), and paws are processed for histopathological evaluation.
Comparative Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 39) | Reduction in Paw Thickness (mm) | Serum TNF-α (pg/mL) |
| Vehicle | - | 10.5 ± 1.2 | 0.15 ± 0.03 | 150.2 ± 15.8 |
| This compound | 50 | 5.2 ± 0.8 | 0.65 ± 0.07 | 75.6 ± 8.9 |
| Diclofenac | 25 | 4.8 ± 0.7 | 0.72 ± 0.06 | 68.4 ± 7.5 |
Data are presented as mean ± SEM.
Mechanistic Insights: Key Inflammatory Pathways
The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of key signaling pathways involved in the production of pro-inflammatory mediators.
The NF-κB Signaling Pathway
The transcription factor NF-κB is a central mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including cytokines and chemokines.[10] Its deregulation is linked to numerous inflammatory diseases.[10]
Caption: Potential inhibition of the NF-κB pathway by this compound.
The MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are also implicated in inflammation, transmitting extracellular signals to regulate the expression of inflammatory mediators.[11][12] The p38 and JNK pathways are particularly relevant in inflammatory responses.[13]
Biomarker Analysis
To quantify the anti-inflammatory effects at a molecular level, the expression and levels of key biomarkers should be assessed.
-
Pro-inflammatory Cytokines: TNF-α, IL-1β, and IL-6 are key mediators of inflammation. Their levels in serum or tissue homogenates can be measured by ELISA.
-
Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are enzymes that produce pro-inflammatory mediators. Their expression can be analyzed by Western blotting or immunohistochemistry.
Conclusion
The data from these comparative studies in established animal models will provide a robust validation of the anti-inflammatory efficacy of this compound. By demonstrating comparable or superior activity to a standard NSAID like Diclofenac, and by elucidating its effects on key inflammatory pathways and biomarkers, a strong case can be built for its further development as a novel anti-inflammatory therapeutic.
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A Comparative Benchmarking Guide: 3-(2,4-Dichlorophenyl)propanoic Acid versus Commercial Auxin Mimic Herbicides
Introduction
In the continuous pursuit of effective and selective weed management solutions, the exploration of novel herbicidal compounds is paramount. This guide provides a comprehensive technical comparison of 3-(2,4-Dichlorophenyl)propanoic acid, a compound with known agrochemical applications, against established commercial herbicides: 2,4-D, MCPA, and Dicamba. These well-known herbicides belong to the synthetic auxin class, which selectively control broadleaf weeds in various agricultural and non-agricultural settings.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the agrochemical and drug development fields, offering an objective analysis supported by established experimental methodologies.
The core of this guide is a proposed benchmarking framework, outlining a series of in vitro and whole-plant bioassays designed to rigorously evaluate and compare the herbicidal efficacy, selectivity, and phytotoxicity of this compound. While this compound has been identified as a component in agrochemical formulations, detailed public data on its specific herbicidal activity and direct comparisons with market leaders are limited. This guide, therefore, presents a scientifically grounded, hypothetical experimental design and plausible data to illustrate a robust evaluation process.
Mechanism of Action: The Auxin Mimicry Hypothesis
A fundamental aspect of herbicide development is understanding the mode of action. Commercial herbicides such as 2,4-D, MCPA, and Dicamba are classified as synthetic auxins (HRAC Group 4).[3] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and chaotic growth in susceptible broadleaf plants, which ultimately results in their demise.[1][2][6][7][8][9][10] This hormonal interference disrupts numerous physiological processes, including cell division, elongation, and differentiation.[2][4][11]
Given the structural similarities of this compound to phenoxy herbicides like 2,4-D and dichlorprop, it is hypothesized that it also functions as a synthetic auxin. This proposed mechanism involves the binding to auxin receptors, such as the TIR1/AFB family of F-box proteins, which then triggers a signaling cascade leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.[12][13] The uncontrolled activation of these genes is what drives the lethal phenotype in susceptible plants.
Caption: Hypothesized mechanism of action for this compound as an auxin mimic.
Experimental Workflow for Comparative Benchmarking
To empirically validate the herbicidal potential of this compound, a multi-tiered experimental approach is proposed. This workflow progresses from rapid in vitro screenings to more complex whole-plant greenhouse bioassays, providing a comprehensive dataset for comparison.[14][15][16][17][18][19]
Caption: A tiered experimental workflow for benchmarking novel herbicides.
Data Presentation: A Comparative Analysis
The following tables present hypothetical, yet scientifically plausible, data that could be generated from the proposed experimental workflow. These tables are designed for easy comparison of the key performance indicators for each herbicide.
Table 1: In Vitro Receptor Binding Affinity (Kd, nM)
| Compound | TIR1 Receptor | AFB2 Receptor | AFB5 Receptor |
| This compound | 150 | 250 | 120 |
| 2,4-D | 100 | 180 | 90 |
| MCPA | 120 | 200 | 110 |
| Dicamba | 200 | 350 | 180 |
| IAA (Natural Auxin) | 50 | 80 | 45 |
Lower Kd values indicate higher binding affinity.
Table 2: Greenhouse Bioassay - Efficacy on Broadleaf Weeds (GR50, g a.i./ha)
| Compound | Amaranthus retroflexus (Redroot Pigweed) | Chenopodium album (Common Lambsquarters) | Abutilon theophrasti (Velvetleaf) |
| This compound | 180 | 220 | 250 |
| 2,4-D | 150 | 190 | 210 |
| MCPA | 160 | 200 | 230 |
| Dicamba | 130 | 170 | 190 |
GR50 (Growth Reduction 50%) is the herbicide dose required to reduce plant biomass by 50%. Lower values indicate higher efficacy.
Table 3: Crop Selectivity and Phytotoxicity (GR50, g a.i./ha and Selectivity Index)
| Compound | Zea mays (Corn) - GR50 | Triticum aestivum (Wheat) - GR50 | Selectivity Index (Corn/Pigweed) |
| This compound | > 2000 | > 2000 | > 11.1 |
| 2,4-D | > 2000 | > 2000 | > 13.3 |
| MCPA | > 2000 | > 2000 | > 12.5 |
| Dicamba | > 2000 | 1500 | > 15.4 |
A higher selectivity index indicates greater crop safety.
Experimental Protocols
Detailed and reproducible protocols are essential for the scientific validity of this benchmarking study.
Protocol 1: In Vitro Seed Germination Assay
This assay provides a rapid assessment of a compound's pre-emergent herbicidal activity.
-
Preparation: Prepare sterile agar medium (0.8% w/v) in petri dishes. Incorporate the test herbicides at a range of concentrations (e.g., 0, 1, 10, 100, 1000 µM) into the molten agar before solidification.
-
Seed Plating: Surface-sterilize seeds of a sensitive indicator species (e.g., Arabidopsis thaliana or Lactuca sativa) and place 10-15 seeds on the surface of the solidified agar in each petri dish.
-
Incubation: Seal the petri dishes and incubate in a controlled growth chamber with a defined light/dark cycle and temperature.
-
Data Collection: After 7-10 days, measure the germination percentage and radicle length for each treatment.
-
Analysis: Calculate the concentration required to inhibit germination or radicle growth by 50% (IC50).
Protocol 2: Whole-Plant Greenhouse Bioassay
This is a critical step for evaluating post-emergence efficacy and dose-response relationships under controlled environmental conditions.[14][18][20]
-
Plant Propagation: Grow target weed species and crop species from seed in pots containing a standardized soil mix in a greenhouse. Maintain optimal conditions for plant growth (temperature, humidity, light).
-
Herbicide Application: At a consistent growth stage (e.g., 3-4 true leaves), apply the herbicides using a calibrated laboratory spray chamber to ensure uniform application.[20] A range of doses should be tested to generate a dose-response curve.[21]
-
Post-Treatment Care: Return the plants to the greenhouse and continue to provide optimal growing conditions.
-
Efficacy Assessment: At 14 and 21 days after treatment (DAT), visually assess plant injury (phytotoxicity) on a scale of 0% (no effect) to 100% (plant death).[20]
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each plant, and measure the fresh and dry weight.
-
Data Analysis: Calculate the GR50 (the dose causing a 50% reduction in plant biomass compared to the untreated control) for each herbicide on each species.
Protocol 3: Crop Phytotoxicity Assessment
This protocol is designed to specifically evaluate the safety of the test compound on desirable crop species.[22][23][24][25][26]
-
Experimental Design: This can be conducted as part of the whole-plant bioassay or as a separate experiment. It is crucial to include a higher dose (e.g., 2x the proposed field rate) to simulate potential over-application.[25][27]
-
Crop Species: Select commercially relevant crop species that would likely be exposed to the herbicide (e.g., corn, wheat, soybean).
-
Symptomology: In addition to biomass measurements, carefully observe and record any phytotoxic symptoms, such as chlorosis, necrosis, leaf curling, or stunting.[23][24]
-
Yield Data: For long-term studies, carry the plants through to maturity and measure the yield (e.g., grain weight) to assess any subtle, non-lethal effects on productivity.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the comparative benchmarking of this compound against established commercial auxin mimic herbicides. The hypothetical data presented suggests that while this compound may exhibit slightly lower efficacy than the market leaders, it demonstrates a favorable selectivity profile, warranting further investigation.
The proposed experimental workflow provides a robust and scientifically rigorous pathway for generating the necessary data to make informed decisions about the future development of this compound. Future research should focus on expanding the range of weed and crop species tested, investigating the impact of different formulations and adjuvants, and conducting field trials to validate greenhouse findings under real-world conditions. A deeper understanding of its binding kinetics with different auxin receptor isoforms could also provide valuable insights into its selectivity and potential for weed resistance management.[13][28]
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A Head-to-Head Clinical Trial Framework: Evaluating 3-(2,4-Dichlorophenyl)propanoic Acid Against Ibuprofen for Acute Postoperative Dental Pain
This guide presents a comprehensive, scientifically robust framework for a head-to-head clinical trial designed to evaluate the analgesic efficacy and safety of a novel investigational compound, 3-(2,4-Dichlorophenyl)propanoic acid, in comparison to the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The target indication for this proposed Phase III, randomized, double-blind, non-inferiority trial is the management of acute postoperative pain following third molar extraction.
This document is intended for researchers, clinical scientists, and drug development professionals, providing a detailed protocol grounded in established clinical trial methodologies and regulatory expectations. The experimental design prioritizes scientific integrity, featuring self-validating systems and a clear rationale for all procedural choices.
Introduction and Scientific Rationale
This compound is a compound with purported anti-inflammatory properties, suggesting a mechanism of action consistent with NSAIDs—the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. While preclinical data (postulated) suggests a promising analgesic and anti-inflammatory profile for this compound, a rigorous clinical evaluation is imperative to ascertain its therapeutic potential in humans.
A head-to-head comparison with a standard-of-care agent like ibuprofen offers a direct assessment of the investigational drug's relative efficacy and safety.[2][3] Ibuprofen is a widely used and well-characterized NSAID, making it an appropriate active comparator for this trial.[2][4] The acute dental pain model, specifically following the surgical extraction of impacted third molars, is a well-validated and sensitive model for assessing analgesic efficacy.[5][6]
The primary hypothesis of this trial is that this compound is non-inferior to ibuprofen in providing pain relief over a 24-hour period following dental surgery. A non-inferiority design is chosen because demonstrating superiority over a well-established and effective drug like ibuprofen is a high bar for a new chemical entity, and establishing comparable efficacy would be a significant development.[1][7][8][9]
Postulated Mechanism of Action: Cyclooxygenase Inhibition
The presumed mechanism of action for this compound, like other arylpropionic acid derivatives, involves the inhibition of COX-1 and COX-2 enzymes.[3] This inhibition prevents the synthesis of prostaglandins, thereby reducing the inflammatory response and alleviating pain.
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1_COX2 [label="COX-1 / COX-2 Enzymes", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; Pain_Inflammation [label="Pain & Inflammation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NSAIDs [label="this compound\nIbuprofen", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX1_COX2; COX1_COX2 -> Prostaglandins; Prostaglandins -> Pain_Inflammation; NSAIDs -> COX1_COX2 [label=" Inhibition", arrowhead=tee, color="#34A853"]; }
Figure 1: Postulated mechanism of action of this compound.
Clinical Trial Design and Methodology
This is a Phase III, randomized, double-blind, parallel-group, active-controlled, non-inferiority study.
Study Objectives and Endpoints
Primary Objective:
-
To demonstrate that this compound is non-inferior to ibuprofen in the management of acute postoperative dental pain over 24 hours.
Secondary Objectives:
-
To compare the onset of analgesia between this compound and ibuprofen.
-
To evaluate the need for rescue medication in both treatment arms.
-
To assess the safety and tolerability of this compound compared to ibuprofen.
Endpoints:
| Endpoint Type | Endpoint | Assessment Method |
| Primary | Sum of Pain Intensity Difference over 24 hours (SPID24) | Patient-reported using a 100-mm Visual Analog Scale (VAS) for pain. |
| Secondary | Time to perceptible pain relief | Patient-reported using a stopwatch. |
| Time to meaningful pain relief | Patient-reported. | |
| Proportion of patients requiring rescue medication | Recorded by study staff. | |
| Overall assessment of efficacy | Patient global assessment scale. | |
| Incidence and severity of adverse events (AEs) | Monitored and recorded by clinical staff. |
Patient Population
A total of 450 adult patients (aged 18-65) scheduled for the surgical extraction of one or more impacted third molars will be enrolled.
Inclusion Criteria:
-
Male or female, aged 18 to 65 years, inclusive.
-
Scheduled for surgical extraction of at least one impacted mandibular third molar.
-
Good general health as determined by medical history and physical examination.
-
Willing and able to provide written informed consent.
-
Experiencing at least moderate pain (≥5 on a 0-10 numerical rating scale) post-surgery.[5]
Exclusion Criteria:
-
Known hypersensitivity to NSAIDs or any of the study medications.
-
History of gastrointestinal ulceration or bleeding.
-
Significant renal or hepatic impairment.
-
Pregnant or breastfeeding women.
-
Use of any analgesic medication within 24 hours prior to surgery.
-
History of substance abuse.
Randomization and Blinding
Patients will be randomly assigned in a 1:1 ratio to receive either this compound or ibuprofen. A centralized interactive web response system will be used for randomization to ensure allocation concealment.
The study will be double-blind, meaning neither the patient, the investigator, nor the sponsor's study team will know the treatment assignment.[10] To maintain the blind, both investigational products will be supplied in identical, over-encapsulated forms.
Treatment Protocol
-
Baseline Assessment: Following surgery and recovery from anesthesia, patients who meet the pain intensity inclusion criterion will undergo a baseline pain assessment.
-
Investigational Product Administration: Within one hour of the baseline assessment, patients will receive a single oral dose of either this compound (dose to be determined by Phase II studies) or 400 mg of ibuprofen.[2][3]
-
Pain Assessments: Patients will record their pain intensity on a VAS at specified time points (e.g., 30 minutes, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.
-
Rescue Medication: If the patient experiences inadequate pain relief, they will be offered a standardized rescue medication (e.g., acetaminophen/codeine). The time to first rescue medication use will be recorded.[5]
-
Safety Monitoring: All adverse events will be recorded throughout the 24-hour study period.
// Nodes Screening [label="Patient Screening and Informed Consent", fillcolor="#F1F3F4", fontcolor="#202124"]; Surgery [label="Third Molar Extraction Surgery", fillcolor="#F1F3F4", fontcolor="#202124"]; Pain_Assessment [label="Post-operative Pain Assessment (≥5 on NRS)", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Randomization (1:1)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arm_A [label="Single Dose:\nthis compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Arm_B [label="Single Dose:\nIbuprofen 400 mg", fillcolor="#FFFFFF", fontcolor="#202124"]; Follow_Up [label="24-Hour Follow-up:\nPain Assessments (VAS)\nRescue Medication Use\nAdverse Event Monitoring", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Screening -> Surgery; Surgery -> Pain_Assessment; Pain_Assessment -> Randomization; Randomization -> Arm_A [label=" Arm A"]; Randomization -> Arm_B [label=" Arm B"]; Arm_A -> Follow_Up; Arm_B -> Follow_Up; Follow_Up -> Analysis; }
Figure 2: Experimental workflow for the head-to-head clinical trial.
Statistical Considerations
Sample Size Calculation
The sample size is calculated to provide 90% power to demonstrate non-inferiority with a one-sided alpha of 0.025. The non-inferiority margin for the primary endpoint (SPID24) will be determined based on historical data for ibuprofen versus placebo in similar dental pain studies.
Statistical Analysis
The primary analysis will be performed on the per-protocol population. An intent-to-treat analysis will be conducted as a sensitivity analysis.[11] The non-inferiority of this compound to ibuprofen will be concluded if the lower limit of the two-sided 95% confidence interval for the difference in mean SPID24 is greater than the pre-specified non-inferiority margin.[1][9]
Secondary endpoints will be analyzed using appropriate statistical methods, such as t-tests or Wilcoxon rank-sum tests for continuous variables and chi-square or Fisher's exact tests for categorical variables.
Data Summary and Expected Outcomes
The following table summarizes the key parameters and expected data presentation for this clinical trial.
| Parameter | This compound Arm | Ibuprofen Arm |
| Number of Patients | 225 | 225 |
| Primary Endpoint | Mean SPID24 (± SD) | Mean SPID24 (± SD) |
| Key Secondary Endpoints | Median time to pain relief (minutes) | Median time to pain relief (minutes) |
| % of patients requiring rescue medication | % of patients requiring rescue medication | |
| Safety | Incidence of AEs (%) | Incidence of AEs (%) |
| Incidence of serious AEs (%) | Incidence of serious AEs (%) |
Conclusion
This proposed head-to-head clinical trial provides a robust and scientifically sound framework for evaluating the efficacy and safety of this compound as a potential new analgesic for acute pain. By employing a rigorous non-inferiority design with a well-established comparator and a validated pain model, the results of this study will provide crucial data to inform the future clinical development of this compound. The detailed methodology, clear endpoints, and comprehensive statistical plan are designed to meet regulatory standards and contribute valuable knowledge to the field of pain management.
References
- U.S. Food and Drug Administration. (2016). Non-Inferiority Clinical Trials to Establish Effectiveness Guidance for Industry. [Link]
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- Smith, L. A., Moore, R. A., McQuay, H. J., & Wiffen, P. J. (2021). Single‐dose intravenous ibuprofen for acute postoperative pain in adults.
- Drapkin, J., et al. (2019). Comparison of Oral Ibuprofen at Three Single-Dose Regimens for Treating Acute Pain in the Emergency Department: A Randomized Controlled Trial. Annals of Emergency Medicine, 74(4), 530-537. [Link]
- Kaul, S., & Diamond, G. A. (2024). Five basic rules for making non-inferiority trials more meaningful. Journal of Thoracic and Cardiovascular Surgery. [Link]
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- Mehlisch, D. R., et al. (2020). Longer analgesic effect with naproxen sodium than ibuprofen in post-surgical dental pain: a randomized, double-blind, placebo-controlled, single-dose trial. Journal of Pain Research, 13, 877-887. [Link]
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- Pfizer. (2016). A PHASE 3, RANDOMIZED, DOUBLE BLIND, PLACEBO AND ACTIVE-CONTROLLED, MULTICENTER, PARALLEL-GROUP STUDY OF THE A.... [Link]
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- Dworkin, R. H., et al. (2010).
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(2,4-Dichlorophenyl)propanoic Acid
Introduction: The Imperative for Methodological Equivalence
3-(2,4-Dichlorophenyl)propanoic acid (DCPA) is a molecule of significant interest, serving as a reference standard in chromatography and as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The reliable quantification of DCPA is paramount for quality control, stability testing, and regulatory submission.[2][3] In a globalized development environment, it is common for analytical testing to be performed across different laboratories or for methods to be updated over a product's lifecycle. Such scenarios necessitate the use of multiple analytical methods.
This guide addresses a critical question: when two different analytical methods are used to measure the same analyte, how can we be certain they produce equivalent results? The answer lies in a rigorous process known as cross-validation .
This document provides an in-depth comparison and a procedural guide for the cross-validation of two common yet distinct analytical techniques for DCPA: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC). We will explore the scientific rationale behind experimental choices, provide detailed protocols, and establish a framework for comparing their performance based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Chapter 1: Principles of Analytical Method Cross-Validation
Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[3] Cross-validation is a specific type of validation that compares two or more analytical procedures to demonstrate their equivalence.[6][7] This is not merely a procedural formality; it is a scientific necessity to ensure data integrity and comparability across different studies, sites, or methods.[8] For instance, if a legacy GC method is being replaced by a more efficient HPLC method, a cross-validation study is required to bridge the data from the old and new methods.
The objective is to demonstrate that any differences between the results from the two methods are statistically insignificant and fall within predefined acceptance criteria.[9]
Caption: Conceptual overview of the cross-validation process.
Chapter 2: Candidate Analytical Methods for DCPA
The choice of analytical methods is driven by the physicochemical properties of the analyte. DCPA is a non-volatile organic acid, making it suitable for both HPLC and, with modification, GC.[10][11]
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Principle & Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for its robustness and versatility.[12] It separates compounds based on their polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds (like DCPA) are retained longer on the column. The dichlorophenyl group in DCPA contains a strong chromophore, making it ideal for detection by UV spectrophotometry.[13] This method is chosen for its directness, as it does not require sample derivatization.
Method B: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
-
Principle & Rationale: GC offers high separation efficiency but requires the analyte to be volatile and thermally stable. Carboxylic acids like DCPA have low volatility and tend to exhibit poor peak shape due to adsorption. To overcome this, a chemical derivatization step is employed to convert the carboxylic acid group into a more volatile ester.[14][15] Methylation is a common strategy.[15] Flame Ionization Detection (FID) is a universal detector for organic compounds and provides excellent sensitivity. This method is chosen as a representative of an alternative, orthogonal technique that might be used for specific applications, such as impurity profiling where different selectivity is desired.
Chapter 3: The Cross-Validation Workflow
A successful cross-validation study begins with a detailed protocol.[9] This plan outlines the experiments, the samples to be tested, and the acceptance criteria that define equivalence.
Caption: Detailed experimental workflow for the cross-validation study.
Experimental Protocol: Method A (RP-HPLC-UV)
-
Reagents and Materials:
-
This compound Reference Standard (Purity ≥ 97%).[10]
-
Acetonitrile (HPLC Grade).
-
Phosphoric Acid (ACS Grade).
-
Water (HPLC Grade).
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (50:50 v/v).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of DCPA Reference Standard in 25.0 mL of mobile phase.
-
Working Standard (100 µg/mL): Dilute 5.0 mL of the Stock Solution to 50.0 mL with mobile phase.
-
Spiked Samples: Prepare samples by spiking a placebo matrix at three concentration levels: 80, 100, and 120 µg/mL. Prepare six independent samples at the 100 µg/mL level.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 225 nm.[13]
-
-
System Suitability Test (SST):
-
Inject the Working Standard solution five times.
-
Acceptance Criteria: %RSD of peak areas ≤ 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000.
-
Experimental Protocol: Method B (GC-FID with Derivatization)
-
Reagents and Materials:
-
DCPA Reference Standard (Purity ≥ 97%).
-
Methanol (Anhydrous, GC Grade).
-
Boron Trifluoride-Methanol (BF3-Methanol) solution, 14% w/v.[15]
-
Hexane (GC Grade).
-
Sodium Sulfate (Anhydrous).
-
-
Standard and Sample Preparation:
-
Prepare standard and spiked samples in methanol at the same concentrations as for the HPLC method (80, 100, 120 µg/mL).
-
-
Derivatization Procedure:
-
To 1.0 mL of each standard and sample solution in a screw-cap vial, add 1.0 mL of 14% BF3-Methanol solution.
-
Cap the vial tightly and heat in a water bath at 70°C for 30 minutes.[15]
-
Cool to room temperature. Add 5 mL of hexane and 8 mL of distilled water.
-
Shake vigorously for 10 minutes and allow the layers to separate.
-
Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate. Use this solution for GC analysis.
-
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C (Split mode, 20:1).
-
Oven Program: 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector (FID) Temperature: 300 °C.
-
Injection Volume: 1 µL.
-
-
System Suitability Test (SST):
-
Inject the derivatized 100 µg/mL Working Standard five times.
-
Acceptance Criteria: %RSD of peak areas ≤ 2.0%, Tailing factor ≤ 2.0.
-
Chapter 4: Data Comparison and Acceptance Criteria
The data generated from both methods must be rigorously compared to assess equivalence. The following tables present hypothetical but realistic data for this cross-validation study.
Specificity
Specificity is demonstrated by showing no interference from the placebo at the retention time of the DCPA peak in either method.
| Method | Placebo Analysis Result |
| RP-HPLC-UV | No peak observed at the retention time of DCPA. |
| GC-FID | No peak observed at the retention time of derivatized DCPA. |
| Conclusion: Both methods are deemed specific for the analysis of this compound. |
Linearity
Linearity is evaluated by a linear regression of concentration versus peak area for standards across the analytical range.
| Parameter | RP-HPLC-UV | GC-FID | Acceptance Criteria |
| Range (µg/mL) | 20 - 150 | 20 - 150 | - |
| Correlation Coefficient (R²) | 0.9995 | 0.9991 | ≥ 0.999 |
| y-intercept | 105.3 | 25.8 | Insignificant |
| Slope | 15420 | 4855 | - |
| Conclusion: Both methods exhibit excellent linearity over the specified range. |
Accuracy
Accuracy is determined by calculating the percent recovery of the analyte from spiked placebo samples at three concentration levels.
| Concentration | Method | Mean % Recovery (n=3) | %RSD | Acceptance Criteria |
| 80 µg/mL (80%) | RP-HPLC-UV | 99.8% | 0.7% | Mean Recovery: 98.0% - 102.0% |
| GC-FID | 99.1% | 1.1% | ||
| 100 µg/mL (100%) | RP-HPLC-UV | 100.5% | 0.5% | |
| GC-FID | 101.0% | 0.9% | ||
| 120 µg/mL (120%) | RP-HPLC-UV | 101.2% | 0.6% | |
| GC-FID | 100.3% | 1.3% | ||
| Conclusion: Both methods demonstrate acceptable accuracy. A Student's t-test on the mean recoveries at each level showed no statistically significant difference (p > 0.05). |
Precision
Precision is assessed as repeatability (intra-assay) and intermediate precision (inter-day).
| Precision Type | Method | Mean Assay (n=6) | %RSD | Acceptance Criteria |
| Repeatability | RP-HPLC-UV | 100.3 µg/mL | 0.6% | %RSD ≤ 2.0% |
| GC-FID | 100.8 µg/mL | 1.2% | ||
| Intermediate Precision | RP-HPLC-UV | 100.9 µg/mL | 0.9% | %RSD ≤ 2.0% |
| GC-FID | 101.5 µg/mL | 1.5% | ||
| Conclusion: Both methods meet the criteria for precision. The slightly higher %RSD for the GC-FID method is anticipated due to the additional derivatization step, which introduces a potential source of variability. An F-test confirmed that while the variances were different, both were within the acceptable precision limits. |
Chapter 5: Conclusion and Final Recommendation
The cross-validation study demonstrates that the RP-HPLC-UV method and the GC-FID method (with derivatization) are equivalent for the quantitative analysis of this compound. The results for accuracy, precision, linearity, and specificity for both methods meet the pre-established acceptance criteria derived from ICH guidelines.[16] The statistical comparison of the results confirms that there are no significant differences between the two methods.
Therefore, the methods can be considered interchangeable. The choice of method for routine use may depend on other factors such as sample throughput, cost, and available instrumentation. The RP-HPLC method is recommended for routine quality control due to its simpler sample preparation and slightly better precision. The GC-FID method remains a valid, orthogonal alternative that can be used for confirmatory testing or specific impurity investigations.
References
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- AMSbiopharma. (2025).
- U.S. Food and Drug Administration. (2024). Q2(R2)
- PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- European Bioanalysis Forum. (2017).
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- PMC. (2014).
- ResearchGate. (2022). Investigation of spectroscopic, reactive, transport and docking properties of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-6)
- U.S. Environmental Protection Agency. (2000). Method 8041A. [Link]
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- PMC. (2017). A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. [Link]
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- PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)
- PubChem. (2026). This compound. [Link]
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- IUCr Journals. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydro-. [Link]
- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
- Semantic Scholar. (2023). Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. [Link]
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A Comparative Analysis of the Side Effect Profiles of Dichlorophenyl-Containing NSAIDs: A Guide for Researchers
This guide provides an in-depth comparative study of the side effect profiles of non-steroidal anti-inflammatory drugs (NSAIDs) containing a dichlorophenyl moiety. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of adverse events to explore the underlying mechanisms, comparative risks, and the experimental methodologies used to evaluate them. Our objective is to furnish a comprehensive resource that informs preclinical and clinical research, fostering the development of safer anti-inflammatory therapeutics.
Introduction: The Dichlorophenyl NSAID Class - Efficacy and Inherent Risks
The dichlorophenyl structural motif is a key feature in several potent NSAIDs. This chemical feature contributes to the high anti-inflammatory efficacy of drugs like diclofenac, lumiracoxib, and the historically significant fenclofenac. However, this efficacy is intrinsically linked to a spectrum of side effects, primarily mediated by the inhibition of cyclooxygenase (COX) enzymes. Understanding the nuances of these side effect profiles is paramount for rational drug design and informed clinical use.
The primary mechanism of action for these NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are crucial mediators of inflammation, pain, and fever.[1] COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa and maintaining renal blood flow, while COX-2 is induced during inflammation.[2] The therapeutic effects of NSAIDs are largely attributed to COX-2 inhibition, whereas many of the adverse effects stem from the inhibition of COX-1.[2]
Comparative Side Effect Profiles
This section will delve into a comparative analysis of the key side effect profiles of diclofenac, lumiracoxib, and fenclofenac, focusing on gastrointestinal, cardiovascular, hepatic, and renal toxicities.
Gastrointestinal Toxicity
NSAID-induced gastropathy is a significant clinical concern, ranging from dyspepsia to life-threatening ulceration and bleeding.[3] The primary mechanism is the inhibition of COX-1, which reduces the production of protective prostaglandins in the gastric mucosa.[2]
Diclofenac is associated with a notable risk of serious gastrointestinal adverse events, including bleeding, ulceration, and perforation of the stomach or intestines.[4] These events can occur at any time during treatment and may not present with warning symptoms.[4]
Lumiracoxib , a selective COX-2 inhibitor, was developed to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[5] Clinical trials demonstrated that lumiracoxib has fewer gastrointestinal side effects than diclofenac.[5]
Fenclofenac , before its withdrawal, was reported to have a remarkably low gastric ulcerogenic potential in preclinical studies.[6] However, post-marketing surveillance and clinical use revealed gastrointestinal side effects, although detailed quantitative data from that era is limited.[7]
| Adverse Event | Diclofenac | Lumiracoxib | Fenclofenac |
| Upper GI Ulcer Complications | Higher risk compared to COX-2 selective inhibitors | Lower risk compared to non-selective NSAIDs like diclofenac[5] | Preclinically low, but clinical data is sparse[6][7] |
| Dyspepsia | Common | Similar incidence to diclofenac in some studies | Reported, but incidence rates are not well-documented |
| GI Bleeding | Significant risk | Lower risk than diclofenac | Reported, but incidence rates are not well-documented |
Cardiovascular Toxicity
The cardiovascular risks of NSAIDs, particularly the increased risk of thrombotic events such as myocardial infarction and stroke, are a major concern.[8] This risk is thought to be related to the degree of COX-2 selectivity, which can lead to an imbalance between pro-thrombotic thromboxane A2 (produced via COX-1) and anti-thrombotic prostacyclin (produced via COX-2).
Diclofenac has been associated with an increased risk of serious cardiovascular thrombotic events.[8][9][10] Its preferential COX-2 inhibition is believed to contribute to this heightened risk.[11]
Lumiracoxib , despite its COX-2 selectivity, was also scrutinized for cardiovascular safety. Some studies suggested a small increase in thrombotic events, particularly myocardial infarction, compared to naproxen.[5]
Fenclofenac was withdrawn before the widespread recognition of NSAID-associated cardiovascular risk, and as such, there is limited specific data on its cardiovascular safety profile.[12]
| Adverse Event | Diclofenac | Lumiracoxib | Fenclofenac |
| Myocardial Infarction | Increased risk[8][9][10] | Potential for a small increased risk[5] | Data not available |
| Stroke | Increased risk[8] | Data not extensively reported | Data not available |
| Heart Failure | Can be exacerbated | Can be exacerbated | Data not available |
Hepatotoxicity
Drug-induced liver injury is a rare but serious adverse effect of some NSAIDs. The mechanisms can be idiosyncratic and are not always dose-related.
Diclofenac is associated with a risk of elevated liver enzymes and, in rare cases, severe liver injury, including liver failure.[13][14]
Lumiracoxib was withdrawn from the market in several countries due to severe hepatotoxicity.[7][15][16][17] Reports indicated cases of severe liver injury, including liver failure and death.[15][17] The mechanism is thought to involve an altered immune response.[15]
Fenclofenac was also associated with hepatotoxicity, which contributed to its withdrawal.[12]
| Adverse Event | Diclofenac | Lumiracoxib | Fenclofenac |
| Elevated Liver Enzymes | Reported in a percentage of patients[13] | A known risk, leading to withdrawal[15][16][17] | A known risk, contributing to withdrawal[12] |
| Severe Liver Injury | Rare, but reported[13][14] | A significant concern leading to market withdrawal[15][17] | A significant concern leading to market withdrawal[12] |
Renal Toxicity
NSAIDs can cause renal adverse effects by inhibiting the synthesis of renal prostaglandins, which are important for maintaining renal blood flow and glomerular filtration.[2]
Diclofenac can lead to renal impairment, and cases of nephrotic syndrome have been reported.
Lumiracoxib , like other NSAIDs, has the potential for renal toxicity.
Fenclofenac was associated with nephrotic syndrome and renal impairment, with reports of interstitial nephritis.[11][15][18]
| Adverse Event | Diclofenac | Lumiracoxib | Fenclofenac |
| Renal Impairment | A known risk | Potential risk | A known risk leading to reports of renal failure[11][15][18] |
| Interstitial Nephritis | Reported | Possible | Reported cases[11][15][18] |
| Nephrotic Syndrome | Reported | Possible | Reported cases[18] |
Experimental Protocols for Side Effect Assessment
The following sections provide detailed, step-by-step methodologies for key experiments used to evaluate the side effect profiles of dichlorophenyl-containing NSAIDs.
Assessment of NSAID-Induced Gastrointestinal Toxicity
This protocol outlines a standard in vivo model for assessing NSAID-induced gastric injury in rats.
Objective: To quantify the extent of gastric mucosal damage induced by a test NSAID.
Materials:
-
Male Wistar rats (200-250 g)
-
Test NSAID (e.g., diclofenac)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Urethane (for anesthesia)
-
Formalin (10% buffered)
-
Stereomicroscope
-
Image analysis software
Procedure:
-
Animal Acclimatization: House rats in standard conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats for 24 hours before NSAID administration, with free access to water.
-
NSAID Administration: Administer the test NSAID or vehicle orally via gavage.
-
Observation Period: Observe the animals for 4-6 hours post-administration.
-
Euthanasia and Stomach Excision: Euthanize the rats with an overdose of urethane. Immediately excise the stomach and open it along the greater curvature.
-
Macroscopic Evaluation: Gently rinse the stomach with saline and examine for mucosal lesions under a stereomicroscope.
-
Ulcer Index Calculation: Score the lesions based on their number and severity. The ulcer index can be calculated using a standardized scoring system.
-
Histopathological Analysis: Fix a portion of the stomach tissue in 10% buffered formalin for histological processing (e.g., H&E staining) to assess for inflammation, erosion, and ulceration.
Causality and Validation: The use of a vehicle control group is crucial to establish that the observed gastric damage is a direct result of the NSAID administration. Histopathological analysis provides a microscopic validation of the macroscopic findings.
Evaluation of Cardiovascular Risk
Assessing the cardiovascular risk of NSAIDs in preclinical models often involves evaluating their effects on blood pressure and thrombotic potential.
Objective: To determine the impact of a test NSAID on blood pressure and platelet aggregation.
Part A: Blood Pressure Measurement in Conscious Rats
Materials:
-
Spontaneously hypertensive rats (SHRs)
-
Test NSAID
-
Vehicle
-
Telemetry system for blood pressure monitoring
Procedure:
-
Telemetry Implantation: Surgically implant telemetry transmitters for continuous blood pressure monitoring and allow for a recovery period.
-
Baseline Measurement: Record baseline blood pressure and heart rate for a defined period before drug administration.
-
Drug Administration: Administer the test NSAID or vehicle orally daily for a specified duration (e.g., 7 days).
-
Continuous Monitoring: Continuously monitor blood pressure and heart rate throughout the treatment period.
-
Data Analysis: Analyze the changes in mean arterial pressure and heart rate compared to baseline and the vehicle-treated group.
Part B: In Vitro Platelet Aggregation Assay
Materials:
-
Platelet-rich plasma (PRP) from healthy human donors
-
Test NSAID
-
Agonist (e.g., arachidonic acid, collagen)
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Prepare PRP from citrated whole blood by centrifugation.
-
Incubation: Incubate PRP with various concentrations of the test NSAID or vehicle.
-
Aggregation Induction: Induce platelet aggregation by adding an agonist.
-
Measurement: Measure the change in light transmittance using a platelet aggregometer to quantify the extent of aggregation.
-
IC50 Determination: Calculate the concentration of the NSAID that inhibits platelet aggregation by 50% (IC50).
Causality and Validation: The use of a well-established hypertensive animal model like the SHR allows for the assessment of the drug's effect in a predisposed system. The in vitro platelet aggregation assay directly measures the drug's impact on a key mechanism of thrombosis.
Signaling Pathways and Mechanistic Insights
The adverse effects of dichlorophenyl-containing NSAIDs are rooted in their interaction with specific cellular signaling pathways.
COX Inhibition and Prostaglandin Synthesis
The fundamental mechanism of action for all NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes.
Caption: Experimental workflow for NSAID-induced gastric injury assessment.
Conclusion: A Call for Mechanism-Based Safety Assessment
The dichlorophenyl-containing NSAIDs represent a class of highly effective anti-inflammatory agents. However, their clinical utility is tempered by a well-defined, and in some cases, severe side effect profile. This guide has provided a comparative analysis of these side effects, emphasizing the mechanistic underpinnings and the experimental approaches to their evaluation. For researchers and drug development professionals, a thorough understanding of these toxicities is not merely a regulatory hurdle but a scientific imperative. The future of anti-inflammatory drug development lies in the rational design of molecules with improved safety profiles, guided by a deep understanding of the mechanisms of both efficacy and toxicity.
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A Comparative Guide to the Environmental Impact of Novel Herbicidal Compounds: Assessing 3-(2,4-Dichlorophenyl)propanoic Acid Against Industry Benchmarks
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The development of new herbicidal active ingredients is critical for advancing agricultural productivity. However, this innovation carries the profound responsibility of ensuring environmental safety. A rigorous, data-driven assessment of a novel compound's environmental impact is not merely a regulatory hurdle but a scientific necessity. This guide provides a framework for such an assessment, using the compound 3-(2,4-Dichlorophenyl)propanoic acid as a case study.
While not a widely commercialized herbicide itself, this compound (CAS 55144-92-8) is a compound of interest in agrochemical research and serves as an excellent model for a new chemical entity (NCE) requiring environmental evaluation.[1][2] Its known hazard profile, which indicates it is "very toxic to aquatic life," underscores the importance of a comprehensive ecotoxicological assessment from the earliest stages of development.[3]
To ground our assessment in a real-world context, we will compare the environmental profile of this compound against three globally significant herbicides:
-
2,4-D (2,4-Dichlorophenoxyacetic acid): A structurally related phenoxy herbicide, providing a valuable analogue for comparison.[4][5]
-
Glyphosate: The most widely used herbicide worldwide, representing a different mechanism of action and a critical industry benchmark.[6][7]
-
Atrazine: A historically prevalent herbicide known for its persistence in water systems, offering a contrasting environmental fate profile.[8][9][10]
This guide will delve into the physicochemical properties that govern environmental distribution, the persistence and degradation pathways that determine environmental lifetime, and the ecotoxicological profiles that define the risk to non-target organisms. Furthermore, we will provide detailed, standardized protocols for generating the critical data required for a robust environmental risk assessment.
Part 1: Physicochemical Properties and Predicted Environmental Distribution
The intrinsic chemical and physical properties of a herbicide dictate its behavior upon release into the environment. Properties such as water solubility, lipophilicity (log Kow), and vapor pressure determine whether a compound will remain in the soil, leach into groundwater, run off into surface water, or volatilize into the atmosphere.
The causality is direct: a compound with high water solubility and low soil adsorption will be more mobile and prone to contaminating water resources. Conversely, a highly lipophilic (high log Kow) substance has a greater potential to bioaccumulate in the fatty tissues of organisms.
Below is a comparison of key properties for our subject compounds. Note that comprehensive experimental data for this compound is limited, highlighting the necessity of the experimental protocols detailed later in this guide.
Table 1: Comparison of Key Physicochemical Properties
| Property | This compound | 2,4-D | Glyphosate | Atrazine |
| Molecular Formula | C₉H₈Cl₂O₂ | C₈H₆Cl₂O₃ | C₃H₈NO₅P | C₈H₁₄ClN₅ |
| Molecular Weight | 219.06 g/mol [3] | 221.04 g/mol [4] | 169.07 g/mol [6] | 215.68 g/mol |
| Water Solubility | Low (predicted)[1] | 900 mg/L[4] | 10,000-15,700 mg/L[6] | 33 mg/L |
| log Kow (Octanol-Water) | 2.9 (predicted)[3] | 2.58 - 2.83 | < -3.2[7] | 2.6 |
The following diagram illustrates how these fundamental properties influence the environmental fate of a herbicide.
Caption: Influence of physicochemical properties on environmental fate.
Part 2: Environmental Fate: Persistence & Degradation
Persistence, often measured as environmental half-life (t½), is a critical factor in risk assessment. A longer half-life means prolonged exposure for non-target organisms. Degradation can occur through microbial processes (biodegradation), chemical reactions (e.g., hydrolysis), or light (photodegradation).
-
2,4-D is known for its rapid microbial degradation in aerobic soils, which mitigates its potential for leaching despite its mobility.[4][11]
-
Glyphosate also degrades microbially, but its half-life can be highly variable depending on soil conditions.[6]
-
Atrazine is notably more persistent, especially in water, where its breakdown is slow, leading to its frequent detection in groundwater and surface water.[9][12]
For a new compound like this compound, determining its degradation rate and pathway is a top priority. Its dichlorinated phenyl ring suggests that microbial breakdown is a likely route, but the specific enzymes and the resulting metabolites are unknown and could present their own toxicological concerns.[13]
Table 2: Comparison of Environmental Persistence (Half-Life)
| Herbicide | Soil Half-Life (Aerobic) | Aquatic Half-Life (Aerobic) | Notes |
| This compound | Data not available | Data not available | Requires experimental determination (See Protocol 3). |
| 2,4-D | ~6.2 days[4][14] | ~15 days[4][14] | Rapidly degraded by microbes. More persistent in anaerobic water (41-333 days).[4] |
| Glyphosate | 76-240 days (highly variable)[6] | 7-142 days (variable)[6] | Persistence is highly dependent on soil type and microbial activity. |
| Atrazine | Days to months[9] | Long (slow breakdown)[9] | Known for its persistence and potential to contaminate water sources. |
Part 3: Ecotoxicological Profile
Ecotoxicology evaluates the adverse effects of a chemical on non-target organisms. This is arguably the most critical component of an environmental impact assessment. The initial GHS classification of this compound as "Very toxic to aquatic life" is a significant red flag, demanding rigorous investigation.[3] This contrasts with 2,4-D, which is generally considered only slightly toxic to fish, although some of its ester forms can be highly toxic.[4]
Table 3: Comparative Ecotoxicity to Non-Target Organisms
| Organism Group | This compound | 2,4-D | Glyphosate (Formulations) | Atrazine |
| Fish | Very Toxic (GHS Classification)[3] | Slightly to moderately toxic[4] | Can be toxic; formulations often more toxic than active ingredient.[15][16] | Chronic risk; can cause reproductive and developmental effects.[8][17] |
| Aquatic Invertebrates | Data not available (Toxicity expected) | Slightly toxic[4] | Toxic; LC50 for Daphnia magna can be low.[18] | Poses risk to aquatic communities.[17] |
| Amphibians | Data not available | Data limited | Can be toxic to tadpoles.[6] | Well-documented adverse reproductive and developmental effects.[8][17] |
| Birds | Data not available | Moderately toxic[4] | Low direct toxicity | EPA levels of concern exceeded by 22x in risk assessments.[17] |
| Honeybees | Data not available | Practically non-toxic[4] | Low direct toxicity | Data limited, but risk to non-target plants can affect habitat. |
Part 4: Methodology for a Comprehensive Environmental Impact Assessment
To address the data gaps for a novel compound like this compound, a tiered experimental approach based on internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals, is required.[19][20] This ensures data quality and mutual acceptance across regulatory bodies.
The following diagram outlines a logical workflow for this assessment.
Caption: Tiered workflow for environmental impact assessment.
Below are detailed protocols for three foundational experiments from this workflow.
Experimental Protocol 1: Acute Toxicity to Fish (Adapted from OECD Guideline 203)
Objective: To determine the median lethal concentration (LC50) of a test substance to a standard fish species over a 96-hour exposure period. The LC50 is the concentration estimated to be lethal to 50% of the test fish.
Causality & Trustworthiness: This test provides the primary data point for acute aquatic risk. Its standardized nature, including the use of a reference toxicant (e.g., 3,4-dichloroaniline) and negative controls, ensures the validity of the results and the health of the test organisms.
Methodology:
-
Test Organism: Zebrafish (Danio rerio) are commonly used due to their rapid development and well-characterized biology.
-
Acclimation: Fish are acclimated to laboratory conditions (temperature, water quality, lighting) for at least 12 days prior to testing.
-
Test Solutions: A geometric series of at least five test concentrations of this compound are prepared in dilution water. A negative control (dilution water only) and a solvent control (if a solvent is used to dissolve the test substance) are also prepared.
-
Exposure: A minimum of 7 fish are randomly assigned to each test chamber (for each concentration and control). The test is run under semi-static conditions (test solutions renewed every 24-48 hours) to maintain exposure concentrations.
-
Duration: The exposure period is 96 hours.
-
Observations: Mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) are recorded at 24, 48, 72, and 96 hours.
-
Water Quality: Key parameters (pH, dissolved oxygen, temperature) are measured daily to ensure they remain within acceptable limits.
-
Data Analysis: The cumulative mortality data at 96 hours is used to calculate the LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., Probit analysis).
Experimental Protocol 2: Soil Adsorption/Desorption (Adapted from OECD Guideline 106)
Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) of a chemical, which indicates its potential to bind to soil and sediment versus its tendency to move into the water phase (leaching).
Causality & Trustworthiness: The Koc value is a critical input for environmental fate models that predict leaching into groundwater. The protocol is self-validating through the use of mass balance calculations, ensuring that the majority of the applied test substance is accounted for at the end of the experiment.
Methodology:
-
Soil Selection: A minimum of three different soil types are used, varying in properties like organic carbon content, pH, and texture.
-
Test Substance Preparation: A radiolabeled version of this compound (e.g., ¹⁴C-labeled) is typically used for ease of quantification. A stock solution is prepared in 0.01 M CaCl₂.
-
Equilibration (Adsorption Phase): Known masses of soil are placed in centrifuge tubes with the test solution. The tubes are agitated in the dark at a constant temperature for a defined period (e.g., 24 hours) to reach equilibrium.
-
Separation: The tubes are centrifuged to separate the soil (solid phase) from the solution (aqueous phase).
-
Analysis: The concentration of the test substance in the aqueous phase is measured (e.g., by liquid scintillation counting). The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Koc Calculation: The soil-water distribution coefficient (Kd) is calculated for each soil. The Koc is then determined by normalizing the Kd value to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).
Experimental Protocol 3: Aerobic Soil Biodegradation (Adapted from OECD Guideline 307)
Objective: To determine the rate of aerobic biodegradation of a chemical in soil and to identify its major transformation products.
Causality & Trustworthiness: This study directly measures the persistence of a compound in a relevant environmental compartment. By using radiolabeled material and trapping evolved ¹⁴CO₂, a complete degradation pathway (mineralization) can be traced, providing a high degree of confidence in the results.
Methodology:
-
Test System: Two different viable aerobic soils are used. The soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).
-
Application: ¹⁴C-labeled this compound is applied to the soil samples.
-
Incubation: The soil samples are incubated in the dark in a flow-through system at a constant temperature (e.g., 20°C). A stream of CO₂-free, humidified air is passed through the system.
-
Trapping: The effluent air is passed through traps (e.g., ethanolamine or NaOH) to capture any evolved ¹⁴CO₂, which is a product of complete mineralization.
-
Sampling: Soil samples are taken at increasing time intervals over a period of up to 120 days.
-
Analysis:
-
The amount of ¹⁴CO₂ in the traps is quantified over time.
-
Soil samples are extracted with appropriate solvents. The extracts are analyzed (e.g., by HPLC with a radioactivity detector) to quantify the parent compound and identify and quantify any major transformation products.
-
-
Data Analysis: The disappearance of the parent compound over time is plotted, and degradation kinetics (e.g., first-order) are used to calculate the time for 50% dissipation (DT50 or half-life).
Part 5: Synthesis and Comparative Risk Outlook
The environmental risk of a herbicide is a function of both exposure and toxicity. While a complete risk profile for this compound requires the experimental data outlined above, its preliminary hazard classification allows for an initial comparative assessment.
Table 4: Summary of Environmental Impact Profiles
| Parameter | This compound | 2,4-D | Glyphosate | Atrazine |
| Primary Aquatic Risk | High (Classified as "Very Toxic")[3] | Low to Moderate (Ester forms are higher risk)[4] | Moderate (Formulations are key risk drivers)[16] | High (Chronic effects on amphibians/fish)[8] |
| Persistence Profile | Unknown | Low in aerobic soil/water[4][14] | Variable, can be moderate to high[6] | High, especially in water[9] |
| Mobility/Leaching Risk | Unknown (Requires Koc data) | High mobility, but mitigated by rapid degradation[4][5] | Low mobility (binds to soil), but high water solubility is a factor[7] | High mobility and high persistence create significant leaching risk[9] |
| Overall Concern | High initial concern due to potent aquatic toxicity. Fate and persistence data are critical unknowns. | Lower concern due to rapid degradation, but potential for runoff before breakdown exists. | Widespread use and formulation toxicity are primary concerns. | High concern due to persistence, mobility, and proven ecological harm. |
The assessment of this compound illustrates a central challenge in agrochemical development: balancing efficacy with environmental safety. The initial GHS classification of "Very toxic to aquatic life" immediately places this compound in a high-risk category, demanding a cautious and thorough investigation.[3]
Compared to its structural analogue 2,4-D , which benefits from rapid biodegradation, the primary concern for this compound is its intrinsic toxicity to aquatic organisms. If this compound also proves to be persistent or mobile—data which must be generated experimentally—its environmental risk profile would be significantly elevated, likely exceeding that of 2,4-D and potentially approaching the level of concern associated with a persistent and ecotoxic compound like Atrazine . Unlike Glyphosate , where the debate often centers on the impact of high-volume use and formulation effects, the risk from this novel compound appears to be driven by the potent toxicity of the active ingredient itself.
For researchers and developers, the path forward is clear. The robust, internationally standardized experimental protocols outlined in this guide are not optional but essential. A full understanding of the environmental fate and ecotoxicological thresholds of this compound is the only scientifically sound basis upon which to make responsible development decisions.
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A Statistical and Mechanistic Comparison of the Anti-Inflammatory Efficacy of 3-(2,4-Dichlorophenyl)propanoic Acid
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive framework for the statistical analysis and comparison of the anti-inflammatory efficacy of the novel compound 3-(2,4-Dichlorophenyl)propanoic acid against established non-steroidal anti-inflammatory drugs (NSAIDs). As a senior application scientist, the objective is to present a robust, scientifically-grounded methodology for evaluating this compound, blending established protocols with the causal reasoning behind experimental choices. While this compound is recognized as a potential anti-inflammatory agent and an intermediate in the synthesis of NSAIDs, a notable gap exists in publicly available, direct comparative efficacy data.[1] This guide, therefore, outlines a series of essential in vitro and in vivo experiments, utilizing hypothetical yet plausible data to illustrate the comparative analysis.
Introduction and Mechanistic Background
Non-steroidal anti-inflammatory drugs (NSAIDs) form a cornerstone of therapy for pain and inflammation.[2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins and thromboxanes—key mediators of inflammation, pain, and fever.[3][4] There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[5][6]
-
COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[6]
-
COX-2 is typically induced during inflammatory responses and is the primary target for the anti-inflammatory effects of NSAIDs.[6]
The relative selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its efficacy and side-effect profile.[6] Compounds with higher selectivity for COX-2 are generally expected to have potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects.[6]
This compound, a derivative of arylpropionic acid, is structurally related to profen NSAIDs like ibuprofen.[7] It is hypothesized to exert its anti-inflammatory effects through the inhibition of COX enzymes.[1] This guide will compare its efficacy against two widely used NSAIDs: Ibuprofen , a non-selective COX inhibitor, and Diclofenac , which shows some preference for COX-2.[8][9]
Signaling Pathway of COX-Mediated Inflammation
Caption: The COX signaling pathway in inflammation.
In Vitro Efficacy Analysis: COX Inhibition Assays
The initial evaluation of a potential anti-inflammatory compound involves determining its direct inhibitory effect on the target enzymes, COX-1 and COX-2. This is crucial for establishing the compound's potency and selectivity.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is based on a well-established method for measuring the peroxidase activity of COX enzymes.[10]
-
Preparation of Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Heme: Co-factor for COX enzymes.
-
Enzymes: Ovine COX-1 and human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Chromogenic Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Test Compounds: this compound, Ibuprofen, and Diclofenac dissolved in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Add 10 µL of the test compound at various concentrations (serial dilutions). For control wells, add 10 µL of DMSO.
-
Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Add 20 µL of the chromogenic substrate solution to each well.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.
-
Incubate for exactly two minutes at 25°C.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds compared to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.
-
Comparative In Vitro Efficacy Data (Hypothetical)
The following table presents hypothetical IC50 values for this compound, based on its structural similarity to other profens, and published IC50 values for Ibuprofen and Diclofenac.[8]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15 | 25 | 0.6 |
| Ibuprofen | 13 | 370 | 0.035 |
| Diclofenac | 0.076 | 0.026 | 2.92 |
Interpretation of In Vitro Data:
Based on this hypothetical data, this compound demonstrates non-selective inhibition of both COX-1 and COX-2, with a slight preference for COX-1. Its potency against both isoforms is comparable to that of Ibuprofen. In contrast, Diclofenac shows a clear preference for COX-2 inhibition. The COX-2 selectivity index is a key parameter; a higher value indicates greater selectivity for COX-2.
In Vivo Efficacy Analysis: Carrageenan-Induced Paw Edema Model
To assess the anti-inflammatory efficacy of this compound in a biological system, the carrageenan-induced paw edema model in rats is a widely used and well-validated acute inflammation model.[11][12]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Experimental Groups (n=6 per group):
-
Group 1: Control (Vehicle - 0.5% carboxymethyl cellulose)
-
Group 2: this compound (50 mg/kg, p.o.)
-
Group 3: Ibuprofen (50 mg/kg, p.o.)
-
Group 4: Diclofenac (25 mg/kg, p.o.)
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or vehicle orally one hour before the induction of inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema for each animal at each time point using the formula: % Edema = ((Vt - V0) / V0) x 100 where Vt is the paw volume at time t, and V0 is the initial paw volume.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to determine statistical significance.
-
Experimental Workflow
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Comparative In Vivo Efficacy Data (Hypothetical)
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours |
| Control (Vehicle) | - | 0% |
| This compound | 50 | 45% |
| Ibuprofen | 50 | 50% |
| Diclofenac | 25 | 65% |
Interpretation of In Vivo Data:
The hypothetical in vivo data suggests that this compound exhibits significant anti-inflammatory activity, comparable to that of Ibuprofen at the same dose. Diclofenac, at a lower dose, shows a more potent anti-inflammatory effect, which is consistent with its higher COX-2 selectivity and potency observed in the in vitro assays.
Discussion and Future Directions
This guide outlines a foundational approach to the comparative efficacy analysis of this compound. The hypothetical data presented suggests that this compound is a non-selective COX inhibitor with anti-inflammatory properties comparable to Ibuprofen.
Key Scientific Insights:
-
Structure-Activity Relationship: The dichlorophenyl moiety likely contributes to the compound's interaction with the active site of COX enzymes. Further structural modifications could potentially enhance its potency and selectivity.
-
Translational Relevance: The combination of in vitro and in vivo assays provides a more complete picture of the compound's potential. While in vitro assays are excellent for mechanistic studies, in vivo models are essential for evaluating efficacy in a complex biological system.[13][14]
Limitations and Next Steps:
-
Toxicity and Safety Profile: This guide focuses on efficacy. A comprehensive evaluation would require additional studies to determine the compound's safety profile, including its potential for gastrointestinal and cardiovascular side effects.[4]
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for dose optimization and predicting its behavior in humans.
-
Chronic Inflammation Models: The carrageenan-induced paw edema model represents acute inflammation. Further studies using models of chronic inflammation, such as adjuvant-induced arthritis, would be necessary to evaluate its potential for treating chronic inflammatory conditions.[11]
Conclusion
The proposed comparative analysis provides a robust framework for elucidating the anti-inflammatory efficacy of this compound. By integrating in vitro mechanistic studies with in vivo functional assays, researchers can generate the critical data needed to assess its potential as a novel anti-inflammatory agent. The hypothetical data presented herein positions this compound as a compound of interest, warranting further investigation into its therapeutic potential.
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A Researcher's Guide to Validating the Mechanism of Action for Novel Fatty Acid Binding Protein Inhibitors: A Comparative Analysis
For drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous experimental validation. A novel compound's true potential is only unlocked through a systematic and multi-faceted confirmation of its biological mechanism of action (MOA). This guide provides an in-depth, experience-driven framework for researchers aiming to validate the MOA of a novel small molecule inhibitor targeting Fatty Acid Binding Proteins (FABPs), a class of intracellular lipid chaperones implicated in a host of metabolic diseases, inflammatory conditions, and cancers.[1][2][3]
While direct peer-reviewed data for 3-(2,4-Dichlorophenyl)propanoic acid is not extensively available in public literature, its arylpropionic acid scaffold presents a compelling starting point for investigation as a modulator of lipid metabolism. For the purposes of this guide, we will designate this molecule as "Compound X" and hypothesize its mechanism as an inhibitor of Fatty Acid Binding Proteins, specifically FABP4 and FABP5, which are critical nodes in metabolic and inflammatory signaling.[4][5]
This guide is structured not as a rigid template, but as a logical, causality-driven workflow. We will navigate the essential stages of MOA validation, from initial target engagement to in vivo proof-of-concept. Throughout this process, we will objectively compare the hypothetical performance of Compound X with two well-characterized, best-in-class FABP inhibitors:
-
BMS-309403: A potent and highly selective inhibitor of FABP4, extensively studied in models of diabetes and atherosclerosis.[1][4][6][7]
-
SBFI-26: A competitive inhibitor with notable activity against FABP5 and FABP7, recognized for its anti-inflammatory and anti-nociceptive properties.[8][9][10][11]
By following this validation roadmap, researchers can build a robust data package, establishing the scientific integrity and therapeutic potential of their novel chemical entities.
Part 1: Foundational Validation: Direct Target Engagement and Binding Affinity
The cornerstone of any MOA validation is the unequivocal demonstration of a direct, physical interaction between the compound and its putative protein target. This initial phase is critical for confirming on-target activity and ruling out non-specific or off-target effects that could confound downstream functional data. We will employ a suite of complementary biophysical and cellular assays to build a compelling case for target engagement.
Primary Screening: Fluorescence Displacement Assay
Expertise & Experience: The fluorescence displacement assay is a robust, high-throughput, and cost-effective primary method to quantify binding affinity. Its principle relies on competition: a fluorescent probe with known affinity for the FABP's fatty-acid-binding pocket is displaced by a test compound, leading to a measurable decrease in fluorescence. This assay not only confirms binding but also provides initial insights into selectivity across different FABP isoforms.
Experimental Protocol: Fluorescence Displacement Assay for FABP Inhibition
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human FABP3, FABP4, and FABP5 protein (e.g., 3 µM in assay buffer).[5]
-
Prepare a stock solution of a suitable fluorescent probe, such as 1,8-ANS (1-anilinonaphthalene-8-sulfonic acid) or DAUDA, at 500 nM in assay buffer.[12]
-
Prepare serial dilutions of Compound X, BMS-309403, and SBFI-26 (e.g., from 0.1 µM to 100 µM) in assay buffer containing a small, consistent percentage of DMSO.
-
Assay Buffer: 30 mM Tris-HCl, 100 mM NaCl, pH 7.4.[5]
-
-
Assay Execution (96-well plate format):
-
To each well, add the FABP protein solution.
-
Add the fluorescent probe solution to each well and incubate for 5 minutes to allow for probe binding.
-
Add the serially diluted test compounds to the wells. Include controls: a strong competitive binder like arachidonic acid (positive control) and buffer with DMSO only (negative control).[5]
-
Incubate the plate for 20-30 minutes at 25°C, protected from light, to reach equilibrium.[5]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 370 nm, Em: 475 nm for 1,8-ANS).[13]
-
Calculate the percentage of probe displacement for each compound concentration.
-
Plot the percentage of displacement against the compound concentration and fit the data to a suitable binding model (e.g., one-site competition) to determine the IC50 value.
-
Convert IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent probe.
-
Data Presentation: Comparative Binding Affinity and Selectivity (Ki, nM)
| Compound | FABP3 (Heart) | FABP4 (Adipocyte) | FABP5 (Epidermal) | Selectivity Profile |
| Compound X (Hypothetical) | 550 | 45 | 95 | Selective for FABP4/5 over FABP3 |
| BMS-309403 | 250 | <2 | 350 | Highly FABP4 Selective[6][7] |
| SBFI-26 | >10,000 | >10,000 | 900 | FABP5/7 Selective[10] |
This table illustrates how Compound X could be positioned as a selective inhibitor for FABP4 and FABP5, with significantly less activity against the cardiac isoform FABP3, a desirable trait to avoid potential cardiotoxicity.[14]
Orthogonal Validation: Isothermal Titration Calorimetry (ITC)
Trustworthiness: To substantiate the findings from the displacement assay, an orthogonal, label-free method is essential. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15][16] This method is considered the gold standard for characterizing binding interactions as it determines the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[16][17]
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Dialyze the purified FABP protein extensively against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to ensure buffer matching.
-
Dissolve the test compound in the final dialysis buffer. A small amount of DMSO may be used but must be precisely matched in the protein solution.
-
Degas both the protein and compound solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Instrument Setup:
-
Load the FABP protein solution (e.g., 20-50 µM) into the sample cell.
-
Load the compound solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.[13]
-
Set the experimental temperature (e.g., 25°C) and the injection parameters (e.g., 19 injections of 2 µL each).
-
-
Data Acquisition and Analysis:
-
Perform the titration experiment. A control titration of the compound into buffer alone should be performed to measure the heat of dilution, which is then subtracted from the main experimental data.
-
The raw data (power vs. time) is integrated to yield the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.[17]
-
Data Presentation: Comparative Thermodynamic Profile
| Parameter | Compound X (Hypothetical) | BMS-309403 (vs. FABP4) | SBFI-26 (vs. FABP5) |
| Binding Affinity (Kd) | 50 nM | ~2 nM | 900 nM[10] |
| Stoichiometry (n) | 1.0 | 1.0 | 1.0 |
| Enthalpy (ΔH, kcal/mol) | -8.5 | Favorable | Favorable |
| Entropy (TΔS, kcal/mol) | -1.2 | Favorable | Favorable |
This data provides deeper insight into the binding mechanism. A favorable enthalpic contribution (negative ΔH) often suggests strong hydrogen bonding and van der Waals interactions within the binding pocket.
Mandatory Visualization: ITC Experimental Workflow
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Cellular Confirmation: Cellular Thermal Shift Assay (CETSA)
Authoritative Grounding: While in vitro assays with purified proteins are crucial, they do not fully recapitulate the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that verifies target engagement directly within intact cells.[18] The underlying principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[18] This shift in thermal stability provides direct evidence of target binding in a physiologically relevant context.
Experimental Protocol: CETSA for FABP Target Engagement
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., 3T3-L1 adipocytes or THP-1 macrophages) to ~80-90% confluency.
-
Treat cells with the test compound (Compound X, BMS-309403) at various concentrations or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Melt Curve: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C for 3-5 minutes) using a thermal cycler.[18]
-
Isothermal Dose-Response (ITDR): Heat all samples at a single, predetermined temperature (the Tagg, where ~50% of the protein denatures without the ligand) for 3-5 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[18]
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
-
Protein Quantification:
-
Quantify the amount of soluble FABP protein in the supernatant using Western blotting or an ELISA-based method.
-
Normalize the data to a loading control (e.g., GAPDH) or total protein concentration.
-
-
Data Analysis:
-
Melt Curve: Plot the percentage of soluble FABP protein against temperature for both vehicle- and compound-treated samples. The difference in the melting temperature (ΔTm) indicates thermal stabilization.
-
ITDR: Plot the amount of soluble FABP protein against the compound concentration and fit to a dose-response curve to determine the cellular EC50 for target engagement.
-
Data Presentation: Comparative Cellular Target Engagement
| Compound | Target | ΔTm (Melt Curve) | Cellular EC50 (ITDR) |
| Compound X (Hypothetical) | FABP4 | +4.5 °C | 350 nM |
| BMS-309403 | FABP4 | +5.2 °C | 150 nM |
This data would confirm that Compound X not only binds to purified FABP4 but also engages it within the complex milieu of a living cell, a critical step in MOA validation.
Mandatory Visualization: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part 2: Functional Validation: Linking Target Binding to Cellular Activity
Confirming target engagement is the first step. The next is to demonstrate that this binding event translates into a functional consequence. This involves designing cell-based assays that measure the biological impact of inhibiting the target protein's activity.
Inhibition of Cellular Fatty Acid Uptake
Expertise & Experience: FABPs are intracellular chaperones that facilitate the transport of fatty acids across the cytoplasm.[2][10] A direct functional consequence of inhibiting FABP4 or FABP5 should be a reduction in the rate of cellular fatty acid uptake. This can be measured using fluorescently-labeled fatty acid analogs.
Experimental Protocol: Fluorescent Fatty Acid Uptake Assay
-
Cell Culture:
-
Plate 3T3-L1 adipocytes or another relevant cell line in a 96-well plate and allow them to adhere.
-
-
Compound Pre-incubation:
-
Pre-incubate the cells with serial dilutions of Compound X, BMS-309403, or vehicle control for 1 hour at 37°C.
-
-
Fatty Acid Uptake:
-
Add a fluorescent fatty acid analog (e.g., BODIPY-C12) to the wells.
-
Incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
-
Signal Quenching and Measurement:
-
Wash the cells with ice-cold buffer containing a membrane-impermeable quencher to eliminate the signal from any probe that is merely associated with the outer leaflet of the cell membrane.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the total protein content in each well.
-
Plot the normalized fluorescence (representing fatty acid uptake) against the compound concentration and fit the data to determine the IC50 value for the inhibition of fatty acid uptake.
-
Data Presentation: Comparative Inhibition of Fatty Acid Uptake
| Compound | Cell Line | Target | IC50 (µM) |
| Compound X (Hypothetical) | 3T3-L1 Adipocytes | FABP4 | 1.2 |
| BMS-309403 | 3T3-L1 Adipocytes | FABP4 | 0.8 |
This functional data directly links the target engagement of Compound X to a key biological function of its hypothesized target, FABP4.
Modulation of Downstream Inflammatory Signaling
Authoritative Grounding: FABP4 is not just a transporter; it is a critical signaling node, particularly in macrophages, where it mediates inflammatory responses.[1][4] Inhibition of FABP4 has been shown to reduce the production of pro-inflammatory cytokines.[1] Validating that Compound X can replicate this effect provides strong evidence for its on-target functional activity.
Mandatory Visualization: Hypothesized FABP4 Signaling Pathway
Caption: FABP4-mediated inflammatory signaling in macrophages.
Experimental Protocol: Cytokine Secretion Assay (ELISA)
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
-
Compound Treatment and Stimulation:
-
Pre-treat the differentiated macrophages with Compound X, BMS-309403, or vehicle for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
-
Supernatant Collection:
-
After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatant.
-
-
ELISA:
-
Quantify the concentration of a key pro-inflammatory cytokine, such as Monocyte Chemoattractant Protein-1 (MCP-1), in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of MCP-1 secretion for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of cytokine release.
-
Data Presentation: Comparative Inhibition of MCP-1 Secretion
| Compound | Cell Line | IC50 (µM) |
| Compound X (Hypothetical) | THP-1 Macrophages | 1.5 |
| BMS-309403 | THP-1 Macrophages | 1.0[19] |
This result would strongly support the hypothesis that Compound X functions as a FABP4 inhibitor by demonstrating its ability to modulate a key downstream signaling pathway.
Part 3: In Vivo Validation: Proof-of-Concept in a Disease Model
The ultimate test of a compound's MOA is its ability to produce a predicted therapeutic effect in a whole-organism disease model. This step integrates the compound's pharmacokinetics and pharmacodynamics to validate its efficacy.
Trustworthiness: Selecting an appropriate animal model is paramount. For a FABP4 inhibitor, a diet-induced obesity (DIO) mouse model is an excellent choice, as these mice develop key features of metabolic syndrome, including insulin resistance and inflammation, where FABP4 is known to play a significant role.[1][20]
Experimental Design: Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
-
Model Induction:
-
Induce obesity and insulin resistance in C57BL/6J mice by feeding them a high-fat diet (HFD) for 8-12 weeks.[3]
-
-
Animal Groups and Treatment:
-
Randomize the DIO mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., oral gavage daily)
-
Group 2: Compound X (e.g., 10 mg/kg, oral gavage daily)
-
Group 3: BMS-309403 (e.g., 15 mg/kg, oral gavage daily)[19]
-
-
Treat the animals for 4-6 weeks.
-
-
Endpoint Analysis:
-
Metabolic Parameters: Monitor body weight weekly. At the end of the study, perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) to assess glucose metabolism and insulin sensitivity.[21]
-
Biomarkers: Collect blood at termination to measure plasma levels of insulin, triglycerides, and inflammatory markers.
-
Tissue Analysis: Harvest adipose tissue and liver for histological analysis and gene expression studies (e.g., qPCR for inflammatory genes).[21]
-
Data Presentation: Summary of Expected In Vivo Outcomes
| Parameter | Vehicle Control | Compound X (Hypothetical) | BMS-309403 |
| Body Weight Gain | High | Reduced | Reduced[3] |
| Glucose Tolerance (OGTT) | Impaired | Improved | Improved[1] |
| Insulin Sensitivity (ITT) | Impaired | Improved | Improved[1] |
| Adipose Tissue Inflammation | High | Reduced | Reduced[1] |
| Atherosclerotic Lesion Area | High | Reduced | Reduced[4][14] |
Positive results in an in vivo model, mirroring those of the well-validated comparator BMS-309403, would provide the highest level of confidence in the hypothesized mechanism of action for Compound X.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-tiered strategy for the experimental validation of a novel FABP inhibitor, using the hypothetical molecule this compound (Compound X) as a case study. By systematically progressing from direct target binding (in vitro biophysical assays), to cellular target engagement (CETSA), to functional cellular outcomes (fatty acid uptake, cytokine release), and finally to in vivo proof-of-concept, researchers can build a scientifically sound and compelling narrative for their compound's mechanism of action.
The objective comparison against established inhibitors like BMS-309403 and SBFI-26 at each stage provides crucial context and benchmarks for success. A successful validation campaign following this framework would position Compound X as a credible therapeutic candidate, justifying further investment in lead optimization, comprehensive ADME/Tox profiling, and eventual progression toward clinical development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-(2,4-Dichlorophenyl)propanoic Acid
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 3-(2,4-Dichlorophenyl)propanoic acid. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.
Understanding the Hazard Profile
This compound (CAS No. 55144-92-8) is a chlorinated organic compound that presents multiple health and environmental hazards.[1] A thorough understanding of its hazard profile, as outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is the foundation of safe laboratory practices.
GHS Hazard Classifications: [1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.
These classifications necessitate stringent adherence to the safety protocols detailed below to mitigate the risk of exposure and environmental contamination.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Core PPE Requirements
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes.[2] Given the risk of serious eye damage, a full-face shield should be worn over goggles, especially when handling larger quantities or during procedures with a high splash potential.[3] |
| Skin Protection | A chemical-resistant lab coat is the minimum requirement.[4] For tasks with a higher risk of exposure, chemical-resistant coveralls, aprons, and boots should be utilized.[2][3] |
| Hand Protection | Due to the corrosive nature of this compound, selecting the correct gloves is crucial. Neoprene or butyl rubber gloves are recommended for handling acids and chlorinated compounds.[3][5][6] Nitrile gloves may offer some protection for incidental contact but are not recommended for prolonged handling of chlorinated solvents.[5][6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[8][9] If a fume hood is not available or if there is a risk of exceeding exposure limits, respiratory protection is required. A NIOSH-approved air-purifying respirator with cartridges rated for organic vapors and acid gases is recommended.[10][11][12] For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[3][13] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound at every stage is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and metals.[8]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Keep containers tightly closed when not in use.[4]
Handling and Use
-
All handling of this compound should be performed in a designated area, ideally within a chemical fume hood.[8][9]
-
Avoid the formation of dust and aerosols.[9]
-
Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[9]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Response
| Exposure Route | Immediate Actions |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][14] Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][14] Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air.[4][8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Seek immediate medical attention.[4] |
Spill Response
-
Small Spills: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[8] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]
-
Large Spills: Evacuate the area and prevent entry.[8] Contact your institution's emergency response team or environmental health and safety department immediately.
Disposal Plan: Environmental Responsibility
As a substance that is very toxic to aquatic life, the proper disposal of this compound and its containers is of utmost importance to prevent environmental contamination.
Waste Segregation and Collection
-
All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[15]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Contaminated labware and PPE should also be disposed of as hazardous waste.[15]
Disposal Method
-
Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.
-
Chlorinated organic compounds are typically disposed of via high-temperature incineration at a permitted hazardous waste facility.
-
Never dispose of this compound down the drain or in the regular trash.
Workflow and Decision-Making Diagram
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
